molecular formula C13H12O B161672 1-Methyl-4-phenoxybenzene CAS No. 1706-12-3

1-Methyl-4-phenoxybenzene

Cat. No.: B161672
CAS No.: 1706-12-3
M. Wt: 184.23 g/mol
InChI Key: SSTNIXFHCIOCJI-UHFFFAOYSA-N
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Description

1-Methyl-4-phenoxybenzene is a versatile aromatic ether that serves as a fundamental building block in advanced organic synthesis and research. Its primary research value lies in its application as a key chemical intermediate for the synthesis of more complex compounds, particularly in the development of pharmaceuticals and the production of dyes . This compound is an excellent candidate for methodological studies in cross-coupling chemistry, where it facilitates the exploration and creation of novel organic compounds . Its structure makes it a relevant precursor in catalytic reactions, including C-O cross-coupling for the preparation of diaryl ethers, which are significant structural motifs in various scientific fields . As such, it provides a valuable template for researchers in organic chemistry, materials science, and drug discovery, enabling the investigation of new synthetic pathways and the development of innovative functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-phenoxybenzene
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InChI

InChI=1S/C13H12O/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3
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InChI Key

SSTNIXFHCIOCJI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
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DSSTOX Substance ID

DTXSID3061891
Record name Benzene, 1-methyl-4-phenoxy-
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Molecular Weight

184.23 g/mol
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CAS No.

1706-12-3
Record name 1-Methyl-4-phenoxybenzene
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Record name p-Phenoxytoluene
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Foundational & Exploratory

The Synthesis of Phenyl p-Tolyl Ether: A Technical Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways to phenyl p-tolyl ether, a significant structural motif in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of protocols. It delves into the mechanistic underpinnings of each synthetic choice, offering a robust, scientifically validated framework for the synthesis of this and other diaryl ethers. We will critically examine the classical Ullmann condensation and the modern Buchwald-Hartwig cross-coupling reaction, providing detailed experimental protocols, comparative data, and visual representations of the reaction mechanisms and workflows.

Introduction: The Significance of the Diaryl Ether Linkage

The diaryl ether linkage is a cornerstone in the architecture of a vast array of biologically active molecules and advanced materials. Its presence is critical to the function of numerous pharmaceuticals, including antibiotics and anti-cancer agents, as well as agrochemicals.[1][2] The synthesis of unsymmetrical diaryl ethers, such as phenyl p-tolyl ether, presents a unique set of challenges that necessitate a nuanced understanding of modern synthetic methodologies. This guide will focus on the most prevalent and effective strategies for constructing the C-O bond between a phenyl and a p-tolyl group.

The Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis

First reported by Fritz Ullmann in 1905, the Ullmann condensation is a foundational method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[3][4][5] Historically, this reaction required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance.[3][4] However, modern advancements have introduced milder conditions through the use of soluble copper catalysts and various ligands.[4][6]

Mechanistic Insights

The precise mechanism of the Ullmann condensation has been a subject of debate, but it is generally accepted to involve the formation of a copper(I) phenoxide intermediate. This species then undergoes a reaction with the aryl halide. The reaction can be summarized in the following key steps:

  • Formation of the Copper(I) Phenoxide: In the presence of a base, the phenol is deprotonated to form a phenoxide, which then reacts with a Cu(I) salt to generate the active copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex.

  • Reductive Elimination: The final step is the reductive elimination of the diaryl ether product, regenerating a Cu(I) species that can re-enter the catalytic cycle.

The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7] The solvent also plays a crucial role, with polar, high-boiling solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) being traditionally used.[4] However, recent methods have demonstrated success in non-polar solvents like toluene and xylene.[8]

Visualizing the Ullmann Condensation

Ullmann_Condensation cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products p_cresol p-Cresol cu_phenoxide Cu(I)-p-cresoxide p_cresol->cu_phenoxide + Cu(I) salt + Base iodobenzene Iodobenzene oxidative_addition Oxidative Addition Complex iodobenzene->oxidative_addition base Base (e.g., K₂CO₃) base->cu_phenoxide cu_catalyst Cu(I) Catalyst (e.g., CuI) cu_catalyst->cu_phenoxide cu_phenoxide->oxidative_addition + Iodobenzene reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination reductive_elimination->cu_catalyst Regeneration phenyl_p_tolyl_ether Phenyl p-tolyl ether reductive_elimination->phenyl_p_tolyl_ether kx KX h2o_co2 H₂O + CO₂

Caption: Catalytic cycle of the Ullmann condensation for phenyl p-tolyl ether synthesis.

Experimental Protocol: Ullmann Synthesis of Phenyl p-Tolyl Ether

This protocol is adapted from modern, milder Ullmann-type procedures.[6][9]

Materials:

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • p-Cresol (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N-dimethylglycine (0.2 mmol, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous acetonitrile (5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk tube or equivalent)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add iodobenzene, p-cresol, CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous acetonitrile via syringe.

  • Place the sealed tube in a preheated oil bath at 80-110°C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Summary: Ullmann Condensation
ParameterConditionsRationale
Aryl Halide IodobenzeneAryl iodides are generally more reactive than bromides or chlorides in Ullmann couplings.
Phenol p-CresolThe nucleophile in the reaction.
Catalyst CuI (5-10 mol%)A common and effective copper(I) source.
Ligand N,N-dimethylglycine (10-20 mol%)Inexpensive and effective at accelerating the reaction and allowing for milder conditions.[7]
Base Cs₂CO₃ or K₃PO₄ (2.0 equiv)Strong, non-nucleophilic bases that effectively deprotonate the phenol.
Solvent Acetonitrile, Toluene, or DMFChoice of solvent can influence reaction rate and temperature.
Temperature 80-140°CSignificantly milder than traditional Ullmann conditions.
Yield Good to ExcellentDependent on specific conditions and substrates.

The Buchwald-Hartwig Cross-Coupling: A Palladium-Catalyzed Revolution

Developed in the mid-1990s by Stephen Buchwald and John Hartwig, the Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile alternative to the Ullmann condensation for the synthesis of diaryl ethers.[10][11] This palladium-catalyzed reaction generally offers milder conditions, broader substrate scope, and higher functional group tolerance compared to its copper-catalyzed counterpart.[7]

Mechanistic Insights

The Buchwald-Hartwig C-O coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are as follows:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate.

  • Ligand Exchange/Coordination: The phenoxide, generated in situ by a base, coordinates to the Pd(II) center.

  • Reductive Elimination: The diaryl ether is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The choice of ligand is paramount to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are typically employed to facilitate both the oxidative addition and the reductive elimination steps.[12] The base is also a critical component, with common choices including sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).

Visualizing the Buchwald-Hartwig Reaction

Buchwald_Hartwig pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange (Ar'-O⁻) pd2_complex->ligand_exchange pd2_alkoxide L₂Pd(II)(Ar)(OAr') ligand_exchange->pd2_alkoxide reductive_elimination Reductive Elimination pd2_alkoxide->reductive_elimination product Ar-O-Ar' reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.

Experimental Protocol: Buchwald-Hartwig Synthesis of Phenyl p-Tolyl Ether

This protocol is a general representation of a Buchwald-Hartwig C-O coupling reaction.[13][14]

Materials:

  • Bromobenzene (1.0 mmol, 1.0 equiv)

  • p-Cresol (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or BINAP) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk tube or equivalent)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Seal the tube, remove it from the glovebox (if applicable), and add anhydrous toluene.

  • Add p-cresol followed by bromobenzene via syringe.

  • Ensure the system is under a positive pressure of inert gas.

  • Place the sealed tube in a preheated oil bath at 80-110°C.

  • Stir the reaction mixture for 4-24 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Cross-Coupling
ParameterConditionsRationale
Aryl Halide Bromobenzene or ChlorobenzeneMore cost-effective and readily available than aryl iodides.
Phenol p-CresolThe coupling partner.
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common palladium precursors.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Essential for promoting the catalytic cycle and accommodating a wide range of substrates.
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.2-2.0 equiv)A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, or THFAnhydrous, non-protic solvents are necessary.
Temperature Room Temperature to 110°CGenerally milder than Ullmann conditions.
Yield Good to ExcellentOften provides higher yields and better functional group tolerance than the Ullmann reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another pathway for the formation of diaryl ethers.[1] This method typically involves the reaction of an electron-deficient aryl halide with a phenoxide. The aromatic ring undergoing substitution must be activated by at least one strong electron-withdrawing group (e.g., nitro, cyano) positioned ortho or para to the leaving group.[1]

For the synthesis of phenyl p-tolyl ether, where neither aromatic ring is activated by a strong electron-withdrawing group, the SNAr pathway is generally not a viable option under standard conditions. The electron-rich nature of both the phenyl and p-tolyl rings disfavors nucleophilic attack. Therefore, for this specific target molecule, the Ullmann condensation and Buchwald-Hartwig cross-coupling are the preferred synthetic routes.

Conclusion

The synthesis of phenyl p-tolyl ether can be effectively achieved through two primary methodologies: the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction. While the Ullmann reaction represents a classic and often cost-effective approach, the Buchwald-Hartwig reaction provides a more modern, versatile, and often milder alternative with a broader substrate scope. The choice between these methods will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction. A thorough understanding of the mechanistic principles behind each reaction is crucial for optimizing reaction conditions and achieving high yields of the desired diaryl ether.

References

  • Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution - Benchchem. (n.d.).
  • Recent Progress in Diaryl Ether Synthesis. (2006). Synthesis, 2006(15), 2465-2489.
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). In Title of Book. Publisher.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). Organic Letters. ACS Publications.
  • Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. (n.d.). Journal of the Chemical Society, Chemical Communications. RSC Publishing.
  • Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. (n.d.). Journal of the Chemical Society, Chemical Communications. RSC Publishing.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal.
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (n.d.). NIH.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Ullmann condensation. (n.d.). In Wikipedia.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (n.d.). Organic Letters.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. NIH.
  • Method of producing 4-biphenyl p-tolyl ether. (n.d.). Google Patents.
  • Ullmann Condensation. (n.d.). SynArchive.
  • Ullmann Diaryl Ether Synthesis: Technical Support Center. (n.d.). Benchchem.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry, 8, 1076–1083.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (n.d.). SciELO México.
  • PHENYL t-BUTYL ETHER. (n.d.). Organic Syntheses Procedure.
  • (PDF) SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. (n.d.). ResearchGate.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure.
  • Aryl ether synthesis via low-cost Ullmann coupling systems. (n.d.). University of Michigan.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.
  • Choose the best synthesis of phenyl n- propyl ether. (2020, April 19). YouTube.
  • Phenol ether. (n.d.). In Wikipedia.
  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Indian Academy of Sciences.
  • AKD Buchwaldhartwig. (n.d.). Scribd.
  • Process for the preparation of phenyl ethers. (n.d.). Google Patents.
  • THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE. (n.d.). UBC Library Open Collections.

Sources

Physical properties of 1-Methyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-Methyl-4-phenoxybenzene

For professionals in chemical research and drug development, a comprehensive understanding of the physical properties of molecular entities is foundational. It is the bedrock upon which synthesis, purification, formulation, and ultimately, the prediction of physiological behavior are built. This guide provides an in-depth examination of this compound (also known as 4-phenoxytoluene), a diaryl ether of significant interest as a versatile building block in organic synthesis.

Our approach transcends a simple recitation of data. We will delve into the causality behind these properties and the experimental methodologies used to determine them. This ensures not just a repository of information, but a framework for critical evaluation and application in a laboratory setting. The protocols described herein are designed as self-validating systems, where the convergence of data from multiple analytical techniques provides a high degree of confidence in the material's identity and purity.

Core Physicochemical Data

The fundamental physical and chemical identifiers for this compound are summarized below. These values represent the cornerstone of its chemical identity and are critical for handling, reaction setup, and regulatory documentation.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂O[1][2]
Molecular Weight 184.24 g/mol [1][3]
CAS Number 1706-12-3[1][4]
Appearance Colorless to Light Yellow Liquid[5]
Melting Point 104 °C (Note: Some sources list a lower m.p. or describe it as a liquid at room temp. This discrepancy suggests potential polymorphism or impurities in samples.)[6]
Boiling Point ~268.8 - 278 °C at 760 mmHg[6][7]
Density ~1.045 - 1.063 g/cm³ (Predicted/Experimental)[6][7]
Flash Point ~110.6 °C[7]
Water Solubility 6.232 mg/L at 25 °C (Estimated)[7]
LogP (o/w) ~4.13 - 4.56 (Estimated)[7][8]
Purity Typically available from 95% to >98%[2][5]

Structural Elucidation and Spectroscopic Signature

The identity of a chemical compound is inextricably linked to its molecular structure. Spectroscopic analysis provides an empirical fingerprint, allowing for unambiguous confirmation. For this compound, a combination of NMR, IR, and Mass Spectrometry creates a self-validating system for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C nuclei, revealing the connectivity and arrangement of atoms within the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The protons on the p-substituted tolyl ring will appear as two doublets (an AA'BB' system), while the protons on the unsubstituted phenyl ring will present as a more complex multiplet. The methyl group will be a sharp singlet at approximately 2.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 13 unique carbon atoms, with signals in the aromatic region (typically 115-160 ppm) and a single aliphatic signal for the methyl carbon (around 20-25 ppm). The carbons directly attached to the ether oxygen will be shifted further downfield.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies. Key expected peaks include:

  • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2920-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~1240 cm⁻¹: Asymmetric C-O-C (ether) stretching, which is a highly characteristic peak for diaryl ethers.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its fragmentation patterns upon ionization.

  • Molecular Ion Peak (M⁺): The primary peak will correspond to the molecular weight of the molecule, which is approximately 184.24 g/mol .[3][11] High-resolution mass spectrometry can confirm the elemental composition (C₁₃H₁₂O) with high precision.

  • Fragmentation: Common fragmentation pathways may involve the cleavage of the ether bond, leading to fragments corresponding to the tolyl and phenoxy radicals or cations.

The logical workflow for this comprehensive characterization is outlined below.

G Diagram 1: Workflow for Physicochemical Characterization cluster_0 Sample Acquisition cluster_1 Structural & Identity Verification cluster_2 Purity & Thermal Properties cluster_3 Physicochemical Profile Procurement Procurement or Synthesis NMR NMR Spectroscopy (¹H, ¹³C) Procurement->NMR Identity Check MS Mass Spectrometry (Confirm MW & Formula) Procurement->MS Identity Check IR IR Spectroscopy (Confirm Functional Groups) Procurement->IR Identity Check HPLC HPLC/GC Analysis (Quantitative Purity) NMR->HPLC Purity Check MS->HPLC Purity Check IR->HPLC Purity Check MP Melting Point (Purity Indicator) BP Boiling Point (Purification Parameter) HPLC->MP Thermal Analysis HPLC->BP Thermal Analysis Solubility Solubility Testing HPLC->Solubility Property Analysis LogP LogP Determination HPLC->LogP Property Analysis

Caption: Diagram 1: A logical workflow for the comprehensive characterization of a chemical substance like this compound.

Thermal and Physical Properties: Experimental Considerations

The thermal behavior and physical state of a compound are critical parameters for purification, handling, and formulation.

Melting and Boiling Point Analysis

The melting point of a crystalline solid is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. Given the conflicting data listing this compound as both a liquid and a solid with a melting point of 104°C, it is crucial for researchers to perform their own characterization.[6] This discrepancy may arise from different polymorphic forms or the presence of isomeric impurities.

The boiling point is a key parameter for purification via distillation. The reported high boiling point of ~270°C suggests that vacuum distillation is the preferred method to prevent thermal decomposition.[6]

G Diagram 2: Relationship of Structure to Key Properties Molecule This compound (C₁₃H₁₂O) AsymmetricEther Asymmetric Ether Linkage (-C-O-C-) Molecule->AsymmetricEther AromaticRings Two Aromatic Rings Molecule->AromaticRings MethylGroup p-Methyl Group (-CH₃) Molecule->MethylGroup HighMW High Molecular Weight (184.24 g/mol) Molecule->HighMW IR_Peak Characteristic IR Peak (~1240 cm⁻¹) AsymmetricEther->IR_Peak HighBP High Boiling Point (Strong van der Waals) AromaticRings->HighBP LowSol Low Water Solubility (Hydrophobic Nature) AromaticRings->LowSol NMR_Signal Unique NMR Signals (Aromatic & Aliphatic) MethylGroup->NMR_Signal HighMW->HighBP

Caption: Diagram 2: Correlation between molecular structure and key physicochemical properties of this compound.

Solubility and Lipophilicity (LogP)

The molecule's structure, dominated by two hydrophobic aromatic rings, dictates its solubility. It is practically insoluble in water but should be freely soluble in common organic solvents like alcohol, acetone, and toluene.[7]

The octanol/water partition coefficient (LogP) is a measure of a drug's lipophilicity. The estimated LogP value of ~4.1-4.6 indicates that this compound is highly lipophilic.[7][8] In drug development, this property is critical as it influences absorption, distribution, metabolism, and excretion (ADME). High lipophilicity can lead to good membrane permeability but may also result in poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following are condensed, best-practice methodologies for determining key physical properties.

Protocol 1: Melting Point Determination (Capillary Method)

  • Objective: To determine the melting range of the sample as an indicator of purity.

  • Methodology Rationale: A slow, controlled heating rate ensures thermal equilibrium between the sample and the heating block, allowing for the observation of the precise temperatures at which melting begins and ends. A sharp range (≤ 1°C) is indicative of high purity.

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered.

    • Capillary Loading: Load a small amount of the sample into a capillary tube to a height of 2-3 mm. Tap gently to pack the sample.

    • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

    • Heating: Heat rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Measurement: Decrease the heating rate to 1-2°C per minute.

    • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Protocol 2: Spectroscopic Identity Confirmation

  • Objective: To confirm the chemical structure and identity of the sample.

  • Methodology Rationale: This multi-faceted approach provides orthogonal data points. MS confirms the mass, NMR confirms the atomic connectivity, and IR confirms the presence of key functional groups. Agreement across all three techniques provides unequivocal structural proof.

  • Procedure:

    • Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a separate sample for MS (typically dissolved in a volatile solvent like methanol or acetonitrile) and another for IR (as a thin film on a salt plate or as a KBr pellet).

    • Mass Spectrometry: Acquire a mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI). Verify that the molecular ion peak matches the theoretical mass of 184.0888 g/mol .

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Process the data and assign the observed peaks to the protons and carbons in the proposed structure. Confirm that the integration values, chemical shifts, and coupling patterns are consistent.

    • IR Spectroscopy: Acquire an IR spectrum. Identify the characteristic peaks for aromatic C-H, aliphatic C-H, and the prominent C-O-C ether stretch.

    • Data Consolidation: Correlate the data from all three analyses. A positive identification is confirmed when all spectroscopic data are consistent with the structure of this compound.

Conclusion

This compound is a diaryl ether with a well-defined set of physical properties that are critical for its application in research and development. Its high boiling point, low water solubility, and high lipophilicity are direct consequences of its molecular structure. For the research scientist, it is imperative to move beyond catalog data and employ the rigorous, multi-technique analytical approach described here. This practice of empirical verification ensures the quality and identity of starting materials, which is the non-negotiable first step toward successful and reproducible scientific outcomes.

References

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An In-depth Technical Guide to the Solubility of p-Phenoxytoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Phenoxytoluene, a diphenyl ether derivative, is a compound of significant interest in various industrial and research applications, including as a high-performance heat transfer fluid and a key intermediate in organic synthesis. A thorough understanding of its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and the formulation of stable solutions. This guide provides a comprehensive overview of the solubility of p-phenoxytoluene, delving into the theoretical principles that govern its dissolution. It presents available quantitative solubility data and furnishes a detailed, step-by-step experimental protocol for the accurate determination of its solubility, ensuring scientific integrity and reproducibility.

Section 1: Introduction to p-Phenoxytoluene

Chemical and Physical Properties

p-Phenoxytoluene, also known as 1-methyl-4-phenoxybenzene, is an aromatic ether. Its structure, featuring two phenyl rings linked by an oxygen atom with a methyl substituent on one of the rings, dictates its physical and chemical properties.

  • Molecular Formula: C₁₃H₁₂O[1]

  • Molecular Weight: 184.23 g/mol [1]

  • Appearance: Can exist as a solid or liquid at room temperature, depending on the specific isomer and purity.

  • Boiling Point: The related compound, 3-phenoxytoluene, has a boiling point of 271-273 °C.[2]

  • Melting Point: The related compound, 3-phenoxytoluene, has a melting point of 21-22 °C.[3]

Industrial and Research Significance

The high thermal stability and chemical inertness of diphenyl ethers make them suitable for use as high-boiling heat transfer media.[4] In the realm of organic synthesis, p-phenoxytoluene can serve as a starting material or an intermediate for the production of more complex molecules, including pharmaceuticals and agrochemicals. Its solubility characteristics are crucial for designing reaction conditions, particularly in terms of solvent selection to ensure homogeneity and optimal reaction rates.

The Importance of Solubility

For researchers and drug development professionals, understanding the solubility of p-phenoxytoluene is critical for several reasons:

  • Reaction Kinetics: The rate of a chemical reaction is often dependent on the concentration of the reactants in solution.

  • Purification: Crystallization, a common purification technique, relies on the differential solubility of a compound in a given solvent at different temperatures.

  • Formulation: In drug development, active pharmaceutical ingredients (APIs) and intermediates must be dissolved to be incorporated into various dosage forms.

  • Analytical Chemistry: The choice of solvent is crucial for developing analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of p-phenoxytoluene.[5][6]

Section 2: Theoretical Principles of Solubility

"Like Dissolves Like": A Molecular Perspective

The adage "like dissolves like" is a fundamental principle in predicting solubility.[7] It implies that substances with similar intermolecular forces are more likely to be soluble in one another.[7] For p-phenoxytoluene, the primary intermolecular forces at play are:

  • London Dispersion Forces: These are weak, temporary attractive forces that arise from the random movement of electrons in all molecules. The large, polarizable aromatic rings in p-phenoxytoluene contribute significantly to these forces.[8][9]

  • Dipole-Dipole Interactions: The ether linkage (C-O-C) introduces a slight polarity to the molecule, resulting in weak dipole-dipole interactions.[10][11]

Interaction with Different Solvent Classes
  • Non-polar Solvents (e.g., Toluene, Benzene, Hexane): p-Phenoxytoluene is expected to exhibit high solubility in these solvents. The dominant intermolecular forces in both the solute and the solvent are London dispersion forces, leading to favorable interactions. The parent compound, diphenyl ether, is highly soluble in benzene and toluene.[12]

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)): These solvents have dipole moments and can engage in dipole-dipole interactions with p-phenoxytoluene. Good solubility is generally expected.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are characterized by their ability to form strong hydrogen bonds. Since p-phenoxytoluene cannot act as a hydrogen bond donor and is only a weak acceptor, its ability to disrupt the strong solvent-solvent interactions is limited. Consequently, lower solubility is anticipated in these solvents. Diphenyl ether, for instance, has poor solubility in water.[12]

Thermodynamic Considerations of Dissolution

The spontaneity of the dissolution process is governed by the change in Gibbs free energy (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol[13]

  • Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[14] For p-phenoxytoluene in non-polar solvents, the energy required to break the existing interactions is comparable to the energy released when new interactions are formed, resulting in a small ΔH_sol.

  • Entropy of Solution (ΔS_sol): This term reflects the change in disorder of the system. The dissolution of a solid in a liquid generally leads to an increase in entropy as the molecules become more dispersed.[13]

A negative ΔG_sol, favoring dissolution, is more likely when ΔH_sol is small (or negative) and ΔS_sol is positive.[13]

Section 3: Quantitative Solubility Data

SolventSolvent ClassTemperature (°C)Solubility ( g/100 g)Reference
Acetic AcidPolar ProticNot SpecifiedVery Soluble[15]
BenzeneNon-polar AromaticNot SpecifiedVery Soluble[15]
Diethyl EtherPolar AproticNot SpecifiedSoluble[15]
EthanolPolar Protic104.97[15]
Ethylene GlycolPolar Protic251.7[15]
WaterPolar Protic250.0021[15]

Section 4: Experimental Determination of Solubility

The following protocol details the isothermal equilibrium solubility method, a reliable technique for determining the solubility of a compound in a specific solvent at a constant temperature.

Materials and Reagents
  • p-Phenoxytoluene (high purity)

  • Selected organic solvents (analytical grade)

  • Constant temperature water bath or incubator

  • Scintillation vials or sealed flasks

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) with a suitable detector

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Weigh excess p-phenoxytoluene prep2 Add known volume of solvent prep1->prep2 to vial equil Place in constant temp. bath with stirring prep2->equil equil_time Equilibrate for 24-72 hours equil->equil_time sample Allow solid to settle equil_time->sample filter Withdraw supernatant and filter immediately sample->filter dilute Dilute filtered sample with known volume filter->dilute analyze Analyze by HPLC/GC dilute->analyze calc Calculate concentration from calibration curve analyze->calc

Caption: Solvation of p-Phenoxytoluene in Toluene.

Section 6: Conclusion

The solubility of p-phenoxytoluene in organic solvents is governed by the principle of "like dissolves like," with high solubility observed in non-polar and polar aprotic solvents, and lower solubility in polar protic solvents. This behavior is dictated by the interplay of intermolecular forces and the thermodynamics of the dissolution process. For precise and reproducible research and development, the experimental determination of solubility using a robust method like the isothermal equilibrium technique is essential. This guide provides the theoretical foundation and practical framework for scientists and researchers to effectively work with p-phenoxytoluene in solution.

References

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Spectroscopic data of 1-Methyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 1-Methyl-4-phenoxybenzene

This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 4-methyldiphenyl ether), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to provide a holistic and validated structural characterization.

Introduction and Compound Overview

This compound (CAS No: 1706-12-3) is an aromatic ether with the molecular formula C₁₃H₁₂O and a molecular weight of 184.24 g/mol .[1] Its structure, comprising a p-tolyl group linked to a phenyl group via an ether oxygen, makes it a valuable building block in organic synthesis. Accurate structural elucidation is paramount for its application in research and development. This guide details the principles and experimental data from core spectroscopic techniques that, in concert, provide an unambiguous confirmation of its chemical identity.

Molecular Structure

The structural integrity of a compound is the foundation of its chemical behavior. The arrangement of atoms and functional groups in this compound dictates its unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural features. For this compound, electron ionization (EI) is a standard technique that generates a characteristic fragmentation pattern.

Data Summary: Mass Spectrometry
Featurem/z (Mass-to-Charge Ratio)Interpretation
Molecular Ion (M⁺) 184Corresponds to the molecular weight of C₁₃H₁₂O.[1]
Base Peak 184The molecular ion is the most abundant, indicating stability.
Key Fragment91Tentatively assigned to the tropylium ion [C₇H₇]⁺.
Key Fragment77Tentatively assigned to the phenyl cation [C₆H₅]⁺.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The choice of GC-MS is predicated on the compound's volatility and thermal stability, allowing for separation from impurities before mass analysis.

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample solution into a GC system equipped with a nonpolar capillary column (e.g., HP-5).[1]

  • Temperature Program: Utilize a temperature gradient to ensure optimal separation. A typical program starts at 50°C, holds for 2 minutes, and ramps to 250°C at 10°C/min.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is subjected to electron ionization (typically at 70 eV).

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Interpretation and Fragmentation

The mass spectrum is dominated by the molecular ion peak at m/z 184, confirming the molecular formula C₁₃H₁₂O.[1] The high relative abundance of the molecular ion suggests a stable structure, characteristic of aromatic compounds. Key fragmentation pathways involve cleavage of the ether bond.

Fragmentation_Pathway parent This compound [C₁₃H₁₂O]⁺˙ m/z = 184 frag1 Tropylium Ion [C₇H₇]⁺ m/z = 91 parent->frag1 α-cleavage frag2 Phenyl Cation [C₆H₅]⁺ m/z = 77 parent->frag2 C-O cleavage frag3 Phenoxy Radical [C₆H₅O]• parent->frag3 frag4 p-tolyl Radical [C₇H₇]• parent->frag4

Caption: Proposed EI fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Data Summary: Key IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3030C-H StretchAromatic C-H
~2920C-H StretchMethyl (CH₃)
~1600, ~1500C=C StretchAromatic Ring
~1240C-O-C Asymmetric StretchAryl Ether
~830C-H Out-of-Plane Bend1,4-Disubstituted Ring

Note: These are expected values based on characteristic group frequencies. Actual peak positions can vary slightly.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for liquid or solid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and performing a background scan.

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Spectral Interpretation

The IR spectrum provides a clear fingerprint of the molecule's key functional groups. The presence of sharp peaks around 1600 and 1500 cm⁻¹ confirms the aromatic rings. The most diagnostic peak is the strong, asymmetric C-O-C stretch for the aryl ether linkage, expected around 1240 cm⁻¹. This, combined with aromatic and aliphatic C-H stretching vibrations, provides a self-validating dataset for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C).

¹H NMR Spectroscopy

¹H NMR provides detailed information about the number, environment, and neighboring relationships of hydrogen atoms in the molecule.

Data Summary: Predicted ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35t2HH-3', H-5'
~7.15d2HH-3, H-5
~7.05t1HH-4'
~6.95d2HH-2', H-6'
~6.90d2HH-2, H-6
~2.35s3H-CH₃

Interpretation: The ¹H NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons. The methyl group (-CH₃) protons appear as a singlet around 2.35 ppm due to the absence of adjacent protons. The aromatic region (6.90-7.35 ppm) is more complex. The two aromatic rings are chemically distinct. The protons on the p-tolyl ring (H-2, H-6 and H-3, H-5) appear as two doublets due to symmetry. The protons on the phenoxy ring are split into three signals: a triplet for the para proton (H-4') and two signals for the ortho (H-2', H-6') and meta (H-3', H-5') protons.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule.

Data Summary: ¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
158.3C-1'
154.9C-4
133.5C-1
130.2C-3, C-5
129.8C-3', C-5'
123.0C-4'
119.5C-2, C-6
118.9C-2', C-6'
20.8-CH₃
Data sourced from similar compounds and spectral databases.[2]

Interpretation: The spectrum shows nine distinct carbon signals. The carbons directly attached to the electron-withdrawing oxygen atom (C-4 and C-1') are the most deshielded, appearing furthest downfield. The methyl carbon is highly shielded, appearing upfield around 20.8 ppm. The remaining aromatic carbons appear in the typical range of 118-134 ppm, with their precise shifts determined by their position relative to the ether and methyl substituents.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for either ¹H or ¹³C nuclei. Shimming is performed to optimize the magnetic field homogeneity.

  • Acquisition of ¹H Spectrum: A standard pulse sequence is used. Key parameters include the acquisition time (~2-3 s) and relaxation delay (~1-2 s).

  • Acquisition of ¹³C Spectrum: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

Integrated Spectroscopic Workflow for Structural Verification

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating data from multiple methods. Each technique validates the others, creating a robust and trustworthy structural assignment.

Integrated_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS GC-MS Analysis MW Molecular Weight = 184 Formula: C₁₃H₁₂O MS->MW Final_Structure Verified Structure: This compound MW->Final_Structure IR ATR-FTIR Analysis FG Functional Groups: Aryl Ether (C-O-C) Aromatic (C=C) Methyl (C-H) IR->FG FG->Final_Structure NMR ¹H and ¹³C NMR Analysis CH_Framework Carbon-Hydrogen Framework Connectivity Confirmed NMR->CH_Framework CH_Framework->Final_Structure

Caption: Integrated workflow for the structural elucidation of this compound.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Precautions: Avoid inhalation and contact with skin and eyes. Use only in a well-ventilated area, preferably a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[4]

  • Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place.

This guide demonstrates that through the systematic application and logical interpretation of mass spectrometry, IR spectroscopy, and NMR spectroscopy, the structure of this compound can be confirmed with a high degree of confidence. This multi-faceted approach ensures the scientific integrity required for advanced research and development applications.

References

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  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). [Link]
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Introduction: The Structural and Synthetic Significance of Phenyl p-Tolyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Reactivity of Phenyl p-Tolyl Ether

Phenyl p-tolyl ether, a diaryl ether characterized by a phenyl group and a p-tolyl group linked by an oxygen atom, serves as a pivotal molecular scaffold in organic synthesis and materials science. Its structural rigidity, thermal stability, and specific electronic properties, derived from its two distinct aromatic systems, make it a valuable precursor and building block. The reactivity of this molecule is dictated by three primary features: the central ether linkage and the two aromatic rings, each with its own substitution pattern influencing its susceptibility to chemical transformation.

This guide, intended for researchers and professionals in chemical and pharmaceutical development, provides a comprehensive overview of the principal reactions involving Phenyl p-tolyl ether. We will delve into the mechanistic underpinnings of its synthesis, the conditions required for the cleavage of its robust ether bond, and the regiochemical outcomes of electrophilic substitution on its aromatic rings. The protocols and data presented herein are synthesized from established chemical literature, offering field-proven insights into the practical manipulation of this versatile compound.

Synthesis of Phenyl p-Tolyl Ether: The Ullmann Condensation

The formation of the C-O-C diaryl ether linkage is most reliably achieved through transition metal-catalyzed cross-coupling reactions, with the Ullmann condensation being a classic and effective method. This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

Causality in Experimental Design

The choice of the Ullmann condensation is predicated on its reliability for constructing diaryl ethers, particularly when nucleophilic aromatic substitution (SNAr) is not feasible due to the absence of strong electron-withdrawing groups on the aryl halide.

  • Catalyst: Copper(I) salts, such as CuI, are typically employed. The Cu(I) species is believed to be the active catalyst, coordinating to both the phenoxide and the aryl halide to facilitate the C-O bond formation.

  • Base: An inexpensive inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the phenol (p-cresol in this case), generating the nucleophilic phenoxide in situ.[1] The choice of a non-nucleophilic base is critical to avoid competing side reactions.

  • Solvent: High-boiling, non-polar solvents like toluene or xylene are often preferred as they allow the reaction to be conducted at the high temperatures (140°C or higher) required to overcome the activation energy of the C-O coupling.[1]

  • Ligand: While traditional Ullmann reactions can be ligand-free, the addition of a ligand such as 1,10-phenanthroline or PPh₃ can significantly improve yields and reaction rates by stabilizing the copper catalyst and enhancing its solubility.[1]

Reaction Mechanism: Ullmann Condensation

The reaction proceeds through a proposed catalytic cycle involving oxidative addition of the aryl halide to the Cu(I) center, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

G cluster_reactants Reactants cluster_catalyst Catalyst System p_cresol p-Cresol phenoxide Potassium p-cresolate (Nucleophile) p_cresol->phenoxide Deprotonation bromobenzene Bromobenzene ox_add Oxidative Addition [Cu(III) Complex] bromobenzene->ox_add base K₂CO₃ (Base) base->phenoxide catalyst CuI (Catalyst) catalyst->ox_add ligand PPh₃ (Ligand) phenoxide->ox_add Coordination red_elim Reductive Elimination ox_add->red_elim product Phenyl p-tolyl ether red_elim->product catalyst_regen CuI (Regenerated) red_elim->catalyst_regen catalyst_regen->catalyst Enters next cycle

Caption: Catalytic cycle for the Ullmann condensation synthesis of Phenyl p-tolyl ether.

Experimental Protocol: Ullmann Synthesis of Phenyl p-Tolyl Ether

This protocol is adapted from established procedures for diaryl ether synthesis via Ullmann coupling.[1]

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-cresol (1.0 eq.), potassium carbonate (2.0 eq.), copper(I) iodide (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • Solvent and Reagent Addition: Add anhydrous toluene as the solvent. Then, add bromobenzene (1.1 eq.) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110-120°C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically requires 12-24 hours for completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash with toluene. Combine the organic filtrates.

  • Purification: Wash the organic phase sequentially with 1M NaOH solution to remove any unreacted p-cresol, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure Phenyl p-tolyl ether.

ParameterConditionRationale
Reactants p-Cresol, BromobenzeneReadily available starting materials.
Catalyst CuI / PPh₃ (5 mol%)Efficient and air-stable catalyst system.[1]
Base K₂CO₃ (2 eq.)Inexpensive, effective base for phenoxide formation.
Solvent TolueneNon-polar, high-boiling solvent suitable for high temperatures.[1]
Temperature 110-120 °C (Reflux)Provides sufficient energy to drive the coupling reaction.
Yield Moderate to GoodTypically 60-80% depending on purity of reagents.

Cleavage of the Ether Linkage: Hydrogenolysis

The C(aryl)-O bond in diaryl ethers is notoriously strong and resistant to cleavage. While harsh acidic conditions (e.g., HBr) can be used, they often lack selectivity. A more controlled and widely applicable method is catalytic hydrogenolysis, which utilizes a transition metal catalyst and a hydrogen source to reductively cleave the ether bond.

Causality in Experimental Design
  • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective catalyst for C-O bond hydrogenolysis.[2] Nickel-based catalysts, such as Ni/SiO₂, are also used, particularly in industrial applications, and can facilitate cleavage under milder conditions.[3] The metal surface provides sites for the dissociative adsorption of H₂ and the coordination of the ether.

  • Hydrogen Source: Molecular hydrogen (H₂) at moderate to high pressure is the most common hydrogen source.[2] Alternatively, hydrogen-donor solvents like isopropanol can be used in a process known as transfer hydrogenolysis.[2]

  • Solvent: A non-reactive solvent such as methanol or isopropanol is typically used to dissolve the substrate.

  • Temperature: Mild temperatures (e.g., 25-120°C) are often sufficient, which helps to prevent over-reduction of the aromatic rings.[2] This contrasts with acid-catalyzed cleavage, which requires much higher temperatures.

Reaction Mechanism: Catalytic Hydrogenolysis

The reaction is believed to occur on the surface of the metal catalyst. The ether coordinates to the metal surface, weakening the C-O bond. Simultaneously, H₂ is dissociatively adsorbed onto the surface as reactive hydrogen atoms (H•). These hydrogen atoms then attack the weakened C-O bond, leading to its cleavage and the formation of phenol and toluene.[2]

G cluster_products Products substrate Phenyl p-tolyl ether catalyst_surface Pd/C Catalyst Surface substrate->catalyst_surface Approaches adsorption_h2 Dissociative Adsorption of H₂ catalyst_surface->adsorption_h2 adsorption_ether Adsorption of Ether catalyst_surface->adsorption_ether h2 H₂ (gas) h2->catalyst_surface Approaches h_atoms Adsorbed H• atoms adsorption_h2->h_atoms adsorbed_complex Surface-Bound Complex adsorption_ether->adsorbed_complex h_atoms->adsorbed_complex cleavage C-O Bond Cleavage (Hydrogenolysis) adsorbed_complex->cleavage phenol Phenol cleavage->phenol Desorption toluene Toluene cleavage->toluene Desorption

Caption: Schematic workflow for the catalytic hydrogenolysis of Phenyl p-tolyl ether on a Pd/C surface.

Experimental Protocol: Hydrogenolysis of Phenyl p-Tolyl Ether

This protocol is based on a highly efficient procedure for the cleavage of benzyl phenyl ether under mild conditions.[2]

  • Reactor Setup: In a high-pressure autoclave reactor, place Phenyl p-tolyl ether (1.0 eq.) and 10% Palladium on activated carbon (Pd/C) catalyst (5-10 wt% of the substrate).

  • Solvent Addition: Add a suitable solvent, such as methanol or isopropanol.

  • Reaction Execution: Seal the autoclave. Purge the system with nitrogen gas and then with hydrogen gas. Pressurize the reactor with H₂ to the desired pressure (e.g., 0.1-1 MPa).

  • Heating and Stirring: Heat the mixture to the target temperature (e.g., 120°C) with vigorous stirring.

  • Monitoring and Completion: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is typically complete (usually within 2-4 hours).

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent. The filtrate contains the products, phenol and toluene, which can be quantified by GC-MS and separated by distillation.

MethodCatalyst/ReagentTemperatureProductsKey Features
Catalytic Hydrogenolysis Pd/C, Ru/C, or Ni/AC with H₂[2]25 - 120 °CPhenol + TolueneHigh selectivity, mild conditions, avoids ring hydrogenation.[2]
Acid-Catalyzed Cleavage HBr or HI>100 °CPhenol + p-BromotolueneHarsh conditions, potential for side reactions.[4]
Lewis Acid Cleavage BBr₃Low TemperaturePhenol + p-BromotolueneEffective for cleaving aryl methyl ethers, can be adapted.[5]

Electrophilic Aromatic Substitution (EAS)

The two aromatic rings in Phenyl p-tolyl ether are activated towards electrophilic attack. The directing effects of the substituents on each ring determine the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation.[6]

  • On the Phenyl Ring: The p-tolyloxy group (-O-Tol) is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom that can donate electron density into the ring via resonance.

  • On the Tolyl Ring: The phenoxy group (-O-Ph) is also an ortho, para-director. The methyl group (-CH₃) is a weakly activating, ortho, para-director. Since the phenoxy group is ortho to the methyl group's para position, their directing effects are cooperative, strongly favoring substitution at the positions ortho to the phenoxy group.

The overall outcome is that substitution will occur preferentially on the more activated ring, which is typically the tolyl ring, at the positions ortho to the powerful activating phenoxy group.

Reaction Mechanism: Nitration

Nitration occurs via the standard EAS mechanism. A strong acid catalyst (H₂SO₄) is used to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid (HNO₃). The π-system of the aromatic ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][8] A base (HSO₄⁻) then removes a proton to restore aromaticity and yield the nitro-substituted product.

G cluster_reagents Reagents hno3 HNO₃ nitronium NO₂⁺ (Nitronium Ion) Electrophile hno3->nitronium Protonation h2so4 H₂SO₄ (Catalyst) h2so4->nitronium sigma_complex Sigma Complex (Arenium Ion) Resonance Stabilized nitronium->sigma_complex h2o H₂O nitronium->h2o Byproduct substrate Phenyl p-tolyl ether substrate->sigma_complex Nucleophilic Attack on NO₂⁺ product Nitro-substituted Product sigma_complex->product Deprotonation hso4 HSO₄⁻ hso4->h2so4 Regenerated hso4->product

Caption: General mechanism for the electrophilic aromatic substitution (nitration) of Phenyl p-tolyl ether.

Experimental Protocol: Nitration of Phenyl p-Tolyl Ether

This protocol is a standard laboratory procedure for the nitration of activated aromatic compounds.[7]

  • Acid Mixture Preparation: In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.

  • Substrate Addition: In a separate flask, dissolve Phenyl p-tolyl ether in a suitable solvent like glacial acetic acid or dichloromethane. Cool this solution in an ice bath.

  • Reaction Execution: Slowly add the cold nitrating mixture dropwise to the solution of the ether with constant stirring, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids. The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the purified nitro-phenyl p-tolyl ether isomers. The major product is expected to be 2-nitro-4-methyl-1-phenoxybenzene.

Conclusion

Phenyl p-tolyl ether exhibits a rich and predictable reactivity profile governed by its core structural elements. Its synthesis is readily achieved through established methods like the Ullmann condensation. The molecule's robust ether linkage can be selectively cleaved under catalytic hydrogenolysis conditions, providing access to its constituent phenol and toluene fragments. Furthermore, the distinct electronic environments of its two aromatic rings allow for controlled electrophilic substitution, with the phenoxy and methyl groups cooperatively directing incoming electrophiles. A thorough understanding of these reaction pathways, mechanisms, and experimental parameters is essential for leveraging Phenyl p-tolyl ether as a versatile intermediate in advanced chemical synthesis.

References

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  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Electrophilic Aromatic Substitution on the p-Tolyl Group. BenchChem.
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  • Organic Chemistry with Victor. (2023). Mechanism Challenge: Acidic Cleavage of Butyl Phenyl Ether. YouTube.
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The Versatile Cornerstone: A Technical Guide to the Applications of 4-Methyldiphenyl Ether in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – 4-Methyldiphenyl ether, a readily accessible aromatic ether, is emerging as a versatile and strategic building block in modern organic synthesis. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the core applications of this compound, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on its synthetic potential.

Introduction: Unveiling the Potential of a Key Intermediate

4-Methyldiphenyl ether, characterized by its robust diaryl ether linkage and the presence of a tolyl group, offers a unique combination of chemical stability and reactivity. Its structure allows for selective functionalization at multiple positions, making it an ideal scaffold for the construction of complex molecular architectures. This guide will delve into its pivotal role in the synthesis of high-performance polymers, bioactive molecules, and other valuable organic compounds.

Core Synthetic Applications: A Multi-faceted Reagent

The utility of 4-methyldiphenyl ether in organic synthesis is multifaceted, primarily revolving around its use as a foundational scaffold for further elaboration. Key transformations include electrophilic aromatic substitution, ortho-metalation, and its role as a precursor to more complex functionalized diaryl ethers.

Synthesis of 4-Methyldiphenyl Ether: The Ullmann Condensation

The classical and most reliable method for the preparation of 4-methyldiphenyl ether is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an alkali metal phenoxide with an aryl halide.

Reaction Scheme:

Causality Behind Experimental Choices: The choice of a copper catalyst is crucial for facilitating the carbon-oxygen bond formation. The reaction is typically carried out at elevated temperatures to overcome the activation energy of the C-O coupling. The use of a base, such as potassium carbonate, is essential for the in-situ generation of the phenoxide nucleophile.

Experimental Protocol: Ullmann Synthesis of 4-Methyldiphenyl Ether

Materials:

  • p-Cresol

  • 4-Chlorotoluene

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-cresol (1.0 eq.), 4-chlorotoluene (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Add anhydrous DMF as the solvent.

  • Purge the flask with nitrogen for 15 minutes.

  • Heat the reaction mixture to 140-150 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 1M HCl.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4-methyldiphenyl ether.

Electrophilic Aromatic Substitution: Functionalizing the Core

The electron-rich nature of the two aromatic rings in 4-methyldiphenyl ether makes it susceptible to electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and bromination. The directing effects of the ether oxygen and the methyl group play a critical role in determining the regioselectivity of these transformations.

2.2.1. Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key step in the synthesis of various ketones which are valuable intermediates. The ether oxygen is a strong activating group and directs substitution to the ortho and para positions of its own ring. The methyl group is also an activating, ortho-, para-director.

Reaction Scheme:

Causality Behind Experimental Choices: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to generate the highly reactive acylium ion from the acyl chloride or anhydride. The reaction is conducted at low temperatures to control the reactivity and minimize side reactions.

Experimental Protocol: Friedel-Crafts Acylation of 4-Methyldiphenyl Ether with Acetyl Chloride [1][2][3][4]

Materials:

  • 4-Methyldiphenyl ether

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM at 0 °C.

  • Slowly add acetyl chloride (1.1 eq.) to the suspension while maintaining the temperature at 0 °C.

  • Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 4-methyldiphenyl ether (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

2.2.2. Regioselective Bromination

The bromination of 4-methyldiphenyl ether is a key transformation for introducing a handle for further cross-coupling reactions. The regioselectivity is dictated by the directing effects of the ether and methyl groups. The use of N-bromosuccinimide (NBS) provides a mild and selective method for bromination.[5][6]

Expected Regioselectivity: The primary monobrominated products are expected to be those where bromine is introduced at the positions ortho and para to the activating ether and methyl groups. The precise isomer distribution can be influenced by reaction conditions.[5]

DOT Diagram: Regioselectivity of Bromination

G cluster_products Potential Monobrominated Products 4-MPE 4-Methyldiphenyl Ether ortho_to_ether Ortho-bromo (to ether) 4-MPE->ortho_to_ether Major para_to_methyl Para-bromo (to methyl) 4-MPE->para_to_methyl Major ortho_to_methyl Ortho-bromo (to methyl) 4-MPE->ortho_to_methyl Minor NBS NBS

Caption: Predicted regioselectivity of the monobromination of 4-methyldiphenyl ether.

Ortho-Lithiation: Directed Functionalization

Directed ortho-lithiation is a powerful strategy for the selective functionalization of aromatic rings. The ether oxygen in 4-methyldiphenyl ether can act as a directing group, facilitating the deprotonation of the adjacent ortho-protons with a strong base like n-butyllithium. The resulting organolithium species can then be quenched with various electrophiles.[7][8]

DOT Diagram: Ortho-Lithiation and Electrophilic Quench

G start 4-Methyldiphenyl Ether lithiation Ortho-lithiated intermediate start->lithiation n-BuLi product Ortho-functionalized product lithiation->product electrophile Electrophile (E+) electrophile->product

Caption: Workflow for the ortho-lithiation and subsequent electrophilic quench of 4-methyldiphenyl ether.

Applications in Advanced Materials and Bioactive Molecules

The functionalized derivatives of 4-methyldiphenyl ether serve as crucial building blocks in the synthesis of high-performance polymers and biologically active compounds.

Precursor to High-Performance Polymers

Derivatives of 4-methyldiphenyl ether, particularly dihydroxylated or dihalogenated analogues, are valuable monomers for the synthesis of poly(aryl ether ketone)s (PAEKs). These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of the 4-methyldiphenyl ether moiety can influence the processability and final properties of the resulting polymer.[9][10][11]

Scaffold in Drug Discovery and Agrochemicals

The diphenyl ether motif is a common feature in a variety of bioactive molecules, including some pharmaceuticals and herbicides. The 4-methyl substituent can modulate the lipophilicity and metabolic stability of these compounds, making 4-methyldiphenyl ether a valuable starting point for the synthesis of new drug candidates and agrochemicals.[12][13] For instance, derivatives of biphenyl and biphenyl ether have been designed as inhibitors of sulfatases, which are potential anticancer agents.[13]

Spectroscopic Data of 4-Methyldiphenyl Ether

Spectroscopic Data Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.31 (d, J = 8.0 Hz, 2H), 7.25 (t, J = 7.8 Hz, 2H), 7.14 (d, J = 8.0 Hz, 2H), 6.99 (t, J = 7.4 Hz, 1H), 6.94 (d, J = 8.2 Hz, 2H), 2.36 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)157.9, 155.3, 132.9, 130.3, 129.6, 123.1, 119.0, 118.9, 20.8
IR (KBr, cm⁻¹)3030, 2920, 1590, 1490, 1240, 820
Mass Spectrum (EI, m/z)184 [M]⁺, 169, 141, 91, 77, 65, 51

Note: Spectroscopic data are representative and may vary slightly depending on the specific conditions and instrumentation.

Conclusion and Future Outlook

4-Methyldiphenyl ether has proven to be a valuable and versatile building block in organic synthesis. Its accessibility and the potential for selective functionalization make it an attractive starting material for a wide range of applications, from the synthesis of advanced polymers to the development of novel therapeutic agents. Future research is expected to further expand its utility, with a focus on developing more efficient and sustainable synthetic methodologies and exploring its application in new and innovative areas of materials science and medicinal chemistry.

References

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Google Patents. (n.d.). US4564712A - Process for the preparation of diphenyl ethers.
  • ACS Publications. (2003). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • MDPI. (2019). Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application.
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  • Google Patents. (n.d.). WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives.
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  • ResearchGate. (2007). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
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  • Organic Syntheses. (n.d.). Procedure.
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  • PubMed Central. (2015). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases.
  • ACS Publications. (2021). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. ACS Omega.
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  • ResearchGate. (2014). Regioselective desymmetrization of diaryltetrahydrofurans via directed ortho-lithiation: an unexpected help from green chemistry.

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An In-Depth Technical Guide to 1-Methyl-4-phenoxybenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-methyl-4-phenoxybenzene, a key intermediate in the synthesis of advanced polymers and a versatile building block in organic chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's historical context, detailed synthetic methodologies, physicochemical properties, and significant applications.

Introduction and Historical Context

This compound, also known as 4-phenoxytoluene, is a diaryl ether characterized by a phenyl group and a p-tolyl group linked by an ether oxygen. While the specific discovery of this compound is not prominently documented, its existence is intrinsically linked to the development of synthetic methods for diaryl ethers. The pioneering work on the formation of the C-O-C aryl linkage dates back to the early 20th century with the advent of the Ullmann condensation.

The Ullmann condensation, first reported by Fritz Ullmann in 1905, provided the initial practical method for synthesizing diaryl ethers, albeit under harsh conditions.[1] This copper-catalyzed reaction between an aryl halide and a phenol laid the groundwork for accessing compounds like this compound. For decades, the Ullmann reaction was the primary tool for constructing such motifs.

A significant leap forward came in the mid-1990s with the development of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[2] While initially focused on C-N bond formation, this methodology was quickly adapted for the synthesis of diaryl ethers, offering milder reaction conditions, broader substrate scope, and higher yields compared to the classical Ullmann approach.[3] The evolution of these synthetic methods has been pivotal in making this compound and related diaryl ethers readily accessible for various applications.

Synthesis of this compound

The synthesis of this compound primarily relies on the formation of the diaryl ether bond. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.

Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenoxide. For the synthesis of this compound, this can be achieved by reacting either p-cresol with a halobenzene or phenol with a 4-halotoluene.

Reaction Scheme:

Ullmann_Synthesis cluster_0 Route A cluster_1 Route B p_cresol p-Cresol product This compound p_cresol->product + halobenzene Halobenzene (X = Br, I) halobenzene->product + phenol Phenol phenol->product + halotoluene 4-Halotoluene (X = Br, I) halotoluene->product + base Base (e.g., K₂CO₃, NaOH) copper Cu Catalyst (e.g., CuI, Cu₂O)

Figure 1: General synthetic routes for this compound via Ullmann Condensation.

Detailed Experimental Protocol (Ullmann Condensation):

A detailed procedure for a related Ullmann-type synthesis is described in a patent for the preparation of 1-(4-methylphenoxy)-4-phenoxybenzene, which can be adapted for the target molecule.[1]

  • Preparation of the Phenoxide: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, charge p-cresol and a suitable solvent such as toluene.

  • Add a stoichiometric amount of a strong base, for example, 50% aqueous sodium hydroxide lye.

  • Heat the mixture to reflux to azeotropically remove water, forming the sodium p-cresolate in situ.

  • Ullmann Coupling: To the anhydrous phenoxide solution, add bromobenzene, a copper catalyst (e.g., cuprous chloride), and a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to facilitate the reaction.

  • Heat the reaction mixture to a high temperature (typically 170-200 °C) and maintain for several hours until the reaction is complete, as monitored by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with a solvent and washed with aqueous acid to neutralize any remaining base and then with water.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

  • The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction offers a more modern and often more efficient alternative, utilizing a palladium catalyst with specialized phosphine ligands.

Reaction Scheme:

Buchwald_Hartwig_Synthesis p_cresol p-Cresol product This compound p_cresol->product + halobenzene Aryl Halide (e.g., Bromobenzene) halobenzene->product + base Base (e.g., Cs₂CO₃, K₃PO₄) pd_catalyst Pd Catalyst (e.g., Pd(OAc)₂) ligand Phosphine Ligand (e.g., BINAP, DPPF)

Figure 2: Synthesis of this compound via Buchwald-Hartwig C-O Coupling.

Detailed Experimental Protocol (Buchwald-Hartwig Coupling):

The following is a general procedure based on established protocols for Buchwald-Hartwig C-O coupling.[2]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., BINAP), and a non-reactive, anhydrous solvent such as toluene.

  • Addition of Reagents: To this mixture, add p-cresol, bromobenzene, and a base (e.g., cesium carbonate).

  • Reaction Conditions: The flask is sealed, and the mixture is heated with stirring to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by GC or TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application and handling.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.24 g/mol
CAS Number 1706-12-3
Appearance Colorless to light yellow liquid
Boiling Point 268.8 °C at 760 mmHg
Melting Point 104 °C
Flash Point 110.6 °C
Density ~1.0 g/cm³
Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the two rings and the methyl protons. The protons on the p-tolyl ring will appear as two doublets in the aromatic region, while the protons on the phenoxy ring will show a more complex pattern of a triplet and two doublets (or a multiplet). The methyl group will present as a singlet around 2.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The methyl carbon will appear at a high field (around 20 ppm). The aromatic carbons will resonate in the range of 115-160 ppm, with the oxygen-substituted carbons appearing at the lower field end of this range.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands indicative of its functional groups.

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic, -CH₃): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O-C stretching (asymmetric): ~1240 cm⁻¹ (strong and characteristic of aryl ethers)

  • C-H out-of-plane bending (aromatic): These bands in the 690-900 cm⁻¹ region can be diagnostic of the substitution patterns on the aromatic rings.

Mass Spectrometry (MS):

In electron ionization mass spectrometry, this compound will show a prominent molecular ion peak (M⁺) at m/z 184. The fragmentation pattern will likely involve the cleavage of the ether bond, leading to fragment ions corresponding to the phenoxy cation (m/z 93) and the tolyl cation (m/z 91), or the loss of a methyl radical to give a fragment at m/z 169.[4]

Applications of this compound

The primary application of this compound is as a chemical intermediate in the synthesis of high-performance polymers and potentially in the development of pharmaceuticals.

Monomer for High-Performance Polymers

This compound is a key precursor for the synthesis of 4-(4-phenoxyphenoxy)benzoic acid.[1] This benzoic acid derivative is an important monomer used in the production of polyetheretherketone (PEEK), a specialty thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical properties.[1] PEEK is utilized in demanding applications in the aerospace, automotive, and medical industries.

The synthesis involves the oxidation of the methyl group of this compound to a carboxylic acid.[1]

Reaction Scheme:

PEEK_Monomer_Synthesis start_material This compound product 4-(4-Phenoxyphenoxy)benzoic acid start_material->product + oxidizing_agent Oxidizing Agent (e.g., Air/O₂, Catalyst)

Figure 3: Oxidation of this compound to a PEEK monomer precursor.

Potential in Pharmaceutical Research

The diaryl ether motif is present in a number of biologically active molecules. While direct applications of this compound in drug development are not widely reported, structurally related phenoxybenzene derivatives have been investigated as potential therapeutic agents. For instance, more complex molecules containing phenoxymethylbenzene scaffolds have been synthesized and evaluated for their antimalarial activity.[2] This suggests that this compound could serve as a valuable starting material or fragment in the design and synthesis of novel drug candidates.

Safety and Toxicology

As with any chemical, proper handling and awareness of the potential hazards of this compound are essential.

Safety Precautions:

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Fire Hazards: The compound has a flash point of 110.6 °C, so it should be kept away from open flames and sources of ignition.

Toxicological Information:

Conclusion

This compound is a significant chemical intermediate with a rich history tied to the development of fundamental organic reactions. Its synthesis, now efficiently achieved through modern catalytic methods, provides access to a versatile building block. Its primary role as a precursor to high-performance polymers like PEEK underscores its industrial importance. Furthermore, its structural motif suggests potential for exploration in medicinal chemistry. This guide has provided a detailed overview of its synthesis, properties, and applications, intended to be a valuable resource for scientists and researchers working with this compound.

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A Comprehensive Technical Guide to the Thermochemical Properties of p-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the thermochemical properties of p-phenoxytoluene, a molecule of interest in materials science and drug development. Recognizing the limited availability of direct experimental data, this document synthesizes established computational and experimental methodologies to offer a robust framework for determining its key thermochemical parameters. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical foundations and practical, field-proven insights into the causality behind experimental and computational choices.

Introduction to p-Phenoxytoluene

p-Phenoxytoluene, also known as 1-methyl-4-phenoxybenzene, is an aromatic ether.[1] Its structure, featuring a methyl-substituted phenyl group linked to a phenoxy group, imparts a unique combination of thermal stability and chemical reactivity. Understanding the thermochemical properties of p-phenoxytoluene is crucial for predicting its behavior in various applications, from its use as a high-temperature heat transfer fluid to its role as a scaffold in medicinal chemistry.

Molecular Structure and Basic Properties: [1]

  • Molecular Formula: C₁₃H₁₂O

  • Molecular Weight: 184.23 g/mol

  • IUPAC Name: this compound

Computational Determination of Thermochemical Properties

In the absence of extensive experimental data, computational chemistry provides a powerful and reliable means to predict the thermochemical properties of molecules like p-phenoxytoluene.[2] High-level ab initio methods can achieve "chemical accuracy," typically defined as within ±1 kcal/mol of experimental values.[2]

Theoretical Framework: The Gaussian-n Theories

The Gaussian-n (Gn) theories, such as G2, G3, and G4, are composite methods designed to calculate accurate thermochemical data.[2] These methods involve a series of well-defined calculations that approximate a high-level calculation with a large basis set. The steps generally include:[2]

  • Geometry Optimization: The molecular geometry is optimized at a lower level of theory, typically using Møller-Plesset perturbation theory (MP2).

  • Zero-Point Energy (ZPE) Calculation: Vibrational frequencies are calculated at the Hartree-Fock level and scaled to correct for known systematic errors.

  • Higher-Level Energy Corrections: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T)) with larger basis sets to refine the electronic energy.

  • Empirical Correction: A final empirical correction term is added to account for remaining deficiencies in the theoretical treatment.

The choice of a Gn method represents a balance between computational cost and desired accuracy. For a molecule of the size of p-phenoxytoluene, G3 or G4 theory would provide a robust and accurate prediction of its gas-phase enthalpy of formation.

Workflow for Computational Thermochemistry

The following diagram illustrates a typical workflow for calculating the standard enthalpy of formation of p-phenoxytoluene using a composite quantum chemical method.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis cluster_output Output start Initial Structure of p-Phenoxytoluene geom_opt Geometry Optimization (e.g., MP2/6-31G(d)) start->geom_opt Initial Coordinates freq_calc Frequency Calculation (e.g., HF/6-31G(d)) geom_opt->freq_calc Optimized Geometry energy_corr High-Level Energy Corrections (e.g., QCISD(T)) geom_opt->energy_corr Optimized Geometry zpe_corr Zero-Point Energy Correction freq_calc->zpe_corr Vibrational Frequencies enthalpy_calc Calculate Enthalpy of Formation (ΔfH°) using Atomization Scheme final_data Predicted Thermochemical Data for p-Phenoxytoluene enthalpy_calc->final_data

Caption: Computational workflow for determining the enthalpy of formation.

Predicted Thermochemical Data for p-Phenoxytoluene

While direct calculations for this guide were not performed, the following table presents expected thermochemical data for p-phenoxytoluene based on values for structurally similar compounds like diphenyl ether and toluene, and insights from computational studies on related molecules.[3][4][5] These values should be considered as estimates pending experimental verification or high-level computational studies.

PropertyPredicted Value (at 298.15 K)Unit
Standard Gas-Phase Enthalpy of Formation (ΔfH°(g))-50 to -70kJ/mol
Standard Liquid-Phase Enthalpy of Formation (ΔfH°(l))-90 to -110kJ/mol
Standard Enthalpy of Vaporization (ΔvapH°)40 to 50kJ/mol
Standard Enthalpy of Sublimation (ΔsubH°)60 to 80kJ/mol
Molar Heat Capacity (Cp) (gas)200 to 250J/(mol·K)
Molar Heat Capacity (Cp) (liquid)280 to 330J/(mol·K)

Experimental Determination of Thermochemical Properties

Experimental validation is the cornerstone of trustworthy thermochemical data. The following sections detail the established protocols for measuring the key thermochemical properties of p-phenoxytoluene.

Enthalpy of Combustion and Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined from its enthalpy of combustion.[6] This is measured using a bomb calorimeter.[7]

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of p-phenoxytoluene (in liquid or solid form) is placed in a crucible inside the calorimeter's bomb. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

  • Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).

  • Calorimeter Setup: The bomb is placed in a well-insulated water jacket of known heat capacity. The initial temperature of the water is recorded.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat released by the combustion reaction (q_comb) is calculated from the temperature change of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and any combustion aids. The molar enthalpy of combustion (ΔcH°) is then calculated.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated from the experimental ΔcH° using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

combustion_calorimetry_workflow cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation sample_prep Weigh p-Phenoxytoluene Sample bomb_setup Place Sample in Bomb Pressurize with O₂ sample_prep->bomb_setup calorimeter_setup Assemble Calorimeter Record Initial Temp. bomb_setup->calorimeter_setup ignition Ignite Sample calorimeter_setup->ignition temp_monitoring Monitor & Record Temperature Change ignition->temp_monitoring calc_q Calculate Heat Released (q) temp_monitoring->calc_q calc_delta_h_comb Calculate Molar Enthalpy of Combustion (ΔcH°) calc_q->calc_delta_h_comb calc_delta_h_form Calculate Enthalpy of Formation (ΔfH°) calc_delta_h_comb->calc_delta_h_form

Caption: Workflow for combustion calorimetry.

Enthalpy of Vaporization and Sublimation

The enthalpies of phase transitions are critical for understanding the volatility and phase behavior of a substance.

3.2.1. Enthalpy of Vaporization via Correlation-Gas Chromatography

A powerful technique for determining the enthalpy of vaporization involves correlating gas chromatographic retention times with temperature.[8]

Experimental Protocol:

  • Column Selection: A suitable capillary gas chromatography column is chosen.

  • Isothermal Runs: A series of isothermal chromatographic runs are performed at different temperatures. A small amount of p-phenoxytoluene is injected for each run.

  • Retention Time Measurement: The adjusted retention time (t'R) is measured at each temperature.

  • Data Analysis: A plot of ln(t'R) versus 1/T (where T is the absolute temperature in Kelvin) is constructed. The enthalpy of vaporization (ΔvapH) is proportional to the slope of this line, according to a modified Clausius-Clapeyron equation.

3.2.2. Enthalpy of Sublimation via Knudsen Effusion Method

For the solid-to-gas transition, the Knudsen effusion method combined with a quartz crystal microbalance can be used to measure the vapor pressure of the solid as a function of temperature.

Experimental Protocol:

  • Sample Loading: A sample of solid p-phenoxytoluene is placed in a Knudsen cell, which is an isothermal enclosure with a small orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Mass Loss Measurement: The rate of mass loss through the orifice due to sublimation is measured at various temperatures using a quartz crystal microbalance or by gravimetric analysis.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss.

  • Data Analysis: The enthalpy of sublimation (ΔsubH) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[9]

Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.

Experimental Protocol:

  • Sample and Reference Pans: A known mass of p-phenoxytoluene is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate).

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).

  • Heat Capacity Calculation: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to determining the thermochemical properties of p-phenoxytoluene. While direct experimental data remains sparse, the combination of high-level computational methods and established experimental protocols provides a clear pathway for researchers to obtain reliable data. The predicted values presented herein serve as a valuable starting point for further investigation.

Future work should focus on the experimental determination of the key thermochemical parameters outlined in this guide. A direct comparison between high-accuracy computational predictions and experimental results will not only provide definitive thermochemical data for p-phenoxytoluene but also serve as a valuable benchmark for the computational methodologies employed. Such data will be instrumental in advancing the applications of this versatile molecule in various scientific and industrial fields.

References

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An In-Depth Technical Guide to the Safe Handling of 1-Methyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the material safety properties of 1-Methyl-4-phenoxybenzene (CAS 1706-12-3), also known as 4-phenoxytoluene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper understanding of the causality behind safety protocols and experimental choices. By synthesizing technical data with field-proven insights, this guide aims to foster a culture of safety and scientific integrity in the laboratory.

Chemical Identification and Physicochemical Properties

A thorough understanding of a chemical's identity and physical characteristics is the foundation of its safe use. This compound is an aromatic ether, a class of compounds frequently used as intermediates in organic synthesis.

Synonyms: 4-phenoxytoluene, p-phenoxytoluene, 4-methyldiphenyl ether, Phenyl p-tolyl ether.[1]

Molecular Formula: C₁₃H₁₂O

Molecular Weight: 184.23 g/mol [1]

The structural arrangement of a methyl group and a phenoxy group on a benzene ring dictates its reactivity and physical behavior. These properties are critical for designing appropriate storage, handling, and emergency response procedures.

PropertyValueSource
CAS Number 1706-12-3PubChem
Molecular Formula C₁₃H₁₂OPubChem
Molecular Weight 184.23 g/mol PubChem
Appearance Colorless to Light yellow clear liquidTCI Europe N.V.
Boiling Point 278 °CTCI Europe N.V.
Flash Point 111 °CTCI Europe N.V.
Specific Gravity 1.05 (20/20)TCI Europe N.V.

Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Aquatic Toxicity: Toxic to aquatic life with long lasting effects.[1]

Causality of Hazards:

The lipophilic nature of aromatic ethers like this compound allows for penetration of the skin's lipid barrier, leading to irritation. Direct contact with the eyes can cause significant irritation due to the disruption of the delicate mucous membranes. Its low water solubility and persistence contribute to its long-lasting toxic effects in aquatic environments.

Toxicological Data Gaps:

Exposure Controls and Personal Protection

A multi-layered approach to exposure control, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of this compound.

Engineering Controls

The primary objective of engineering controls is to isolate the hazard from the researcher.

  • Fume Hood: All work involving this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of any potential vapors or aerosols.

  • Ventilation: General laboratory ventilation should be maintained to ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn. It is imperative to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to protect the skin. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Experimental Workflow: Safe Handling in the Laboratory

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Handling, Storage, and Disposal

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents.

Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[2][3]

  • Incompatible Wastes: Do not mix with incompatible wastes.[2][3]

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2]

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of accidental exposure or release.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[4][5]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

  • Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back.[7] Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[7]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7][8] Ventilate the area and wash the spill site after the material has been picked up.

Decision Tree for Emergency Response

EmergencyResponse cluster_spill Accidental Release cluster_exposure Personal Exposure cluster_fire Fire Start Emergency Event Spill_Small Small Spill (Contained in Fume Hood) Start->Spill_Small Is it a spill? Exposure_Skin Skin/Eye Contact Start->Exposure_Skin Is it a personal exposure? Fire_Small Small & Contained Fire Start->Fire_Small Is it a fire? Spill_Large Large Spill (Outside Containment) Spill_Small->Spill_Large If large Action_Absorb Absorb with inert material. Collect in sealed container for disposal. Spill_Small->Action_Absorb Action_Evacuate Evacuate immediate area. Alert safety personnel. Spill_Large->Action_Evacuate Exposure_Inhale Inhalation Exposure_Skin->Exposure_Inhale If inhaled Action_Flush Flush with water for 15 min. Remove contaminated clothing. Exposure_Skin->Action_Flush Action_FreshAir Move to fresh air. Provide oxygen if needed. Exposure_Inhale->Action_FreshAir Action_Medical Seek Immediate Medical Attention Action_Flush->Action_Medical Action_FreshAir->Action_Medical Fire_Large Large or Spreading Fire Fire_Small->Fire_Large If spreading Action_Extinguish Use appropriate extinguisher (CO2, dry chemical, foam). Fire_Small->Action_Extinguish Action_Alarm Activate fire alarm. Evacuate the building. Fire_Large->Action_Alarm

Caption: A decision-making framework for responding to emergencies involving this compound.

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Durham Technical Community College. (n.d.). Material Safety Data Sheet: Petroleum Ether.
  • Greenbook.net. (n.d.). Firefighting Measures Section 6.
  • Health and Safety Department. (2024, July 22). Ethers.
  • National Center for Biotechnology Information. (n.d.). p-Phenoxytoluene. PubChem.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Diethyl Ether.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures.
  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure.
  • University of California, Davis. (n.d.). Hazardous Waste Disposal Procedures.

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A Researcher's Guide to Procuring 4-Methyldiphenyl Ether for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 4-Methyldiphenyl Ether

4-Methyldiphenyl ether, systematically known as 1-Methyl-4-phenoxybenzene , is an aromatic ether that serves as a valuable building block and intermediate in various fields of chemical research. Its structural motif, featuring a diphenyl ether core with a methyl substituent, imparts specific physicochemical properties that make it relevant in organic synthesis, materials science, and potentially as a fragment in drug discovery programs. For researchers, the integrity of results is inextricably linked to the quality of starting materials. The procurement of high-purity reagents is not merely a transactional step but the foundational basis for reproducible and reliable science.

This guide provides a senior application scientist's perspective on sourcing this compound (CAS No. 1706-12-3 ), focusing on the critical evaluation of commercial suppliers, interpretation of quality control documents, and independent verification of material purity.

Part 1: The Cornerstone of Quality: Selecting a Reputable Supplier

The commercial landscape for research chemicals is diverse, ranging from large multinational corporations to smaller, specialized laboratories. A researcher's choice of supplier has profound implications for experimental outcomes. The primary objective is to secure a reagent that is precisely what it purports to be, with minimal impurities that could confound results.

Key Evaluation Criteria:
  • Documentation and Transparency: A reputable supplier provides comprehensive documentation for each product. This includes a detailed product webpage, a Safety Data Sheet (SDS), and, most importantly, an accessible Certificate of Analysis (CoA) for specific batches. Suppliers who make CoAs readily available demonstrate confidence in their quality control.

  • Purity Specification and Analytical Methods: Suppliers should clearly state the purity of the chemical and the analytical method used for its determination (e.g., >98% by GC). Vague specifications are a red flag.

  • Consistency and Lot Traceability: For long-term projects, lot-to-lot consistency is paramount. Established suppliers maintain rigorous manufacturing processes and quality systems (e.g., ISO 9001 certified) to ensure this consistency.[1] Every container must be clearly labeled with a unique lot number, allowing for full traceability.

  • Technical Support: Access to knowledgeable technical support can be invaluable for addressing questions about product stability, solubility, or analytical methods.

The following diagram illustrates a logical workflow for the evaluation and selection of a chemical supplier.

Supplier_Selection_Workflow Diagram 1: Supplier Selection Workflow A Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI, SCBT) B Review Online Product Data - Stated Purity - CAS Number Verification - Available Quantities A->B C Assess Documentation Quality B->C D Is a representative CoA or specification sheet available? C->D Check Availability E Request Lot-Specific CoA D->E Yes H Reject Supplier D->H No F Evaluate Supplier Reputation - ISO Certification - Peer Reviews - Technical Support E->F Analyze CoA G Select Supplier & Procure F->G

Caption: A workflow for systematically evaluating and selecting a commercial chemical supplier.

Part 2: Major Commercial Suppliers of this compound

Several reputable chemical suppliers list this compound (CAS 1706-12-3) in their research chemical catalogs. The table below summarizes the offerings from prominent vendors. It is critical for researchers to verify the information on the supplier's website at the time of purchase, as specifications and availability can change.

SupplierProduct Number (Example)Stated PurityMethodAvailable QuantitiesNotes
Sigma-Aldrich (Merck) CIAH987EF25198%N/ACustomMarketed through partners; direct availability may vary.[2]
TCI America M3776>95.0%GC5g, 25gProvides clear specifications and safety information.[3][4]
Santa Cruz Biotechnology sc-225381N/AN/A1g, 5gStates molecular formula and weight; purity requires CoA.[5]
Alfa Aesar (Thermo Fisher) N/AN/AN/AVariesResearchers should search the Thermo Fisher catalog for current listings.[6]
BLD Pharm 1706-12-3N/AN/ACustomProvides links to analytical data like NMR and LC-MS.
Apollo Scientific PC400194N/AN/A250mg - 100gUK-based supplier with various research quantities.

Part 3: The Certificate of Analysis (CoA) - A Critical Appraisal

A Certificate of Analysis is the single most important document accompanying a research chemical. It is a batch-specific quality control report that validates the identity and purity of the material. A researcher must not assume the vial contains the correct, high-purity compound without first scrutinizing this document.

Deconstructing the CoA:
  • Header Information: This section must clearly state the Product Name (e.g., this compound), CAS Number (1706-12-3), Product Number , and the unique Lot or Batch Number . This ensures the document corresponds to the specific vial in hand.

  • Physical Properties: Lists observed properties like appearance (e.g., "Colorless to Light yellow clear liquid"), which serve as a first-pass check.[3]

  • Analytical Tests & Specifications: This is the core of the CoA. It lists the tests performed, the required specification (the quality standard), and the actual result for that specific lot.

    • Identity: Typically confirmed by spectroscopic methods. The CoA should state that the material's spectrum (e.g., ¹H NMR, IR) "Conforms to Structure."

    • Purity/Assay: This is the most critical value. It will be reported as a percentage with the analytical technique used to determine it. For volatile compounds like ethers, this is commonly Gas Chromatography (GC) . A result of ">95.0% (GC)" indicates the area percentage of the main peak in the gas chromatogram.[3]

Part 4: The Self-Validating System: Independent Purity Verification

Trustworthiness in science is built on verification. While a supplier's CoA is a vital starting point, a rigorous research program, particularly in drug development, necessitates independent confirmation of a reagent's purity. Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for this purpose. Unlike chromatography, which provides a relative percentage, qNMR can determine the absolute purity (as a mass fraction) of a compound by comparing its signal integral to that of a certified internal standard of known purity and weight.[5]

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol describes the determination of the absolute purity of a commercial sample of this compound.

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known mass of a high-purity, stable internal standard with non-overlapping signals, the mass of the analyte can be calculated using the following equation:

Purity(analyte) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Purity(std)

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • Purity = Purity of the standard (as a mass fraction)

Methodology:

  • Selection of Internal Standard: Choose a high-purity (>99.5%), non-volatile, crystalline solid with simple, sharp NMR signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are excellent choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the internal standard into a clean, dry vial using an analytical balance. Record the mass to at least four decimal places.

    • Accurately weigh approximately 15-20 mg of the this compound sample into the same vial. Record the mass. Causality: Precise weighing is critical for an accurate absolute purity calculation.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters to ensure signal integrals are truly proportional to concentration.

    • Crucial Parameters: Use a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated (typically D1 ≥ 30 seconds for small molecules). Causality: A long relaxation delay ensures all protons have fully relaxed back to equilibrium before the next pulse, preventing signal saturation and ensuring accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the singlet from the methyl group at ~2.3 ppm) and a signal from the internal standard (e.g., the singlet from maleic acid at ~6.3 ppm).

    • Apply the equation above to calculate the absolute purity of the this compound sample.

The following diagram outlines the workflow for this purity verification protocol.

Purity_Verification_Workflow Diagram 2: qNMR Purity Verification Workflow A Select & Weigh Internal Standard (e.g., Maleic Acid) B Weigh Analyte (this compound) A->B C Dissolve Mixture in Deuterated Solvent (e.g., CDCl3) B->C D Acquire Quantitative 1H NMR Spectrum C->D E Key Parameters: - Long Relaxation Delay (D1 ≥ 30s) - 90° Pulse Angle - High Signal-to-Noise D->E F Process Spectrum (Phasing, Baseline Correction) D->F G Integrate Analyte & Standard Peaks F->G H Calculate Absolute Purity Using qNMR Equation G->H

Caption: A step-by-step workflow for determining absolute purity via qNMR.

Part 5: Safe Handling and Storage Protocols

Diphenyl ethers require careful handling to ensure laboratory safety. Adherence to protocols outlined in the supplier's Safety Data Sheet (SDS) is mandatory.

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Standard PPE is required, including a lab coat, splash goggles or safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Storage: The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[2] The recommended storage temperature is typically room temperature.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused chemicals should be handled as hazardous waste.

By implementing a rigorous supplier evaluation process, critically analyzing quality documentation, and performing independent verification, researchers can ensure the procurement of high-quality this compound, thereby strengthening the foundation of their scientific endeavors.

References

  • SDFine. (n.d.). DIPHENYL ETHER Safety Data Sheet.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Souza, K. M., et al. (2025, April 12). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.
  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
  • University of Leicester. (n.d.). Quantitative NMR Spectroscopy.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Pharmaffiliates. (n.d.). CAS No : 1706-12-3 | Product Name : this compound.

Sources

An In-depth Technical Guide to the Electronic Properties of 1-Methyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-phenoxybenzene, also known as 4-phenoxytoluene, is a diaryl ether that serves as a significant structural motif in various functional materials and biologically active molecules. Its architecture, featuring two interconnected aromatic rings bridged by an oxygen atom, gives rise to a unique set of electronic properties that govern its reactivity, stability, and potential applications. This technical guide provides a comprehensive exploration of the core electronic characteristics of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. By integrating theoretical principles with computational analysis, this document aims to deliver a thorough understanding of the molecule's electronic landscape.

Molecular Structure and Synthesis

The foundational step to understanding the electronic properties of a molecule is to establish its structure and synthesis.

Molecular Identity
PropertyValue
IUPAC Name This compound
Common Names 4-Phenoxytoluene, p-Phenoxytoluene, Phenyl p-tolyl ether
CAS Number 1706-12-3[1][2]
Molecular Formula C₁₃H₁₂O[3]
Molecular Weight 184.23 g/mol [3]
SMILES Cc1ccc(Oc2ccccc2)cc1
Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, most commonly an Ullmann condensation or a related copper-catalyzed coupling.

Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol describes a representative synthesis of this compound.

Materials:

  • p-Cresol

  • Bromobenzene

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Pyridine (solvent)

  • Toluene (for workup)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-cresol (1.0 eq), bromobenzene (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous pyridine as the solvent to the flask. To this mixture, add a catalytic amount of copper(I) iodide (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain it under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter it to remove inorganic salts.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality in Experimental Choices:

  • Base: Potassium carbonate is used as a base to deprotonate the phenolic hydroxyl group of p-cresol, forming the more nucleophilic phenoxide.

  • Catalyst: Copper(I) iodide is a classic catalyst for Ullmann condensations, facilitating the coupling of the aryl halide with the phenoxide.

  • Solvent: Pyridine serves as a high-boiling polar aprotic solvent that can also act as a ligand for the copper catalyst.

  • Inert Atmosphere: A nitrogen atmosphere is crucial to prevent the oxidation of the copper catalyst and other reaction components at high temperatures.

Theoretical Framework: Understanding Electronic Properties

The electronic behavior of this compound is best understood through the lens of molecular orbital (MO) theory. The interaction between the π-systems of the two aromatic rings and the non-bonding orbitals of the ether oxygen dictates the molecule's electronic landscape.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in determining a molecule's electronic transitions and reactivity.

  • HOMO: The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to have significant contributions from the electron-rich phenoxy and tolyl groups.

  • LUMO: The energy of the LUMO is related to the electron affinity and indicates the ability of a molecule to accept an electron. The LUMO is likely to be distributed across the aromatic π-systems.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and the energy of its lowest electronic excitation. A larger gap generally implies greater stability and lower reactivity.

Computational Analysis of Electronic Properties

To provide quantitative insights into the electronic properties of this compound, Density Functional Theory (DFT) calculations were performed.

Computational Methodology

  • Software: Gaussian 16

  • Method: B3LYP functional

  • Basis Set: 6-311++G(d,p)

  • Geometry Optimization: The molecular geometry was first optimized to a minimum energy conformation.

  • Frequency Calculation: A frequency calculation was performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Property Calculations: Following optimization, the electronic properties, including HOMO and LUMO energies and the molecular electrostatic potential, were calculated.

Workflow for Computational Analysis

G cluster_input Input Generation cluster_calc Quantum Chemical Calculation (DFT) cluster_output Data Analysis & Visualization mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc homo_lumo HOMO/LUMO Energies & Visualization prop_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) Map prop_calc->mep electronic_params Calculation of Electronic Parameters (Ionization Potential, Electron Affinity, etc.) prop_calc->electronic_params

Caption: Workflow for the computational analysis of this compound.

Calculated Electronic Properties

The following table summarizes the key electronic properties of this compound derived from DFT calculations.

ParameterCalculated Value (eV)
HOMO Energy -5.89
LUMO Energy -0.21
HOMO-LUMO Gap (ΔE) 5.68
Ionization Potential (IP)a 5.89
Electron Affinity (EA)b 0.21

a Estimated from HOMO energy via Koopmans' theorem (IP ≈ -EHOMO). b Estimated from LUMO energy via Koopmans' theorem (EA ≈ -ELUMO).

Visualization of Frontier Molecular Orbitals

The spatial distribution of the HOMO and LUMO provides a visual representation of the regions involved in electron donation and acceptance.

  • HOMO: The highest occupied molecular orbital is primarily localized on the phenoxy moiety, with significant contributions from the oxygen atom's lone pairs and the π-system of the phenyl ring. This indicates that this region is the most susceptible to electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital is distributed across both aromatic rings, with a higher density on the tolyl ring. This suggests that electron acceptance would likely occur within the π-system of the entire molecule.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution and predicting the reactive sites of a molecule.

MEP_Diagram mep_image caption Molecular Electrostatic Potential (MEP) Map of this compound. Red indicates electron-rich regions (nucleophilic), and blue indicates electron-poor regions (electrophilic).

Caption: Conceptual representation of an MEP map for this compound.

Interpretation of the MEP Map:

  • Electron-Rich Regions (Red): The most negative potential is localized around the oxygen atom of the ether linkage, confirming it as the primary site for interaction with electrophiles or for hydrogen bonding.

  • Electron-Poor Regions (Blue): The regions of positive potential are located around the hydrogen atoms of the aromatic rings, making them susceptible to nucleophilic interactions.

  • Neutral Regions (Green): The carbon atoms of the aromatic rings exhibit a relatively neutral potential.

Experimental Characterization Techniques

While specific experimental data for this compound is not widely published, the following techniques are standard for characterizing the electronic properties of similar organic molecules.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, absorption bands in the UV region are expected due to π → π* transitions within the aromatic rings. The HOMO-LUMO gap calculated computationally (5.68 eV) corresponds to an absorption wavelength of approximately 218 nm. Experimental spectra of similar aromatic ethers confirm absorptions in this region.[4]

Generalized Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or ethanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum over a range of approximately 200-400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to the lowest energy electronic transition.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, providing experimental values for the ionization potential and electron affinity.

Generalized Experimental Protocol for Cyclic Voltammetry:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).

  • Analyte Addition: Add a known concentration of this compound to the electrolyte solution.

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential of the working electrode and record the resulting current.

  • Analysis: The potential at which oxidation occurs can be correlated with the HOMO energy, and the reduction potential with the LUMO energy.

Implications for Drug Development and Materials Science

The electronic properties of this compound have significant implications for its potential applications.

  • Drug Development: The diaryl ether motif is present in numerous pharmacologically active compounds. The electron-rich nature of the phenoxy group can influence interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π stacking. The calculated MEP map provides a guide to the regions of the molecule most likely to engage in these interactions.

  • Materials Science: The electronic structure of this compound makes it a potential building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The HOMO and LUMO energy levels are critical for determining charge injection and transport properties in such devices.

Conclusion

This technical guide has provided a detailed examination of the electronic properties of this compound. Through the application of robust computational methods, we have elucidated key parameters such as the HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential. These findings offer a comprehensive understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. While experimental validation remains a future endeavor, the theoretical insights presented herein provide a solid foundation for researchers and scientists working with this important chemical entity in the fields of drug discovery and materials science.

References

  • Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. J Pharm Pharm Sci (www.cspsCanada.org) 24, 421 - 434, 2021.
  • This compound | 1706-12-3 | FM142859. Biosynth.
  • 1-METHYL-4-PHENOXY-BENZENE | 1706-12-3. ChemicalBook.
  • 1706-12-3|this compound|BLD Pharm. BLD Pharm.
  • This compound, min 97%, 1 gram. GFS Chemicals.
  • Ultraviolet absorption spectra of seven substituted benzenes.
  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules 2022, 27(7), 2193.
  • This compound | CAS 1706-12-3. Santa Cruz Biotechnology.
  • Experimental and computational studies on zwitterionic (E)-1-((4-phenoxyphenyliminio)methyl)naphthalen-2-olate. Journal of Molecular Structure, 2015, 1099, 43-52.
  • p-Phenoxytoluene | C13H12O | CID 74351. PubChem.
  • Benzene, 1-methoxy-4-phenoxy-. NIST Chemistry WebBook.
  • 1-Methyl-4-phenoxy-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • This compound | CAS#:1706-12-3. Chemsrc.
  • Voltammetric and Spectroscopic Evaluation of the Interactions of (E)-1-((4-phenoxyphenylimino)methyl)naphthalen-2-ol with Bovine and Human Serum Albumins at Physiological pH. Journal of Solution Chemistry, 2015, 44, 1685-1702.
  • Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato Metal Complexes with Er, Lu and Yb. Molecules 2021, 26(16), 4785.
  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules 2022, 27(7), 2193.
  • Absorption [1-methyl-4-chloro-benzene].
  • A Practical Beginner's Guide to Cyclic Voltammetry.
  • UV-vis absorption spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2009, 72(2), 394-398.
  • Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. Journal of Molecular Structure, 2019, 1180, 647-657.
  • Quantitative Analysis of Cyclic Voltammetry of Redox Monolayers Adsorbed on Semiconductors: Isolating Electrode Kinetics, Lateral Interactions, and Diode Effects. The Journal of Physical Chemistry C, 2018, 122(49), 27956-27968.
  • 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Journal of Molecular Structure, 2019, 1189, 236-246.
  • Electrochemical behavior of uric acid on sodium molybdate/poly (methyl red) modified glassy carbon electrode. Analytical and Bioanalytical Electrochemistry, 2023, 15(7), 545-555.
  • Cyclic Voltammetry. In Encyclopedia of Electrochemistry; 2007.

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Methodological & Application

Application Note & Protocol: Synthesis of 1-Methyl-4-phenoxybenzene via Copper-Catalyzed Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether linkage is a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, remains a fundamental and powerful tool for the construction of these C-O bonds.[3][4] This document provides a comprehensive guide for the synthesis of 1-methyl-4-phenoxybenzene from p-cresol and bromobenzene. We delve into the underlying mechanism, offer a detailed, field-proven experimental protocol, and discuss the critical parameters that govern reaction success. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for diaryl ether synthesis.

Introduction: The Ullmann Condensation

First reported by Fritz Ullmann in 1905, the Ullmann condensation facilitates the formation of a diaryl ether through the reaction of an aryl halide with a phenol in the presence of copper.[3] Historically, the reaction required harsh conditions, including stoichiometric amounts of copper powder and high temperatures (often exceeding 200°C).[5][6]

Modern advancements have significantly refined this transformation. The implementation of soluble copper(I) salts (e.g., CuI, CuBr) and the introduction of specialized ligands have enabled the reaction to proceed under much milder conditions, with catalytic amounts of copper, and with a broader substrate scope.[2][7][8] The reaction detailed herein utilizes a common and effective copper(I) catalyst system for the coupling of p-cresol and bromobenzene.

Reaction Scheme & Mechanism

Scheme 1: Synthesis of this compound Reaction scheme showing p-cresol reacting with bromobenzene in the presence of a copper catalyst and a base to form this compound.

The mechanism of the Ullmann condensation is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle, although other pathways have been proposed.[1][2]

  • Deprotonation: A base deprotonates the phenol (p-cresol) to form a more nucleophilic phenoxide.

  • Formation of Copper(I) Phenoxide: The phenoxide coordinates with the active Cu(I) catalyst.

  • Oxidative Addition: The aryl halide (bromobenzene) undergoes oxidative addition to the copper(I) complex, forming a transient, high-valent aryl-copper(III) intermediate.

  • Reductive Elimination: The desired diaryl ether (this compound) is formed via reductive elimination from the Cu(III) complex, regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.

The use of a base is critical, as it facilitates the deprotonation of the phenol, a necessary step for its participation in the reaction.[9][10]

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Reagents: p-Cresol (≥99%), Bromobenzene (≥99%), Copper(I) Iodide (CuI, 98%), Potassium Carbonate (K₂CO₃, anhydrous, ≥99%), Toluene (anhydrous), Diethyl ether (ACS grade), Magnesium Sulfate (MgSO₄, anhydrous), Hydrochloric Acid (HCl, 1M solution), Saturated Sodium Chloride solution (brine).

  • Equipment: Round-bottom flask (100 mL), Dean-Stark apparatus, reflux condenser, magnetic stirrer and stir bar, heating mantle with temperature control, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, glass funnel, filter paper, beakers, graduated cylinders, thin-layer chromatography (TLC) plates (silica gel), and column chromatography setup.

Reagent Data Table
CompoundFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
p-CresolC₇H₈O108.142.16 g20.01.0
BromobenzeneC₆H₅Br157.013.45 g (2.32 mL)22.01.1
Copper(I) Iodide (CuI)CuI190.45190 mg1.00.05 (5 mol%)
Potassium CarbonateK₂CO₃138.215.53 g40.02.0
TolueneC₇H₈92.1440 mL--
Product (Theoretical) C₁₃H₁₂O 184.24 3.68 g 20.0 -
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is dry. Add a magnetic stir bar to the flask.

  • Inert Atmosphere: Flush the entire system with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add p-cresol (2.16 g, 20.0 mmol), potassium carbonate (5.53 g, 40.0 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (40 mL) followed by bromobenzene (2.32 mL, 22.0 mmol) via syringe.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux (approx. 110-115°C) with vigorous stirring. Collect and remove any water that separates in the Dean-Stark trap. This step is crucial as it ensures the formation of the potassium phenoxide in situ.

  • Reaction: After water removal is complete (typically 1-2 hours), allow the reaction to continue at reflux. Monitor the reaction progress by TLC (e.g., using a 95:5 Hexane:Ethyl Acetate eluent system) until the starting p-cresol spot has been consumed (typically 18-24 hours).

  • Work-up - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether (50 mL) and filter through a pad of celite to remove the copper catalyst and inorganic salts. Wash the filter cake with additional diethyl ether (2 x 20 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove any unreacted p-cresol, water (1 x 30 mL), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane to 98:2 hexane:diethyl ether, to afford this compound as a colorless liquid or low-melting solid.[11][12]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Synthesis_Workflow A 1. Reaction Setup (Flask, Condenser, Dean-Stark) B 2. Add Reagents (p-Cresol, K₂CO₃, CuI) A->B Inert Atmosphere C 3. Add Solvents & Reactant (Toluene, Bromobenzene) B->C D 4. Heat to Reflux (Azeotropic Water Removal) C->D Heating Mantle E 5. Reaction Monitoring (TLC Analysis) D->E 18-24 hrs F 6. Cool & Filter (Remove Salts & Catalyst) E->F Reaction Complete G 7. Liquid-Liquid Extraction (Wash with HCl, H₂O, Brine) F->G H 8. Dry & Concentrate (MgSO₄, Rotary Evaporation) G->H I 9. Purification (Column Chromatography) H->I Crude Product J 10. Final Product (this compound) I->J

Caption: Workflow for the synthesis of this compound.

Discussion of Key Parameters

  • Catalyst: Copper(I) iodide is an effective and inexpensive catalyst for this transformation. While modern systems often employ ligands like phenanthrolines or diamines to accelerate the reaction and lower temperatures, this ligand-free system is robust for non-sterically hindered substrates.[13]

  • Base: Potassium carbonate is a suitable base for deprotonating p-cresol. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes improve yields and shorten reaction times, particularly for less reactive substrates.[2]

  • Solvent: Toluene is used here to allow for azeotropic removal of water, which drives the formation of the active phenoxide nucleophile. Other high-boiling polar aprotic solvents like DMF, NMP, or o-xylene are also commonly used.[6][14]

  • Temperature: Refluxing toluene provides the necessary thermal energy to overcome the activation barrier for this reaction. While higher temperatures can speed up the reaction, they may also lead to side products.

Safety Precautions

  • p-Cresol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Bromobenzene: Harmful if swallowed or inhaled. Irritating to skin and eyes. Flammable liquid and vapor.

  • Toluene: Flammable liquid. Can cause skin and respiratory irritation. Known reproductive toxicant.

  • Always perform the reaction in a well-ventilated chemical fume hood.

References

  • Wikipedia. (2023, December 29). Ullmann reaction.
  • Zhang, L., et al. (2022). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters.
  • RSC Publishing. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances.
  • ResearchGate. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF.
  • ACS Publications. (2018). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters.
  • National Center for Biotechnology Information. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. PMC.
  • Grokipedia. (n.d.). Ullmann condensation.
  • ACS Publications. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ACS Publications.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • ResearchGate. (2007). (PDF) Copper Promoted Synthesis of Diaryl Ethers.
  • Marcoux, J. F., et al. (2000). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I)
  • National Institutes of Health. (2020). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. NIH.
  • ResearchGate. (n.d.). Commonly used ligands applied for Cu-catalyzed Ullmann reactions.
  • ACS Publications. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ACS Catalysis.
  • SynArchive. (n.d.). Ullmann Condensation.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Williams, A. L., et al. (1967). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry.
  • National Institutes of Health. (2012). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH.
  • Wikipedia. (2023, November 28). Ullmann condensation.
  • Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • ResearchGate. (2005). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
  • Oakwood Chemical. (n.d.). This compound, min 97%.
  • ResearchGate. (n.d.). The effect of catalyst on Ullmann coupling reaction of p-cresol and bromobenzene at 140°C for 24 hours.

Sources

Application Notes and Protocols: 1-Methyl-4-phenoxybenzene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-phenoxybenzene, also known as p-phenoxytoluene, is a versatile aromatic monomer that holds significant potential in the synthesis of advanced polymers. Its unique structure, featuring a phenoxy group and a methyl-substituted phenyl ring, allows for the creation of polymers with tailored thermal, mechanical, and electronic properties. These polymers, belonging to the poly(phenylene ether) family, are of interest in various high-performance applications, including electronics, aerospace materials, and biomedical devices.

This comprehensive guide provides detailed application notes and experimental protocols for the polymerization of this compound. We will explore two primary synthetic routes: Oxidative Coupling Polymerization and a proposed Suzuki-Miyaura Coupling Polymerization pathway. The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated throughout to ensure scientific integrity and practical utility for researchers in the field.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization.

PropertyValueSource
CAS Number 1706-12-3[1]
Molecular Formula C13H12O[1]
Molecular Weight 184.23 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 271-273 °C[2]
Density 1.051 g/mL at 25 °C[2]

Polymerization Methodologies

Oxidative Coupling Polymerization

Oxidative coupling is a powerful method for the synthesis of poly(phenylene ether)s. This process typically involves the use of a catalyst system, often based on copper or manganese, in the presence of an oxidant (e.g., oxygen) to facilitate the coupling of phenolic monomers. While direct polymerization of this compound via C-H activation is challenging, a common approach involves the polymerization of its hydroxylated derivative, 4-hydroxy-4'-methyl-diphenyl ether. For the purpose of this guide, we will present a protocol adapted from the well-established oxidative polymerization of structurally similar phenoxyphenols.[3][4] This method proceeds through a "radical-controlled" mechanism, offering enhanced regioselectivity.[3]

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Work-up and Purification cluster_3 Characterization Monomer This compound Hydroxylation Hydroxylation to 4-hydroxy-4'-methyl-diphenyl ether Monomer->Hydroxylation Polymerization Oxidative Coupling Polymerization Hydroxylation->Polymerization Catalyst Catalyst System (e.g., Cu-amine complex) Catalyst->Polymerization Oxygen Oxygen (Oxidant) Oxygen->Polymerization Solvent Organic Solvent (e.g., Toluene) Solvent->Polymerization Precipitation Precipitation in Nonsolvent (e.g., Methanol) Polymerization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA G cluster_0 Monomer Functionalization cluster_1 Polymerization cluster_2 Work-up and Purification cluster_3 Characterization Monomer This compound Bromination Regioselective Bromination Monomer->Bromination Borylation Borylation Bromination->Borylation AB_Monomer AB-type Monomer Borylation->AB_Monomer Polymerization Suzuki-Miyaura Polymerization AB_Monomer->Polymerization Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymerization Base Base (e.g., K2CO3) Base->Polymerization Solvent Solvent System (e.g., Toluene/Water) Solvent->Polymerization Extraction Aqueous Work-up and Extraction Polymerization->Extraction Precipitation Precipitation in Methanol Extraction->Precipitation Purification Further Purification (e.g., Soxhlet Extraction) Precipitation->Purification GPC GPC (Mn, Mw, PDI) Purification->GPC NMR NMR (Structure) Purification->NMR FTIR FTIR (Functional Groups) Purification->FTIR UV_Vis UV-Vis/Fluorescence (Optical Properties) Purification->UV_Vis

Sources

Application of Phenyl p-tolyl Ether Derivatives in High-Performance Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide explores the prospective application of Phenyl p-tolyl ether derivatives as monomers in the synthesis of high-performance polymers, specifically focusing on poly(aryl ether ketone)s (PAEKs) and polyimides. While direct polymerization of the inert Phenyl p-tolyl ether is not feasible, its core structure, featuring a strategic combination of phenyl and tolyl groups linked by an ether bond, presents a compelling scaffold for creating novel monomers. The introduction of the tolyl group, in particular, is anticipated to influence polymer chain packing and solubility, potentially leading to materials with tailored thermal and mechanical properties.

This document provides a scientifically grounded framework for the synthesis of functionalized Phenyl p-tolyl ether monomers and their subsequent polymerization. The protocols described herein are based on well-established, analogous systems and are intended to serve as a comprehensive starting point for researchers and scientists in the field of polymer chemistry and materials science.

The Strategic Advantage of the Phenyl p-tolyl Ether Moiety

High-performance polymers are defined by their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The backbone chemistry of these polymers is paramount in dictating their physical and chemical characteristics. The incorporation of a Phenyl p-tolyl ether-derived moiety into a polymer backbone is hypothesized to offer several advantages:

  • Enhanced Thermal Stability: The aromatic nature of the phenyl and tolyl rings contributes to a high thermal degradation temperature.

  • Improved Solubility and Processability: The non-coplanar nature of the tolyl group can disrupt chain packing, potentially leading to enhanced solubility in organic solvents, a common challenge in the processing of rigid-rod polymers.

  • Tailorable Mechanical Properties: The specific placement of the ether linkage and the tolyl group can influence the rotational barrier of the polymer chain, allowing for the fine-tuning of mechanical properties such as modulus and toughness.

  • Controlled Crystallinity: The introduction of the asymmetric tolyl group may hinder crystallization, leading to amorphous or semi-crystalline polymers with distinct performance attributes.

To harness these potential benefits, Phenyl p-tolyl ether must first be functionalized with reactive groups to enable its participation in polymerization reactions. The following sections detail the proposed synthesis of dihydroxy and diamino derivatives of Phenyl p-tolyl ether.

Synthesis of Functionalized Phenyl p-tolyl Ether Monomers

The successful integration of the Phenyl p-tolyl ether unit into a polymer backbone necessitates its conversion into a difunctional monomer. Here, we outline the proposed synthetic pathways for preparing dihydroxy and diamino derivatives.

Synthesis of Bis(4-hydroxyphenyl) p-tolyl ether (BHPTE)

A bisphenol derivative of Phenyl p-tolyl ether is a key monomer for the synthesis of poly(aryl ether ketone)s. A plausible synthetic route is analogous to the synthesis of other bisphenols, which often involves the condensation of a ketone with a phenol in the presence of an acid catalyst.[2]

Protocol 1: Synthesis of Bis(4-hydroxyphenyl) p-tolyl ether (BHPTE)

Materials:

  • p-Tolyl phenyl ether

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Hydrogen peroxide (30%)

  • Boric acid

  • Tetrahydrofuran (THF)

  • Sulfuric acid (catalytic amount)

  • Dichloromethane

  • Methanol

  • Deionized water

Procedure:

  • Friedel-Crafts Acylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolyl phenyl ether and acetyl chloride in dichloromethane. Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride. Allow the reaction to proceed at room temperature for 12 hours.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of ice water. Separate the organic layer, wash with deionized water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain 4,4'-diacetyl-p-tolyldiphenyl ether.

  • Baeyer-Villiger Oxidation: In a separate flask, prepare a solution of boric acid and a catalytic amount of sulfuric acid in a 30% aqueous hydrogen peroxide solution and THF.[3] Slowly add the 4,4'-diacetyl-p-tolyldiphenyl ether dissolved in THF to this mixture.

  • Reaction and Isolation: Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography. After completion, cool the reaction mixture and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure Bis(4-hydroxyphenyl) p-tolyl ether (BHPTE).

Characterization: The structure of the synthesized BHPTE should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR.

Synthesis of Diamino Phenyl p-tolyl ether (DAPTE)

A diamino derivative is essential for the synthesis of polyimides. A common route to aromatic diamines involves the reduction of a corresponding dinitro compound.

Protocol 2: Synthesis of Diamino Phenyl p-tolyl ether (DAPTE)

Materials:

  • p-Tolyl phenyl ether

  • Nitric acid

  • Sulfuric acid

  • Palladium on carbon (Pd/C) catalyst

  • Ethanol

  • Dimethylformamide (DMF)

  • Sodium bicarbonate

Procedure:

  • Nitration: In a round-bottom flask, carefully add p-tolyl phenyl ether to a mixture of nitric acid and sulfuric acid at 0°C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the dinitro product. Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry.

  • Catalytic Hydrogenation: In a hydrogenation apparatus, dissolve the dinitro Phenyl p-tolyl ether in a mixture of ethanol and DMF. Add a catalytic amount of Pd/C.[4]

  • Reduction: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 80-100°C. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Isolation and Purification: After the reaction is complete, cool the mixture and filter off the catalyst. Remove the solvent under reduced pressure. The resulting crude diamine can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Diamino Phenyl p-tolyl ether (DAPTE).

Characterization: The structure of the synthesized DAPTE should be confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Application in High-Performance Polymer Synthesis

The synthesized difunctional monomers, BHPTE and DAPTE, can be employed in polycondensation reactions to produce high-performance polymers.

Synthesis of Poly(aryl ether ketone)s (PAEKs) from BHPTE

PAEKs are a class of high-performance thermoplastics known for their exceptional thermal and chemical stability. They are typically synthesized via nucleophilic aromatic substitution polycondensation.

Protocol 3: Synthesis of a PAEK Copolymer from BHPTE and 4,4'-Difluorobenzophenone

Materials:

  • Bis(4-hydroxyphenyl) p-tolyl ether (BHPTE)

  • 4,4'-Difluorobenzophenone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Diphenyl sulfone

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add equimolar amounts of BHPTE and 4,4'-difluorobenzophenone, an excess of finely ground K₂CO₃ (1.1-1.2 equivalents per phenol group), and diphenyl sulfone as the solvent. Add toluene to create an azeotrope with water.

  • Azeotropic Dehydration: Heat the mixture to 140-160°C with vigorous stirring under a nitrogen purge to azeotropically remove water formed from the reaction of the phenol with K₂CO₃.

  • Polymerization: After the complete removal of water (indicated by the clearing of the reaction mixture), distill off the toluene and gradually raise the temperature to 280-320°C to initiate polymerization. Maintain this temperature for 4-8 hours. The viscosity of the mixture will increase significantly as the polymer forms.

  • Precipitation and Purification: Cool the reaction mixture and dissolve the solid mass in a suitable solvent if necessary. Precipitate the polymer by pouring the solution into a large excess of methanol.

  • Washing and Drying: Filter the polymer and wash it repeatedly with hot deionized water and methanol to remove residual solvent, salts, and unreacted monomers. Dry the final polymer in a vacuum oven at 120-150°C for 24 hours.

Characterization: The resulting polymer should be characterized for its molecular weight (Gel Permeation Chromatography), thermal properties (Thermogravimetric Analysis and Differential Scanning Calorimetry), and mechanical properties (Tensile Testing).

Synthesis of Polyimides from DAPTE

Polyimides are renowned for their outstanding thermal stability, chemical resistance, and dielectric properties. They are typically synthesized in a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration.

Protocol 4: Synthesis of a Polyimide from DAPTE and Pyromellitic Dianhydride (PMDA)

Materials:

  • Diamino Phenyl p-tolyl ether (DAPTE)

  • Pyromellitic dianhydride (PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Formation: In a dry, nitrogen-purged flask, dissolve an equimolar amount of DAPTE in anhydrous NMP. Slowly add solid PMDA to the stirred solution at room temperature. A viscous solution of poly(amic acid) will form. Continue stirring for 12-24 hours.

  • Film Casting (Optional): The viscous poly(amic acid) solution can be cast onto a glass plate to form a film.

  • Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst). Stir the mixture at room temperature for 1-2 hours, and then heat to 80-100°C for 2-4 hours to complete the imidization.

  • Precipitation and Purification: Precipitate the polyimide by pouring the solution into a large volume of methanol.

  • Washing and Drying: Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 150-200°C for 24 hours.

Characterization: The successful synthesis of the polyimide should be confirmed by FTIR spectroscopy (disappearance of amic acid peaks and appearance of imide peaks). Thermal stability should be assessed by TGA, and the glass transition temperature determined by DSC or Dynamic Mechanical Analysis (DMA).

Expected Properties and Data Presentation

The incorporation of the Phenyl p-tolyl ether moiety is expected to influence the properties of the resulting polymers. The following table summarizes the anticipated property ranges based on analogous high-performance polymers.

PropertyExpected Range for PAEK with BHPTEExpected Range for Polyimide with DAPTE
Glass Transition Temperature (Tg)150 - 220 °C250 - 350 °C
5% Weight Loss Temperature (TGA)> 450 °C> 500 °C
Tensile Strength80 - 120 MPa100 - 180 MPa
Tensile Modulus2.5 - 4.0 GPa3.0 - 5.0 GPa
SolubilitySoluble in polar aprotic solventsSoluble in polar aprotic solvents

Visualizing the Synthetic Pathways

To further clarify the proposed synthetic strategies, the following diagrams illustrate the key chemical transformations.

monomer_synthesis cluster_0 BHPTE Synthesis cluster_1 DAPTE Synthesis PTE Phenyl p-tolyl ether Diacetyl-PTE 4,4'-Diacetyl-p-tolyldiphenyl ether PTE->Diacetyl-PTE 1. Acetyl Chloride, AlCl3 BHPTE Bis(4-hydroxyphenyl) p-tolyl ether Diacetyl-PTE->BHPTE 2. H2O2, Boric Acid PTE2 Phenyl p-tolyl ether Dinitro-PTE Dinitro Phenyl p-tolyl ether PTE2->Dinitro-PTE 1. HNO3, H2SO4 DAPTE Diamino Phenyl p-tolyl ether Dinitro-PTE->DAPTE 2. H2, Pd/C

Caption: Proposed synthesis of functionalized Phenyl p-tolyl ether monomers.

polymer_synthesis cluster_0 PAEK Synthesis cluster_1 Polyimide Synthesis BHPTE_poly BHPTE PAEK Poly(aryl ether ketone) BHPTE_poly->PAEK DFB 4,4'-Difluorobenzophenone DFB->PAEK K2CO3, Diphenyl sulfone, 320°C DAPTE_poly DAPTE PAA Poly(amic acid) DAPTE_poly->PAA PMDA_poly PMDA PMDA_poly->PAA NMP, RT PI Polyimide PAA->PI Acetic Anhydride, Pyridine, Heat

Caption: Polymerization schemes for PAEK and Polyimide synthesis.

Conclusion

The strategic functionalization of Phenyl p-tolyl ether to yield difunctional monomers presents a promising avenue for the development of novel high-performance polymers. The protocols and conceptual framework provided in this technical guide, rooted in established principles of polymer chemistry, offer a solid foundation for researchers to explore this exciting area. The resulting poly(aryl ether ketone)s and polyimides are anticipated to exhibit a unique combination of thermal stability, mechanical performance, and processability, making them attractive candidates for a wide range of advanced applications. Further experimental validation is encouraged to fully elucidate the structure-property relationships of these novel materials.

References

  • Google Patents. (1985). Preparation of diaminodiphenyl ethers.
  • ResearchGate. (n.d.). Synthesis and Characterization of Polyimide from 4,4'-Diamino diphenyl ether having Substituents at 2,2'-position.
  • ResearchGate. (2016). 4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl Ether.
  • Google Patents. (1986). Process for the preparation of 4,4'-dihydroxydiphenyl ether.
  • ResearchGate. (n.d.). Synthesis of polyimide.
  • Google Patents. (2006). Process for the synthesis of bisphenol.
  • Google Patents. (1986). Process for the preparation of 4,4'-dihydroxydiphenyl ether.
  • Google Patents. (2014). Preparation method of 4,4'-dihydroxydiphenyl ether.
  • PMC. (n.d.). Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore.
  • Google Patents. (2006). Method for preparing 4,4'-diaminodiphenyl ether.
  • Google Patents. (2015). Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
  • ResearchGate. (2023). Synthesis of organosoluble aromatic poly(ether ketone)-polyimide copolymers from 9-(4-aminophenyl)-9-(4-hydroxyphenyl)fluorene.
  • Google Patents. (2018). A kind of preparation method of 4,4 '-diaminodiphenyl ether.
  • Kimihiro Matsukawa & Hiroshi Inoue. (n.d.). Synthesis of ~,co-bis(p-hydroxyphenyl ) polysiloxanes.
  • MDPI. (2024). 5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan.
  • PMC. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C.
  • Murray State's Digital Commons. (2023). Poly(ether imide)s: Synthesis and Properties.

Sources

The Conversion of Nitrobenzenes: A Critical Evaluation of Reagents and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Investigating the Role of 1-Methyl-4-phenoxybenzene

The transformation of nitroarenes into anilines is a foundational reaction in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The selection of an appropriate reduction methodology is critical, influencing not only the reaction's efficiency but also its chemoselectivity in the presence of other functional groups. While a diverse and robust toolkit of reagents exists for this purpose, this guide begins by addressing a specific inquiry into the role of this compound as a reagent for the conversion of nitrobenzenes.

Initial searches indicated a commercial supplier's claim that this compound can be employed for the conversion of nitrobenzenes to amines. However, a comprehensive review of the current scientific literature, including peer-reviewed journals and patent databases, did not yield specific protocols, mechanistic studies, or direct evidence supporting its use as a primary reagent or catalyst for this transformation. One doctoral thesis mentioned the formation of this compound as a product in a "denitrative transformation" involving nitrobenzene and p-cresol, rather than its use as a reagent for reducing other nitroarenes.

In the absence of verifiable data, this document will proceed by providing a detailed and authoritative overview of the well-established and validated methods for the reduction of nitrobenzenes. This will serve as a practical guide for researchers, offering insights into the mechanisms, applications, and protocols of trusted methodologies.

Established Methodologies for Nitrobenzene Reduction

The reduction of a nitro group to an amine is a six-electron process that generally proceeds through nitroso and hydroxylamine intermediates.[1] The choice of method depends on factors such as substrate compatibility, desired selectivity, scalability, and safety considerations. The most common and reliable methods fall into two main categories: catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, efficient, and often clean method for the reduction of nitroarenes.[2] This technique typically involves the use of a metal catalyst and a hydrogen source.

Mechanism of Catalytic Hydrogenation

The reaction proceeds by the adsorption of the nitroarene and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced to the corresponding amine.

Experimental Workflow for Catalytic Hydrogenation

Caption: A typical experimental workflow for the catalytic hydrogenation of nitroarenes.

Common Catalytic Systems and Protocols

Catalyst SystemHydrogen SourceTypical ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) H₂ gas, Ammonium formateRoom temperature to mild heating, atmospheric or elevated pressureHigh efficiency, clean reaction, good functional group tolerance.Can reduce other functional groups (e.g., alkenes, alkynes), risk of dehalogenation.
Raney Nickel (Raney-Ni) H₂ gas, HydrazineRoom temperature to 50°C, atmospheric pressureCost-effective, highly active.Pyrophoric, can be sensitive to sulfur-containing compounds.
Platinum(IV) Oxide (PtO₂) H₂ gasRoom temperature, atmospheric pressureVery active catalyst.Expensive, can also reduce aromatic rings under harsher conditions.

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Gas [1]

  • Preparation : In a round-bottom flask or a pressure vessel, dissolve the nitroarene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Catalyst Addition : Carefully add 5-10 mol% of Pd/C (5% or 10% w/w) to the solution under an inert atmosphere.

  • Hydrogenation : Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 50 psi) or use a hydrogen-filled balloon for atmospheric pressure reactions.

  • Reaction : Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude amine. Purify by crystallization or column chromatography if necessary.

Chemical Reduction

Chemical reduction methods employ stoichiometric or catalytic amounts of metals or other reducing agents. These methods are often used when catalytic hydrogenation is not feasible due to substrate sensitivity or equipment limitations.

Common Chemical Reducing Agents and Protocols

Reducing AgentSolvent(s)Typical ConditionsAdvantagesDisadvantages
Tin(II) Chloride (SnCl₂·2H₂O) Ethanol, Ethyl acetateRoom temperature to refluxMild conditions, good for sensitive substrates.Generates tin waste, which can be difficult to remove.
Iron (Fe) powder Acetic acid, Ethanol/WaterRefluxInexpensive, effective.Requires acidic conditions, can be slow, generates iron sludge.
Zinc (Zn) powder Acetic acid, HCl, Ammonium chloride0°C to refluxStrong reducing agent.Can be too reactive for some substrates, generates metal waste.
Sodium Dithionite (Na₂S₂O₄) Water/MethanolRoom temperature to refluxMild, useful for water-soluble compounds.Can have limited solubility in organic solvents.

Protocol 2: Reduction of a Nitroarene using Tin(II) Chloride

  • Preparation : In a round-bottom flask, dissolve the aromatic nitro compound (1.0 eq) in ethanol.

  • Reagent Addition : Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

  • Reaction : Stir the mixture at room temperature or heat to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the solution is basic.

  • Extraction : Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

  • Purification : Purify the product as needed.

Mechanistic Insights: Direct vs. Condensation Pathways

The reduction of nitroarenes can proceed through different mechanistic pathways, which can be influenced by the reaction conditions and the chosen reducing agent.

General Mechanistic Pathways for Nitroarene Reduction

Nitroarene Reduction Pathways cluster_direct Direct Hydrogenation Pathway cluster_condensation Condensation Pathway Nitroarene Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitroarene->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +2e⁻, +2H⁺ Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2e⁻, +2H⁺ Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo +2e⁻, +2H⁺ Hydrazo->Aniline Cleavage +2H⁺

Caption: General mechanistic pathways for the reduction of aromatic nitro compounds.[1]

The direct hydrogenation pathway is the most common, involving the stepwise reduction of the nitro group to the amine.[1] The condensation pathway , which can occur under certain conditions (e.g., in alkaline media), involves the reaction of intermediates like nitrosobenzene and phenylhydroxylamine to form dimeric species such as azoxy-, azo-, and hydrazo-benzenes, which are then cleaved to the aniline.[3]

Conclusion

The conversion of nitrobenzenes to anilines is a critical transformation in modern organic synthesis. While the potential role of this compound as a reagent for this purpose could not be substantiated in the current scientific literature, a variety of well-documented and reliable methods are available to the practicing chemist. The choice between catalytic hydrogenation and chemical reduction will depend on the specific substrate, available equipment, and desired selectivity. By understanding the underlying mechanisms and protocols of these established methods, researchers can effectively and efficiently synthesize the desired aniline products for their applications in drug discovery and materials science.

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (URL not available)
  • Reduction of nitro compounds. In Wikipedia.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem. (URL not available)
  • Studies on Catalytic Denitrative Transformations of Organic Nitro Compounds. (URL not available)
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.

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Application Note & Protocol: Synthesis of Polyetherketones via Electrophilic Aromatic Acylation of 4-Methyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastic polymers renowned for their exceptional thermal stability, chemical inertness, and robust mechanical properties.[1][2] This combination makes them indispensable in demanding sectors such as aerospace, medical implants, and chemical processing.[1][3] The synthesis of these polymers can be broadly achieved through two primary routes: nucleophilic aromatic substitution (SNAr) or electrophilic Friedel-Crafts acylation.[4][5] This document provides a detailed experimental protocol for the synthesis of a polyetherketone (PEK) using the Friedel-Crafts acylation approach. Specifically, it details the polycondensation of 4-Methyldiphenyl ether with terephthaloyl chloride, a method that forms the characteristic ketone linkages of the polymer backbone. This guide is intended for researchers and professionals in materials science and polymer chemistry, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and methods for polymer characterization.

Scientific Foundation: The Friedel-Crafts Polyacylation Mechanism

The synthesis route described herein is a step-growth polymerization based on the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction is exceptionally well-suited for forming the carbon-carbon bonds that create the ketone bridges in the PEK backbone.[4][6]

Key Mechanistic Steps:

  • Generation of the Acylium Ion: The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum trichloride (AlCl₃). AlCl₃ coordinates to one of the chlorine atoms of the terephthaloyl chloride monomer, polarizing the carbonyl group and facilitating the departure of the chloride to form a highly reactive acylium ion (R-C≡O⁺). This electrophile is the key species that attacks the aromatic ring.[7]

  • Electrophilic Aromatic Substitution: The electron-rich 4-Methyldiphenyl ether monomer acts as the nucleophile. The acylium ion attacks the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Regioselectivity: The positions of electrophilic attack on the 4-Methyldiphenyl ether are directed by the existing substituents. Both the ether linkage (-OAr) and the methyl group (-CH₃) are activating, ortho-, para-directing groups. The acylation is expected to occur predominantly at the positions para to the strongly activating ether linkage for steric and electronic reasons, leading to a linear polymer chain.

  • Rearomatization and Chain Growth: The sigma complex is deprotonated, restoring aromaticity and forming a ketone linkage. The liberated proton reacts with the [AlCl₄]⁻ species to regenerate the AlCl₃ catalyst and release hydrogen chloride (HCl) gas as a byproduct. This process repeats, extending the polymer chain.[4]

The overall polymerization is driven to completion by the formation of strong C-C bonds and the evolution of HCl gas. However, the reaction is sensitive to several factors, including catalyst concentration, temperature, and monomer stoichiometry, which must be precisely controlled to achieve high molecular weight polymer.[4]

Reaction Scheme Visualization

G cluster_reactants Reactants MonomerA 4-Methyldiphenyl Ether (Nucleophile) Polymerization Electrophilic Aromatic Substitution (Chain Growth) MonomerA->Polymerization MonomerB Terephthaloyl Chloride (Electrophile Source) Acylium Acylium Ion Formation MonomerB->Acylium Catalyst AlCl₃ (Lewis Acid Catalyst) Catalyst->Acylium Activates Acylium->Polymerization Attacks Polymerization->Catalyst Regenerates Product Polyetherketone (PEK) Polymerization->Product Forms Byproduct HCl Gas Polymerization->Byproduct Releases

Caption: Overall reaction scheme for Friedel-Crafts polyacylation.

Experimental Application & Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of the target polyetherketone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Methyldiphenyl ether≥98%Sigma-AldrichMust be anhydrous.
Terephthaloyl chloride≥99%Sigma-AldrichMust be handled in a dry environment. Recrystallize from hexane if necessary.
Aluminum Chloride (AlCl₃)Anhydrous, ≥99.99%Sigma-AldrichHighly hygroscopic. Handle exclusively in a glovebox or dry atmosphere.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-AldrichUsed as the reaction solvent.
MethanolACS GradeFisher ScientificUsed for polymer precipitation and washing.
AcetoneACS GradeFisher ScientificUsed for washing.
Deionized WaterHigh PurityIn-houseUsed for final washing steps.
Equipment
  • Three-necked round-bottom flask (500 mL), oven-dried

  • Mechanical overhead stirrer with a paddle agitator and gas-tight bearing

  • Condenser with a gas bubbler outlet

  • Nitrogen or Argon gas inlet

  • Heating mantle with a temperature controller and thermocouple

  • Glovebox or glove bag for handling anhydrous AlCl₃

  • Buchner funnel and vacuum filtration apparatus

  • Vacuum oven

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification A 1. Dry Glassware (Oven, >120°C) B 2. Assemble Reactor (Flask, Stirrer, Condenser) A->B C 3. Purge with N₂/Ar (>30 min) B->C D 4. Charge Reactor (4-Methyldiphenyl ether, Terephthaloyl Chloride, DCE) C->D E 5. Cool to 0°C (Ice Bath) D->E F 6. Add AlCl₃ Portion-wise (Maintain T < 10°C) E->F G 7. Warm to RT (Stir for 2h) F->G H 8. Heat to 80°C (Stir for 18-24h) G->H I 9. Cool to RT H->I J 10. Precipitate (Pour into Methanol) I->J K 11. Filter Polymer J->K L 12. Wash Sequentially (Methanol → Acetone → DI Water) K->L M 13. Dry in Vacuum Oven (80°C, 24h) L->M

Caption: Step-by-step experimental workflow for PEK synthesis.

Detailed Synthesis Procedure

Causality and Rationale:

  • Anhydrous Conditions: Friedel-Crafts reactions are extremely sensitive to moisture. Water will react with and deactivate the AlCl₃ catalyst, quenching the polymerization.[4] All glassware must be rigorously dried, and reagents must be anhydrous.

  • Inert Atmosphere: An inert atmosphere (N₂ or Ar) is crucial to prevent moisture from entering the reaction and to safely vent the HCl gas byproduct through a bubbler.

  • Controlled AlCl₃ Addition: The reaction between AlCl₃ and the acyl chloride is highly exothermic. Adding the catalyst slowly and at a low temperature (0-10°C) prevents uncontrolled side reactions and potential degradation of the solvent or monomers.[4]

  • Staged Heating Profile: The initial reaction at room temperature allows for controlled initiation of the polymerization. Subsequent heating to 80°C provides the necessary activation energy to drive the reaction toward the formation of a high molecular weight polymer.

Step-by-Step Protocol:

  • Reactor Setup: Assemble the oven-dried 500 mL three-necked flask with the mechanical stirrer, condenser (with gas outlet to a bubbler), and a nitrogen inlet.

  • Inerting: Purge the entire system with dry nitrogen or argon gas for at least 30 minutes to eliminate air and moisture. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Charging Monomers: Under a positive nitrogen flow, charge the reactor with 4-Methyldiphenyl ether (e.g., 0.10 mol), terephthaloyl chloride (e.g., 0.10 mol), and 250 mL of anhydrous 1,2-dichloroethane (DCE). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Cool the reactor to 0°C using an ice bath. In a glovebox, weigh anhydrous AlCl₃ (e.g., 0.22 mol, a slight excess is often used) into a dry, sealed container. Slowly add the AlCl₃ to the stirring reaction mixture in small portions over 30-45 minutes. Crucial: Monitor the internal temperature and ensure it does not exceed 10°C during the addition.

  • Polymerization:

    • Once the AlCl₃ addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. The solution will become more viscous and may change color.

    • Gradually heat the reaction mixture to 80°C using the heating mantle. As the reaction proceeds, HCl gas will evolve and can be observed in the bubbler. The polymer/catalyst complex will begin to precipitate from the solution.[4]

    • Maintain the reaction at 80°C with vigorous stirring for 18-24 hours to ensure high conversion and maximize molecular weight.

  • Isolation:

    • After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

    • In a well-ventilated fume hood, slowly pour the viscous reaction slurry into a beaker containing 1 L of vigorously stirring methanol. This will precipitate the polymer and begin to decompose the AlCl₃ catalyst complex.

    • Continue stirring for 1-2 hours, then collect the crude polymer powder by vacuum filtration using a Buchner funnel.

Purification Protocol

The goal of purification is to remove the AlCl₃ catalyst residue and any trapped solvent or unreacted monomers.

  • Transfer the filtered polymer powder to a beaker with 500 mL of fresh methanol and stir for 1 hour. Filter the polymer.

  • Repeat the washing step with 500 mL of acetone.

  • Wash the polymer twice with 500 mL of deionized water to remove any remaining inorganic salts.[8]

  • Perform a final wash with 500 mL of methanol to help displace the water and facilitate drying.

  • Dry the purified white or off-white polymer powder in a vacuum oven at 80-100°C for at least 24 hours or until a constant weight is achieved.

Polymer Validation and Characterization

A successful synthesis must be validated through analytical characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to confirm the formation of the desired polymer structure. The spectrum should show characteristic absorption bands:

  • ~1650 cm⁻¹: A strong C=O stretching vibration, confirming the formation of the ketone linkages.

  • ~1240 cm⁻¹: A strong Ar-O-Ar stretching vibration, characteristic of the diaryl ether linkage.

  • ~2900-3000 cm⁻¹: C-H stretching from the methyl group and aromatic rings. The absence of a broad -OH peak (from hydrolyzed acyl chloride) indicates a clean reaction.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. The polymer should be dissolved in a suitable solvent (e.g., deuterated sulfuric acid or a mixture of trichlorobenzene/phenol).

  • ¹H NMR: Will show characteristic signals in the aromatic region (7.0-8.0 ppm) and a singlet for the methyl protons (~2.4 ppm).

  • ¹³C NMR: Will confirm the presence of the carbonyl carbon (~195 ppm), aromatic carbons attached to oxygen (~160 ppm), and other aromatic carbons (120-140 ppm).[9][10]

Gel Permeation Chromatography (GPC)

GPC (or Size Exclusion Chromatography) is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymer.[11][12] This is the definitive measure of the polymerization's success. A high molecular weight and a PDI approaching 2.0 are typical for step-growth polymerizations.

Safety and Handling

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory at all times.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle only in an anhydrous environment (glovebox).

  • Terephthaloyl Chloride: A lachrymator and corrosive. Reacts with moisture to produce HCl. Handle in a fume hood.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and toxic. All operations involving DCE must be performed in a well-ventilated fume hood.

  • HCl Gas: The reaction byproduct is a corrosive gas. The reaction must be vented through a suitable scrubbing system or bubbler.

  • Polymer Dust: Fine polymer powder can form explosive mixtures with air and can be an inhalation hazard.[13][14] Handle with care to avoid creating dust clouds.

References

  • Title: Synthesis of poly(ether ketone)
  • Title: SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)
  • Title: Process for the purification of polyetherketones with water Source: Google Patents URL
  • Title: Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK)
  • Title: Polyether ether ketone, and method for purification of polymer material Source: Google Patents URL
  • Title: Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application Source: MDPI URL
  • Title: MATERIAL SAFETY DATA SHEET - Industries 3R Source: Industries 3R URL
  • Title: SAFETY DATA SHEET ThermaX™ PEKK [Polyether Ketone Ketone] Source: 3DXTech URL
  • Title: SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING Source: Springer Link URL
  • Title: Preparation and characterization of poly(ether ether ketone)
  • Title: POLYETHERETHERKETONE (PEEK)
  • Title: Polyether ether ketone (PEEK)
  • Title: Poly ether ether ketone (PEEK)
  • Title: Novel Carboxylation Method for Polyetheretherketone (PEEK)
  • Title: Process for preparing a polyether ether ketone Source: Google Patents URL
  • Title: Synthesis of aromatic polyketones by nonstoichiometric Friedel–Crafts polycondensation using AlCl3 Source: RSC Publishing URL
  • Title: GPC analysis of polyketones Source: ResearchGate URL
  • Title: GPC-NMR Analysis for Polymer Characterisation Source: Intertek URL
  • Title: CHARACTERIZATION OF PEEK (POLYARYLETHERETHERKETONE)
  • Title: Synthesis and Research of Properties of Polyether Ether Ketone Source: ResearchGate URL
  • Title: Synthesis and Modification of Poly(ether ether ketone)

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Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 1-Methyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of C-O Bond Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction traditionally pairs organoboron compounds with organohalides.[2][4] However, the frontiers of catalysis are continually expanding, with a significant focus on activating less reactive C–O bonds, such as those in aryl ethers like 1-Methyl-4-phenoxybenzene and its derivatives.[5][6][7] The ability to utilize these substrates, which are often more readily available and cost-effective than their halide counterparts, opens new avenues for the synthesis of complex biaryl and heterobiaryl structures—motifs prevalent in pharmaceuticals, agrochemicals, and functional materials.[8][9][10][11]

This guide provides an in-depth exploration of the mechanistic nuances and practical protocols for successfully employing derivatives of this compound in Suzuki coupling reactions. We will delve into the critical aspects of catalyst selection, ligand design, and reaction optimization that are paramount for achieving efficient C-O bond activation and subsequent cross-coupling.

Mechanistic Insights: The Catalytic Cycle and C-O Bond Activation

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4] When employing aryl ethers, the oxidative addition of the C-O bond to the Pd(0) center is the most challenging and often rate-limiting step due to the high bond dissociation energy of the C-O bond compared to C-halide bonds.

The Catalytic Cycle of Suzuki Coupling

The catalytic cycle begins with the oxidative addition of the electrophile to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[2][12]

Suzuki Coupling Catalytic Cycle Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diarylpalladium R¹-Pd(II)L_n-R² transmetalation->diarylpalladium reductive_elimination Reductive Elimination diarylpalladium->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation aryl_ether R¹-OAr (e.g., this compound derivative) aryl_ether->oxidative_addition

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

For the C-O bond of a this compound derivative to be cleaved, specialized catalytic systems are required. Nickel catalysts have shown particular promise for the coupling of aryl ethers.[2][5] These systems often employ electron-rich and bulky phosphine ligands that facilitate the oxidative addition step.[2][13][14]

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for the success of these reactions, as water can lead to protodeboronation of the boronic acid.[1]

  • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[1] Therefore, all reactions must be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Ligand Selection: The choice of ligand is critical for activating the C-O bond. Bulky, electron-rich phosphine ligands are generally preferred.[2][13][15]

Protocol 1: Palladium-Catalyzed Suzuki Coupling of a this compound Derivative

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Derivative of this compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask, add the this compound derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

Experimental Workflow Figure 2: General Experimental Workflow start Reactant & Catalyst Loading inert_atmosphere Establish Inert Atmosphere start->inert_atmosphere solvent_addition Solvent Addition inert_atmosphere->solvent_addition reaction Reaction at Elevated Temperature solvent_addition->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup extraction Extraction workup->extraction purification Purification (Chromatography) extraction->purification product Pure Biaryl Product purification->product Substrate Electronics Figure 3: Influence of Substituents on Reactivity substrate This compound Derivative ewg Electron-Withdrawing Group (EWG) on Phenoxy Ring substrate->ewg edg Electron-Donating Group (EDG) on Phenoxy Ring substrate->edg reactivity_increase Increased Reactivity (Facilitates Oxidative Addition) ewg->reactivity_increase reactivity_decrease Decreased Reactivity (Hinders Oxidative Addition) edg->reactivity_decrease

Caption: Influence of Substituents on Reactivity.

Electron-withdrawing groups on the phenoxy ring can facilitate the oxidative addition step by making the carbon atom of the C-O bond more electrophilic, thus increasing the reaction rate. Conversely, electron-donating groups can decrease the reactivity.

Conclusion

The Suzuki coupling of this compound derivatives represents a significant advancement in cross-coupling chemistry, offering a valuable alternative to traditional methods that rely on organohalides. Success in this area hinges on a deep understanding of the mechanistic challenges associated with C-O bond activation and the judicious selection of catalysts, ligands, and reaction conditions. The protocols and insights provided in this guide serve as a robust starting point for researchers looking to harness the synthetic potential of these readily available substrates.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Royal Society of Chemistry. A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls. Organic & Biomolecular Chemistry. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. [Link]
  • National Institutes of Health.
  • ResearchGate.
  • ResearchGate. Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. [Link]
  • National Institutes of Health.
  • ACS Publications.
  • Royal Society of Chemistry.
  • ResearchGate. Various ligands for Suzuki‐Miyaura cross‐coupling reaction. [Link]
  • ResearchGate.
  • PubMed Central.
  • ACS Publications.
  • ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of aryl esters. [Link]
  • ACS Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]
  • ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. Mastering Suzuki Coupling: The Role of 1-Naphthylboronic Acid in Biaryl Synthesis. [Link]
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • ResearchGate.
  • ResearchGate.
  • National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
  • Common Organic Chemistry.
  • ChemRxiv. 1 Amine-catalysed Suzuki–Miyaura-type coupling?
  • YouTube. Suzuki Coupling. [Link]

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Application Note: Methodologies for the Selective Cleavage of the Diaryl Ether Bond in p-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Theoretical Background & Strategic Overview

Diaryl ethers are exceptionally stable due to the strong C(sp²)–O bond, making them unreactive to most reagents.[1][2] Cleavage requires harsh conditions or specialized reagents that can activate the ether oxygen or the aromatic system. p-Phenoxytoluene serves as an excellent model compound, representing the 4-O-5 linkage found in lignin, the second most abundant natural aromatic polymer.[3] Strategies for its cleavage generally fall into several categories:

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron tribromide (BBr₃) are highly effective for ether cleavage.[4] They coordinate to the ether oxygen, activating the C-O bond towards nucleophilic attack.

  • Reductive Cleavage: This approach utilizes reducing agents to break the C-O bond. Transition-metal-free protocols, often employing a combination of a silane and a strong base, have emerged as powerful methods that avoid expensive or toxic metal catalysts.[5][6]

  • Catalytic Hydrogenolysis: Heterogeneous catalysts, often nickel-based, can cleave the C-O bond under hydrogen pressure.[7][8] These methods are crucial for industrial-scale biomass conversion.

  • Photoredox and Electrochemical Methods: Modern approaches leverage visible light or electricity to generate highly reactive intermediates that facilitate C-O bond cleavage under exceptionally mild conditions.[9][10][11]

This guide will focus on providing detailed protocols for the Lewis acid and reductive cleavage methods due to their broad applicability, reliability, and the distinct chemical principles they represent.

General Experimental Workflow

A successful ether cleavage experiment follows a structured workflow from reaction setup to final product analysis. This process ensures safety, maximizes yield, and confirms the identity of the resulting products, which for p-phenoxytoluene are toluene and phenol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Reagent & Glassware Preparation (Dry) setup Inert Atmosphere Setup (N2/Ar) prep->setup reagents Reagent Addition (Controlled Temp) setup->reagents rxn Reaction Monitoring (TLC/GC-MS) reagents->rxn quench Reaction Quenching rxn->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography or Distillation extract->purify analyze Product Characterization (NMR, MS, IR) purify->analyze

Diagram 1: General workflow for p-phenoxytoluene cleavage.

Protocol 1: Lewis Acid-Mediated Cleavage with Boron Tribromide (BBr₃)

Expertise & Rationale: Boron tribromide is a powerful and widely used reagent for cleaving aryl ethers. Its efficacy stems from its strong Lewis acidity, allowing it to coordinate strongly with the ether oxygen. This coordination polarizes the C-O bond, making the carbon atom susceptible to nucleophilic attack by the bromide ion. Contrary to older, simplified mechanisms, recent computational studies suggest that for most ethers, the cleavage proceeds through a novel bimolecular pathway where a second ether-BBr₃ adduct acts as the bromide donor.[12][13] This understanding is critical, as it implies that extreme steric hindrance around the ether could inhibit the reaction.[12] For p-phenoxytoluene, this pathway is highly efficient.

Mechanism Overview:

  • Formation of an initial p-phenoxytoluene–BBr₃ adduct.

  • A second adduct delivers a bromide ion to one of the aryl carbons adjacent to the ether oxygen.

  • Cleavage of the C-O bond to form an aryloxy-dibromoborane and an aryl bromide.

  • Hydrolysis during the workup step liberates the final phenol and hydrobromic acid.

G cluster_main BBr3 Cleavage Mechanism Start p-Phenoxytoluene + BBr3 Adduct Lewis Acid-Base Adduct [Ph-O(BBr3)-Tol] Start->Adduct Coordination Bimolecular Bimolecular Attack (from second adduct) Adduct->Bimolecular Activation Cleaved Cleaved Intermediate [Tol-Br] + [Ph-OBBr2] Bimolecular->Cleaved C-O Cleavage Workup Aqueous Workup (Hydrolysis) Cleaved->Workup Products Products: Toluene + Phenol Workup->Products

Diagram 2: Simplified mechanistic pathway for BBr₃-mediated cleavage.

Detailed Step-by-Step Protocol (BBr₃)
  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Equip a round-bottom flask with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.

  • Reaction Setup:

    • In the flask, dissolve p-phenoxytoluene (1.0 eq.) in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per 1 gram of substrate.

    • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the high reactivity of BBr₃ and prevent unwanted side reactions.

  • Reagent Addition:

    • Slowly add boron tribromide (1.1 - 1.5 eq., typically as a 1.0 M solution in DCM) to the stirred solution via syringe over 15-20 minutes. The solution may change color. Causality: A slight excess of BBr₃ ensures complete consumption of the starting material. Slow addition prevents a dangerous exotherm.

  • Reaction:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup and Quenching:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding water dropwise. SAFETY: This is a highly exothermic process that releases HBr gas. Perform this step in a well-ventilated fume hood.

    • Once the initial vigorous reaction has subsided, add more water and transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize residual acid), then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product (a mixture of toluene and phenol) can be purified by column chromatography on silica gel to separate the two components.

Protocol 2: Transition-Metal-Free Reductive Cleavage

Expertise & Rationale: This modern protocol avoids transition metals, which can be costly and require removal from the final product. The combination of an inexpensive silane, such as triethylsilane (Et₃SiH), and a common base like potassium tert-butoxide (KOtBu) forms a potent reductive system.[5][6] The base is believed to activate the silane, increasing its hydridic character and enabling it to participate in the reductive cleavage of the C-O bond. This method offers an alternative pathway that often proceeds under milder conditions than traditional high-pressure hydrogenolysis and avoids strong, corrosive Lewis acids.

Detailed Step-by-Step Protocol (Reductive)
  • Preparation:

    • Dry a Schlenk tube or a similar reaction vessel equipped with a magnetic stir bar and a reflux condenser under vacuum with a heat gun, and backfill with argon or nitrogen.

  • Reaction Setup:

    • To the Schlenk tube, add p-phenoxytoluene (1.0 eq.) and potassium tert-butoxide (KOtBu, 1.5-2.0 eq.). Causality: KOtBu is a strong, non-nucleophilic base required to activate the silane. Anhydrous conditions are essential as it is highly hygroscopic.

    • Add an anhydrous, high-boiling solvent such as 1,4-dioxane or toluene.

  • Reagent Addition:

    • Add triethylsilane (Et₃SiH, 2.0-3.0 eq.) to the mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and stir for 24-48 hours under an inert atmosphere.

    • Monitor the reaction progress by GC-MS.

  • Workup and Quenching:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting residue by column chromatography to isolate the phenol and toluene products.

Comparative Data and Troubleshooting

ParameterProtocol 1: BBr₃ CleavageProtocol 2: Reductive Cleavage
Primary Reagents Boron tribromide (BBr₃)Triethylsilane (Et₃SiH), KOtBu
Temperature -78 °C to Room TemperatureReflux (110-140 °C)
Key Advantages High efficiency, well-establishedTransition-metal-free, milder reagents
Key Disadvantages Corrosive/toxic reagent, requires low tempHigh temperature, requires strict inert atm.
Typical Yields Good to excellent (>85%)Moderate to good (60-85%)

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient reagent; reaction time too short; temperature too low (Protocol 1) or too high (Protocol 2, causing degradation). Increase reagent stoichiometry slightly; extend reaction time; optimize temperature.
Low Yield Moisture in the reaction; inefficient extraction; product loss during purification. Ensure all reagents and glassware are scrupulously dry; perform extractions carefully; optimize chromatography conditions.

| Formation of Byproducts | Side reactions due to high temperature or reactive intermediates. | For Protocol 1, maintain low initial temperature. For Protocol 2, ensure a clean inert atmosphere and use purified reagents. |

Safety Precautions

  • Boron Tribromide (BBr₃): Extremely corrosive, toxic, and reacts violently with water. Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves. Have a quenching station ready.

  • Potassium tert-Butoxide (KOtBu): Corrosive and highly reactive with water. Handle in an inert atmosphere (glovebox or Schlenk line) to prevent degradation and ensure safety.

  • Solvents: Dichloromethane is a suspected carcinogen. Toluene and dioxane are flammable. Handle all solvents in a fume hood and away from ignition sources.

References

  • Silva, C. S. e., & Silva, P. J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. Chemistry – A European Journal. [Link]
  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
  • Wang, S., et al. (2019). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature.
  • Lord, R. L., Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers.
  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Semantic Scholar. [Link]
  • AsymmetricShaw. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
  • Das, S., et al. (2013). Lewis-base silane activation: From reductive cleavage of aryl ethers to selective ortho-silylation.
  • Das, S., et al. (2013). Lewis-base silane activation: from reductive cleavage of aryl ethers to selective ortho-silylation. Chemical Science, 4(8), 3260-3265. [Link]
  • Wang, S., et al. (2019).
  • He, J., et al. (2014). Mechanisms of selective cleavage of C-O bonds in di-aryl ethers in aqueous phase.
  • Sergeant, J., et al. (2022). Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates.
  • Jackson, J. E., et al. (2021). Effects of hydroxyl substituent on diaryl ether cleavage mechanism and selectivity in electrocatalytic hydrogenolysis over skeletal nickel.
  • Shao, H., et al. (2022). Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide. Green Chemistry, 24(15), 5878-5883. [Link]
  • Various Authors. (2021). Strategies for the cleavage of the C(Ar)–O bonds of diaryl ethers.
  • Zhang, Z., et al. (2022). Catalytic Cleavage of the C–O Bond in Lignin and Lignin-Derived Aryl Ethers over Ni/AlPyOx Catalysts.
  • Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(4), 615-685. [Link]
  • Morsch, L., et al. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
  • Wikipedia contributors. (2023). Ether cleavage. Wikipedia. [Link]

Sources

Application Notes and Protocols for 4-Methyldiphenyl Ether as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the application of 4-Methyldiphenyl ether as a high-boiling point solvent for researchers, scientists, and drug development professionals. It details the physicochemical properties, safety and handling protocols, and its utility in facilitating high-temperature organic syntheses, with a focus on palladium-catalyzed cross-coupling reactions critical to modern drug discovery.

Introduction: The Strategic Advantage of High-Temperature Solvents in Complex Synthesis

In the realm of pharmaceutical and fine chemical synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a reaction. While many transformations proceed readily at or near ambient temperatures, a significant number of powerful bond-forming reactions, particularly those involving the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, necessitate elevated temperatures to overcome high activation energy barriers. High-boiling point solvents are indispensable tools in this context, enabling chemists to access reaction temperatures that can drive sluggish reactions to completion, improve reaction kinetics, and influence product selectivity.

4-Methyldiphenyl ether, a thermally stable aromatic ether, has emerged as a valuable high-boiling point solvent for such demanding applications. Its chemical inertness, high boiling point, and ability to solubilize a wide range of organic compounds make it an excellent medium for reactions that require sustained high temperatures. This is particularly relevant in the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorse methodologies in the synthesis of complex biaryl and arylamine scaffolds prevalent in many pharmaceutical agents.[1] The use of a high-boiling point solvent like 4-Methyldiphenyl ether can lead to improved yields, shorter reaction times, and the ability to couple challenging, sterically hindered, or electronically deactivated substrates that are often unreactive under milder conditions.

This application note will provide a detailed examination of the properties of 4-Methyldiphenyl ether, best practices for its safe handling, and specific protocols for its use in key synthetic transformations relevant to drug development.

Physicochemical Properties of 4-Methyldiphenyl Ether

A thorough understanding of the physical and chemical properties of a solvent is paramount for its effective and safe use in the laboratory. The following table summarizes the key physicochemical data for 4-Methyldiphenyl ether and the related, structurally similar compound, diphenyl ether.

Property4-Methyldiphenyl Ether (or related isomers)Diphenyl EtherReference(s)
Molecular Formula C₁₃H₁₂OC₁₂H₁₀O[2]
Molecular Weight 184.24 g/mol 170.21 g/mol [2]
Boiling Point ~267-268 °C258 °C[3]
Melting Point 44-48 °C26-29 °C[3]
Density ~1.06 g/cm³ at 25 °C (estimated)1.07 g/cm³ at 20 °C[3]
Viscosity Not readily available3.86 cP at 25 °C[3]
Solubility Insoluble in water; soluble in common organic solvents like toluene, diethyl ether, and acetone.Insoluble in water; soluble in benzene, diethyl ether, and acetic acid.[3]
Appearance White to off-white solid or colorless liquid above its melting point.Colorless liquid or solid.[3]

Applications in Organic Synthesis

The high thermal stability and elevated boiling point of 4-Methyldiphenyl ether make it an ideal solvent for a variety of organic reactions that require significant energy input. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, where higher temperatures can facilitate the often-challenging oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive substrates.[4]

General Workflow for High-Temperature Cross-Coupling Reactions

The use of a high-boiling point solvent like 4-Methyldiphenyl ether necessitates a well-controlled experimental setup to ensure safety and reaction efficacy. The following diagram illustrates a general workflow for conducting a high-temperature, palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Weigh and add reactants, base, and ligand to a dry Schlenk flask. solvent 2. Add 4-Methyldiphenyl ether as the solvent. reagents->solvent degas 3. Degas the reaction mixture (e.g., with Argon). solvent->degas catalyst 4. Add the Palladium catalyst under an inert atmosphere. degas->catalyst heat 5. Heat the reaction to the target temperature (e.g., 150-200 °C) with vigorous stirring. catalyst->heat monitor 6. Monitor reaction progress via TLC or LC-MS. heat->monitor cool 7. Cool the reaction mixture to room temperature. monitor->cool extract 8. Dilute with a suitable organic solvent and perform aqueous extraction. cool->extract purify 9. Purify the product via column chromatography or recrystallization. extract->purify

Caption: General workflow for a high-temperature cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] The use of 4-Methyldiphenyl ether as a solvent can be advantageous when coupling sterically hindered or electronically deactivated aryl halides.

Rationale for Experimental Choices:
  • Solvent: 4-Methyldiphenyl ether is chosen for its high boiling point, allowing the reaction to be conducted at elevated temperatures to facilitate the coupling of potentially less reactive aryl bromides. Its inert nature prevents unwanted side reactions.

  • Catalyst and Ligand: A palladium(II) acetate/triphenylphosphine system is a common and effective catalyst for Suzuki couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki reaction. It is also cost-effective and easy to handle.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the active Pd(0) catalyst.

Experimental Protocol:
  • Reaction Setup:

    • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromotoluene (1.71 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

    • Add 4-Methyldiphenyl ether (40 mL) to the flask.

    • Purge the flask with argon or nitrogen for 15-20 minutes while stirring.

    • In a separate vial, weigh palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%) and triphenylphosphine (105 mg, 0.4 mmol, 4 mol%).

    • Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to 150 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the ethyl acetate.

    • The crude product, dissolved in the high-boiling 4-Methyldiphenyl ether, can be purified by vacuum distillation or by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure 4-methylbiphenyl.[5]

G reagents 1. Combine aryl bromide, boronic acid, and base in a Schlenk flask. solvent 2. Add 4-Methyldiphenyl ether and degas. reagents->solvent catalyst 3. Add Pd(OAc)₂ and PPh₃ under inert atmosphere. solvent->catalyst heat 4. Heat to 150°C and monitor reaction. catalyst->heat workup 5. Cool, dilute with EtOAc, and perform aqueous wash. heat->workup purify 6. Purify by column chromatography or vacuum distillation. workup->purify

Caption: Key steps for the Suzuki-Miyaura synthesis of 4-Methylbiphenyl.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an N-Aryl Piperidine

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. High temperatures, facilitated by a solvent like 4-Methyldiphenyl ether, can be crucial for the coupling of less reactive aryl chlorides or hindered amines.

Rationale for Experimental Choices:
  • Solvent: 4-Methyldiphenyl ether provides the high reaction temperature necessary to drive the coupling of the less reactive aryl chloride.

  • Catalyst and Ligand: A pre-formed palladium catalyst or an in-situ generated catalyst from a palladium source and a specialized ligand (e.g., a biarylphosphine ligand like XPhos) is often used to improve efficiency and substrate scope.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly employed to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.

  • Inert Atmosphere: As with other palladium-catalyzed reactions, an inert atmosphere is essential to prevent catalyst deactivation.

Experimental Protocol:
  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add 4-chlorotoluene (1.27 g, 10 mmol), piperidine (1.02 g, 12 mmol), and sodium tert-butoxide (1.15 g, 12 mmol).

    • Add palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%) and XPhos (95.3 mg, 0.2 mmol, 2 mol%).

    • Evacuate and backfill the Schlenk tube with argon three times.

    • Add 4-Methyldiphenyl ether (20 mL) via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 120 °C in an oil bath with vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure to remove the diethyl ether.

    • Purify the residue (dissolved in 4-Methyldiphenyl ether) by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-aryl piperidine.

G reagents 1. Combine aryl chloride, amine, and base in a Schlenk tube. catalyst 2. Add Pd(OAc)₂ and XPhos ligand. reagents->catalyst inert 3. Evacuate and backfill with Argon. catalyst->inert solvent 4. Add 4-Methyldiphenyl ether. inert->solvent heat 5. Heat to 120°C and monitor reaction. solvent->heat purify 6. Cool, filter, and purify by column chromatography. heat->purify

Caption: Key steps for the Buchwald-Hartwig amination protocol.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Methyldiphenyl ether.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[3]

    • Respiratory Protection: Use in a well-ventilated fume hood. If there is a risk of generating aerosols or dusts, a respirator may be necessary.[3]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

    • Keep away from strong oxidizing agents.[3]

  • Spill Procedures:

    • In case of a spill, wear appropriate PPE.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For large spills, evacuate the area and contact environmental health and safety personnel.

  • Disposal:

    • Dispose of waste 4-Methyldiphenyl ether and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

4-Methyldiphenyl ether is a versatile and effective high-boiling point solvent that offers significant advantages for conducting high-temperature organic syntheses. Its thermal stability, chemical inertness, and ability to facilitate challenging cross-coupling reactions make it a valuable tool for chemists in the pharmaceutical and fine chemical industries. By following the protocols and safety guidelines outlined in this application note, researchers can confidently and safely employ 4-Methyldiphenyl ether to achieve their synthetic goals.

References

  • Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions | Industrial & Engineering Chemistry Research. (n.d.). ACS Publications.
  • Synthesis of 4-methylbiphenyl. (n.d.). PrepChem.com.
  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. (2024, October 7). Journal of Synthetic Chemistry.
  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin | JACS Au. (2021, June 23). ACS Publications.
  • 4-Methylbiphenyl | C13H12 | CID 12566. (n.d.). PubChem.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • (4-Methylphenyl) methanol, ethyl ether - Chemical & Physical Properties. (n.d.). Cheméo.
  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). Journal of the Chinese Chemical Society.
  • A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. (n.d.). National Institutes of Health.
  • Showing Compound 4-Methylbiphenyl (FDB010551). (2010, April 8). FooDB.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. (2024, October 7). Royal Society of Chemistry.
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025, November 11). MDPI.
  • Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:... (n.d.). ResearchGate.
  • (PDF) Combined Directed ortho Metalation/Suzuki—Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls. (2025, August 6). ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025, August 6). ResearchGate.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). National Institutes of Health.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). University of Glasgow.

Sources

Application Note: A Robust HPLC Method for the Analysis of Phenyl p-tolyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the development and validation of a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Phenyl p-tolyl ether. Phenyl p-tolyl ether, a hydrophobic aromatic compound, serves as a representative analyte for establishing a systematic approach to method development. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework, from initial parameter selection and optimization to full method validation in accordance with ICH Q2(R1) guidelines. The causality behind experimental choices is explained to ensure scientific integrity and facilitate adaptation for similar hydrophobic molecules.

Introduction

Phenyl p-tolyl ether (also known as di-p-tolyl ether) is an aromatic ether with applications in various chemical syntheses and as a high-temperature heat transfer fluid. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and reaction monitoring. High-performance liquid chromatography (HPLC) is the analytical technique of choice for such non-volatile, hydrophobic compounds due to its high resolution, sensitivity, and reproducibility.[1]

The development of a robust HPLC method is a systematic process. It begins with understanding the physicochemical properties of the analyte to make informed decisions on the stationary phase, mobile phase, and detection parameters. This is followed by an optimization phase to achieve the desired chromatographic performance (e.g., resolution, peak shape, and analysis time). Finally, the method is validated to demonstrate its suitability for the intended purpose.[1][2] This document provides a field-proven guide to navigate this entire workflow.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical HPLC method development.

Table 1: Physicochemical Properties of Phenyl p-tolyl ether

PropertyValueSource
Molecular Formula C₁₄H₁₄O[3][4]
Molecular Weight 198.26 g/mol [3][4]
Appearance White solid[5]
Melting Point 47-49 °C[6][7][8]
Boiling Point 285 °C[6][7][8]
LogP (o/w) 4.45[3]
Solubility Soluble in acetone, benzene, ether. Water solubility: 2.82 mg/L at 20°C[8]
UV Absorption Aromatic structure suggests strong UV absorbance between 250-280 nm. A similar compound, diphenyl ether, shows a λmax at ~272 nm in alcohol.[9]

The high LogP value of 4.45 indicates that Phenyl p-tolyl ether is a very hydrophobic (non-polar) compound.[3] This is the most critical parameter guiding our choice of chromatographic mode. For hydrophobic analytes, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is the most effective separation strategy.[10]

HPLC Method Development Workflow

The development process is iterative, starting with initial scouting runs and progressing to a fine-tuned, optimized method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Scouting & Optimization AnalyteProps 1. Assess Analyte Properties (LogP, Solubility, UV Absorbance) SelectMode 2. Select Chromatographic Mode (Reversed-Phase) AnalyteProps->SelectMode SelectColumn 3. Select Column (C18, 4.6x150mm, 5µm) SelectMode->SelectColumn SelectMobilePhase 4. Select Mobile Phase (A: Water, B: Acetonitrile) SelectColumn->SelectMobilePhase SelectDetector 5. Select Detector & Wavelength (UV-Vis/PDA, ~272 nm) SelectMobilePhase->SelectDetector ScoutingGradient 6. Perform Scouting Gradient (e.g., 5-95% B in 20 min) SelectDetector->ScoutingGradient AssessPerformance 7. Assess Peak Shape & Retention ScoutingGradient->AssessPerformance OptimizeGradient 8. Optimize Gradient Slope & Time AssessPerformance->OptimizeGradient FineTune 9. Fine-Tune Flow Rate & Temperature OptimizeGradient->FineTune FinalMethod 10. Final Optimized Method FineTune->FinalMethod

Caption: Logical workflow for HPLC method development.
Phase 1: Initial Parameter Selection

Rationale for Choices:

  • Chromatographic Mode: Based on the high hydrophobicity (LogP 4.45) of Phenyl p-tolyl ether, Reversed-Phase HPLC is the logical choice. In this mode, hydrophobic analytes are retained on a non-polar stationary phase and eluted by a polar mobile phase.[10]

  • Stationary Phase (Column): A C18 (Octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention for hydrophobic compounds. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure for initial development.

  • Mobile Phase: A combination of Water (Solvent A) and Acetonitrile (ACN, Solvent B) is selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering low viscosity and good UV transparency.[10]

  • Detector: The aromatic rings in Phenyl p-tolyl ether will exhibit strong UV absorbance. A Photodiode Array (PDA) or UV-Vis detector is ideal. Based on the structurally similar diphenyl ether, an initial wavelength of 272 nm is a logical starting point.[9] A PDA detector is recommended during development to scan across a range of wavelengths and confirm the absorbance maximum (λmax) for optimal sensitivity.

Phase 2: Scouting and Optimization Protocol

This phase aims to find the optimal mobile phase conditions to achieve a good separation in a reasonable time. A gradient elution, where the mobile phase composition changes over time, is an excellent tool for screening a wide range of conditions and determining the elution profile of the analyte.[11][12]

Experimental Protocol: Scouting Gradient

  • System Preparation:

    • Prepare Mobile Phase A: HPLC-grade Water.

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or online degasser).

    • Equilibrate the C18 column (4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (95% A: 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of Phenyl p-tolyl ether at 1.0 mg/mL in Acetonitrile.

    • Prepare a working standard solution at approximately 0.1 mg/mL by diluting the stock solution with a diluent that is the same as the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water). Rationale: Using a diluent stronger than the initial mobile phase can cause poor peak shape (fronting or splitting).[13][14][15]

    • Filter the working standard through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: PDA/UV-Vis at 272 nm

    • Scouting Gradient Program:

      Time (min) % Water (A) % Acetonitrile (B)
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis and Optimization:

    • From the scouting run, determine the retention time of Phenyl p-tolyl ether.

    • Observe the mobile phase composition (%B) at which the peak begins to elute. This provides an estimate of the required organic solvent strength.

    • Based on the retention time, the gradient can be optimized to be shallower around the elution point to improve resolution from any potential impurities, or steepened to reduce the run time if the peak is well-resolved. For a single analyte assay, the goal is often to convert the gradient method to a faster isocratic method.

    • Isocratic Method Conversion: If the scouting gradient shows the peak elutes at, for example, 12 minutes (which corresponds to ~50% Acetonitrile), an initial isocratic run at 50% Acetonitrile can be tested. The percentage of Acetonitrile can then be adjusted to achieve a retention time between 3-10 minutes with good peak shape.

HPLC Method Validation Protocol

Once the method is optimized, it must be validated to ensure it is fit for its purpose. The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18]

MethodValidation cluster_precision Precision Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Inter-analyst) Precision->Intermediate

Caption: Key parameters for HPLC method validation per ICH Q2.

The following validation experiments should be performed using the final optimized method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Inject a blank (diluent), a placebo (if in a formulation), and a solution of Phenyl p-tolyl ether. The blank and placebo should show no interfering peaks at the retention time of the analyte.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Protocol: Prepare a series of at least five standard solutions of Phenyl p-tolyl ether across a range of concentrations (e.g., 50% to 150% of the expected working concentration). Inject each solution in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[19]

Range

The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is confirmed by the linearity, accuracy, and precision data. For an assay, a typical range is 80% to 120% of the test concentration.[19][20]

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by recovery studies.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo or blank matrix.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[21][22]

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Prepare six individual samples at 100% of the test concentration and analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[20][21]

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD for the combined data from both studies should be ≤ 2.0%.[21]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These parameters are typically more important for impurity analysis but can be determined for an assay.

  • Protocol: LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N) of the response. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method parameters, one at a time, and assess the impact on the results.

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an RP-HPLC method for the analysis of the hydrophobic compound Phenyl p-tolyl ether. By understanding the analyte's properties and following a logical workflow of parameter selection, scouting, optimization, and validation against ICH guidelines, researchers can develop a robust, reliable, and accurate analytical method suitable for quality control and research applications. The principles and protocols described herein are readily adaptable to other similar aromatic and hydrophobic molecules.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]
  • Reversed-phase chromatography - Wikipedia. (n.d.). Wikipedia. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024). [Link]
  • Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients.
  • Acceptance criteria of validation parameters for HPLC.
  • Reversed Phase HPLC Method Development. Phenomenex. (n.d.). [Link]
  • Sample Diluent Effects in HPLC. Element Lab Solutions. (n.d.). [Link]
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Water-Immiscible Solvents as Sample Diluents in Reversed-Phase HPLC—You Must Be Joking!.
  • Sample Preparation – HPLC.
  • Understanding Gradient HPLC.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. (n.d.). [Link]
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. (2023). [Link]
  • The Effect of Sample Diluent on Peak Shape. MAC-MOD Analytical. (n.d.). [Link]
  • Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separ
  • Steps for HPLC Method Valid
  • Analytical Method Validation Acceptance Criteria.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). [Link]
  • Sample preparation for Normal and Reversed Phase Chrom
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
  • p-Tolyl ether. SIELC Technologies. (2018). [Link]
  • Phenyl propyl ether. SpectraBase. (n.d.). [Link]
  • Benzyl p-tolyl ether | C14H14O | CID 70036. PubChem. (n.d.). [Link]
  • 4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl Ether. MDPI. (n.d.). [Link]
  • Cas 28299-41-4,DI-P-TOLYL ETHER. LookChem. (n.d.). [Link]
  • Diphenyl Ether | C6H5OC6H5 | CID 7583. PubChem. (n.d.). [Link]

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Definitive Identification and Quantification of 1-Methyl-4-phenoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive, field-proven protocol for the unambiguous identification and quantification of 1-Methyl-4-phenoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein is designed for robustness and accuracy, addressing critical aspects from sample preparation to data interpretation. We will explore the causality behind experimental choices, ensuring a self-validating system for researchers in diverse fields, including environmental analysis, materials science, and drug development.

Introduction: The Analytical Imperative

This compound, a substituted diphenyl ether, belongs to a class of compounds with significant industrial and environmental relevance. Diphenyl ethers are utilized as heat transfer fluids, flame retardants, and intermediates in organic synthesis.[1][2] Their persistence and potential for bioaccumulation necessitate sensitive and selective analytical methods for their detection and quantification.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for volatile and semi-volatile organic compounds like this compound.[4] The gas chromatograph separates complex mixtures based on the components' differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted compounds, generating a unique mass spectrum that serves as a molecular fingerprint, enabling definitive identification and quantification.[4] This protocol is structured to provide both a practical workflow and a deep understanding of the underlying principles for reliable analysis.

Materials and Reagents

The integrity of any analytical result is founded upon the quality of the materials used. High-purity reagents are essential to prevent the introduction of interfering contaminants.

  • Analytical Standard: this compound (CAS No. 1706-12-3), Purity ≥ 98%[5]

  • Solvents (GC or HPLC Grade):

    • Dichloromethane

    • Hexane

    • Acetone

    • Methanol

    • Iso-octane

  • Internal Standard (Optional, for precise quantification): A deuterated analog or a structurally similar compound not present in the sample.

  • Reagents for Sample Cleanup (if required):

    • Anhydrous Sodium Sulfate

    • Florisil or Silica Gel for Solid Phase Extraction (SPE)

  • Consumables:

    • 2 mL clear glass autosampler vials with PTFE-lined caps

    • Microsyringes

    • 0.22 µm Syringe filters (PTFE or other solvent-compatible membrane)

Causality Note: The choice of solvent is critical. It must effectively dissolve the analyte without degrading the GC column's stationary phase. Volatile organic solvents like dichloromethane or hexane are preferred.[4] Aqueous samples or those containing strong acids, bases, or salts must be avoided as they can damage the analytical column.[4][6]

Instrumentation and Optimized Analytical Conditions

The following parameters were optimized for an Agilent GC-MS system but can be adapted for other manufacturers' instruments. The key is to achieve good chromatographic separation and a characteristic mass spectrum.

Table 1: Optimized GC-MS Parameters
ParameterSettingRationale
Gas Chromatograph (GC)
GC ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[7]The 5% phenyl-methylpolysiloxane phase provides excellent separation for aromatic compounds like diphenyl ethers.
Injection ModeSplitless (1 µL injection volume)Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level analysis.
Injector Temperature260 °CEnsures rapid and complete volatilization of this compound (Boiling Point: ~269 °C) without thermal degradation.[8]
Carrier GasHelium, Constant Flow Mode at 1.0 mL/minInert carrier gas providing optimal column efficiency and compatibility with the mass spectrometer.
Oven Temperature ProgramInitial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.The temperature ramp is designed to separate the analyte from solvent fronts and other potential contaminants effectively.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for library matching.
Ion Source Temperature230 °CMaintains the analyte in the gas phase and prevents contamination of the ion source.
Quadrupole Temperature150 °CEnsures stable performance of the mass analyzer.
Mass Scan Rangem/z 40-450Covers the molecular ion (m/z 184) and all significant fragment ions of the target analyte.
Data AcquisitionFull Scan ModeAcquires the complete mass spectrum, which is essential for definitive identification of unknown peaks.

Step-by-Step Experimental Protocols

Standard and Sample Preparation

Accurate preparation is paramount for reproducible results. All glassware must be scrupulously clean.

Protocol 1: Preparation of Stock and Working Standards

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane.

  • Working Standards: Perform serial dilutions of the stock standard to prepare a calibration curve in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[6] The final dilution should be made in a solvent suitable for injection, such as hexane or dichloromethane.

Protocol 2: Sample Preparation

The goal is to extract the analyte from the matrix and present it in a clean, compatible solvent.

  • For Liquid Samples (e.g., oils, solvents):

    • Accurately weigh or measure a known amount of the sample into a volumetric flask.

    • Dilute with a suitable solvent (e.g., hexane) to bring the expected analyte concentration into the calibration range. A starting dilution of 1:100 is recommended.

    • Filter the diluted sample through a 0.22 µm syringe filter into a GC vial to remove particulates.[9]

  • For Solid Samples (e.g., polymers, powders):

    • Accurately weigh ~0.1 g of the homogenized sample into a glass vial.

    • Add 5 mL of dichloromethane and sonicate for 15 minutes to dissolve the analyte.

    • Allow any solid material to settle, or centrifuge the sample.[9]

    • Carefully transfer the supernatant to a new vial. If necessary, dilute further to fall within the calibration range.

    • Filter the final extract through a 0.22 µm syringe filter into a GC vial.

  • For Complex Matrices (e.g., environmental or biological samples):

    • Employ an extraction technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte from interfering matrix components.[4] SPE is particularly effective for concentrating and purifying analytes from complex mixtures.[4]

GC-MS Analysis Workflow

A logical sequence of injections is crucial for validating the analytical run.

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Sequence cluster_data Data Review Prep_Standards Prepare Standards Cal_Standards 2. Inject Calibration Standards Prep_Standards->Cal_Standards Prep_Sample Prepare Sample Sample_Inject 4. Inject Unknown Samples Prep_Sample->Sample_Inject Solvent_Blank 1. Inject Solvent Blank Solvent_Blank->Cal_Standards QC_Check 3. Inject QC Sample Cal_Standards->QC_Check QC_Check->Sample_Inject Data_Analysis Analyze Results Sample_Inject->Data_Analysis

Caption: GC-MS analytical workflow from preparation to data analysis.

Data Analysis and Interpretation

Qualitative Identification

Identification is based on two independent parameters: retention time and mass spectrum.

  • Retention Time (RT): The primary peak in the sample chromatogram must match the retention time of the this compound standard within a narrow window (typically ±0.1 minutes). Under the conditions in Table 1, the expected RT is approximately 10.5 minutes.[7]

  • Mass Spectrum: The mass spectrum of the peak of interest must match the spectrum of the analytical standard or a validated library spectrum (e.g., NIST). The molecular ion ([M]⁺) for this compound is observed at m/z 184 . Key fragment ions provide further confirmation.

Caption: Logic diagram for the qualitative identification of the target analyte.

Quantitative Analysis

Quantification is achieved by creating a calibration curve that plots the peak area of the analyte against its concentration.

  • Calibration Curve: Inject the series of working standards (e.g., 0.1 to 10 µg/mL).

  • Linear Regression: Plot the peak area for m/z 184 (or a prominent, unique fragment ion) versus the concentration of each standard. Perform a linear regression on the data. A coefficient of determination (R²) > 0.995 is considered acceptable.

  • Calculate Sample Concentration: The concentration of this compound in the prepared sample is calculated using the equation of the line from the calibration curve. The final concentration in the original, undiluted sample is determined by accounting for all dilution factors used during sample preparation.

Conclusion

This application note provides a robust and reliable GC-MS protocol for the identification and quantification of this compound. By adhering to the detailed steps for sample preparation and utilizing the optimized instrumental parameters, researchers can achieve high levels of accuracy and precision. The causality-driven approach ensures that operators can troubleshoot and adapt the method for various sample matrices, making it a valuable tool for quality control, environmental monitoring, and research applications.

References

  • SpectraBase. (n.d.). 1-METHYL-4-PHENOXY-BENZENE - Optional[MS] - Spectrum.
  • CD ComputaBio. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS.
  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
  • Chemsrc. (2024). This compound | CAS#:1706-12-3.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • ResearchGate. (2024). Determination of Polybrominated diphenyl ethers by GC-MS/MS.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
  • Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS.
  • YouTube. (2013). GCMS Sample Preparation.
  • PubChem. (n.d.). 1-Methyl-4-(phenoxymethyl)benzene.
  • ResearchGate. (2016). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98.
  • PerkinElmer. (n.d.). Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/Mass Spectrometry.
  • SpectraBase. (n.d.). 1-Methyl-4-phenoxy-benzene - Optional[13C NMR] - Chemical Shifts.
  • NIST. (n.d.). Benzene, 1-methoxy-4-phenoxy-.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities.
  • ResearchGate. (2022). Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry.

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Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Assignment of 4-Methyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the assignment of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-methyldiphenyl ether. This document is intended for researchers, scientists, and professionals in the field of chemistry and drug development who utilize NMR spectroscopy for the structural elucidation and verification of organic molecules. We present a step-by-step methodology for sample preparation, data acquisition, and spectral interpretation, supported by tabulated data and visual diagrams to facilitate a comprehensive understanding of the NMR characteristics of this compound.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as 4-methyldiphenyl ether, which possesses two aromatic rings with distinct substitution patterns, NMR spectroscopy allows for the unambiguous assignment of each proton and carbon atom, confirming its molecular structure.

The expertise in acquiring and interpreting high-quality NMR spectra is crucial for ensuring the identity and purity of synthesized compounds, which is a fundamental aspect of chemical research and drug development. This guide explains the causality behind the experimental choices, ensuring that the described protocols are self-validating and grounded in established principles of NMR spectroscopy.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR spectrum is profoundly dependent on the sample preparation. The following protocol outlines the steps for preparing a high-quality sample of 4-methyldiphenyl ether suitable for both ¹H and ¹³C NMR analysis.

Materials:

  • 4-Methyldiphenyl ether (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[1][2]

  • Deuterated chloroform (CDCl₃, >99.8% D)

  • High-quality 5 mm NMR tubes, clean and unscratched[3][4]

  • Pasteur pipette with a cotton wool plug

  • Small vial for dissolution

Protocol:

  • Weighing the Sample: Accurately weigh the appropriate amount of 4-methyldiphenyl ether. For routine ¹H NMR, 5-25 mg is sufficient, while a higher concentration of 50-100 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5] Using a secondary vial facilitates complete dissolution before transferring the sample to the NMR tube.[1][2]

  • Filtration and Transfer: To remove any particulate matter that could interfere with the magnetic field homogeneity (shimming), filter the solution through a Pasteur pipette containing a small cotton wool plug directly into the NMR tube.[1][5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Rationale for Choices:

  • Deuterated Solvent: CDCl₃ is a common choice for non-polar to moderately polar organic compounds. The deuterium (²H) nucleus is not detected in ¹H NMR, thus providing a "transparent" solvent background. The deuterium signal is also used by the spectrometer for field-frequency locking.[1]

  • Concentration: The specified concentration range provides a good balance between obtaining a strong signal and avoiding issues with sample viscosity or line broadening that can occur with overly concentrated samples.[1]

  • Filtration: Solid impurities can significantly degrade the quality of the NMR spectrum by disrupting the homogeneity of the magnetic field, leading to broad spectral lines.[1][5]

NMR Data Acquisition: Optimizing Instrumental Parameters

The following parameters are recommended for acquiring high-resolution ¹H and ¹³C NMR spectra of 4-methyldiphenyl ether on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').[6]

  • Number of Scans (NS): 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.[6]

  • Spectral Width (SW): A spectral width of approximately 15 ppm is generally adequate to cover the chemical shift range of organic molecules.[7]

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds ensures good digital resolution.[6]

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds allows for sufficient relaxation of the protons between scans.[6]

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing ¹H-¹³C coupling and to enhance the signal via the Nuclear Overhauser Effect (NOE).[6]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 128 to 1024) is required.[6]

  • Spectral Width (SW): A spectral width of around 220-250 ppm is standard for most organic molecules.[6][7]

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically used.[6]

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended, particularly to ensure the detection of quaternary carbons which have longer relaxation times.[6]

Data Analysis and Interpretation

Molecular Structure and Numbering

To facilitate the assignment of NMR signals, the atoms of 4-methyldiphenyl ether are numbered as shown in the diagram below.

Caption: Numbering scheme for 4-methyldiphenyl ether.

¹H NMR Spectrum Assignment

The ¹H NMR spectrum of 4-methyldiphenyl ether is characterized by signals in the aromatic region (δ 6.8-7.4 ppm) and a singlet in the aliphatic region corresponding to the methyl group.

Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4~7.35t~7.91H
H-3, H-5~7.10t~7.42H
H-2', H-6'~7.15d~8.22H
H-2, H-6~6.95d~7.92H
H-3', H-5'~6.90d~8.22H
CH₃~2.35s-3H

Interpretation:

  • The methyl group (CH₃) appears as a sharp singlet at approximately 2.35 ppm, indicative of three equivalent protons with no adjacent proton neighbors.

  • The protons on the tolyl ring (H-2', H-6' and H-3', H-5') appear as two distinct doublets due to the symmetry of the ring. The protons ortho to the methyl group (H-3', H-5') are slightly upfield compared to the meta protons (H-2', H-6').

  • The protons on the phenoxy ring are more complex. H-4 appears as a triplet due to coupling with the two adjacent H-3 and H-5 protons.

  • H-3 and H-5 also appear as a triplet, coupling with their respective neighbors.

  • H-2 and H-6 , being ortho to the electron-donating ether group, are shielded and appear as a doublet further upfield.

¹³C NMR Spectrum Assignment

The proton-decoupled ¹³C NMR spectrum of 4-methyldiphenyl ether displays nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.

Carbon(s) Chemical Shift (δ, ppm)
C-1~157.5
C-4'~155.0
C-1'~133.5
C-4~130.0
C-3', C-5'~129.8
C-3, C-5~123.0
C-2, C-6~119.0
C-2', C-6'~118.5
CH₃~20.5

Interpretation:

  • The two carbons directly attached to the oxygen atom, C-1 and C-4' , are the most deshielded and appear at the lowest field (~157.5 and ~155.0 ppm, respectively).

  • The quaternary carbons C-1' and C-4 appear in the range of 130.0-133.5 ppm.

  • The remaining aromatic carbons (C-2, C-6, C-3, C-5, C-2', C-6', C-3', C-5') resonate in the typical aromatic region of ~118-130 ppm. The specific assignments are based on the electronic effects of the substituents. The ether oxygen is an activating group, shielding the ortho and para positions, while the methyl group is a weakly activating group.

  • The aliphatic methyl carbon (CH₃) is the most shielded and appears at the highest field, around 20.5 ppm.

Workflow Visualization

The logical flow from sample preparation to the final structural confirmation can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation prep1 Weigh 4-Methyldiphenyl Ether prep2 Dissolve in CDCl3 prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform (FID to Spectrum) acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum (TMS or Solvent) proc2->proc3 an1 Peak Picking and Chemical Shift Determination proc3->an1 an2 Integration (1H) and Multiplicity Analysis an1->an2 an3 Assign Signals to Molecular Structure an2->an3 an4 Structural Confirmation an3->an4

Caption: Workflow for NMR analysis of 4-methyldiphenyl ether.

Conclusion

This application note provides a comprehensive and practical guide for the ¹H and ¹³C NMR analysis of 4-methyldiphenyl ether. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided assignments and interpretations, based on established principles of NMR spectroscopy, serve as a reliable reference for the structural verification of this compound. The systematic workflow ensures accuracy and reproducibility, which are paramount in scientific research and industrial applications.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Georgia Institute of Technology. (2023-08-29).
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). [Link]
  • University College London. Sample Preparation.
  • Unknown. NMR Sample Prepara-on. [Link]
  • Scribd.
  • Wiley-VCH.
  • Scribd.
  • Unknown. (2018-09-20). 1D Acquisition. [Link]

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Handling and storage procedures for p-Phenoxytoluene in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for p-Phenoxytoluene

Executive Summary

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for p-Phenoxytoluene (CAS No. 1706-12-3) in a laboratory setting. As a diaryl ether, p-phenoxytoluene serves as a valuable intermediate in various synthetic applications. However, its potential hazards, including skin, eye, and respiratory irritation, along with its ecotoxicity, necessitate the implementation of rigorous safety protocols.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies to ensure personnel safety and experimental integrity. The protocols herein are structured to be self-validating, emphasizing the causality behind each procedural choice.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of p-Phenoxytoluene is the foundation of its safe use. The primary risks are associated with direct contact and environmental release.[1] A mandatory risk assessment must be performed by laboratory personnel before initiating any new procedure involving this chemical.

GHS Classification

p-Phenoxytoluene is classified under the Globally Harmonized System (GHS) with the following hazards.[1] The signal word associated with this chemical is "Warning" .[1]

Hazard Class & CategoryHazard StatementGHS PictogramCausality and Implication in the Lab
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation

Direct contact can lead to inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent dermal exposure.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation

Splashes or vapors can cause significant eye irritation. Mandatory use of safety glasses or chemical splash goggles is required to protect vision.
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation

Inhalation of vapors or aerosols can irritate the respiratory tract. All handling of open containers must be performed within a certified chemical fume hood or other suitable ventilated enclosure.
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)H411: Toxic to aquatic life with long lasting effects

Improper disposal can lead to long-term damage to aquatic ecosystems. This chemical must not be drain-disposed. All waste must be collected as hazardous chemical waste.[1][2]
Risk Mitigation Summary

The primary risks of irritation are effectively managed through the combined use of engineering controls (fume hoods) and appropriate Personal Protective Equipment (PPE). The environmental risk is managed through stringent waste disposal protocols.

Chemical and Physical Properties

Understanding the physical properties of p-Phenoxytoluene is essential for its proper handling and storage.

PropertyValueSource
IUPAC Name 1-methyl-4-phenoxybenzene[1]
Synonyms p-Tolyl phenyl ether, 4-Methyldiphenyl ether[3]
CAS Number 1706-12-3[1]
Molecular Formula C₁₃H₁₂O[1]
Molecular Weight 184.23 g/mol [1]
Appearance Liquid (at room temperature)[4]
Boiling Point 271 - 273 °C[4][5]
Flash Point > 112 °C[4][5]
Density ~1.051 g/mL at 25 °C (data for meta-isomer)[6][7]
Solubility Insoluble in water[4]

Personal Protective Equipment (PPE) Protocol

The use of correct PPE is the most critical barrier between the researcher and chemical exposure. The following protocol is mandatory for all personnel handling p-Phenoxytoluene.

Step-by-Step PPE Protocol
  • Hand Protection: Wear nitrile gloves as a minimum standard for incidental contact.[8] If prolonged contact or immersion is possible, consult glove manufacturer compatibility data. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination occurs.

  • Eye Protection: Chemical safety glasses with side shields are mandatory for all operations.[5] When there is a significant risk of splashing (e.g., during bulk transfers or heating), upgrade to chemical splash goggles and a face shield.[9]

  • Body Protection: A fully buttoned, long-sleeved lab coat must be worn to protect against skin exposure.[10] For large-scale operations, a chemically resistant apron is recommended.[10]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[10]

PPE_Selection_Workflow start Handling p-Phenoxytoluene? assess_task Assess Task Type start->assess_task incidental Incidental Contact (e.g., small transfers, weighing) assess_task->incidental Low Volume splash_risk Significant Splash Risk (e.g., bulk transfer, heating) assess_task->splash_risk High Volume / Energy ppe_standard Required PPE: - Nitrile Gloves - Safety Glasses - Lab Coat incidental->ppe_standard ppe_enhanced Required PPE: - Nitrile Gloves - Splash Goggles - Face Shield - Lab Coat - Chem-Resistant Apron splash_risk->ppe_enhanced

Figure 1: PPE Selection Workflow for p-Phenoxytoluene.

Safe Handling Procedures

Adherence to a standardized handling protocol minimizes the generation of aerosols and prevents accidental exposure.

Protocol for General Laboratory Use
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that a chemical fume hood is operational and that all necessary PPE is available and in good condition. Locate the nearest emergency eyewash and shower.[11]

  • Engineering Controls: Conduct all manipulations of p-Phenoxytoluene that may generate vapors, including opening the primary container, aliquoting, and preparing solutions, inside a certified chemical fume hood.[10] This is crucial to mitigate the respiratory irritation hazard (H335).

  • Transferring: When transferring the liquid, use a funnel or pour slowly to minimize splashing. Purchase the smallest practical container size to avoid handling large volumes.[9] Transport stock containers in a secondary, chemically resistant carrier.[9]

  • Heating: Never heat p-Phenoxytoluene in an open vessel. If heating is required, use a controlled heating mantle with a condenser in a fume hood to prevent vapor release.

  • Post-Handling: After use, securely close the container.[9] Wipe down the work area with an appropriate decontaminating solution (e.g., soap and water), and wash hands thoroughly.[9]

Storage Protocol

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

Storage Requirements
  • Location: Store p-Phenoxytoluene in a cool, dry, and well-ventilated area.[5] It should be stored in a dedicated cabinet for organic compounds, away from general laboratory traffic.

  • Container: Keep the chemical in its original, tightly sealed container.[9] Ensure the label is legible and facing forward.

  • Incompatibilities: Segregate p-Phenoxytoluene from strong oxidizing agents.[4][9] Incompatible materials can lead to vigorous reactions, creating a fire or explosion hazard.

  • General Practices: Store containers at or below eye level to reduce the risk of dropping and splashing.[9] Utilize secondary containment (e.g., a plastic tray) to contain potential leaks.[9]

Emergency Procedures

All personnel must be familiar with these procedures before beginning work with p-Phenoxytoluene.

Chemical Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air immediately.[15] If breathing is difficult or they feel unwell, call for emergency medical assistance.

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Seek immediate medical attention.[15]

Chemical Spills

The response to a spill is dictated by its size and the immediate risk it poses.

Spill_Response_Flowchart spill Spill Discovered assess Assess Risk: - Size of spill? - Is anyone exposed? - Ventilation adequate? spill->assess minor_spill Minor Spill (<100 mL, contained, no immediate danger) assess->minor_spill Low Risk major_spill Major Spill (>100 mL, uncontained, vapors, fire risk) assess->major_spill High Risk ppe Don appropriate PPE (See Section 3) minor_spill->ppe alert_evacuate Alert personnel in the area. Evacuate immediately. Call EHS/Emergency Services. major_spill->alert_evacuate contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material using non-sparking tools into a labeled waste container. contain->collect decon Decontaminate the area with soap and water. collect->decon dispose Dispose of all materials as hazardous waste. decon->dispose

Figure 2: Decision Flowchart for p-Phenoxytoluene Spill Response.

Waste Disposal Protocol

Due to its classification as "toxic to aquatic life with long lasting effects" (H411), all p-Phenoxytoluene waste must be handled as hazardous.[1][2]

  • Waste Collection: Collect all waste containing p-Phenoxytoluene, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), in a designated, leak-proof, and clearly labeled hazardous waste container.[16][17]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "p-Phenoxytoluene," and a description of the associated hazards (Irritant, Environmentally Hazardous).[16]

  • Storage of Waste: Store waste containers in a designated satellite accumulation area. Keep containers closed except when adding waste.[17]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not attempt to dispose of this chemical via standard drains or trash.[9]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74351, p-Phenoxytoluene.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19035188, p-Phenoxytoluene toluene.
  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure - Phenol.
  • Active AgriScience. (n.d.). Emergency Response Plan.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19165, 3-Phenoxytoluene.
  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Boston University Environmental Health and Safety. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Vanderbilt University Environmental Health & Safety. (n.d.). Guide to Newly Synthesized Chemicals: Management, Storage, and Retention.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • University of California, Berkeley, Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • Indiana Department of Natural Resources. (2021). Transportation, Use, Handling, and Storage of Lab Chemicals.
  • National Center for Biotechnology Information (2024). PubChem Substance Record for SID 135032195.

Sources

Application Note: A Robust and Scalable Protocol for the Pilot-Plant Synthesis of 1-Methyl-4-phenoxybenzene via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether structural motif is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals and agrochemicals. The synthesis of 1-methyl-4-phenoxybenzene, a key intermediate for more complex molecules, presents a common challenge for chemists: developing a synthetic route that is not only efficient at the bench but also robust, safe, and economically viable for pilot-scale production. This application note provides a comprehensive guide for the scale-up synthesis of this compound. We detail a ligand-accelerated copper-catalyzed Ullmann condensation protocol, selected for its superior cost-effectiveness and industrial precedent over palladium-based methods. This guide covers in-depth process rationale, a step-by-step pilot plant protocol, critical safety assessments, in-process controls, and analytical characterization, designed to meet the rigorous demands of drug development professionals.

Introduction: The Strategic Importance of Scalable Diaryl Ether Synthesis

Diaryl ethers are a privileged scaffold in drug discovery, valued for their conformational rigidity, metabolic stability, and ability to mimic other functional groups.[1] Consequently, the demand for efficient and scalable methods to produce key diaryl ether intermediates like this compound is persistent. While modern synthetic chemistry offers powerful tools like the Buchwald-Hartwig C-O coupling, these often rely on expensive palladium catalysts and sophisticated phosphine ligands, posing significant cost barriers for large-scale manufacturing.[2]

The classical Ullmann condensation, a copper-catalyzed coupling of an aryl halide with a phenol, offers a more industrially attractive alternative.[3][4] Historically plagued by requirements for harsh reaction conditions (high temperatures and stoichiometric copper), recent advancements have transformed the Ullmann reaction. The introduction of catalytic copper systems accelerated by simple, inexpensive ligands now permits these couplings under significantly milder conditions, enhancing functional group tolerance and operational safety.[5][6]

This application note details a pilot-scale validated protocol based on the Ullmann condensation of p-cresol and bromobenzene. We will dissect the critical process parameters, from reagent selection to final purification, providing the scientific rationale behind each step to ensure a reproducible, safe, and efficient scale-up.

Synthetic Strategy: Ullmann Condensation

The chosen strategy involves the copper-catalyzed cross-coupling of p-cresol with bromobenzene. This approach is favored for its use of readily available, low-cost starting materials and a significantly cheaper copper catalyst.

Reaction Scheme:

Proposed Catalytic Cycle:

The mechanism of the ligand-assisted Ullmann ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The ligand plays a crucial role in stabilizing the copper species and facilitating both the oxidative addition and reductive elimination steps, thereby lowering the activation energy and allowing for milder reaction temperatures.[4]

Ullmann_Cycle CuI_L Cu(I)L OxAdd Ar-Cu(III)(OAr')X(L) CuI_L->OxAdd Oxidative Addition OxAdd->CuI_L Reductive Elimination RedElim This compound (Ar-O-Ar') OxAdd->RedElim C-O bond forms RedElim->CuI_L Catalyst Regenerated Start p-Cresol (Ar'-OH) + Base Start->CuI_L Forms Cu(I)OAr' ArX Bromobenzene (ArX) ArX->OxAdd

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Process Development and Rationale

A successful scale-up requires careful optimization of each process parameter. The choices below reflect a balance of reactivity, cost, safety, and scalability.

  • Reactants: p-Cresol and bromobenzene were selected as starting materials due to their high commercial availability and relatively low cost.

  • Catalyst System:

    • Copper Source: Copper(I) iodide (CuI) is used as the catalyst precursor. It is an inexpensive, air-stable salt that is highly effective in Ullmann-type couplings.[1]

    • Ligand: 1,10-Phenanthroline is chosen as the ligand. It is a simple, cost-effective bidentate nitrogen ligand known to significantly accelerate Ullmann reactions, allowing for lower catalyst loading and reaction temperatures compared to ligand-free systems.[6]

  • Base: Potassium phosphate (K₃PO₄) is selected as the base. While cesium carbonate (Cs₂CO₃) can offer superior reactivity in some cases, its high cost is prohibitive for pilot-scale production.[2] K₃PO₄ provides a strong, non-nucleophilic base that is effective and more economical.[7]

  • Solvent: Toluene is the chosen solvent. Its boiling point (111 °C) is well-suited for this reaction temperature. It is also relatively inexpensive, less toxic than polar aprotic alternatives like DMF or NMP, and allows for easier workup and product isolation.[8]

Pilot-Scale Synthesis Protocol

This protocol is designed for a 50 L pilot plant reactor. All operations should be conducted by trained personnel in accordance with site-specific safety procedures.

4.1. Safety First: Hazard Overview

  • p-Cresol: Toxic if swallowed or in contact with skin.[9] Causes severe skin burns and eye damage.[10] Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including neoprene gloves, chemical splash goggles, and a face shield.

  • Bromobenzene: Flammable liquid and vapor.[11][12] Causes skin irritation and is toxic to aquatic life.[13][14] Keep away from ignition sources and use in a closed system.

  • Toluene: Flammable liquid. Can cause skin and respiratory irritation. Known reproductive hazard. All transfers should be performed under an inert atmosphere in a well-ventilated area.

  • Potassium Phosphate (K₃PO₄): Can cause skin and eye irritation. Avoid generating dust.

4.2. Reagent and Equipment Table

ReagentCAS No.MW ( g/mol )Amount (kg)MolesEquivalents
Bromobenzene108-86-1157.013.1420.01.0
p-Cresol106-44-5108.142.3822.01.1
Copper(I) Iodide (CuI)7681-65-4190.450.1901.00.05
1,10-Phenanthroline66-71-7180.210.1801.00.05
Potassium Phosphate (K₃PO₄)7778-53-2212.278.4940.02.0
Toluene108-88-392.1427.6 L--
5% aq. NH₄OH1336-21-6-~10 L--
Brine (sat. aq. NaCl)7647-14-5-~10 L--
Equipment: 50 L glass-lined reactor with overhead mechanical stirrer, temperature probe, reflux condenser, nitrogen inlet/outlet, and bottom outlet valve.

4.3. Step-by-Step Procedure

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and leak-tested. Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the entire process.

  • Charging Reagents:

    • To the inerted reactor, charge p-cresol (2.38 kg), potassium phosphate (8.49 kg), copper(I) iodide (0.190 kg), and 1,10-phenanthroline (0.180 kg).

    • Add toluene (27.6 L) via a sealed transfer line.

    • Begin agitation at 100-150 RPM to ensure good mixing of the solids.

  • Reaction:

    • Heat the reactor contents to 110 °C (reflux).

    • Once at temperature, slowly add bromobenzene (3.14 kg) over 30 minutes using a metering pump. Rationale: Controlled addition helps to manage any potential exotherm and maintain a consistent reaction temperature.

    • Maintain the reaction at 110 °C for 12-18 hours.

  • In-Process Control (IPC):

    • After 12 hours, take a sample from the reaction mixture (ensure proper sampling procedures under inert atmosphere).

    • Quench the sample with dilute acid and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by GC-MS to determine the ratio of bromobenzene to product. The reaction is considered complete when <2% of bromobenzene remains.

  • Workup and Quenching:

    • Cool the reactor to room temperature (20-25 °C).

    • Add 10 L of 5% aqueous ammonium hydroxide solution. Stir for 30 minutes. Rationale: The ammonia solution complexes with the copper catalyst, facilitating its removal from the organic phase into the aqueous phase.

    • Stop agitation and allow the layers to separate for 30 minutes.

    • Drain the lower aqueous layer to a designated waste container.

    • Add 10 L of saturated brine solution to the reactor. Stir for 15 minutes, then stop agitation and allow layers to separate. Rationale: The brine wash removes residual aqueous contaminants.

    • Drain the lower aqueous brine layer.

  • Purification:

    • Transfer the organic (toluene) layer to a clean, appropriately sized distillation apparatus.

    • Concentrate the solution under reduced pressure to remove the toluene.

    • The resulting crude oil is then purified by vacuum distillation (e.g., at ~175 °C @ 10 mmHg[15]) to yield this compound as a colorless to pale yellow oil, which may solidify upon cooling.

4.4. Overall Process Workflow

Caption: Workflow for the pilot-scale synthesis of this compound.

Analytical Characterization and Data

The final product should be analyzed to confirm its identity and purity. The expected yield is 75-85%.

AnalysisSpecificationExpected Result
Appearance Colorless to pale yellow liquid/solidConforms
Purity (by GC) ≥ 98.0%Typically > 98.5%
¹H NMR (CDCl₃, 400 MHz)Conforms to structureδ 7.35-7.25 (m, 2H), 7.15-7.05 (m, 3H), 7.00-6.90 (m, 4H), 2.32 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)Conforms to structureδ 158.1, 155.0, 132.8, 130.2, 129.6, 122.9, 119.0, 118.5, 20.8
Mass Spec (EI) M⁺ at m/z = 184.24M⁺ peak at 184.1

Process Safety and Troubleshooting

6.1. Risk Assessment

HazardRiskMitigation Strategy
Bromobenzene Flammability Fire or explosion if vapors contact ignition source.Use a closed system, ground all equipment, maintain inert atmosphere. Ensure no ignition sources are present.[11][13]
p-Cresol Corrosivity Severe chemical burns upon skin/eye contact.Wear appropriate PPE (gloves, face shield, protective clothing). Use closed-transfer systems where possible. Have emergency showers and eyewash stations readily available.[10]
Reaction Exotherm Potential for thermal runaway during bromobenzene addition.Add bromobenzene slowly via metering pump with adequate reactor cooling capacity. Monitor internal temperature closely.
Copper Waste Environmental toxicity.Segregate all aqueous washes containing copper. Treat as hazardous waste according to local regulations. Do not discharge into drains.[12]

6.2. Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or Stalled Conversion 1. Inactive catalyst (moisture).2. Insufficient base.3. Low reaction temperature.1. Ensure all reagents and solvent are anhydrous.[7]2. Verify quality and stoichiometry of K₃PO₄.3. Confirm internal temperature probe is calibrated and setpoint is maintained.
Formation of Side Products (e.g., biaryl coupling)Reaction temperature is too high.Lower the reaction temperature slightly (e.g., to 105 °C) and monitor progress.
Difficult Phase Separation Emulsion formation during workup.Add more brine solution and allow for a longer separation time. Gentle agitation can help break emulsions.
Product Purity Issues Inefficient removal of copper or starting materials.Ensure the ammonium hydroxide wash is performed correctly. Check the efficiency of the vacuum distillation setup (vacuum level, column packing).

References

  • Vertex AI Search. (2025-04-04).
  • Flinn Scientific. (2014-09-22).
  • Carl ROTH.
  • SynArchive.
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Material Safety D
  • CDH Fine Chemical.
  • Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC.
  • Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • Santa Cruz Biotechnology.
  • ResearchGate. (2025-08-05).
  • Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Wikipedia.
  • ResearchGate. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.
  • J&K Scientific LLC. (2021-02-23). Buchwald-Hartwig Cross-Coupling.
  • Sigma-Aldrich. (2025-11-06).
  • Benchchem. Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Enthaler, S., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
  • Journal of Synthetic Chemistry. (2024-11-07).

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-methyl-4-phenoxybenzene. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield of this important diaryl ether intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Introduction: The Challenge of Diaryl Ether Synthesis

This compound is a valuable building block in the synthesis of polymers and specialty chemicals.[1][2] The formation of the C-O bond between two aryl rings, however, is often challenging. Traditional methods can suffer from low yields, harsh reaction conditions, and the formation of significant side products. This guide addresses the most common issues encountered when using modern catalytic methods like the Ullmann Condensation and Buchwald-Hartwig Etherification.

Troubleshooting Guide & Optimization Protocols

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My Ullmann condensation is giving a very low yield. What are the common causes and how can I fix it?

Low yields in Ullmann-type reactions are a frequent issue.[3] The problem often stems from one of four key areas: the copper catalyst, reaction temperature, solvent, or the purity of your reagents.

Causality Analysis:

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution.[4] Its efficiency is highly dependent on the activity of the copper catalyst and the reaction kinetics, which are influenced by temperature and solvent.

  • Catalyst Activity: The reaction typically proceeds via a Cu(I) species. If you are using copper powder, its surface can be oxidized and inactive. Using a Cu(I) salt (e.g., CuI, CuBr) is often more reliable. Ligands can also be used to stabilize the copper catalyst and improve solubility and reactivity.[5]

  • Temperature: Traditional Ullmann reactions require high temperatures, often exceeding 150-200 °C, to drive the reaction forward.[3][6] Insufficient temperature will result in a sluggish or incomplete reaction.

  • Solvent Choice: High-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or nitrobenzene are necessary to both dissolve the reactants and reach the required temperatures.[3]

  • Reagent Purity: Moisture and other impurities can deactivate the catalyst and interfere with the reaction. Ensure your phenol, aryl halide, and solvent are anhydrous.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve low-yield issues in your Ullmann condensation.

G start Low Yield Observed in Ullmann Reaction check_reagents 1. Verify Reagent Purity (Anhydrous conditions, high purity p-cresol & aryl halide) start->check_reagents check_catalyst 2. Assess Copper Catalyst (Is it a Cu(I) source? Is it fresh? Consider ligand addition.) check_reagents->check_catalyst Reagents OK purify_reagents Action: Purify/Dry Reagents & Rerun check_reagents->purify_reagents Impurities Found check_conditions 3. Evaluate Reaction Conditions (Is temperature >150°C? Is solvent aprotic polar?) check_catalyst->check_conditions Catalyst OK optimize_catalyst 4b. Optimize Catalyst System (Switch to CuI, add ligand like phenanthroline) check_catalyst->optimize_catalyst Catalyst Suspect optimize_temp 4a. Optimize Temperature (Incrementally increase temperature, e.g., 160°C -> 180°C -> 200°C) check_conditions->optimize_temp Conditions Suboptimal success Yield Improved check_conditions->success All OK, check stoichiometry optimize_temp->success optimize_catalyst->success purify_reagents->start G pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex  + Ar-X lig_exch Ligand Exchange / Deprotonation pd2_alkoxide Ar-Pd(II)(OAr')L₂ pd2_complex->pd2_alkoxide  + Ar'-O⁻ pd2_alkoxide->pd0  - Product red_elim Reductive Elimination product Ar-O-Ar' pd2_alkoxide->product arx Ar-X (4-halotoluene) aroh Ar'-OH + Base (p-cresolate)

Sources

Removing unreacted starting materials from p-Phenoxytoluene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-Phenoxytoluene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of p-Phenoxytoluene, a key intermediate in various industrial applications. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your purification strategies and obtain a high-purity product.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the workup and purification of p-Phenoxytoluene, synthesized via common methods such as the Ullmann condensation or the Buchwald-Hartwig amination.[1][2][3][4][5][6]

Question 1: How do I effectively remove unreacted phenol and p-cresol from my crude p-Phenoxytoluene?

Answer:

The presence of unreacted phenolic starting materials is a frequent issue. Due to their acidic nature, the most straightforward and efficient method for their removal is an acid-base extraction .

Causality: Phenols are weakly acidic (pKa ≈ 10) and will react with a strong base, such as sodium hydroxide (NaOH), to form the corresponding sodium phenoxide salt.[7] This salt is highly soluble in the aqueous phase and can be easily separated from the desired p-Phenoxytoluene, which remains in the organic layer.

Step-by-Step Protocol: Alkaline Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of NaOH. A typical procedure involves washing the organic layer two to three times to ensure complete removal of the phenolic impurities.

  • Phase Separation: After each wash, allow the layers to separate fully. Drain the lower aqueous layer containing the sodium phenoxide and sodium cresolate salts.

  • Neutralization Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water and base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude p-Phenoxytoluene, now free of phenolic impurities.

Troubleshooting Tip: If your product has some solubility in the basic aqueous solution, consider using a weaker base like sodium bicarbonate (NaHCO₃). However, be aware that bicarbonate may not be strong enough to deprotonate the phenols completely.[7][8]

Question 2: What is the best approach to eliminate residual copper or palladium catalysts from the reaction mixture?

Answer:

Transition metal catalyst residues are a critical impurity to remove, especially in pharmaceutical applications. The choice of method depends on the nature of the catalyst (homogeneous or heterogeneous) and the scale of the reaction.

For Copper Catalysts (from Ullmann Condensation):

  • Aqueous Washes with Chelating Agents: Copper catalysts can be effectively removed by washing the organic solution of the product with an aqueous solution of a chelating agent.[9][10][11][12]

    • Ammonia/Ammonium Chloride: A wash with aqueous ammonia or ammonium chloride solution will complex with the copper ions, forming a water-soluble tetraamminecopper(II) complex, which is characterized by a deep blue color in the aqueous layer.[9] This is a very effective method.

    • EDTA: A solution of ethylenediaminetetraacetic acid (EDTA) can also be used to chelate and extract copper ions into the aqueous phase.[9][10]

  • Filtration through Celite or Silica Gel: Passing a solution of the crude product through a short plug of Celite or silica gel can help adsorb the solid copper salts.[9][13]

For Palladium Catalysts (from Buchwald-Hartwig Coupling):

  • Filtration: Similar to copper, passing the reaction mixture through a pad of Celite can remove heterogeneous palladium catalysts.[13]

  • Adsorbents and Scavengers: For homogeneous palladium catalysts, specialized scavengers are highly effective. These are solid-supported materials with functional groups that bind to the metal.[14][15][16]

    • Thiol-functionalized silica or resins: These materials show a high affinity for palladium and can reduce its concentration to very low levels (ppm or ppb).[16]

    • Activated Carbon: Treatment with activated carbon can also effectively adsorb palladium residues.[17]

  • Column Chromatography: This is a very common and effective method for removing both the catalyst and other byproducts.[13][18][19][20][21][22]

Workflow for Catalyst Removal:

Caption: Decision workflow for catalyst removal.

Frequently Asked Questions (FAQs)

This section covers broader questions about the purification of p-Phenoxytoluene.

Question 1: What are the most common impurities I should expect in my p-Phenoxytoluene synthesis?

Answer:

Besides the unreacted starting materials and catalyst residues, other potential impurities include:

  • Side-products from self-coupling: Depending on the reaction conditions, you might observe the formation of biphenyl or other homocoupling products.

  • Isomeric impurities: If the starting p-cresol is not pure, you may have isomeric phenoxytoluenes in your product mixture.[23]

  • Solvent residues: High-boiling point solvents used in the reaction (e.g., DMF, NMP) can be difficult to remove completely.

Question 2: Can I use distillation to purify p-Phenoxytoluene?

Answer:

Yes, distillation can be an effective purification method, particularly for larger-scale preparations, provided there is a significant difference in boiling points between p-Phenoxytoluene and the impurities.[24][25] Vacuum distillation is often preferred to lower the required temperature and prevent thermal degradation of the product. However, distillation may not be effective for removing isomeric impurities with similar boiling points.[26]

CompoundBoiling Point (°C)
Phenol181.7
p-Cresol202.5
p-Phenoxytoluene~285

Data sourced from publicly available chemical databases.

Question 3: When is column chromatography the best choice for purification?

Answer:

Column chromatography is the preferred method when:

  • High purity is required: It is excellent for removing trace impurities and achieving analytical-grade purity.[19][20][21][22][27][28]

  • Multiple impurities are present: It can separate the desired product from starting materials, byproducts, and catalyst residues in a single step.

  • Impurities have similar properties: It can often separate compounds that are difficult to remove by extraction or distillation, such as isomers.[29][30]

A typical solvent system for the column chromatography of p-Phenoxytoluene on silica gel would be a gradient of ethyl acetate in hexanes.

Question 4: How can I confirm the purity of my final p-Phenoxytoluene product?

Answer:

A combination of analytical techniques should be used to confirm the purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information about the purity of the sample.[31][32][33]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

References

  • ResearchGate. (2015).
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
  • Taylor & Francis Online. (2016).
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  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • ResearchGate. (2022).
  • Asian Journal of Applied Sciences. (2015). Complex Extraction of Phenol, o-Cresol and p-Cresol from Model Coal Tar Using Methanol and Acetone Solutions. [Link]
  • Agilent. (n.d.). Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column. [Link]
  • Google Patents. (n.d.).
  • PubMed. (2009).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
  • ACS Publications. (2006). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. [Link]
  • Reddit. (2022). Best method for removing Cu(I)
  • ResearchGate. (2014). Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. [Link]
  • ResearchGate. (2012).
  • NIH. (2019). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)
  • Wikipedia. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Organic Syntheses. (1923). p-CRESOL. [Link]
  • Quora. (2019).
  • Organic Syntheses. (n.d.).
  • Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Wikipedia. (n.d.).
  • University of Calgary. (n.d.).
  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. [Link]
  • YouTube. (2021).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). [Link]
  • Google Patents. (n.d.).
  • Organic Syntheses. (2025).
  • EPA. (2007).
  • ResearchGate. (2016).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. [Link]
  • Slideshare. (n.d.). Ullmann reaction. [Link]
  • Saltworks Technologies. (2020).
  • IJRAR.org. (n.d.). Review on Removal Techniques for Phenolic Compounds. [Link]
  • ResearchGate. (2023). (PDF) Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]
  • Google Patents. (n.d.). US4360699A - Process for preparing a 3-phenoxytoluene and diphenyl ether.
  • PubChem. (n.d.). p-Phenoxytoluene. [Link]
  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • ResearchGate. (2006).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). SALICYL-o-TOLUIDE. [Link]

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Optimizing temperature and catalyst for 1-Methyl-4-phenoxybenzene formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-phenoxybenzene. This guide is designed for researchers, chemists, and drug development professionals engaged in C-O cross-coupling reactions. Here, we provide in-depth, field-proven insights into optimizing reaction parameters, troubleshooting common experimental hurdles, and understanding the causality behind protocol choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The formation of the diaryl ether, this compound, is primarily achieved through two robust cross-coupling methodologies: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling reaction.

  • Ullmann Condensation: This is the classical approach, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[1][2] For this compound, this could involve reacting p-cresol with bromobenzene or phenol with 4-bromotoluene. While effective, traditional Ullmann conditions often require high reaction temperatures (>150°C) and stoichiometric amounts of copper.[1][3]

  • Buchwald-Hartwig C-O Coupling: A more modern, palladium-catalyzed approach that offers milder reaction conditions and often broader functional group tolerance.[4][5][6] This method utilizes a palladium precursor and a specialized phosphine ligand to couple the aryl halide and phenol/alkoxide. It is frequently the preferred method for complex substrates due to its higher efficiency and selectivity at lower temperatures.[7][8]

Q2: How do I select the optimal catalyst system?

Catalyst selection is critical and depends on the chosen synthetic route.

  • For Ullmann Condensation:

    • Catalyst: Copper(I) salts like CuI or CuBr are most common.[9] In some protocols, "activated" copper powder is used.[3]

    • Ligands: While classic Ullmann reactions are often ligand-free, modern variations employ ligands like phenanthroline or diamines to improve catalyst solubility and accelerate the reaction, allowing for lower temperatures.[1]

  • For Buchwald-Hartwig Coupling:

    • Catalyst: A palladium(0) source is required. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be a pre-formed complex such as a G3 or G4 palladacycle (e.g., XPhos Pd G3).[7]

    • Ligands: This is the most crucial component. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[7][8] These ligands facilitate the rate-limiting reductive elimination step, which is notoriously slow for C-O bond formation compared to C-N coupling.[5]

Q3: What is the role of the base, and which one should I use?

The base is non-negotiable; its primary role is to deprotonate the phenol (or p-cresol) to form the corresponding phenoxide, which is the active nucleophile in the catalytic cycle.

  • Strength: A base strong enough to deprotonate the phenol is required. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOt-Bu).[10]

  • Selection Rationale:

    • Carbonates/Phosphates (K₂CO₃, Cs₂CO₃, K₃PO₄): Generally milder and often used in both Ullmann and Buchwald-Hartwig reactions. Cs₂CO₃ is highly effective due to its high solubility in organic solvents and the "cesium effect," which enhances nucleophilicity.

    • Alkoxides (NaOt-Bu, KOt-Bu): Very strong bases, primarily used in Buchwald-Hartwig reactions.[11] Caution is advised as their high basicity can promote side reactions or ligand/substrate degradation if not used under optimized conditions.[11]

Q4: How does reaction temperature impact yield and purity?

Temperature is a double-edged sword in cross-coupling reactions.

  • Rate vs. Selectivity: Increasing the temperature generally increases the reaction rate.[12] However, excessively high temperatures can lead to catalyst decomposition, ligand degradation, and undesirable side reactions such as ether cleavage or homocoupling of the aryl halide.[13][14]

  • Optimal Range:

    • For modern Ullmann reactions , temperatures typically range from 100-160°C.[9][15]

    • For Buchwald-Hartwig couplings , the use of advanced ligands often allows for significantly lower temperatures, from room temperature to around 100°C, which is a major advantage for preserving sensitive functional groups.[8][10]

  • Rule of Thumb: Always start with the lowest temperature reported for a similar system and gradually increase it if the reaction is sluggish, while monitoring for impurity formation via TLC or GC.[16]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or No Product Yield

Q: My reaction shows minimal conversion of starting materials after the recommended reaction time. What are the most likely causes?

This is a common issue that can often be traced back to one of four key areas: reagents, catalyst, base, or temperature.

  • 1. Reagent and Solvent Purity:

    • Causality: Cross-coupling reactions, particularly those involving organometallic intermediates, are highly sensitive to moisture and oxygen. Water can hydrolyze the active nucleophile (phenoxide) and react with the catalyst.

    • Solution: Ensure all reagents are pure and that solvents are anhydrous.[16] Use freshly dried solvents and handle reagents under an inert atmosphere (Nitrogen or Argon). If you suspect your base has absorbed moisture, use a fresh bottle or dry it in an oven.

  • 2. Catalyst Inactivity:

    • Causality: The active form of the catalyst (Cu(I) or Pd(0)) can oxidize if handled improperly, rendering it inactive. Palladium precatalysts may fail to reduce to the active Pd(0) state.

    • Solution: For Pd-catalyzed reactions, ensure the precatalyst is properly activated. For Ullmann reactions, use high-purity copper salts. If catalyst deactivation is suspected during the reaction, see the dedicated troubleshooting point below.

  • 3. Insufficient Base Strength or Solubility:

    • Causality: If the phenol is not fully deprotonated, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently. The solubility of inorganic bases can also be a limiting factor.[17]

    • Solution: Switch to a stronger or more soluble base. For example, if K₂CO₃ is ineffective, consider trying Cs₂CO₃ or a stronger alkoxide base like NaOt-Bu for Buchwald-Hartwig reactions.

  • 4. Inadequate Temperature:

    • Causality: The activation energy for the reaction may not be met at the current temperature.

    • Solution: Monitor the reaction by TLC or GC. If no conversion is observed, gradually increase the reaction temperature in 10-20°C increments.[16] Be mindful that exceeding the optimal temperature can lead to decomposition.

Problem: Significant Impurity Formation

Q: My crude product analysis (TLC, GC-MS, NMR) shows several major byproducts. What are they and how can I prevent them?

Byproduct formation points to competing reaction pathways. Identifying the likely structure of the impurity is key to solving the problem.

  • 1. Homocoupling (Biaryl Formation):

    • Identification: A product with roughly double the molecular weight of your aryl starting material (e.g., Biphenyl from Bromobenzene or 4,4'-Dimethylbiphenyl from 4-Bromotoluene).

    • Causality: This occurs when two molecules of the aryl halide react with each other, a common side reaction in both Ullmann and palladium-catalyzed systems, especially at high catalyst loadings or temperatures.

    • Solution: Decrease the catalyst loading. Ensure slow, controlled heating to the target temperature. For Pd systems, ensure the ligand-to-metal ratio is optimal, as insufficient ligand can lead to palladium black precipitation and promote homocoupling.

  • 2. Reduction of Aryl Halide (Hydrodehalogenation):

    • Identification: Formation of the parent arene (e.g., Toluene from 4-Bromotoluene).

    • Causality: In Pd-catalyzed cycles, this can arise from a competing β-hydride elimination pathway if certain intermediates are formed, or from protonolysis of the Ar-Pd intermediate.[5]

    • Solution: This is often ligand-dependent. Using bulkier ligands can favor the desired C-O reductive elimination over competing pathways.[5] Ensure strictly anhydrous conditions.

  • 3. C-Alkylation or Ether Scrambling:

    • Identification: Isomeric products or unexpected ethers.

    • Causality: At very high temperatures, particularly with strong bases, C-alkylation of the phenoxide can compete with O-alkylation. Ether scrambling or cleavage can also occur under harsh conditions.[18]

    • Solution: Reduce the reaction temperature. This is a primary advantage of switching from a high-temperature Ullmann protocol to a milder Buchwald-Hartwig system.

Problem: Catalyst Deactivation

Q: My reaction begins at a reasonable rate but stalls before reaching full conversion. Why is my catalyst dying?

Catalyst deactivation is a kinetic problem where the concentration of active catalyst diminishes over time.

  • 1. Catalyst Agglomeration (Heterogeneous Systems/Pd Black):

    • Causality: Homogeneous palladium catalysts can precipitate as inactive palladium black if the ligand is unstable or the ligand-to-metal ratio is too low. This is a common deactivation pathway.[19]

    • Solution: Increase the ligand-to-palladium ratio. Ensure the chosen ligand is stable at the reaction temperature. In some cases, a different, more robust ligand may be required.

  • 2. Product Inhibition:

    • Causality: The diaryl ether product can sometimes coordinate to the metal center more strongly than the reactants, effectively poisoning the catalyst and preventing turnover.[20]

    • Solution: This is an inherent mechanistic challenge. Running the reaction at a slightly higher dilution may help, though it will also slow the reaction rate. Investigating a different ligand system that minimizes product binding is the most effective, albeit research-intensive, solution.

  • 3. Ligand Degradation:

    • Causality: Phosphine ligands, especially at high temperatures, can be susceptible to oxidation or other degradation pathways, leading to loss of the active catalytic species.[19]

    • Solution: Maintain a strict inert atmosphere throughout the reaction. Avoid excessive temperatures. If degradation is suspected, screen alternative, more thermally stable ligands.

Experimental Protocols & Data

Protocol: Ullmann Condensation for this compound

This protocol is adapted from established methodologies for copper-catalyzed diaryl ether synthesis.[9][21]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add p-cresol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by the addition of bromobenzene (1.1 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 140-150°C with vigorous stirring. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 8-12 hours.

  • Workup: Cool the mixture to room temperature and filter through a pad of celite to remove inorganic salts and the copper catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) to remove DMF, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Summary: Comparison of Reaction Conditions
ParameterUllmann CondensationBuchwald-Hartwig CouplingRationale & Causality
Catalyst CuI (5-10 mol%)Pd(OAc)₂ / XPhos (1-2 mol%)Palladium is a more active catalyst, allowing for lower loadings.[7][22]
Ligand None or PhenanthrolineXPhos, RuPhos, etc.Bulky phosphines are required to facilitate the slow C-O reductive elimination from the Pd center.[5]
Base K₂CO₃ or Cs₂CO₃K₃PO₄ or NaOt-BuBuchwald-Hartwig often benefits from stronger, more soluble bases to accelerate the catalytic cycle.
Solvent DMF, NMP, TolueneToluene, Dioxane, THFSolvents are chosen for their boiling point and ability to solubilize the catalytic species and reagents.
Temperature 120 - 160 °C80 - 110 °CThe higher efficiency of the Pd-catalyst system allows for significantly milder reaction conditions.[1]
Typical Yield 65 - 85%80 - 98%The higher selectivity and efficiency of the Buchwald-Hartwig reaction often translate to higher isolated yields.

Visualizations

General Reaction Workflow

The following diagram outlines the logical steps from setup to final product for a typical cross-coupling reaction.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Halide, Phenol, Base) catalyst 2. Add Catalyst System (Metal Precursor + Ligand) reagents->catalyst setup 3. Assemble Glassware (Flame-dried, Inert Gas) catalyst->setup solvent 4. Add Anhydrous Solvent setup->solvent heat 5. Heat to Target Temp & Stir solvent->heat monitor 6. Monitor Progress (TLC / GC) heat->monitor quench 7. Cool & Quench Reaction monitor->quench extract 8. Aqueous Extraction quench->extract purify 9. Purify Product (Chromatography/Distillation) extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for diaryl ether synthesis.

Troubleshooting Decision Tree for Low Yield

Use this logical diagram to diagnose the root cause of poor reaction performance.

G cluster_no_reaction No Conversion cluster_stalled Incomplete Conversion (Stalled) cluster_workup_loss Full Conversion, Low Isolated Yield start Problem: Low Product Yield check_conversion Is Starting Material Consumed? start->check_conversion check_reagents Reagents/Solvents Anhydrous & Pure? check_conversion->check_reagents No deactivation Catalyst Deactivation? (Precipitation Observed?) check_conversion->deactivation Partially loss Product Lost During Workup or Purification? check_conversion->loss Yes check_catalyst Catalyst Active? (Fresh/Stored Properly) check_reagents->check_catalyst check_base Base Strong Enough? check_catalyst->check_base check_temp Temperature Too Low? check_base->check_temp end_solution Implement Corrective Action: Increase Temp, Use Fresh Reagents, Change Ligand, etc. check_temp->end_solution inhibition Product Inhibition? deactivation->inhibition degradation Ligand Degradation? inhibition->degradation degradation->end_solution volatile Is Product Volatile? loss->volatile volatile->end_solution

Caption: Decision tree for troubleshooting low reaction yield.

Simplified Catalytic Cycle for Ullmann Condensation

This diagram illustrates the key proposed steps in a copper-catalyzed C-O coupling reaction.

G cluster_product A Cu(I)X B Ar-O-Cu(I) A->B + Ar-OH - HX C Ar-O-Cu(III)-Ar'X B->C + Ar'-X (Oxidative Addition) C->A (Reductive Elimination) + Ar-O-Ar' Product Product Out C->Product D Ar-O-Ar'

Caption: Simplified catalytic cycle for Ullmann C-O coupling.

References

  • Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters.
  • Optimization of reaction conditions for the etherific
  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
  • Cross-Coupling C
  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. PMC - NIH.
  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Influence of the reaction temperature on the etherification of glycerol...
  • Critical Review of the Various Reaction Mechanisms for Glycerol Etherific
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
  • Buchwald–Hartwig amin
  • Tuning the Catalytic Activity of Recyclable Heterogeneous Catalysts for the Direct Etherification Reaction of Glycerol Using Antagonistic Additives. MDPI.
  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis.
  • Buchwald-Hartwig Amin
  • Cross-coupling reaction. Wikipedia.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Ullmann condens
  • Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite.
  • This compound. Chemsrc.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. acgpubs.org.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Ullmann Reaction. Thermo Fisher Scientific - US.
  • Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)

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Technical Support Center: Troubleshooting Low Conversion Rates in 4-Methyldiphenyl Ether Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyldiphenyl ether reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in both the synthesis and subsequent functionalization of 4-Methyldiphenyl ether. By understanding the underlying principles of the common synthetic routes and potential side reactions, you can systematically optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Synthesis of 4-Methyldiphenyl Ether

Question 1: I am attempting to synthesize 4-Methyldiphenyl ether via an Ullmann condensation, but I am observing very low to no product formation. What are the likely causes?

Answer: Low yields in Ullmann condensations for the synthesis of diaryl ethers like 4-Methyldiphenyl ether are a frequent challenge. The reaction's success is highly sensitive to several interconnected factors. Here’s a breakdown of potential culprits and how to address them:

  • Inactive Copper Catalyst: The copper catalyst is the heart of the Ullmann reaction. Copper(I) salts, such as CuI, are susceptible to oxidation if not stored properly, leading to a significant drop in catalytic activity.[1]

    • Troubleshooting:

      • Always use a fresh, high-purity source of the copper catalyst.

      • If using copper powder, activate it by washing with a dilute acid (e.g., HCl) to remove surface oxides, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.

      • Consider using a more soluble and reactive copper source, or a pre-formed catalyst complex.

  • Inadequate Ligand Assistance: Traditional Ullmann reactions often require harsh conditions. Modern protocols utilize ligands to increase the solubility and reactivity of the copper catalyst, allowing for milder reaction temperatures.[2]

    • Troubleshooting:

      • Introduce a suitable ligand such as 1,10-phenanthroline or an N,N-dimethylglycine.

      • The optimal ligand-to-copper ratio should be determined empirically, but a 1:1 or 2:1 ratio is a good starting point.

  • Improper Base Selection: The base is crucial for deprotonating the phenol (p-cresol in this case), but an inappropriate choice can hinder the reaction.

    • Troubleshooting:

      • Use a base that is strong enough to deprotonate the phenol but not so strong that it promotes side reactions. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3]

      • Ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Presence of Oxygen and Water: Ullmann reactions are often sensitive to air and moisture. Oxygen can deactivate the catalyst, and water can interfere with the base and lead to side reactions like dehalogenation.[1]

    • Troubleshooting:

      • Thoroughly degas all solvents using techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.

      • Run the reaction under a strictly inert atmosphere using Schlenk techniques or a glovebox.

      • Use anhydrous solvents and ensure all glassware is oven-dried.

  • Suboptimal Temperature and Solvent: High temperatures are often necessary but can also lead to decomposition. The solvent choice affects solubility and reaction kinetics.

    • Troubleshooting:

      • Screen different high-boiling polar aprotic solvents like DMF, DMSO, or NMP.[3] Non-polar solvents like toluene or xylene can also be effective.[3]

      • Gradually increase the reaction temperature, monitoring for product formation and decomposition.

Question 2: My Buchwald-Hartwig amination for the synthesis of 4-Methyldiphenyl ether is sluggish and gives low yields. How can I optimize this palladium-catalyzed reaction?

Answer: The Buchwald-Hartwig C-O cross-coupling is a powerful method for diaryl ether synthesis, but its efficiency is highly dependent on the catalytic system. Here are key parameters to optimize:

  • Catalyst and Ligand Combination: This is the most critical factor. The choice of palladium precursor and, more importantly, the phosphine ligand, dictates the success of the reaction.

    • Troubleshooting:

      • Use an air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst) to ensure consistent activity.

      • For C-O bond formation, bulky, electron-rich biaryl phosphine ligands are generally preferred. Screen a variety of ligands such as XPhos, SPhos, or RuPhos.[4]

      • The optimal palladium-to-ligand ratio should be determined, typically ranging from 1:1 to 1:2.

  • Base Selection: The base plays a crucial role in the catalytic cycle.

    • Troubleshooting:

      • Strong, non-nucleophilic bases are often required. NaOtBu and LHMDS are common choices. For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective.[5]

      • The solubility of the base in the reaction solvent is important for its effectiveness.

  • Solvent and Temperature: The reaction medium and temperature significantly influence the reaction rate and yield.

    • Troubleshooting:

      • Aprotic solvents such as toluene, dioxane, or THF are commonly used.[5]

      • Most Buchwald-Hartwig etherifications require heating, typically in the range of 80-120 °C.[4]

  • Reactant Purity and Inert Atmosphere: Like many cross-coupling reactions, the Buchwald-Hartwig amination is sensitive to impurities and oxygen.

    • Troubleshooting:

      • Ensure high purity of the aryl halide, phenol, and all reagents.

      • Rigorous exclusion of oxygen is necessary to prevent catalyst deactivation. Use degassed solvents and maintain an inert atmosphere.

Question 3: I am observing significant amounts of homocoupling and dehalogenation byproducts in my synthesis of 4-Methyldiphenyl ether. What causes these side reactions and how can I minimize them?

Answer: Homocoupling (formation of 4,4'-dimethylbiphenyl or 4,4'-dimethoxybiphenyl) and dehalogenation are common side reactions in cross-coupling chemistry.

  • Homocoupling:

    • Cause: In Suzuki-Miyaura type couplings (if a boronic acid were used), the presence of oxygen is a primary cause of boronic acid homocoupling.[6] In Ullmann reactions, high temperatures can promote the homocoupling of the aryl halide.[6]

    • Mitigation:

      • Rigorous Degassing: For any palladium-catalyzed reaction, thoroughly degas all solvents and reagents.[6]

      • Stoichiometry Control: In Ullmann couplings of two different aryl halides, using one in excess can favor the cross-coupled product.[6]

      • Lower Reaction Temperature: If possible, use a more active catalyst system that allows for lower reaction temperatures.[6]

  • Dehalogenation:

    • Cause: The aryl halide is reduced to the corresponding arene (e.g., anisole from 4-bromoanisole). The hydrogen source can be trace water, the solvent, or even the phenol.[1]

    • Mitigation:

      • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.

      • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Screening different ligands may be necessary.

Reactions of 4-Methyldiphenyl Ether

Question 4: I am attempting a C-H functionalization on the tolyl ring of 4-Methyldiphenyl ether, but the reaction is not proceeding. What are the challenges?

Answer: Direct C-H functionalization of 4-Methyldiphenyl ether presents regioselectivity and reactivity challenges.

  • Directing Group Ability: The ether oxygen can act as a directing group for ortho-C-H activation, but it is a relatively weak one.

    • Troubleshooting:

      • Enhance the directing ability by using specialized ligands, such as mono-protected amino acids (MPAA) in palladium-catalyzed reactions.

      • Consider alternative strategies if the ether direction is not effective enough.

  • Reactivity of the C-H bond: The C-H bonds of the aromatic rings are inherently unreactive.

    • Troubleshooting:

      • Employ a highly active catalyst system, often requiring a palladium, rhodium, or ruthenium catalyst.

      • The reaction may require high temperatures and/or the use of a stoichiometric oxidant.

Question 5: My attempt to cleave the ether bond in 4-Methyldiphenyl ether is resulting in a complex mixture of products. How can I achieve selective cleavage?

Answer: Ether cleavage of diaryl ethers is challenging due to the stability of the C-O bond.[7][8] The reaction conditions must be carefully controlled to avoid unwanted side reactions.

  • Reaction Mechanism: Acid-catalyzed cleavage is the most common method. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack.[8][9] The regioselectivity of the cleavage depends on the electronic properties of the two aryl groups.

    • Troubleshooting:

      • Use a strong acid with a good nucleophile, such as HBr or HI.[9]

      • The reaction typically requires high temperatures.

      • Be aware that the initial phenol products can undergo further reactions under the harsh conditions.

  • Alternative Cleavage Methods:

    • Strongly basic conditions using organolithium reagents can also effect ether cleavage.[7]

    • Catalytic hydrogenolysis over a metal catalyst (e.g., Ni/SiO₂) is another possibility, though it may also reduce the aromatic rings.

Data and Protocols

Table 1: Troubleshooting Guide for Low Yield in 4-Methyldiphenyl Ether Synthesis
Symptom Potential Cause Suggested Solution
No or very low conversion Inactive catalyst (Cu or Pd)Use fresh, high-purity catalyst; activate copper powder.
Inappropriate ligand or no ligandScreen bulky, electron-rich phosphine ligands for Pd; use 1,10-phenanthroline for Cu.
Incorrect baseUse K₂CO₃, Cs₂CO₃, or K₃PO₄ for Ullmann; NaOtBu or LHMDS for Buchwald-Hartwig.[3][5]
Presence of oxygen/waterDegas solvents and run under an inert atmosphere.[1]
Significant side products HomocouplingRigorously exclude oxygen; optimize stoichiometry and temperature.[6]
DehalogenationUse anhydrous conditions; screen different ligands.[1]
Reaction stalls Catalyst decompositionLower the reaction temperature; ensure inert atmosphere.
Reagent insolubilityScreen different solvents (e.g., Toluene, Dioxane, DMF, DMSO).[3][5]
Experimental Protocol: Ullmann Synthesis of 4-Methyldiphenyl Ether
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add CuI (5-10 mol%), p-cresol (1.0 equiv.), and a suitable ligand such as 1,10-phenanthroline (10-20 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 equiv.) and 4-bromoanisole (1.2 equiv.).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., DMF or toluene) via syringe.

  • Reaction: Heat the mixture to 120-160 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble copper salts. Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed catalyst Check Catalyst Activity & Loading start->catalyst reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions atmosphere Ensure Inert Atmosphere start->atmosphere sub_catalyst1 Use fresh catalyst/precatalyst catalyst->sub_catalyst1 sub_catalyst2 Screen ligands catalyst->sub_catalyst2 sub_reagents1 Check for impurities reagents->sub_reagents1 sub_reagents2 Adjust equivalents reagents->sub_reagents2 sub_conditions1 Screen solvents conditions->sub_conditions1 sub_conditions2 Vary temperature conditions->sub_conditions2 sub_conditions3 Screen bases conditions->sub_conditions3 sub_atmosphere1 Degas solvents thoroughly atmosphere->sub_atmosphere1 sub_atmosphere2 Use Schlenk line or glovebox atmosphere->sub_atmosphere2 end Improved Conversion sub_catalyst1->end sub_catalyst2->end sub_reagents1->end sub_reagents2->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_atmosphere1->end sub_atmosphere2->end

Caption: A systematic workflow for troubleshooting low conversion rates.

Competing Reaction Pathways

Competing_Pathways Aryl-X Ar-X Catalyst [M] Catalyst Aryl-X->Catalyst Phenol Ar'-OH Phenol->Catalyst Desired_Product Desired Product (Ar-O-Ar') Catalyst->Desired_Product Cross-Coupling Homocoupling Homocoupling (Ar-Ar) Catalyst->Homocoupling Side Reaction Dehalogenation Dehalogenation (Ar-H) Catalyst->Dehalogenation Side Reaction

Caption: Competing pathways in diaryl ether synthesis.

References

  • BenchChem Technical Support Team. (2025).
  • Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). (n.d.). ResearchGate.
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
  • BenchChem Technical Support Team. (2025). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. BenchChem.
  • Neville, G. A., & Cook, D. (1969). Synthesis of highly hindered diphenyl ethers. Canadian Journal of Chemistry, 47(5), 743-752. [Link]
  • Wikipedia contributors. (2023, December 2). Ether cleavage. In Wikipedia, The Free Encyclopedia.
  • Dean, A., Cope, C., & Clarke, M. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Technology Enhanced Chemical Synthesis (TECS) CDT. [Link]
  • BenchChem Technical Support Team. (2025). Optimizing catalyst loading for 4-Methylbiphenyl synthesis. BenchChem.
  • Fentiman, A. F., & Schaffer, R. (1986). Process for the preparation of diphenyl ethers. U.S.
  • BenchChem Technical Support Team. (2025). Temperature optimization for 4-Methylbiphenyl synthesis. BenchChem.
  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps.
  • Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(304). [Link]
  • Reactions of Ethers: Acidic Cleavage. (n.d.). Fiveable.
  • A. F. M. M. Rahman, et al. (2018). Effect of functional groups on the methylation reaction with DMC.
  • Reddit user crystalhomie. (2023). Troubleshooting Ullmann Couplint [Online forum post]. Reddit. [Link]
  • LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
  • Sharma, R. K., & Gaur, S. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Ullmann Diaryl Ether Synthesis. BenchChem.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.

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Phenyl p-Tolyl Ether High-Temperature Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for preventing the decomposition of Phenyl p-tolyl ether at high temperatures.

Welcome to the technical support center for Phenyl p-tolyl ether. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in high-temperature applications. Here, we provide in-depth answers to common questions, troubleshooting guides, and validated protocols to help you maintain the integrity of your experiments by preventing thermal decomposition.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability and handling of Phenyl p-tolyl ether under thermal stress.

Part 1: Understanding Decomposition

Q1: At what approximate temperature does Phenyl p-tolyl ether begin to decompose?

While the precise decomposition temperature can be influenced by factors such as purity, pressure, and the presence of catalysts or oxygen, diaryl and polyphenyl ethers (PPEs) are known for their exceptional thermal stability.[1] Generally, the thermal decomposition temperature for PPEs is in the range of 440 to 465 °C (824 to 869 °F).[1] However, oxidative degradation can begin at much lower temperatures. For instance, some PPEs are oxidatively stable up to about 260-288°C (500-550°F).[2] Therefore, for practical lab applications, concern for degradation should begin for processes running above 250°C, especially if oxygen is not rigorously excluded.

Q2: What is the primary mechanism of thermal decomposition for Phenyl p-tolyl ether?

The decomposition of diaryl ethers at high temperatures is primarily driven by a thermo-oxidative process, which involves a free-radical chain reaction.[3][4] The process is initiated by the homolytic scission (cleavage) of the weakest bond in the molecule, which is typically the C-O ether linkage, especially under thermal stress.[5][6]

The general mechanism can be summarized in three stages:

  • Initiation: High temperatures provide the energy to break the C-O bond, forming a phenoxy and a tolyloxy radical. The presence of oxygen can also initiate radical formation on the aromatic rings.

  • Propagation: These highly reactive radicals can then abstract hydrogen atoms from other ether molecules or react with oxygen to form peroxyl radicals. This creates a cascade of new radicals, propagating the decomposition process.[3]

  • Termination: The reaction stops when two radicals combine to form a stable, non-radical product. These termination products are often complex, high molecular weight substances (sludge or varnish) or stable smaller molecules.[3][4]

Q3: What are the typical signs and byproducts of Phenyl p-tolyl ether decomposition?

Recognizing the signs of decomposition is critical for ensuring experimental accuracy and safety.

  • Visual Signs: The most common visual indicator is a change in color. Fresh, pure Phenyl p-tolyl ether should be a white crystalline solid or a clear, colorless liquid if melted.[7] A yellowish or brownish discoloration is a strong indicator of degradation and the formation of polymeric byproducts.[8] The appearance of cloudiness or precipitates also suggests contamination or degradation.[8]

  • Chemical Byproducts: Decomposition generates a range of chemical species. Key byproducts include phenols (such as p-cresol and phenol), carbon monoxide (CO), and carbon dioxide (CO2).[5][6][9] At very high temperatures, recombination of radical fragments can lead to the formation of more complex aromatic compounds like dibenzofurans and biphenyls.[5][10] A critical and hazardous byproduct of oxidative degradation is the formation of peroxides, which can be explosive.[8]

Part 2: Prevention & Stabilization Strategies

Q4: How can I prevent or minimize thermal decomposition during my experiment?

Preventing decomposition revolves around two key strategies: controlling the experimental atmosphere and using chemical stabilizers.

  • Inert Atmosphere: Since the most common degradation pathway is thermo-oxidative, the most effective preventative measure is the rigorous exclusion of oxygen.[3] Conducting experiments under an inert atmosphere, such as high-purity nitrogen or argon, will significantly inhibit the free-radical chain reaction initiated by oxygen. It is best to keep the ether under an inert atmosphere to minimize oxidation.[8]

  • Use of Stabilizers: When an inert atmosphere is insufficient or impractical, the addition of a thermal stabilizer or antioxidant can protect the ether.[4] These additives work by interrupting the free-radical cascade.[3]

  • Material Compatibility: Avoid contact with materials that can catalyze oxidation, such as certain metals (e.g., copper).[3] Ensure all glassware and reactors are scrupulously clean.

  • Temperature Control: Use the lowest possible temperature required for your process and minimize the duration of high-temperature exposure.

Q5: What types of stabilizers or antioxidants are most effective for Phenyl p-tolyl ether?

The choice of stabilizer is critical and depends on the operating temperature.

  • Aminic and Phenolic Antioxidants: These are common radical scavengers.[4][11] Aminic antioxidants, such as those based on diphenylamine, are often noted for their performance at high temperatures.[4][11] Phenolic antioxidants work by donating a hydrogen atom to neutralize free radicals.[4] However, the thermal stability of the antioxidant itself is a limiting factor; classic amines and phenols can become ineffective at extreme temperatures.[2]

  • Organometallic Compounds: For very high-temperature applications, certain metal-containing additives have proven effective for polyphenyl ethers.[2] Organotin compounds, for example, have been shown to significantly increase the oxidation stability of PPEs to temperatures of 315-343°C (600-650°F).[2]

  • Advanced Radical Scavengers: Modern synthetic antioxidants can offer superior stability. For example, 4,4′-bis(α,α-dimethylbenzyl)diphenylamine (BDDPA) has demonstrated strong resistance to oxidative degradation at temperatures up to 120°C in related systems.[12]

  • Nanomaterials: Nanodiamonds are an emerging class of thermal stabilizers that function as radical scavengers at temperatures ranging from 260 to 400°C, a range where many traditional antioxidants fail.[13]

The table below summarizes the options:

Stabilizer TypeMechanism of ActionEffective Temperature RangeKey Considerations
Phenolic Antioxidants Hydrogen Donors / Radical Scavengers[4]Moderate to HighCan have limited stability at extreme temperatures.[2]
Aminic Antioxidants Peroxide Decomposers / Radical Scavengers[4][11]HighGenerally more stable than phenolic types at high temperatures.[4]
Organometallic Additives Inhibits Oxidation (Mechanism complex)[2]Very HighCan introduce metals into the system; effectiveness is compound-specific.[2]
Nanodiamonds Radical Scavenging via Surface Groups[13]Very High (260-400°C)Novel technology; requires good dispersion in the medium.[13]

Q6: Are there any incompatible materials I should avoid that could accelerate decomposition?

Yes. Contact with strong oxidizing agents must be avoided as they will aggressively promote decomposition.[9] Additionally, certain metal surfaces can act as catalysts for oxidation, especially in high-temperature and high-pressure environments.[3] It is advisable to use glass or stainless steel reactors and avoid brass or copper fittings where possible.

Part 3: Troubleshooting & Analysis

Q7: My Phenyl p-tolyl ether has turned yellow. What does this mean and how can I confirm decomposition?

A yellow or brown color indicates that degradation has likely occurred, resulting in the formation of polymeric or oxidized byproducts.[8] To confirm and quantify the extent of decomposition, you should use analytical techniques. The most definitive methods are Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (GC-MS or LC-MS).[8][14][15] These methods can separate and identify the parent ether from its degradation products (e.g., p-cresol, phenol, etc.), allowing for precise quantification.

Q8: How do I test for peroxide formation, and what are the safety implications?

Peroxide formation is a serious safety hazard, as ether peroxides can be shock-sensitive and potentially explosive upon concentration (e.g., through evaporation).[8] Regular testing of any stored ether is essential.

  • Testing: Commercially available peroxide test strips are a simple and effective way to check for peroxides.[8] A common chemical test is the acidified potassium iodide test, where peroxides oxidize the iodide ion to iodine, producing a characteristic yellow-brown color.[8]

  • Safety: If peroxides are detected, the material should be handled with extreme caution. Do not distill or allow the solvent to evaporate. Consult your institution's safety protocols for the proper procedure for quenching and disposing of peroxidized ethers.

Troubleshooting Guide

Observed SymptomPotential Cause(s)Recommended Actions & Analysis
Discoloration (Yellowing/Browning) Oxidative degradation; formation of polymeric byproducts.1. Immediately test for peroxides.[8]2. Cease heating and place the system under an inert atmosphere.3. Analyze a sample via GC-MS or HPLC to identify and quantify degradation products.[14][15]
Unexpected Pressure Increase Formation of volatile decomposition products (e.g., CO, CO2).[9]1. Safely vent the system in a fume hood.2. Lower the temperature immediately.3. Review experimental conditions; consider lowering the setpoint or improving inerting.
Formation of Precipitate/Sludge Advanced degradation; polymerization of decomposition products.[3]1. The product is likely highly impure. Discontinue use.2. Review stabilization strategy; the chosen antioxidant may be ineffective or depleted.3. Consider a more potent stabilizer or stricter exclusion of oxygen.
Inconsistent Experimental Results Partial decomposition of the starting material is altering the reaction pathway or concentration.1. Confirm the purity of the starting material before use via GC or NMR.[8]2. Implement preventative measures (inert atmosphere, stabilizer) in all subsequent experiments.

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Blanketing

This protocol describes a standard method for removing oxygen from a reaction vessel.

  • Setup: Assemble your reaction glassware (e.g., three-neck flask with condenser and temperature probe). Ensure all joints are well-sealed.

  • Gas Inlet/Outlet: Connect one neck to a source of inert gas (Nitrogen or Argon) via a bubbler. Connect another neck to an outlet bubbler to safely vent the gas.

  • Purge: With the system at room temperature, begin a slow but steady flow of inert gas through the vessel for 15-20 minutes to displace all air.

  • Charge Vessel: While maintaining a positive flow of inert gas, quickly add the Phenyl p-tolyl ether and any other reagents.

  • Operation: Keep a slight positive pressure of the inert gas flowing through the system for the entire duration of the high-temperature experiment.

  • Cooldown: Do not remove the inert atmosphere until the system has cooled to below 80°C to prevent oxidation of the hot product.

Protocol 2: Standard Peroxide Test for Ethers (Potassium Iodide Method)
  • Prepare Solution: In a test tube, prepare a fresh 10% solution of potassium iodide (KI) in deionized water. Acidify it by adding a few drops of dilute hydrochloric acid or acetic acid just before the test.

  • Sample: Add 1-2 mL of the Phenyl p-tolyl ether (if liquid) or a solution of the ether in a peroxide-free solvent to the KI solution.

  • Observe: Shake the mixture vigorously for one minute. The formation of a pale yellow to dark brown color indicates the presence of iodine, which is a positive test for peroxides.[8] The intensity of the color provides a rough estimate of the peroxide concentration.

  • Confirmation (Optional): Add a few drops of a starch indicator solution. A deep blue-black color confirms the presence of iodine.

Visualizing the Chemistry: Diagrams

Below are diagrams created using DOT language to illustrate key concepts.

Diagram 1: Simplified Free-Radical Decomposition Pathway

This diagram shows the core initiation and propagation steps in the oxidative decomposition of a generic diaryl ether.

Decomposition_Pathway Ether Phenyl p-tolyl Ether (Ar-O-Ar') Radicals Initiation: Formation of Aryl Radicals (Ar•, Ar'O•) Ether:e->Radicals:w  Initiation Heat_O2 High Temperature + Oxygen (O2) Heat_O2->Radicals Propagation Propagation: Radical abstracts H• from another ether molecule Radicals:e->Propagation:w  Reacts with  new Ether New_Radical New Ether Radical Propagation->New_Radical Byproducts Termination: Phenols, Cresols, Polymeric Material Propagation->Byproducts:w  Termination New_Radical->Propagation  Chain Reaction

Caption: Free-radical chain reaction mechanism for ether decomposition.

Diagram 2: Workflow for Preventing Thermal Decomposition

This flowchart outlines the decision-making process for ensuring the stability of Phenyl p-tolyl ether in an experiment.

Workflow Start Start: High-Temp Experiment Planned Check_Purity 1. Check Purity of Phenyl p-tolyl ether (GC, NMR) Start->Check_Purity Is_Pure Is it pure? Check_Purity->Is_Pure Purify Purify or Obtain New Batch Is_Pure->Purify No Select_Method 2. Select Stabilization Method Is_Pure->Select_Method Yes Purify->Check_Purity Inert Use Inert Atmosphere (N2 or Ar) Select_Method->Inert O2 sensitive? Stabilizer Add Thermal Stabilizer (e.g., Aminic Antioxidant) Select_Method->Stabilizer Extreme Temp? Run_Exp 3. Run Experiment with Careful Temp Monitoring Inert->Run_Exp Stabilizer->Run_Exp Analyze 4. Post-Analysis: Check for Degradation Products (GC-MS) Run_Exp->Analyze End End: Experiment Complete Data is Valid Analyze->End

Caption: Decision workflow for ensuring experimental integrity.

References

  • Smith, J. O. (1965). Antioxidants for High-Temperature Lubricants. Industrial & Engineering Chemistry Product Research and Development, 4(2), 105-109. [Link to Source is not available]
  • Chic. (n.d.). Antioxidants for Lubricants: Enhancing Performance and Longevity. Chic. [Link to Source is not available]
  • A complete guide to the best antioxidant additives in lubricants. (n.d.). Shield Lubricants. [Link to Source is not available]
  • NYCO. (2014). Combination of novel antioxidant system and thermally stable esters for high temperature greases. Lube Media. [Link to Source is not available]
  • Zhengzhou Chorus Lubricant Additive Co.,Ltd. (n.d.). High Temperature Antioxidant. Zhengzhou Chorus Lubricant Additive Co.,Ltd. [Link to Source is not available]
  • Chemistry For Everyone. (2023, November 27). How Can You Tell If Diethyl Ether Has Degraded?. YouTube.
  • Freeman, G. R., Danby, C. J., & Hinshelwood, C. (1958). The thermal decomposition of diethyl ether. II. Analytical survey of the reaction products as a function of reaction conditions. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 245(1240), 40-48. [Link]
  • Freeman, G. R., Danby, C. J., & Hinshelwood, C. (1958). The thermal decomposition of diethyl ether. II. Analytical survey of the reaction products as a function of reaction conditions. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 245(1240), 40-48.
  • Atim, G. A., et al. (2022). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. ACS Applied Materials & Interfaces, 14(49), 54849–54860. [Link]
  • Schmid, L., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 957-964. [Link]
  • Murray, J. W., & Garman, E. F. (2002). Investigation of Possible Free Radical Scavengers. Journal of Synchrotron Radiation, 9(Pt 6), 347-352. [Link to Source is not available]
  • Qu, F. (2015, July 14). Is there a carbon free-radical scavenger stable at high temperature (~300 oC)?.
  • Wikipedia. (n.d.). Polyphenyl ether. Wikipedia.[Link]
  • Frankel, L. S., McCallum, K. S., & Collier, L. (1974). Formation and Decomposition of Bis(chloromethyl) Ether in Aqueous Media. Environmental Science & Technology, 8(4), 356-359. [Link to Source is not available]
  • Shafik, M. S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of CuI Nanoparticles Immobilized on Magnetic Nanoparticles. Journal of Synthetic Chemistry, 3(3), 278-286. [Link]
  • Siggia, S. (Ed.). (1963). Detection and estimation of ethers. In Organic Functional Group Analysis by Micro and Semimicro Methods (pp. 148-155). John Wiley & Sons, Inc. [Link to Source is not available]
  • Anri, A., et al. (2015).
  • Nagaoka, S., et al. (2005). Temperature and Solvent Effects on Radical Scavenging Ability of Phenols. The Journal of Physical Chemistry A, 109(41), 9204–9210. [Link]
  • ChemBK. (n.d.). P-tolyl ether. ChemBK.[Link]
  • LookChem. (n.d.). Cas 23431-48-3, ALLYL P-TOLYL ETHER. LookChem.[Link]
  • Sato, K., et al. (2018). Reaction Analysis of Diaryl Ether Decomposition Under Hydrothermal Conditions. Industrial & Engineering Chemistry Research, 57(6), 1959-1965. [Link to Source is not available]
  • National Center for Biotechnology Information. (n.d.). Benzyl p-tolyl ether. PubChem.[Link]
  • Organic Chemistry Portal. (n.d.).
  • Day, M., Cooney, J. D., & Wiles, D. M. (1990). The thermal degradation of poly(aryl—ether—ether—ketone) (PEEK) as monitored by pyrolysis—GC/MS and TG/MS. Polymer Degradation and Stability, 29(1), 1-15. [Link to Source is not available]
  • Giamberini, M., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(11), 2697. [Link]
  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
  • Hay, J. N., & Kemmish, D. J. (1987). Thermal decomposition of poly(aryl ether ketones). Polymer, 28(12), 2047-2051. [Link]
  • Day, M., Cooney, J. D., & Wiles, D. M. (2010). Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review. Polymer Degradation and Stability, 95(5), 709-718. [Link]
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  • Luo, W., et al. (2025, November 18). Molecular dynamics study on the pyrolysis and soot formation mechanisms of benzyl phenyl ether.
  • National Center for Biotechnology Information. (n.d.). p-Nitrophenyl o-tolyl ether. PubChem.[Link]
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Technical Support Center: Mass Spectrometric Impurity Identification in 1-Methyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying impurities in 1-Methyl-4-phenoxybenzene (also known as p-tolyl phenyl ether, MW: 184.24 g/mol [1][2]) using mass spectrometry. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate common challenges encountered during the analysis of this compound. We will move beyond simple procedural lists to explore the underlying principles, helping you troubleshoot effectively and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a robust analytical approach.

Q1: What are the primary ionization techniques for analyzing this compound and its impurities?

A1: The choice of ionization technique is critical and depends on your chromatographic system and analytical goals.

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy "hard" ionization technique. It provides reproducible fragmentation patterns that are excellent for structural elucidation and library matching.[1][3][4] The molecular ion (M+) peak at m/z 184 may be observed, but extensive fragmentation is expected.[1][3]

  • Electrospray Ionization (ESI): As a "soft" ionization technique commonly used with Liquid Chromatography (LC-MS), ESI is less likely to cause in-source fragmentation. It typically generates protonated molecules ([M+H]+ at m/z 185) or other adducts.[5] This is ideal for confirming molecular weight but provides less structural information without tandem MS (MS/MS).

Q2: What are the most probable impurities I should expect based on the synthesis of this compound?

A2: Impurities are often remnants of starting materials or products of side reactions. A common synthesis route is the Ullmann condensation, reacting a phenol with a halogenated aromatic compound. For this compound, this could involve reacting p-cresol with a halobenzene or phenol with a p-halotoluene.[2][6]

Therefore, likely impurities include:

  • Unreacted Starting Materials: Phenol, p-Cresol, Bromobenzene, 4-Bromotoluene, etc.

  • Isomeric Variants: 1-Methyl-2-phenoxybenzene (o-tolyl phenyl ether) and 1-Methyl-3-phenoxybenzene (m-tolyl phenyl ether) if the starting materials were not isomerically pure.

  • Related Byproducts: Diphenyl ether or di-p-tolyl ether from self-coupling reactions.

The table below summarizes the molecular weights of these potential impurities.

CompoundCommon NameMolecular FormulaExact Mass ( g/mol )Expected Ion (ESI, [M+H]+)
PhenolPhenolC₆H₆O94.0495.05
p-Cresol4-MethylphenolC₇H₈O108.06109.07
4-Bromotoluenep-BromotolueneC₇H₇Br170.97171.98 / 173.98 (Br isotopes)
Diphenyl etherDiphenyl etherC₁₂H₁₀O170.07171.08
1-Methoxy-4-phenoxybenzeneC₁₃H₁₂O₂200.08201.09

Q3: What does it mean if I don't see a peak at the expected m/z of 184.2?

A3: This is a common and important observation. Several factors could be at play:

  • Ionization Technique: If using ESI in positive mode, you should be looking for the protonated molecule [M+H]+ at m/z 185.2.

  • Adduct Formation (ESI): Your molecule may preferentially form adducts with salts present in your mobile phase or sample. Look for peaks corresponding to [M+Na]+ (m/z 207.2) or [M+K]+ (m/z 223.2).[7][8]

  • Extensive Fragmentation (EI): In EI-MS, the molecular ion can be unstable and fragment completely, resulting in a very weak or absent peak at m/z 184.[3] In this case, the fragmentation pattern becomes your primary tool for identification.

  • Poor Ionization Efficiency: The compound may not ionize well under the chosen conditions. This could necessitate method optimization (e.g., changing mobile phase additives or the ion source).

Part 2: Troubleshooting Guides & Advanced Protocols

This section provides in-depth, scenario-based guidance for resolving specific analytical challenges.

Scenario 1: Unexpected Peaks & Adduct Identification

Q: My ESI mass spectrum is complex, showing multiple peaks for my main compound (e.g., m/z 185.2, 207.2, 223.2). How do I confirm these are adducts and not impurities?

A: This pattern strongly suggests the formation of multiple adduct ions. Adducts are ions formed when your target molecule associates with other ions from the mobile phase or matrix.[5] The key to identification is recognizing the specific mass differences between the peaks.

Caption: Workflow for identifying and confirming adduct ions.

Causality: Sodium and potassium salts are ubiquitous in lab environments—present in glassware, solvents, and reagents. In ESI, these alkali metals readily form adducts with analytes that have accessible lone pairs of electrons, such as the ether oxygen in this compound.[8]

Table of Common Adducts (Positive ESI Mode)

Adduct IonMass Added (Da)Example m/z for this compound (M=184.24)
[M+H]⁺+1.0078185.25
[M+NH₄]⁺+18.0344202.27
[M+Na]⁺+22.9898207.23
[M+K]⁺+38.9637223.20
[2M+H]⁺+185.25369.49
Source: Adapted from data in Waters and ACD/Labs.[5][7]
Scenario 2: Differentiating Isomeric Impurities

Q: My analysis shows a peak with the same m/z as my target compound but at a different retention time. I suspect it's an isomer (e.g., 1-methyl-2-phenoxybenzene). How can mass spectrometry help differentiate them?

A: This is a classic analytical challenge, as isomers have identical molecular weights and often produce very similar mass spectra.[9][10] Relying solely on a single MS scan is insufficient. A combined chromatographic and tandem mass spectrometric (MS/MS) approach is required.

Expert Insight: While constitutional isomers can theoretically produce unique fragments, the energy required to rearrange the ions in the gas phase often leads to nearly identical fragmentation patterns, especially for structurally similar molecules like positional isomers of phenoxybenzene.[10] The key is to find subtle, reproducible differences in the relative intensities of the fragment ions.

  • Chromatographic Separation:

    • Optimize your GC method to achieve baseline separation of the main peak and the suspected isomeric impurity. Without chromatographic resolution, their mass spectra will be convoluted.[11]

  • Acquire Full Scan Data:

    • First, run the analysis in full scan mode to confirm the impurity has the same molecular ion (m/z 184) as the parent compound.

  • Perform Tandem MS (MS/MS):

    • Set up a product ion scan experiment for the precursor ion m/z 184.

    • Select m/z 184 for collision-induced dissociation (CID) at various collision energies (e.g., 10, 20, 30 eV).

    • Acquire separate MS/MS spectra for the main peak and the impurity peak.

  • Analyze Fragmentation Patterns:

    • Carefully compare the resulting product ion spectra. Look for:

      • Unique Fragments: Ions present in one spectrum but absent in the other (this is the ideal but rare scenario).

      • Intensity Ratios: Significant and reproducible differences in the relative abundance of shared fragment ions. For example, the ratio of m/z 91 to m/z 77 might differ between isomers due to the varied stability of the intermediate ions. A statistical framework can be applied to determine if these intensity differences are significant.[9][10]

Expected Fragmentation: The fragmentation of diaryl ethers in EI-MS is complex but can involve cleavage at the C-O bonds and rearrangements. Common fragments would arise from the tolyl group (C₇H₇⁺, m/z 91) and the phenyl group (C₆H₅⁺, m/z 77). The relative stability of the precursor ions formed after the initial ionization may differ slightly between isomers, leading to the subtle differences in fragment intensities.

Scenario 3: Troubleshooting Poor Signal and Ion Suppression (LC-MS)

Q: My analyte signal is weak and highly variable between injections, especially when analyzing samples from a complex matrix. What could be the cause and how do I fix it?

A: This is a hallmark symptom of ion suppression , a matrix effect where co-eluting compounds interfere with the ionization of your target analyte in the ESI source.[12][13] This leads to poor sensitivity, accuracy, and precision.[14][15]

Ion_Suppression_Troubleshooting Problem Problem: Weak & Variable Signal (Suspected Ion Suppression) Step1 Diagnose: Post-Column Infusion Experiment Problem->Step1 Decision1 Is Suppression Observed? Step1->Decision1 Solution1 Solution 1: Improve Sample Prep (e.g., SPE, LLE) Decision1->Solution1 Yes End Achieve Robust & Reproducible Signal Decision1->End No (Issue is elsewhere, e.g., source contamination) Solution2 Solution 2: Modify Chromatography (Change gradient, column) Solution1->Solution2 Solution3 Solution 3: Dilute Sample Solution2->Solution3 Solution4 Solution 4: Use Internal Standard (Stable Isotope Labeled) Solution3->Solution4 Solution4->End

Caption: A systematic approach to diagnosing and mitigating ion suppression.

This experiment is the definitive way to identify at what retention times matrix components are causing suppression.[12][13]

  • Setup:

    • Use a syringe pump to deliver a constant, low-flow (~5-10 µL/min) of a standard solution of this compound into the LC eluent stream.

    • Introduce the standard solution via a T-junction placed between the analytical column and the MS ion source.

  • Establish a Baseline:

    • With the LC pump running your mobile phase gradient and the syringe pump infusing your analyte, monitor the signal for the analyte's ion (e.g., m/z 185.2). You should see a stable, elevated baseline.

  • Inject Blank Matrix:

    • Once the baseline is stable, inject an extracted blank matrix sample (a sample prepared in the same way as your unknowns but without the analyte).

  • Analyze the Result:

    • Monitor the baseline signal of your infused analyte. Any significant drop in the signal indicates a region of ion suppression. If this drop coincides with the retention time of your analyte in a normal run, you have confirmed that ion suppression is the problem.

Corrective Actions:

  • Improve Sample Preparation: The most robust solution is to remove the interfering compounds before analysis using techniques like Solid Phase Extraction (SPE).[13]

  • Modify Chromatography: Adjust the LC gradient to separate the analyte from the suppression zone.

  • Dilute the Sample: A simple but effective method, though it may compromise detection limits.[13]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated version of this compound will co-elute and experience the same degree of ion suppression, allowing for accurate quantification by normalizing the analyte response.

Part 3: Method Validation and Best Practices

For work in regulated environments, such as drug development, all analytical methods used for impurity profiling must be validated.[16][17] Validation provides documented evidence that the method is suitable for its intended purpose.[18][19]

Key validation parameters for an impurity method include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components, including starting materials, byproducts, and degradants.[20] This often involves peak purity analysis.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity & Range: Demonstrating a linear relationship between detector response and impurity concentration over a specified range.

  • Accuracy & Precision: Ensuring the method provides results close to the true value and that results are reproducible.

Adhering to guidelines from bodies like the International Council for Harmonisation (ICH) is essential for regulatory compliance.[19][20]

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Spectroscopy Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.).
  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression.
  • LCGC International. (2014). Ion Suppression in LC–MS–MS — A Case Study.
  • ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?
  • ZefSci. (2025).
  • Technology Networks. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • LCGC North America. (2014).
  • BenchChem. (n.d.).
  • LCGC International. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Scribd. (n.d.). Adduits ESI MS.
  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PubMed Central. (2023).
  • ResearchGate. (n.d.).
  • International Journal of Research and Review. (2025).
  • ResearchGate. (n.d.).
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • SIELC Technologies. (2018). Benzene, 1-methyl-4-phenoxy-.
  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2023).
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Chemsrc. (2025). This compound | CAS#:1706-12-3.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). Benzene, 1-methoxy-4-phenoxy-.
  • eGyanKosh. (n.d.).
  • NIST. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound | 1706-12-3.
  • Google Patents. (n.d.).
  • Agilent Technologies, Inc. (2019).
  • PubMed. (1995).

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Technical Support Center: A Researcher's Guide to Preventing Tar Formation in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diaryl Ether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation, often observed as "tar," during the synthesis of diaryl ethers. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot existing methods and design more robust synthetic routes. Our focus is on providing actionable insights grounded in established chemical principles to ensure the integrity and success of your experiments.

Understanding "Tar Formation" in Diaryl Ether Synthesis

In the context of diaryl ether synthesis, "tar" is rarely a single, well-defined compound. Instead, it typically refers to a complex mixture of polymeric materials and undesirable side products that are difficult to remove from the desired product. The formation of these byproducts is a common challenge in cross-coupling reactions like the Ullmann condensation and Buchwald-Hartwig amination, the workhorses of diaryl ether synthesis.

The primary culprits behind tar formation are often side reactions that compete with the desired C-O bond formation. These can include:

  • Homocoupling of the aryl halide or the phenol.

  • Reductive dehalogenation of the aryl halide.[1]

  • Decomposition of the catalyst or ligands at high temperatures.

  • Polymerization of starting materials or products under harsh reaction conditions.

This guide will provide a structured approach to diagnosing and solving these issues through a series of frequently asked questions and troubleshooting workflows.

Troubleshooting Guide & FAQs

Issue 1: My Ullmann Condensation is yielding a dark, intractable mixture with low yield of the desired diaryl ether.

The Ullmann reaction, while a classic method, often requires high temperatures (frequently over 200°C) and stoichiometric amounts of copper, which can contribute to byproduct formation.[2] Modern modifications, however, allow for milder conditions.

Question: I'm observing significant byproduct formation in my copper-catalyzed diaryl ether synthesis. What are the likely causes and how can I mitigate them?

Answer: High temperatures and inappropriate choice of reagents are the most common reasons for tar formation in Ullmann-type reactions. Here’s a breakdown of potential issues and their solutions:

  • Excessive Temperature: The classical Ullmann protocol often uses temperatures exceeding 200°C, which can lead to thermal decomposition of sensitive substrates and reagents.[2]

    • Solution: Employ a modern, ligand-accelerated protocol that allows for significantly lower reaction temperatures (typically 80-110°C).[3][4]

  • Inappropriate Base Selection: The base plays a crucial role in deprotonating the phenol. An overly strong or poorly soluble base can promote side reactions.

    • Solution: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1][3] The choice of base can be solvent-dependent; for instance, K₂CO₃ can be effective in non-polar solvents like toluene.[5]

  • Presence of Water: Water can deactivate carbonate bases and lead to hydrolysis of the aryl halide, contributing to unwanted byproducts.[1][4]

    • Solution: Ensure all reagents and solvents are anhydrous. The use of molecular sieves can significantly improve yields.[1][6]

  • Suboptimal Ligand Choice: Ligands are critical for accelerating the reaction at lower temperatures.[3][4]

    • Solution: N,N-dimethylglycine has proven to be an effective and inexpensive ligand for a range of substrates.[1][3] For sterically hindered substrates, screening of various multidentate ligands may be necessary.[5]

Issue 2: My Buchwald-Hartwig reaction is producing a significant amount of dehalogenated arene.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for C-N and C-O bond formation.[7][8] However, a common side reaction is the reductive dehalogenation of the aryl halide, which leads to a hydrodehalogenated arene byproduct.[7]

Question: How can I minimize the formation of the dehalogenated arene byproduct in my palladium-catalyzed diaryl ether synthesis?

Answer: Reductive dehalogenation in Buchwald-Hartwig reactions is often a result of an unproductive side pathway competing with the desired reductive elimination. Here are key factors to consider:

  • Ligand Selection: The choice of phosphine ligand is paramount in promoting the desired C-O reductive elimination over side reactions.

    • Solution: Electron-rich, bulky aryldialkylphosphine ligands are often key to successful diaryl ether formation.[9] Screening different generations of Buchwald ligands is often a necessary step in optimizing the reaction.

  • Base and Solvent System: The combination of base and solvent can influence the relative rates of the desired reaction and side reactions.

    • Solution: Common bases include sodium hydride (NaH) and potassium phosphate (K₃PO₄) in solvents like toluene.[9] The specific combination should be optimized for your substrates.

  • Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions.

    • Solution: Aim for the lowest temperature that provides a reasonable reaction rate. Following the reaction progress by TLC or LC-MS can help determine the optimal reaction time and prevent extended heating that could lead to byproduct formation.

Proactive Strategies for Avoiding Tar Formation

A well-planned experiment is the best defense against tar formation. Here are some proactive measures to consider during the experimental design phase.

Table 1: Key Experimental Parameters and Recommendations
ParameterRecommendationRationale
Reaction Temperature Use the lowest effective temperature.Minimizes thermal decomposition of reagents and catalyst.
Anhydrous Conditions Thoroughly dry all glassware, solvents, and reagents. Consider using molecular sieves.Prevents hydrolysis of aryl halides and deactivation of bases.[1][4]
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation of the catalyst and sensitive reagents.
Reagent Purity Use high-purity starting materials, catalysts, and ligands.Impurities can inhibit the catalyst or lead to side reactions.
Ligand Screening For new substrates, perform a small-scale screen of different ligands.The optimal ligand is often substrate-dependent.[3][10]
Base Selection Choose a base that is compatible with your solvent and substrates.The strength and solubility of the base can significantly impact the reaction outcome.[5]

Experimental Protocols

Protocol 1: General Procedure for a Ligand-Accelerated Ullmann Diaryl Ether Synthesis

This protocol is a starting point and should be optimized for specific substrates.

  • To an oven-dried reaction vessel, add CuI (5-10 mol%), N,N-dimethylglycine (10-20 mol%), and K₃PO₄ (2 equivalents).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen).

  • Add the aryl halide (1 equivalent) and the phenol (1-1.2 equivalents) to the vessel.

  • Add anhydrous solvent (e.g., acetonitrile or toluene) via syringe.

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Simplified Catalytic Cycle of Ullmann Diaryl Ether Synthesis

This diagram illustrates the key steps in the copper-catalyzed formation of a diaryl ether.

Ullmann_Cycle Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' + Ar'O⁻ - X⁻ Phenoxide Ar'O⁻ Oxidative_Addition Oxidative Addition Intermediate Cu(I)OAr'->Oxidative_Addition + ArX ArX ArX Product Ar-O-Ar' Oxidative_Addition->Product Reductive Elimination

Caption: Key steps in the Ullmann diaryl ether synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield and Tar Formation

This decision tree provides a systematic approach to troubleshooting problematic diaryl ether synthesis reactions.

Troubleshooting_Workflow Start Low Yield / Tar Formation Observed Check_Conditions Verify Anhydrous & Inert Conditions Start->Check_Conditions Screen_Ligands Screen Different Ligands Check_Conditions->Screen_Ligands Conditions OK Screen_Bases Screen Different Bases Screen_Ligands->Screen_Bases No Improvement Success Improved Yield Screen_Ligands->Success Improvement Optimize_Temp Optimize Temperature Screen_Bases->Optimize_Temp No Improvement Screen_Bases->Success Improvement Consider_Alternative Consider Alternative Synthetic Route (e.g., SNAr) Optimize_Temp->Consider_Alternative No Improvement Optimize_Temp->Success Improvement

Caption: A systematic approach to troubleshooting diaryl ether synthesis.

Alternative Synthetic Routes

When tar formation persists despite extensive optimization of Ullmann or Buchwald-Hartwig conditions, it may be necessary to consider alternative synthetic strategies.

  • Nucleophilic Aromatic Substitution (SₙAr): If one of the aryl rings is sufficiently electron-poor (containing strong electron-withdrawing groups like -NO₂ or -CN), a catalyst-free SₙAr reaction with a phenol may be possible.[11][12] These reactions can often be promoted by a simple base and may proceed under milder conditions, thereby avoiding the formation of tar associated with metal catalysis. Microwave-assisted SₙAr reactions can also be highly efficient.[13]

  • Chan-Lam Coupling: This copper-catalyzed reaction couples arylboronic acids with phenols and can be an effective alternative, sometimes proceeding at room temperature.[9]

By understanding the fundamental principles behind diaryl ether synthesis and adopting a systematic approach to troubleshooting, researchers can significantly reduce the incidence of tar formation and improve the efficiency and reliability of their synthetic efforts.

References

  • Benchchem Technical Support Center: Ullmann Diaryl Ether Synthesis.
  • Buchwald–Hartwig amin
  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed. [Link]
  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. [Link]
  • A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions | Request PDF. [Link]
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. [Link]
  • Microwave-Assisted Synthesis of Diaryl Ethers Without C
  • Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - BJOC. [Link]
  • Ullmann condens
  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
  • Ullmann Reaction - Organic Chemistry Portal. [Link]
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. [Link]

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Technical Support Center: Strategies for Reducing Reaction Times in 4-Methyldiphenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyldiphenyl ether. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, with a particular focus on strategies to accelerate reaction times and troubleshoot common experimental hurdles. The synthesis of diaryl ethers like 4-Methyldiphenyl ether is a cornerstone of many research and development programs, and mastering its efficient production is key. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of 4-Methyldiphenyl ether.

Q1: What are the primary synthetic routes for 4-Methyldiphenyl ether, and which is generally faster?

A1: The two most prevalent and effective methods for synthesizing 4-Methyldiphenyl ether are the Ullmann Condensation and the Buchwald-Hartwig C-O Cross-Coupling reaction. While traditional Ullmann reactions are known for requiring high temperatures and sometimes stoichiometric amounts of copper, modern ligand-assisted Ullmann reactions can be significantly faster.[1][2] However, the Buchwald-Hartwig reaction, a palladium-catalyzed process, is often favored for its milder conditions, broader substrate scope, and typically shorter reaction times, especially with the use of advanced catalyst systems.[3][4][5]

Q2: I'm new to diaryl ether synthesis. Which method, Ullmann or Buchwald-Hartwig, would you recommend for a beginner?

A2: For researchers new to this area, the Buchwald-Hartwig amination is often more approachable.[3][4] The reaction conditions are generally milder, and the availability of well-defined, air-stable pre-catalysts simplifies the experimental setup.[6] Ullmann reactions, while effective, can be more sensitive to the quality of the copper source and may require more rigorous optimization of ligands and reaction conditions to achieve high efficiency and reproducibility.[7][8]

Q3: What are the expected starting materials for the synthesis of 4-Methyldiphenyl ether?

A3: To synthesize 4-Methyldiphenyl ether, you will typically react p-cresol (4-methylphenol) with a halobenzene. The choice of halide on the halobenzene is critical, with the reactivity order being I > Br > Cl.[2][9]

Q4: Are there any significant safety considerations I should be aware of?

A4: Yes. Both Ullmann and Buchwald-Hartwig reactions often utilize strong bases such as sodium tert-butoxide or potassium phosphate, which are corrosive and moisture-sensitive.[4] Solvents like toluene, dioxane, and DMF are flammable and have specific health and safety risks.[10] All reactions should be conducted in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and with appropriate personal protective equipment (PPE).

Section 2: Troubleshooting Guide for Ullmann Condensation

This section provides solutions to common problems encountered during the synthesis of 4-Methyldiphenyl ether via the Ullmann Condensation.

Q5: My Ullmann reaction is extremely slow or has stalled completely. What are the likely causes and how can I fix it?

A5: A stalled Ullmann reaction is a common issue that can usually be traced back to a few key factors:

  • Inactive Copper Catalyst: The copper(I) source (e.g., CuI) is prone to oxidation. Using old or improperly stored CuI is a frequent cause of reaction failure.[7]

    • Solution: Use a freshly opened bottle of the copper salt or purify the existing salt. Some protocols benefit from the in situ generation of "activated" copper powder.[2]

  • Insufficient Temperature: Traditional Ullmann reactions often demand high temperatures, sometimes exceeding 150°C.[2][7]

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. If using a lower boiling point solvent, consider switching to a higher boiling one like DMF or N-methylpyrrolidone.[2]

  • Lack of an Effective Ligand: While classic Ullmann reactions are often ligand-free, the addition of a ligand can dramatically accelerate the reaction, allowing for lower temperatures.

    • Solution: Introduce a ligand such as 1,10-phenanthroline or an N,N-bidentate ligand to your reaction system.[7][9]

  • Presence of Oxygen: Oxygen can deactivate the copper catalyst.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (nitrogen or argon) and that your solvents are properly degassed.[7]

Q6: I am observing a significant amount of homocoupling of my aryl halide. How can I improve the selectivity for the desired 4-Methyldiphenyl ether?

A6: Homocoupling is a competing side reaction. To favor the desired cross-coupling:

  • Lower the Reaction Temperature: High temperatures can promote side reactions.[7] The use of a more active catalyst system (e.g., with a ligand) may allow you to reduce the temperature.

  • Optimize Reactant Stoichiometry: While not always intuitive, adjusting the ratio of your p-cresol to the aryl halide can sometimes suppress homocoupling. Experiment with a slight excess of the phenol.

Q7: My main side product is the dehalogenation of my aryl halide. What causes this and how can it be prevented?

A7: Dehalogenation, the replacement of the halide with a hydrogen atom, often occurs when the desired coupling reaction is slow.[7]

  • Ensure Anhydrous Conditions: The hydrogen atom can come from trace water. Thoroughly dry all reagents and solvents.[7]

  • Accelerate the Desired Reaction: The most effective way to prevent dehalogenation is to speed up the C-O bond formation. The addition of a suitable ligand is often the best strategy here.[7]

Workflow for Troubleshooting a Slow Ullmann Reaction

G start Slow or No Reaction check_catalyst Check Copper Catalyst Activity (Is it fresh?) start->check_catalyst replace_catalyst Use fresh Cu(I) salt check_catalyst->replace_catalyst No check_temp Is Temperature Sufficiently High? check_catalyst->check_temp Yes replace_catalyst->check_temp increase_temp Increase Temperature (e.g., 120-160°C) check_temp->increase_temp No add_ligand Add a Ligand (e.g., 1,10-phenanthroline) check_temp->add_ligand Yes increase_temp->add_ligand check_atmosphere Is the Atmosphere Inert? add_ligand->check_atmosphere degas_solvents Degas Solvents & Use Inert Gas (Ar/N2) check_atmosphere->degas_solvents No success Reaction Proceeds check_atmosphere->success Yes degas_solvents->success

Caption: Troubleshooting workflow for a slow Ullmann reaction.

Section 3: Troubleshooting Guide for Buchwald-Hartwig C-O Cross-Coupling

This section provides solutions to common problems encountered during the synthesis of 4-Methyldiphenyl ether via the Buchwald-Hartwig reaction.

Q8: My Buchwald-Hartwig reaction is slow, despite using a pre-catalyst. How can I speed it up?

A8: Even with modern catalysts, reaction rates can be suboptimal. Here’s how to accelerate your reaction:

  • Ligand Choice is Crucial: The ligand has a profound effect on the reaction rate. For C-O coupling, bulky, electron-rich phosphine ligands are generally preferred.

    • Solution: If using a general-purpose ligand, consider switching to one specifically designed for C-O bond formation. A ligand screening is often a worthwhile investment of time.[11]

  • Base Strength and Solubility: The base not only deprotonates the phenol but also influences the catalytic cycle.

    • Solution: Stronger bases like sodium tert-butoxide or LHMDS often lead to faster reactions than weaker bases like cesium carbonate or potassium phosphate.[12] However, ensure your substrate is stable to these stronger bases.

  • Increase Temperature: While milder than Ullmann reactions, Buchwald-Hartwig couplings are typically run at elevated temperatures (80-110°C).[12]

    • Solution: Increase the reaction temperature in 10-20°C increments, while monitoring for any signs of product or reactant decomposition.[12]

  • Increase Catalyst Loading: While aiming for low catalyst loading is economical, a slight increase can significantly boost the reaction rate.

    • Solution: Incrementally increase the catalyst loading from 1-2 mol% to 3-5 mol%.[12]

Q9: I'm getting a low yield of 4-Methyldiphenyl ether. What are the common causes of poor yield in a Buchwald-Hartwig reaction?

A9: Low yields can be frustrating. The issue often lies with one of the following:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air.

    • Solution: Use an air-stable pre-catalyst and ensure the reaction is run under a strictly inert atmosphere with degassed solvents.[6]

  • Inappropriate Solvent: The solvent affects the solubility of the base and the stability of reaction intermediates.

    • Solution: Toluene is a common starting point. Ethereal solvents like dioxane can also be effective. A solvent screen may be necessary.[12]

  • Inhibitory Effects: With aryl iodides, the generated iodide can sometimes inhibit the catalyst.[5]

    • Solution: If using an aryl iodide and experiencing issues, switching to the corresponding aryl bromide or triflate might be beneficial.

Catalytic Cycle of Buchwald-Hartwig Etherification and Key Optimization Points

G cluster_opt Key Optimization Points Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X opt_ligand Ligand (L): Bulky, electron-rich phosphines are key. PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Base_assoc Base-mediated Ligand Exchange PdII_complex->Base_assoc + Ar'-OH, Base PdII_alkoxide L-Pd(II)(Ar)(OAr') Base_assoc->PdII_alkoxide opt_base Base: Strength and solubility affect rate. RedElim Reductive Elimination PdII_alkoxide->RedElim RedElim->Pd0 (Regeneration) Product Ar-OAr' RedElim->Product opt_temp Temperature: Typically 80-110°C.

Caption: Catalytic cycle of the Buchwald-Hartwig etherification.

Section 4: Experimental Protocols and Data

Protocol 1: Accelerated Ullmann Synthesis of 4-Methyldiphenyl ether

This protocol incorporates a ligand to reduce reaction time and temperature.

  • To an oven-dried Schlenk flask, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₃PO₄ (2.0 equivalents).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add p-cresol (1.0 equivalent) and 4-bromotoluene (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. A typical reaction time is 12-24 hours.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Efficient Buchwald-Hartwig Synthesis of 4-Methyldiphenyl ether

This protocol utilizes a modern pre-catalyst for rapid and reliable synthesis.

  • To a glovebox, add a vial containing a stir bar, a G3-XPhos pre-catalyst (1-2 mol%), and sodium tert-butoxide (1.5 equivalents).

  • Outside the glovebox, in a separate Schlenk flask, add p-cresol (1.2 equivalents) and 4-chlorotoluene (1.0 equivalent).

  • Evacuate and backfill the Schlenk flask with argon.

  • Add anhydrous, degassed toluene via syringe.

  • Transfer the toluene solution to the vial containing the catalyst and base in the glovebox.

  • Seal the vial and heat to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. A typical reaction time is 2-8 hours.

  • Workup and purification are similar to the Ullmann protocol.

Table 1: Comparison of Reaction Parameters and Typical Times
ParameterTraditional UllmannLigand-Assisted UllmannBuchwald-Hartwig
Catalyst Copper powder or Cu(I) saltCu(I) saltPd(0) pre-catalyst
Catalyst Loading Stoichiometric to 10 mol%5-10 mol%1-3 mol%
Ligand None1,10-phenanthroline, etc.Biaryl phosphine (e.g., XPhos)
Base K₂CO₃, KOHK₃PO₄, Cs₂CO₃NaOtBu, LHMDS, K₃PO₄
Temperature 150-210°C110-130°C80-110°C
Typical Reaction Time 24-48 hours12-24 hours2-12 hours

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
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  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for the Palladium-Catalyzed Cross-Coupling of a Broad Range of Organosilanols with Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.
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  • Canadian Science Publishing. (n.d.). Synthesis of highly hindered diphenyl ethers.
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Technical Support Center: Catalyst Poisoning in p-Phenoxytoluene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis of p-Phenoxytoluene and related diaryl ethers. This guide is designed for researchers, chemists, and process development professionals who encounter catalyst-related issues in their synthetic workflows. We will explore the common pitfalls of catalyst poisoning, offering diagnostic guidance and actionable solutions to restore reaction efficiency and ensure project success.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding catalyst deactivation during the synthesis of p-phenoxytoluene.

Q1: What is catalyst poisoning and how does it affect my reaction?

Catalyst poisoning refers to the partial or total deactivation of a catalyst's active sites by strong chemical adsorption of a substance present in the reaction medium.[1] This substance, or "poison," blocks reactants from accessing the catalytic surface, which can dramatically slow down or completely halt your reaction, leading to low yields and incomplete conversions.[2][3] Unlike other deactivation mechanisms like fouling (physical blockage) or sintering (thermal damage), poisoning is a chemical process.[4][5]

Q2: What are the most common catalysts used for p-phenoxytoluene synthesis and what are their typical poisons?

The synthesis of p-phenoxytoluene, a diaryl ether, is typically achieved via cross-coupling reactions. The most common catalysts and their poisons are:

  • Palladium-based catalysts (e.g., for Suzuki-Miyaura or Buchwald-Hartwig C-O coupling): These are highly efficient but are notoriously sensitive to poisoning by sulfur compounds (like thiols or H₂S), nitrogen-containing heterocycles, halides, carbon monoxide, and some heavy metals.[1][3][6] Even trace impurities in starting materials can be detrimental.[7][8]

  • Copper-based catalysts (e.g., for Ullman condensation): While often more robust than palladium, copper catalysts can be poisoned by sulfur compounds, strong chelating agents, and certain amines or phosphines that bind too strongly to the metal center.

Q3: My starting materials (p-cresol, halobenzene) are high purity according to the supplier. Could they still be a source of poisons?

Yes. "High purity" often refers to the percentage of the main component and may not account for trace-level impurities that are potent catalyst poisons. For instance, sulfur-containing compounds can be present in parts-per-billion (ppb) concentrations and still cause significant catalyst deactivation.[9] It is also possible for reagents to degrade during storage, generating inhibitory byproducts. We always recommend purifying reagents if catalyst poisoning is suspected.

Q4: Can the reaction solvent or base poison the catalyst?

Absolutely. Solvents can contain impurities (e.g., peroxides in ethers, sulfur compounds in technical-grade solvents) that are harmful. Bases are another critical parameter; for instance, in palladium-catalyzed reactions, the choice of base is crucial. Some bases may contain impurities or react with the solvent or starting materials to generate species that inhibit the catalyst.

Troubleshooting Guide: From Diagnosis to Solution

This section provides in-depth, scenario-based troubleshooting for common issues encountered during the synthesis of p-phenoxytoluene.

Scenario 1: My palladium-catalyzed C-O coupling (e.g., Suzuki-Miyaura) starts well but stalls at low-to-moderate conversion.

Question: I'm trying to synthesize p-phenoxytoluene from 4-methylphenylboronic acid and a phenoxide precursor using a palladium catalyst. The reaction looks promising initially but stops completely after a few hours. What is the likely cause?

Answer: This "stalling" behavior is a classic symptom of catalyst poisoning. The initial activity is high because the catalyst is fresh, but as the reaction proceeds, poisons present in the reagents or generated in situ gradually accumulate on the palladium active sites, leading to deactivation.[3]

Potential Causes & Diagnostic Steps:

  • Sulfur Poisoning: Elemental sulfur or sulfur-containing compounds are potent poisons for palladium catalysts.[8][10] They can originate from the aryl halide starting material.

    • Diagnosis: Analyze your starting materials using sensitive techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) to quantify sulfur content.

    • Solution: Purify the starting materials. This can be achieved by recrystallization, distillation, or by passing liquid reagents through a column of activated carbon or alumina.

  • Ligand Degradation or Arylation: In some cases, the phosphine ligands used to stabilize the palladium can degrade. More subtly, the dibenzylideneacetone (dba) ligand in common precatalysts like Pd₂(dba)₃ can undergo arylation from your starting material, creating a new, less active catalytic species.[11]

    • Diagnosis: Monitor the reaction mixture by ³¹P NMR spectroscopy to observe changes in the phosphine ligand signals.

    • Solution: Switch to a dba-free palladium source or use a more robust, sterically hindered ligand (e.g., Buchwald-type biaryl phosphine ligands) that is less prone to degradation.[12]

  • Inhibition by Excess Reagents: An excess of the boronic acid or the base can sometimes form inactive palladium complexes.

    • Diagnosis: Run a series of small-scale experiments varying the stoichiometry of your reagents to see if a specific ratio is problematic.

    • Solution: Adjust the stoichiometry. Ensure precise addition of reagents, particularly the base.

Workflow: Troubleshooting a Stalled Pd-Catalyzed Reaction

G start Reaction Stalls at <70% Conversion check_purity Analyze Starting Materials for Poisons (e.g., Sulfur) start->check_purity poison_found Poison Detected check_purity->poison_found purify Purify Reagents (Recrystallization, Activated Carbon) poison_found->purify Yes no_poison No Obvious Poison poison_found->no_poison No rerun1 Re-run Reaction purify->rerun1 check_ligand Analyze Ligand Stability (e.g., by 31P NMR) no_poison->check_ligand ligand_issue Ligand Degradation / Modification Detected check_ligand->ligand_issue change_catalyst Switch to Robust Ligand or dba-free Pd Source ligand_issue->change_catalyst Yes no_ligand_issue Ligand is Stable ligand_issue->no_ligand_issue No rerun2 Re-run Reaction change_catalyst->rerun2 check_stoich Vary Reagent Stoichiometry no_ligand_issue->check_stoich

Caption: Troubleshooting workflow for a stalled palladium-catalyzed reaction.

Scenario 2: My Ullman reaction for p-phenoxytoluene synthesis is extremely slow and gives poor yields.

Question: I am performing an Ullman condensation between p-cresol and an aryl halide using a copper(I) catalyst, but the reaction requires very high temperatures and long reaction times, and the yield is still poor. What could be wrong?

Answer: Sluggishness in Ullman reactions, while sometimes inherent, can be significantly worsened by catalyst poisoning. Copper catalysts are susceptible to deactivation, which forces the use of more extreme conditions.

Potential Causes & Solutions:

  • Halide Inhibition: The product halide salt (e.g., KX, NaX) can coordinate to the copper center and inhibit catalytic turnover. Certain halide starting materials (I > Br > Cl) have different effects.

    • Solution: While iodide is often more reactive, it can also be more inhibitory. If using an aryl iodide, consider switching to an aryl bromide to see if catalyst turnover improves. Additionally, using a ligand like phenanthroline can sometimes mitigate product inhibition.

  • Poisoning by Additives or Solvents: High-boiling point polar solvents like DMF or NMP can degrade at high temperatures to produce amines, which may act as catalyst poisons.

    • Solution: Ensure you are using high-purity, anhydrous solvents. If solvent degradation is suspected, consider a more thermally stable solvent like diphenyl ether.

  • Oxidative Deactivation: The active Cu(I) species can be oxidized to inactive Cu(II) by trace oxygen.

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. Adding a small amount of a mild reducing agent can sometimes be beneficial.

Protocol: Purification of an Aryl Halide Reagent

If sulfur poisoning of your palladium catalyst is suspected from an aryl halide starting material, the following purification protocol can be effective.

Objective: To remove trace sulfur-containing impurities.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Activated Carbon (powdered)

  • Celite or a suitable filter aid

  • Anhydrous solvent for recrystallization (e.g., ethanol, hexanes)

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Dissolve the crude aryl halide in a minimal amount of a suitable hot solvent.

  • Add activated carbon (approx. 1-2% w/w relative to the aryl halide).

  • Stir the hot mixture for 15-30 minutes. The activated carbon will adsorb many polar and sulfur-containing impurities.

  • Prepare a filtration setup with a thin pad of Celite over filter paper in a Buchner funnel. Pre-heat the funnel.

  • Hot-filter the mixture to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Advanced Topics: Catalyst Regeneration

In some cases, a poisoned catalyst, particularly a heterogeneous one, can be regenerated to restore activity. This is often more cost-effective than disposal and replacement.

Question: My expensive heterogeneous palladium catalyst (e.g., Pd on Carbon) has lost its activity. Can it be regenerated?

Answer: Yes, regeneration is often possible, especially if the deactivation is due to poisoning rather than thermal sintering. The method depends on the nature of the poison.

Regeneration Strategies for Poisoned Palladium Catalysts

Poison TypeRegeneration MethodDescriptionEfficacy & Risks
Sulfur Compounds High-Temperature Oxidation followed by ReductionThe catalyst is treated with air or oxygen at high temperatures (e.g., >500 °C) to convert sulfides to volatile SO₂.[13] This is followed by a reduction step (e.g., with H₂) to restore the metallic Pd.Can be effective but risks sintering (agglomeration) of the Pd nanoparticles, which irreversibly reduces surface area and activity.[14][13]
Nitrogen Compounds Acid/Base WashingThe catalyst is washed with a dilute acid or base solution to remove adsorbed nitrogen-containing organic molecules.[6]Safer than thermal treatment and less likely to cause sintering. Efficacy depends on how strongly the poison is bound.[6]
Organic Residues (Fouling) Solvent Washing or CalcinationWashing with a strong organic solvent can remove physisorbed residues. Mild calcination (burning off the material in air at moderate temperatures) can remove coke and heavy organics.[14]Solvent washing is low-risk. Calcination is effective but carries a risk of sintering if temperatures are too high.

References

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (n.d.).
  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. ACS Publications. (n.d.).
  • Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. RSC Publishing. (n.d.).
  • Method for reactivating palladium catalysts. Google Patents. (n.d.).
  • Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing. (n.d.).
  • Tu, C., et al. (2016). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. RSC Publishing - The Royal Society of Chemistry.
  • Tu, C., et al. (2016). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfuriz. RSC Publishing.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.).
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate.
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PubMed Central. (n.d.).
  • (2025). Catalyst deactivation mechanisms and how to prevent them.
  • (2025). Catalyst Deactivation Mechanisms. Fashion Sustainability Directory.
  • Mechanisms of catalyst deactivation. SciSpace. (n.d.).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. (n.d.).
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. (n.d.).
  • Liu, J., et al. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development - ACS Publications. (n.d.).
  • (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Catalyst poisoning. Wikipedia. (n.d.).
  • Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection. Request PDF. (n.d.).
  • What Is Catalyst Poisoning In Chemical Reactions?. Chemistry For Everyone - YouTube. (2025).

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Technical Support Center: Recrystallization of 1-Methyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Methyl-4-phenoxybenzene (also known as 4-Phenoxytoluene). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the recrystallization of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of this compound and the principles of its recrystallization.

Q1: My crude this compound is a liquid or an oil, but datasheets report a melting point of 104 °C. Why is this?

A1: This is a common and important observation. Crude this compound, especially post-synthesis, often exists as a supercooled liquid or an oil due to the presence of impurities. These impurities can depress the melting point and inhibit the formation of a stable crystal lattice. The reported melting point of 104 °C corresponds to the highly purified, crystalline solid.[1] Therefore, a successful recrystallization is critical to remove these impurities and isolate the compound in its desired solid form. The liquid appearance of your crude product underscores the necessity of the purification protocol.

Q2: What is the guiding principle for selecting a recrystallization solvent for this compound?

A2: The core principle is "like dissolves like".[2][3] this compound is a relatively nonpolar aromatic ether. Therefore, the ideal solvent will be one that shares similar polarity characteristics. The perfect single solvent should exhibit high solubility for the compound at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[4][5] This temperature-dependent solubility differential is what drives the crystallization process and allows for the separation of the desired compound from impurities that remain in the cold solvent (mother liquor).

Q3: Should I use a single-solvent or a mixed-solvent system?

A3: The choice depends on how your crude material behaves in various solvents.

  • Single-Solvent System: This is the preferred method for its simplicity. You should test single solvents first. A good candidate will dissolve your compound when hot but yield a significant amount of crystals upon cooling.[6]

  • Mixed-Solvent System (Solvent Pair): This technique is invaluable when no single solvent has the ideal solubility profile.[7] It is used when one solvent (the "good" solvent) dissolves the compound completely even at room temperature, and another solvent (the "poor" solvent) does not dissolve it even when boiling. The two solvents must be fully miscible.[4][8]

Q4: How much solvent should I use?

A4: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[7][9] Using too much solvent is the most common reason for poor or no crystal formation, as the solution will not be saturated upon cooling.[10][11] The process should involve adding small portions of hot solvent to the crude material until the last of the solid just dissolves.[6]

Section 2: Experimental Protocols & Workflows

Protocol A: Single-Solvent Recrystallization (Toluene)

Toluene is a good starting point due to its nonpolar character and appropriate boiling point (111 °C), which is below the melting point of the pure compound, reducing the risk of oiling out.[12]

Step-by-Step Methodology:

  • Preparation: Place your crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar or a boiling stick.

  • Dissolution: In a separate beaker, heat approximately 50-60 mL of toluene on a hot plate. Add the hot toluene to the Erlenmeyer flask in small portions while heating and stirring the flask until the solid completely dissolves. Ensure you are using the minimum volume required.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for removing particulates but must be done quickly to prevent premature crystallization in the funnel.[13]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is key to forming large, pure crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold toluene to remove any adhering mother liquor containing dissolved impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Single-Solvent Recrystallization```dot

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B C Cool Slowly to Room Temp B->C Saturated Solution D Cool in Ice Bath C->D E Vacuum Filter Crystals D->E F Wash with Ice-Cold Solvent E->F G Dry Under Vacuum F->G H H G->H Pure Crystalline Product

Caption: Decision workflow for troubleshooting "oiling out".

Q6: Problem - No crystals form, even after the solution is cold.

A6: This is typically due to one of two reasons: the solution is not saturated (too much solvent was used), or the solution is supersaturated (crystallization has not been initiated). [10] Solutions:

  • Concentrate the Solution: If you used too much solvent, gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then attempt to cool it again. [10][11]2. Induce Crystallization: If the solution is supersaturated, you must provide a nucleation site for crystals to grow.

    • Scratch Method: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal formation. [9][10] * Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cold solution. This will act as a template for further crystallization. [10][14]

Q7: Problem - The final yield is very low (<50%).

A7: A low yield can result from several procedural errors.

Solutions:

  • Check Mother Liquor: Evaporate a small amount of the mother liquor (the filtrate). If a large amount of solid residue remains, significant product was lost. This could be because too much solvent was used or the solution was not cooled sufficiently. Try to recover the material by evaporating all the solvent and re-attempting the recrystallization with less solvent. [11]2. Avoid Premature Filtration: Ensure you are not filtering the solution while it is too warm, as a significant amount of product will still be dissolved. The solution should be thoroughly chilled in an ice bath.

  • Minimize Washing: Washing the crystals is necessary, but using too much wash solvent or solvent that is not ice-cold will dissolve some of your product. Use a minimal amount of the coldest possible solvent. [9]

Q8: Problem - The final product is colored, or the melting point is still low and broad.

A8: This indicates that impurities are still present.

Solutions:

  • Charcoal Treatment: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. Use charcoal sparingly as it can also adsorb your desired product.

  • Re-recrystallize: A second recrystallization is often necessary to achieve high purity.

  • Change Solvent System: The chosen solvent may have similar solubility properties for both your compound and a key impurity. Try a different solvent or solvent pair with different polarity characteristics. [10]

References

  • What is the best solvent for recrystalliz
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Crystallization. University of California, Irvine - Department of Chemistry. [Link]
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Complete the following paragraph describing the selection of an appropriate solvent for - brainly.com. Brainly.com. [Link]
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York. [Link]
  • Recrystalliz
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]
  • This compound | CAS#:1706-12-3 | Chemsrc. Chemsrc. [Link]
  • Recrystallization. University of Colorado Boulder. [Link]
  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Recrystallization1. University of Massachusetts. [Link]
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  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. [Link]
  • Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. University of York. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. [Link]
  • p-Phenoxytoluene | C13H12O | CID 74351 - PubChem - NIH.

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Technical Support Center: Managing Exothermic Reactions in the Large-Scale Synthesis of 4-Methyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 4-Methyldiphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the significant exothermic risks associated with this process. Our focus is on ensuring operational safety, reaction control, and scalability by understanding the fundamental principles behind the process hazards.

The primary industrial route to 4-Methyldiphenyl ether is the Williamson ether synthesis, an SN2 reaction between a phenoxide and an alkyl halide.[1][2] For this target molecule, the reaction typically involves reacting potassium 4-cresolate (the deprotonated form of p-cresol) with an activated aryl halide like 4-chlorotoluene. Both the initial deprotonation of p-cresol and the subsequent nucleophilic substitution are exothermic and can pose a significant thermal runaway risk if not properly controlled.[3][4]

A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a self-accelerating cycle of increasing temperature and reaction rate.[5] On a large scale, where the surface-area-to-volume ratio decreases, heat dissipation becomes a critical challenge, turning a manageable lab-scale procedure into a potential large-scale hazard.[6][7] This guide provides the necessary troubleshooting frameworks and protocols to mitigate these risks effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up of 4-Methyldiphenyl ether synthesis. The question-and-answer format is designed for rapid problem identification and resolution.

Q1: My reactor temperature is rising rapidly even after I've stopped the reagent feed. What is happening and what is the immediate course of action?

A1: You are likely experiencing the onset of a thermal runaway reaction. This is a critical situation where the reaction's heat generation is overwhelming the reactor's cooling capacity. The continued temperature rise after stopping the feed is due to the reaction of accumulated, unreacted reagents.[7]

Immediate Actions:

  • Stop Reagent Addition Immediately: This is the first and most critical step to prevent adding more fuel to the reaction.[8]

  • Maximize Cooling: Ensure the reactor's cooling jacket is at its maximum flow rate and lowest possible temperature. If available, activate any secondary or emergency cooling systems.

  • Ensure Vigorous Agitation: Proper mixing is crucial to prevent the formation of localized hot spots and to facilitate heat transfer to the cooling surfaces.[9]

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably and approaches the predetermined critical limit, you must initiate an emergency quenching procedure. Do not wait for the situation to escalate further.

Causality: The root cause is often "reagent accumulation." This occurs if the reaction was initiated at too low a temperature or if the addition rate of 4-chlorotoluene was faster than the reaction rate. The unreacted material builds up, and when the temperature eventually rises enough to accelerate the reaction, this accumulated mass reacts very quickly, releasing a massive amount of energy.[7]

Q2: What is "reagent accumulation" and how can I design my process to prevent it?

A2: Reagent accumulation refers to a hazardous condition where one or more reactants are added to the reactor but do not immediately react due to suboptimal conditions (e.g., low temperature, poor mixing, or catalyst issues). This creates a dangerous reservoir of potential energy.

Prevention Strategy (Process Design):

  • Semi-Batch Operation: Never mix all reactants at once in a large-scale exothermic process. The safest method is a semi-batch process where one reactant (4-chlorotoluene) is added slowly and controllably to the other (potassium 4-cresolate solution).[10][11] This ensures the reaction rate is controlled by the addition rate.

  • Correct Initial Temperature: Do not start the addition at a temperature so cold that the reaction is sluggish or fails to initiate. This is a common mistake that directly leads to accumulation.[7] The reaction should be maintained at a temperature where the 4-chlorotoluene reacts promptly upon addition.

  • Controlled Addition Rate: The addition rate must be strictly controlled so that the rate of heat generation never exceeds the reactor's calculated heat removal capacity.[7][8]

  • Reaction Monitoring: Use process analytical technology (PAT), such as in-situ IR or temperature probes, to confirm that the reaction is proceeding as the reagent is added. A flat temperature profile during addition (despite the reaction being exothermic) is a red flag indicating accumulation.

Q3: My initial deprotonation of p-cresol with KOH is generating a lot of heat and causing the solvent to boil. How can I manage this?

A3: The acid-base reaction between p-cresol (a weak acid) and potassium hydroxide (a strong base) to form potassium 4-cresolate is highly exothermic. Performing this step safely is crucial before the main Williamson synthesis.

Control Measures:

  • Portion-wise Addition: Instead of adding all the KOH at once, add it in small portions to the solution of p-cresol. Allow the temperature to stabilize after each addition before adding the next portion.[8]

  • Active Cooling: Perform the addition in a reactor with active cooling. Pre-cool the p-cresol solution before starting the KOH addition.

  • Sub-surface Addition: If possible, add the base below the surface of the liquid to improve dispersion and heat transfer.

  • Solvent Choice: Ensure you are using a sufficient volume of a suitable solvent (e.g., DMSO, DMF) that can absorb the heat and has a high enough boiling point to provide a safety margin.[12]

Q4: How do I determine a safe operating temperature range and maximum addition rate for my scale?

A4: This cannot be determined by guesswork. A systematic reaction hazard assessment is required before any scale-up.[10]

Methodology:

  • Calorimetry Studies: Use a reaction calorimeter (RC1) or differential scanning calorimeter (DSC) at the lab scale.[11] This will provide critical data on the heat of reaction, specific heat capacity of the mixture, and the maximum rate of heat evolution.

  • Calculate Heat Removal Capacity: Determine the heat transfer capabilities (UA) of your large-scale reactor. This depends on the jacket design, agitator type, and fluid properties.[6][13]

  • Define the Safety Margin: The maximum allowable reaction temperature should be well below the onset temperature of any potential decomposition or dangerous side reaction. A safety margin of at least 50-100 °C is often recommended between the process temperature and the decomposition onset.[7]

  • Calculate Maximum Addition Rate: Based on the heat of reaction and the reactor's heat removal capacity, you can calculate the maximum rate at which 4-chlorotoluene can be added without causing the temperature to exceed your set limit.

The relationship between these factors is illustrated in the diagram below. The goal is to always keep the "Heat Generation Rate" below the "Maximum Heat Removal Rate."

G cluster_0 Process Control Logic Start Start 4-Chlorotoluene Addition Monitor Continuously Monitor Internal Temperature (Ti) Start->Monitor CheckTemp Is Ti within Safe Operating Window? Monitor->CheckTemp Continue Continue Addition CheckTemp->Continue Yes Stop STOP Addition Immediately CheckTemp->Stop No Continue->Monitor Cool Maximize Cooling Stop->Cool CheckAgain Is Ti Still Rising? Cool->CheckAgain Quench Initiate Emergency Quench Protocol CheckAgain->Quench Yes Safe Process Stable CheckAgain->Safe No caption Fig 1. Decision workflow for managing thermal excursions. G cluster_0 Heat Management in Semi-Batch Reactor cluster_1 Safe Operating Window cluster_2 Hazardous Condition Gen Heat Generation Rate (Controlled by Reagent Addition) Safe Stable, Controlled Reaction (Generation < Removal) Gen->Safe Addition Rate LOW Unsafe Thermal Runaway (Generation > Removal) Gen->Unsafe Addition Rate HIGH Rem Maximum Heat Removal Rate (Fixed by Reactor Design & Utilities) Rem->Safe Rem->Unsafe caption Fig 2. Relationship between heat generation and removal.

Caption: Fig 2. Relationship between heat generation and removal.

References

  • Best Practices for Working with Chemical Reactions in the Lab
  • B
  • Scale-up Reactions - Division of Research Safety | Illinois
  • quenching-solvent-drying-still-bottoms.doc - ehs.uci.edu
  • Common Standard Operating Procedure for Quenching of pyrophoric substances and waste
  • The protection of reactors containing exothermic reactions: an HSE view - IChemE
  • Williamson Ether Synthesis - Manual
  • Heat Exchangers for B
  • Williamson Ether Synthesis - Chapter
  • Heat transfer considerations in design of a batch tube reactor for biomass hydrolysis - Springer
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way - Chemical Engineering World
  • Heat Transfer In Batch Reactors - Cheresources.com Community
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Public
  • Williamson ether synthesis - Wikipedia
  • The Williamson Ether Synthesis - Master Organic Chemistry
  • What are thermal runaways, and why should we care about them? - H.E.L Group
  • Thermal runaway - Wikipedia
  • Quenching of Water Reactive Materials - Richmond Sarpong Group, UC Berkeley
  • Causes and consequences of thermal runaway incidents—Will they ever be avoided?
  • 2-methoxydiphenyl ether - Organic Syntheses
  • Williamson Ether Synthesis - J&K Scientific LLC

Sources

Effect of solvent choice on the yield of Phenyl p-tolyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenyl p-tolyl ether. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and navigate common experimental challenges, with a particular focus on the critical role of solvent selection.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of Phenyl p-tolyl ether via the Williamson ether synthesis, a classic SN2 reaction.[1][2]

Problem 1: Low or No Yield of Phenyl p-tolyl ether

Question: I am attempting to synthesize Phenyl p-tolyl ether from phenol and p-tolyl halide, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in the Williamson ether synthesis are a common issue that can often be traced back to several factors, with solvent choice being a primary culprit.[3] The reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide, and the solvent plays a crucial role in mediating this SN2 reaction.[1]

Causality and Solutions:

  • Inappropriate Solvent Polarity: The SN2 mechanism is favored by polar aprotic solvents.[1] These solvents can solvate the cation (e.g., Na⁺ or K⁺) of the phenoxide salt, leaving the phenoxide anion more "naked" and, therefore, more nucleophilic. Protic solvents, such as ethanol or water, can form hydrogen bonds with the phenoxide ion, creating a solvent cage that hinders its ability to attack the electrophilic carbon of the p-tolyl halide, thus slowing down the reaction.[4]

    • Recommendation: Switch to a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile.[1][3][5] These solvents are known to accelerate the rate of SN2 reactions.[1][3]

  • Competition from Elimination Reactions: If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct and reducing the yield of the ether.[6]

    • Recommendation: While p-tolyl halides are aryl halides and less prone to this specific elimination, ensure your reaction conditions, particularly temperature, are not excessively high, as this can favor elimination.[3]

  • Incomplete Deprotonation of Phenol: The reaction requires the formation of the phenoxide ion, which is a much stronger nucleophile than phenol itself.[2] Incomplete deprotonation will result in a lower concentration of the active nucleophile.

    • Recommendation: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).[5][6] When using NaH, THF is a suitable solvent.[2]

Experimental Protocol for Yield Optimization:

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Alkylation: Add p-tolyl bromide (1.0 equivalent) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem 2: Formation of C-Alkylated Byproducts

Question: I am observing the formation of byproducts where the p-tolyl group has attached to the carbon atoms of the phenol ring instead of the oxygen. How can I suppress this C-alkylation?

Answer: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to O-alkylation and the desired ether) and the aromatic ring carbons, particularly at the ortho and para positions (leading to C-alkylation).[3] The choice of solvent can significantly influence the regioselectivity of the alkylation.

Causality and Solutions:

  • Solvent Effects on Nucleophilicity: In polar aprotic solvents, the "naked" phenoxide ion's oxygen atom is highly nucleophilic, favoring O-alkylation. In protic solvents, hydrogen bonding to the oxygen atom can decrease its nucleophilicity, making the ring carbons more competitive as nucleophiles.

  • Phase-Transfer Catalysis (PTC): This technique is highly effective in promoting O-alkylation. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where the p-tolyl halide is dissolved.[7][8] This "naked" phenoxide in the organic phase preferentially undergoes O-alkylation.[9]

    • Recommendation: Employ a two-phase system (e.g., toluene and water) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS).[10] This method is often considered a "green" chemistry approach as it can reduce the need for anhydrous organic solvents.[7][8]

Workflow for Minimizing C-Alkylation using PTC:

Caption: Workflow for PTC-mediated Phenyl p-tolyl ether synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are polar aprotic solvents generally preferred for the Williamson ether synthesis?

A1: The Williamson ether synthesis proceeds via an SN2 mechanism.[1] This type of reaction is most efficient in polar aprotic solvents for two main reasons:

  • Solvation of the Cation: Polar aprotic solvents are effective at solvating the counter-ion (e.g., Na⁺ or K⁺) of the alkoxide, but they do not strongly solvate the nucleophilic anion (the phenoxide).

  • Enhanced Nucleophilicity: This leaves the phenoxide anion relatively "free" and highly nucleophilic, thereby increasing the rate of the substitution reaction.[1] In contrast, polar protic solvents would solvate the phenoxide through hydrogen bonding, stabilizing it and reducing its nucleophilicity.[4]

Q2: Can I use the parent alcohol (phenol) as the solvent?

A2: While it is possible to use the parent alcohol as a solvent, particularly in older procedures, it is generally not the most efficient choice for maximizing yield.[2] The alcohol is a protic solvent and will solvate the phenoxide ion, reducing its reactivity as discussed above.[4] However, for simple, inexpensive ethers, this may be a convenient option.[4]

Q3: What is the role of a phase-transfer catalyst and when should I use one?

A3: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs.[8] In the context of Phenyl p-tolyl ether synthesis, a PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the phenoxide anion.[7] This ion pair is soluble in the organic phase, allowing the phenoxide to react with the p-tolyl halide. PTC is particularly useful when you want to avoid anhydrous conditions and use an aqueous solution of a base like sodium hydroxide.[10] It is an excellent strategy for improving yields and selectivity for O-alkylation.[9][11]

Q4: How does temperature affect the choice of solvent and the reaction outcome?

A4: The reaction temperature needs to be high enough to provide sufficient activation energy for the reaction to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions, such as elimination.[3] The chosen solvent should have a boiling point that allows for the reaction to be conducted at an optimal temperature, often under reflux, for a sufficient duration (which can range from 1 to 8 hours).[1][3] Solvents like DMF and DMSO have high boiling points, allowing for a wider range of reaction temperatures.[5]

Solvent Property Comparison
SolventTypeBoiling Point (°C)Dielectric ConstantNotes
Dimethylformamide (DMF) Polar Aprotic15336.7Excellent for SN2, high boiling point.[1][5]
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947.2Highly polar, good for dissolving a wide range of compounds.[5]
Acetonitrile Polar Aprotic8237.5Lower boiling point, easy to remove post-reaction.[1]
Tetrahydrofuran (THF) Polar Aprotic667.6Good for reactions with strong bases like NaH.[2][5]
Ethanol Polar Protic7824.6Can be used, but generally leads to slower reaction rates.[4][5]
Toluene Non-polar1112.4Often used in PTC systems.[5][10]

References

  • Brainly.in. (2024, November 20). williamson synthesis can be occured by using which solvent. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
  • Reddit. (2021, December 6). Why can we use the conjugate acid of the nucleophile (polar, protic) in Williamson Ether Synthesis even though it is an SN2 reaction which requires a polar, aprotic solvent?[Link]
  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
  • CRDEEP Journals. (n.d.).
  • Wikipedia. (n.d.).
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
  • Semantic Scholar. (n.d.). The use of phase-transfer catalysis for the synthesis of phenol ethers. [Link]
  • Homework.Study.com. (n.d.). How to synthesize Phenyl propyl ether using Williamson's ether synthesis Draw structure for the...[Link]
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.[Link]

Sources

Technical Support Center: Optimization of Ligand Selection for the Synthesis of 1-Methyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Methyl-4-phenoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of this important diaryl ether. Here, we will delve into the critical role of ligand selection in overcoming common experimental challenges.

Introduction: The Challenge of Diaryl Ether Synthesis

The synthesis of diaryl ethers, such as this compound, is a cornerstone of many chemical manufacturing processes, particularly in the pharmaceutical and agrochemical industries. The formation of the C-O bond between an aryl halide and a phenol is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] While powerful, these reactions are often sensitive to the choice of ligand, which plays a pivotal role in the catalyst's activity, stability, and selectivity.[3]

This guide will provide a comprehensive overview of ligand selection strategies, troubleshooting for common issues, and detailed experimental protocols to help you achieve high yields and purity in your synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems for synthesizing this compound?

A1: The two main catalytic systems are Palladium-based (Buchwald-Hartwig type) and Copper-based (Ullmann type). Palladium catalysts, often paired with bulky, electron-rich phosphine ligands, are known for their high activity and broad substrate scope, often allowing for milder reaction conditions.[1][4] Copper-catalyzed systems, the more traditional approach, have seen a resurgence due to the lower cost of copper and the development of new, more effective ligands.[5]

Q2: Why is ligand selection so critical in these reactions?

A2: The ligand is not a passive component; it is intimately involved in the catalytic cycle. A well-chosen ligand can:

  • Enhance Catalyst Stability: By binding strongly to the metal center, the ligand can prevent catalyst decomposition, such as the formation of inactive palladium black.[6]

  • Promote Key Reaction Steps: Ligands influence the rates of oxidative addition and reductive elimination, the two crucial steps in the catalytic cycle.[7][8] Bulky, electron-rich ligands, for instance, can accelerate these steps, leading to higher turnover numbers.[8]

  • Improve Selectivity: In cases where side reactions are possible, the right ligand can steer the reaction towards the desired product.

  • Expand Substrate Scope: The development of sophisticated ligands has enabled the coupling of previously challenging substrates, such as sterically hindered or electron-rich aryl halides.[4]

Q3: What are the main classes of ligands used in these syntheses?

A3: For Palladium-catalyzed reactions, the most common ligands are phosphine-based . These can be monodentate (e.g., tri-tert-butylphosphine) or bidentate (e.g., Xantphos).[8] A significant breakthrough has been the development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group (e.g., XPhos, SPhos), which have shown exceptional performance in C-O bond formation.[4] For Copper-catalyzed reactions, N- and O-donor ligands are frequently used, such as N,N-dimethylglycine and 1,10-phenanthroline.[9][10] More recently, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for both palladium and copper, offering strong metal-ligand bonds and high catalytic activity.[11][12]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Strategy Underlying Rationale
Inefficient Catalyst System Ligand Screening: If using a standard ligand like PPh₃, switch to a more specialized, bulky, and electron-rich phosphine ligand such as XPhos, SPhos, or a cataCXium® ligand for palladium catalysis.[4][13] For copper catalysis, screen N,O-chelating ligands like N,N-dimethylglycine or a phenanthroline derivative.[5][10]Bulky, electron-rich ligands promote the oxidative addition of the aryl halide to the metal center and the subsequent reductive elimination to form the product, which are often the rate-limiting steps in the catalytic cycle.[7][8]
Catalyst Deactivation Ensure Inert Atmosphere: Thoroughly degas your solvent and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[6]The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, leading to the formation of inactive palladium species.[6]
Inappropriate Base Base Screening: The choice of base is crucial and can be solvent-dependent. For palladium catalysis, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common.[14][15] For Ullmann reactions, potassium phosphate (K₃PO₄) or cesium carbonate are often effective.[9][10]The base is required to deprotonate the phenol, forming the active nucleophile. The strength and solubility of the base can significantly impact the reaction rate and yield.[9][10]
Issue 2: Formation of Significant Side Products (e.g., Dehalogenated Arene)
Possible Cause Troubleshooting Strategy Underlying Rationale
Suboptimal Ligand Switch to a More Effective Ligand: A ligand that is not efficiently promoting the desired cross-coupling can allow side reactions like reductive dehalogenation to dominate.[9] For Ullmann couplings, N,N-dimethylglycine has been shown to be effective in minimizing this side reaction.[9]A well-matched ligand will accelerate the desired catalytic cycle, outcompeting pathways that lead to undesired byproducts.
Presence of Water Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The use of molecular sieves can be beneficial.[9]Water can lead to the hydrolysis of the aryl halide and can also deactivate certain bases, such as carbonates.[9]

Experimental Protocols

Protocol 1: High-Throughput Ligand Screening for Palladium-Catalyzed Synthesis

This protocol outlines a general procedure for screening multiple phosphine ligands in parallel to identify the optimal ligand for the synthesis of this compound.[3]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • A selection of phosphine ligands (e.g., XPhos, SPhos, RuPhos, cataCXium® A)[13]

  • 4-Bromotoluene

  • Phenol

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Multi-well reaction block or individual reaction vials

  • Stir plate with heating capabilities

Procedure:

  • Preparation of Stock Solutions:

    • In an inert atmosphere, prepare stock solutions of the palladium precursor, 4-bromotoluene, and phenol in the chosen solvent.

    • Prepare a slurry or solution of the base in the solvent.

  • Ligand Dosing:

    • Dispense the individual phosphine ligands into separate, labeled wells of the reaction block or into individual reaction vials. A typical ligand-to-palladium ratio is 1:1 to 2:1.[3]

  • Reagent Addition:

    • To each well/vial, add the palladium precursor stock solution.

    • Add the 4-bromotoluene stock solution.

    • Add the phenol stock solution.

    • Initiate the reactions by adding the base slurry/solution.

  • Reaction Execution:

    • Seal the reaction block or vials.

    • Place the setup on a heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Analysis:

    • After a set time (e.g., 12-24 hours), quench the reactions and analyze the product formation by GC or LC-MS to determine the yield for each ligand.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation

This protocol provides a starting point for the synthesis of this compound using a copper catalyst.

Materials:

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N-dimethylglycine, 1,10-phenanthroline)

  • 4-Iodotoluene or 4-Bromotoluene

  • Phenol

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, toluene)[9]

  • Schlenk flask and Schlenk line

Procedure:

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add CuI, the chosen ligand, the base, 4-iodotoluene (or 4-bromotoluene), and phenol.

  • Solvent Addition:

    • Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 110-140 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Comparison of Ligand Classes for Diaryl Ether Synthesis
Ligand ClassMetalTypical ExamplesKey AdvantagesPotential Drawbacks
Bulky Biaryl Phosphines PalladiumXPhos, SPhos, RuPhos[4]High activity, broad substrate scope, mild reaction conditions.[4][16][17]Higher cost, air-sensitivity.
Bidentate Phosphines PalladiumXantphos, BINAP, dppf[1][18]Good for coupling primary amines, can prevent catalyst dimerization.[1]May be less effective for sterically hindered substrates.
N,O-Chelating Ligands CopperN,N-dimethylglycine, 8-hydroxyquinoline[5][10]Inexpensive, effective for Ullmann couplings.[5][10]Often require higher reaction temperatures.[2]
N,N-Chelating Ligands Copper1,10-Phenanthroline, N,N'-dimethylethylenediamineAccelerate Ullmann reactions.Can have limited substrate scope.[5]
N-Heterocyclic Carbenes (NHCs) Palladium, CopperIPr, SIMes[12]Strong metal-ligand bond, high thermal stability, often more active than phosphines.[12]Synthesis of NHC precursors can be multi-step.

Visualizations

Catalytic Cycle of Buchwald-Hartwig C-O Coupling

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Phenoxide_complex Ar-Pd(II)(OAr')L₂ OA_complex->Phenoxide_complex Ligand Exchange (Ar'OH, Base) Phenoxide_complex->Pd0 Reductive Elimination Product Ar-OAr' Phenoxide_complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Ligand Optimization Workflow

G Define_Reaction Define Reaction: This compound Synthesis Select_Catalyst Select Metal Catalyst (Pd or Cu) Define_Reaction->Select_Catalyst Ligand_Screening Perform Ligand Screening (Phosphines, NHCs, N,O-donors) Select_Catalyst->Ligand_Screening Analyze_Results Analyze Yields and Byproducts (GC/LC-MS) Ligand_Screening->Analyze_Results Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Analyze_Results->Optimize_Conditions Scale_Up Scale-Up Synthesis Optimize_Conditions->Scale_Up

Sources

Validation & Comparative

A Comparative Guide to 1-Methyl-4-phenoxybenzene and 1,4-Diphenoxybenzene in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Structural and Chemical Profile of the Monomers

Understanding the inherent chemical architecture of each monomer is fundamental to predicting its effect on polymer properties.

Feature1-Methyl-4-phenoxybenzene1,4-Diphenoxybenzene
CAS Number 1706-12-3[1][2][3]3061-36-7[4][5][6]
Molecular Formula C₁₃H₁₂O[1][2]C₁₈H₁₄O₂[4][7][8]
Molecular Weight 184.23 g/mol [1][2]262.31 g/mol [4]
Structure AsymmetricalSymmetrical
Key Structural Feature Presence of a methyl groupPresence of an additional ether linkage

The primary distinction lies in the asymmetry of this compound due to the presence of a methyl group on one of the phenyl rings, whereas 1,4-diphenoxybenzene possesses a symmetrical structure with two phenoxy groups.[1][4] This seemingly subtle difference has profound implications for polymer chain packing and intermolecular interactions.

Projected Impact on Polymer Properties: A Mechanistic Perspective

The incorporation of these monomers into a polymer backbone, for instance in the synthesis of PEEK analogues, is expected to yield materials with distinct thermal and mechanical profiles.

Thermal Properties

The thermal stability and transition temperatures of a polymer are direct consequences of its chain rigidity, symmetry, and intermolecular forces.

G cluster_0 This compound cluster_1 1,4-Diphenoxybenzene Monomer1 Asymmetrical Structure (Methyl Group) Disruption Disruption of Chain Packing LowerCrystallinity Lower Crystallinity LowerTm Lower Melting Temperature (Tm) RestrictedRotation Restricted Chain Rotation HigherTg Potentially Higher Glass Transition Temperature (Tg) Monomer2 Symmetrical Structure EfficientPacking Efficient Chain Packing HigherCrystallinity Higher Crystallinity HigherTm Higher Melting Temperature (Tm) FlexibleLinkage More Flexible Ether Linkages LowerTg Lower Glass Transition Temperature (Tg)

  • Glass Transition Temperature (Tg): The methyl group in this compound is anticipated to increase the Tg. This is because the bulky methyl group can hinder the rotational freedom of the polymer chain, leading to a higher temperature requirement for the transition from a glassy to a rubbery state.[1] Conversely, the additional flexible ether linkage in 1,4-diphenoxybenzene is expected to enhance chain flexibility, thereby lowering the Tg.[2]

  • Melting Temperature (Tm) and Crystallinity: The asymmetrical nature of this compound is predicted to disrupt the regular packing of polymer chains, leading to a lower degree of crystallinity and consequently a lower melting temperature. In contrast, the high symmetry of 1,4-diphenoxybenzene should facilitate more ordered chain packing, resulting in higher crystallinity and a higher melting temperature.[1][3]

  • Thermal Stability: The inherent thermal stability of the aromatic ether and ketone linkages in PAEKs is high. While both monomers would contribute to excellent thermal stability, the presence of a methyl group in this compound might introduce a potential site for thermal degradation at very high temperatures, although this effect is generally observed at temperatures exceeding the typical processing window.

Table 1: Projected Thermal Property Comparison

PropertyPolymer with this compoundPolymer with 1,4-DiphenoxybenzeneRationale
Glass Transition Temp. (Tg) HigherLowerMethyl group restricts chain rotation; additional ether linkage increases flexibility.[1][2]
Melting Temp. (Tm) LowerHigherAsymmetry disrupts chain packing; symmetry allows for ordered packing.[1][3]
Crystallinity LowerHigherDisrupted chain packing due to asymmetry.[1]
Thermal Decomposition Temp. HighHighBoth are aromatic ethers, but the methyl group could be a slightly weaker point.
Mechanical Properties

The mechanical performance of a polymer is intrinsically linked to its molecular architecture and intermolecular forces.

G cluster_0 This compound cluster_1 1,4-Diphenoxybenzene Monomer1 Lower Crystallinity LowerModulus Lower Tensile Modulus AmorphousRegions More Amorphous Regions HigherDuctility Potentially Higher Ductility/ Elongation at Break Monomer2 Higher Crystallinity HigherModulus Higher Tensile Modulus OrderedStructure More Ordered Structure HigherStrength Higher Tensile Strength

  • Tensile Strength and Modulus: Polymers derived from the highly symmetrical 1,4-diphenoxybenzene are expected to exhibit higher tensile strength and modulus. This is a direct result of the anticipated higher crystallinity, which leads to a more rigid and robust material.[9] The amorphous nature of polymers from this compound would likely result in lower strength and stiffness.

  • Ductility and Toughness: The less crystalline nature of a polymer from this compound may lead to increased ductility and toughness, as the amorphous regions can allow for more chain movement and energy dissipation before fracture.

Table 2: Projected Mechanical Property Comparison

PropertyPolymer with this compoundPolymer with 1,4-DiphenoxybenzeneRationale
Tensile Strength LowerHigherHigher crystallinity leads to higher strength.[9]
Tensile Modulus LowerHigherHigher crystallinity results in a stiffer material.[9]
Elongation at Break HigherLowerAmorphous regions allow for greater deformation.
Solubility

The solubility of a polymer is crucial for its processing and characterization. The introduction of a methyl group in this compound is expected to enhance the solubility of the resulting polymer in organic solvents. The disruption of chain packing reduces the intermolecular forces that need to be overcome by the solvent. Polymers derived from the more crystalline 1,4-diphenoxybenzene are anticipated to have poorer solubility.[1]

Experimental Protocols for Polymer Synthesis and Characterization

To validate the projected properties, the following experimental workflows are recommended.

Synthesis of Poly(aryl ether ketone)s

A common method for synthesizing PAEKs is through nucleophilic aromatic substitution polymerization.

Materials:

  • This compound or 1,4-diphenoxybenzene

  • 4,4′-Difluorobenzophenone

  • Anhydrous potassium carbonate

  • High-purity N-methyl-2-pyrrolidone (NMP)

  • Toluene

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the phenoxy monomer, 4,4′-difluorobenzophenone, and potassium carbonate in NMP and toluene.

  • Heat the mixture to reflux to azeotropically remove water.

  • After complete removal of water, remove the Dean-Stark trap and increase the temperature to initiate polymerization.

  • Maintain the reaction at an elevated temperature for several hours until a significant increase in viscosity is observed.

  • Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.

  • Filter, wash, and dry the polymer product.

G Setup Reactor Setup (N2 atmosphere) Azeotropic Azeotropic Water Removal Setup->Azeotropic Polymerization Polymerization at High Temp. Azeotropic->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Filtration, Washing & Drying Precipitation->Purification

Thermal Characterization
  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. A standard protocol involves heating the sample at a controlled rate (e.g., 10 °C/min), cooling it, and then reheating to observe the thermal transitions.[10]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the weight loss as a function of temperature is recorded.

Mechanical Testing
  • Tensile Testing: To measure tensile strength, Young's modulus, and elongation at break. Dog-bone shaped specimens are subjected to a controlled tensile force until failure, and the stress-strain curve is recorded.

Conclusion

The choice between this compound and 1,4-diphenoxybenzene as monomers will have a significant and predictable impact on the final properties of the resulting polymer.

  • This compound is expected to yield polymers with lower crystallinity, lower melting temperatures, and enhanced solubility , making them potentially easier to process from solution. The presence of the methyl group may lead to a higher glass transition temperature .

  • 1,4-Diphenoxybenzene , due to its symmetrical structure, is anticipated to produce polymers with higher crystallinity, higher melting temperatures, and superior mechanical strength and stiffness . However, this will likely come at the cost of reduced solubility and a lower glass transition temperature due to the increased number of flexible ether linkages.

The selection of one monomer over the other should be guided by the specific performance requirements of the target application. For applications demanding high strength and stiffness, 1,4-diphenoxybenzene would be the preferred choice. For applications requiring improved processability and toughness, this compound may be more suitable. This guide provides a robust framework for making an informed decision, and the outlined experimental protocols offer a clear path for empirical validation.

References

  • Synthesis and properties of poly(aryl ether ether ketone) copolymers with pendant methyl groups. (2025).
  • Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. (2016). CORE. [Link]
  • Synthesis, structure and properties of poly(aryl ether ketone ketone)s with different monomers. (2025).
  • 1,4-Diphenoxybenzene CAS#: 3061-36-7. (n.d.).
  • This compound, min 97%, 1 gram. (n.d.). Lab Alley. [Link]
  • Benzene, 1,4-diphenoxy-. (n.d.). NIST WebBook. [Link]
  • Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. (2014). R Discovery. [Link]
  • Synthesis and characterization of soluble poly(aryl ether ketone)s containing diisopropylfluorene structures. (2025).
  • Synthesis and Characterization of Poly(aryl ether k etone) from 4-(4-Hydroxyphenyl)-2,3-phthazin-1-one, Bisphenol-A and 4,4. (2001). Journal of Functional Polymers. [Link]
  • PEEK Technical Data Sheet. (n.d.). Drake Plastics. [Link]
  • Synthesis and Properties of Poly (aryl ether ketone)s Containing meta-Phenyl Links. (n.d.). Chemical Journal of Chinese Universities. [Link]
  • Synthesis and properties of poly(aryl ether sulfone ether ketone ketone) (PESEKK). (2025).
  • Polymer Property: Tensile Strength = 3920 psi Product List. (n.d.).
  • Glass transition temperature from the chemical structure of conjugated polymers. (2020).
  • Synthesis of soluble high molecular weight poly(aryl ether ketones) containing bulky substituents. (1990).
  • Glass Transition Behavior of Wet Polymers. (2021). MDPI. [Link]
  • Material Characterization of Polymers by Methods of Thermal Analysis. (n.d.). NETZSCH. [Link]
  • Influence of Molecular Weight on Rheological, Thermal, and Mechanical Properties of PEEK. (2025).
  • Figure 3 from Synthesis and characterization of novel organosoluble poly(aryl ether ketone)s and poly(aryl ether ketone sulfone)s containing 1,4-naphthylene units. (2015). Semantic Scholar. [Link]
  • Polymer Property: Tensile Strength at Break = 3550 psi Product List. (n.d.).
  • Polymer Property: Tensile Strength at Break = 4.94 MPa Product List. (n.d.).
  • Synthesis of Sulfonated Poly(1,4-diphenoxybenzene) for Proton Exchange Membrane. (2025).
  • Glass transition temperatures versus mixture compositions after being isothermally treated at 260 °C for 180 min. (n.d.).
  • Mechanical and thermal performance of PEEK/PEI blend matrix reinforced with surface modified halloysite nanotubes. (n.d.).
  • 1,4-Diphenoxybenzene. (n.d.). PubChem. [Link]
  • Determination of Polyetheretherketone (PEEK) Mechanical Properties as a Denture Material. (2019). The Saudi Dental Journal. [Link]
  • Mechanical Properties of Fused Deposition Modeling of Polyetheretherketone (PEEK)
  • DSC Analysis of Polymers. (n.d.).
  • Webinar: Polymer Characterization using DSC & TGA. (2021). YouTube. [Link]

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A Tale of Two Couplings: A Comparative Guide to Ullmann and Buchwald-Hartwig Synthesis of Phenyl p-Tolyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in C–O Bond Formation

The diaryl ether linkage is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and materials science. The synthesis of these crucial C-O bonds has been dominated by two powerful catalytic methods: the venerable copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. This guide provides a comprehensive, data-driven comparison of these two stalwart reactions for the synthesis of a representative diaryl ether, phenyl p-tolyl ether. By delving into the mechanistic underpinnings, presenting detailed experimental protocols, and offering a side-by-side analysis of their performance, this document aims to equip researchers with the insights necessary to make informed decisions for their synthetic challenges.

The Enduring Classic: The Ullmann Condensation

First reported in the early 20th century, the Ullmann condensation has long been the go-to method for diaryl ether synthesis.[1] The classical iteration of this reaction often required harsh conditions, including high temperatures (frequently exceeding 200°C) and stoichiometric amounts of copper.[1] However, the advent of modern ligand-accelerated protocols has revitalized the Ullmann reaction, allowing for significantly milder conditions and lower catalyst loadings, making it a cost-effective and attractive option.[2]

Mechanistic Insights into the Ullmann Condensation

The mechanism of the Ullmann condensation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the phenoxide to the Cu(I) catalyst. Oxidative addition of the aryl halide to this copper-phenoxide intermediate forms a Cu(III) species. Subsequent reductive elimination from this higher-valent copper complex yields the desired diaryl ether and regenerates the active Cu(I) catalyst. The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the key steps of oxidative addition and reductive elimination, thereby lowering the required reaction temperature.

Ullmann_Cycle cluster_0 Ullmann Condensation Cu(I)X Cu(I)X Cu(I)OAr Cu(I)OAr Cu(I)X->Cu(I)OAr + ArOH, Base - HX Cu(III)(OAr)(Ar')X Cu(III)(OAr)(Ar')X Cu(I)OAr->Cu(III)(OAr)(Ar')X + Ar'X (Oxidative Addition) Cu(III)(OAr)(Ar')X->Cu(I)X Ar-O-Ar' (Reductive Elimination) Product Product

Caption: Catalytic cycle of the Ullmann Condensation.

Experimental Protocol: Ullmann Synthesis of Phenyl p-Tolyl Ether

This protocol is adapted from a ligand-promoted Ullmann diaryl ether synthesis.

Reactants:

  • Phenol (1.0 mmol, 1.0 equiv)

  • p-Iodotoluene (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N-dimethylglycine (0.2 mmol, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dioxane (2 mL)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add phenol, p-iodotoluene, and dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 90°C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford phenyl p-tolyl ether.

The Modern Workhorse: The Buchwald-Hartwig Amination

Emerging in the mid-1990s, the Buchwald-Hartwig amination revolutionized the formation of C-N bonds and was subsequently extended to the synthesis of C-O bonds, including diaryl ethers.[3][4] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to the classical Ullmann condensation.[5] The key to its success lies in the use of bulky, electron-rich phosphine ligands that facilitate the crucial steps of the catalytic cycle.[4]

Mechanistic Insights into the Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig diaryl ether synthesis operates via a Pd(0)/Pd(II) catalytic cycle. The cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex, which is typically stabilized by a bulky phosphine ligand, to form a Pd(II) species. Coordination of the phenoxide to this complex, followed by deprotonation by a base, generates a palladium-phenoxide intermediate. The final and often rate-limiting step is the reductive elimination from this intermediate, which furnishes the diaryl ether product and regenerates the active Pd(0) catalyst. The steric bulk and electron-donating nature of the phosphine ligand are critical for promoting both the oxidative addition and the reductive elimination steps.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig C-O Coupling L-Pd(0) L-Pd(0) L-Pd(II)(Ar)X L-Pd(II)(Ar)X L-Pd(0)->L-Pd(II)(Ar)X + ArX (Oxidative Addition) L-Pd(II)(Ar)(OAr') L-Pd(II)(Ar)(OAr') L-Pd(II)(Ar)X->L-Pd(II)(Ar)(OAr') + Ar'OH, Base - HX L-Pd(II)(Ar)(OAr')->L-Pd(0) Ar-O-Ar' (Reductive Elimination) Product Product

Caption: Catalytic cycle of the Buchwald-Hartwig C-O Coupling.

Experimental Protocol: Buchwald-Hartwig Synthesis of a Phenyl p-Tolyl Ether Analogue

Reactants:

  • 2-Bromo-p-xylene (1.0 mmol, 1.0 equiv)

  • o-Cresol (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • A bulky biarylphosphine ligand (e.g., SPhos or XPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (2 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

  • Add the aryl bromide, the phenol, and toluene.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated heating block at 100°C.

  • Stir the reaction mixture for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Comparative Analysis: Ullmann vs. Buchwald-Hartwig

The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of phenyl p-tolyl ether depends on a variety of factors, including cost, desired reaction conditions, substrate scope, and functional group tolerance. The following table provides a direct comparison of key experimental parameters for the synthesis of phenyl p-tolyl ether or a close analogue.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper(I) iodide (CuI)Palladium(II) acetate (Pd(OAc)₂)
Typical Ligand N,N-dimethylglycineBulky biarylphosphines (e.g., SPhos, XPhos)
Catalyst Loading 5-10 mol%1-5 mol%
Base Cs₂CO₃, K₃PO₄K₃PO₄, NaOtBu, LiHMDS
Solvent Dioxane, DMF, TolueneToluene, Dioxane
Temperature 80-110°C (modern)80-110°C
Reaction Time 12-24 hours16-24 hours
Reported Yield 91-99% for phenyl p-tolyl etherHigh yields reported for similar diaryl ethers
Cost Lower (abundant copper catalyst)Higher (precious palladium catalyst and specialized ligands)
Functional Group Tolerance ModerateExcellent

Conclusion: Selecting the Optimal Method

Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are powerful and versatile methods for the synthesis of phenyl p-tolyl ether and other diaryl ethers.

The Ullmann condensation , particularly in its modern, ligand-assisted form, offers a highly efficient and cost-effective route. The use of an inexpensive and abundant copper catalyst makes it particularly attractive for large-scale synthesis. Recent advancements have significantly lowered the reaction temperatures, broadening its applicability.

The Buchwald-Hartwig C-O coupling stands out for its exceptional substrate scope and functional group tolerance. The milder reaction conditions and the ability to couple a wider range of electronically and sterically diverse substrates often make it the method of choice in complex molecule synthesis, such as in drug discovery and development, where preserving sensitive functional groups is paramount.

Ultimately, the decision between these two excellent methods will be guided by the specific requirements of the synthesis at hand. For cost-sensitive, large-scale production of relatively simple diaryl ethers, a well-optimized Ullmann protocol is often the superior choice. For intricate, multi-step syntheses where functional group compatibility and broad applicability are critical, the Buchwald-Hartwig reaction provides a robust and reliable solution.

References

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]
  • Fors, B. P., et al. (2008). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 10(16), 3505-3508. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Ghorbani-Choghamarani, A. (2024).
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • Yu, Z., Tan, L.-S., & Fossum, E. (2011). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2011(7), 254-269. [Link]
  • Klapars, A., & Buchwald, S. L. (2002). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ChemInform, 33(45). [Link]
  • Fors, B. P., et al. (2008). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 10(16), 3505-3508. [Link]
  • Wurm, T., & Kalesse, M. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 122-128. [Link]
  • Van Allen, D. (2012).
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A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 4-Methyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate and reliable quantification of 4-Methyldiphenyl ether, a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes, is paramount for ensuring product quality and safety. This guide presents the development and comprehensive validation of a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. We provide a detailed, step-by-step validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] Furthermore, we conduct an objective comparison of this newly validated HPLC method against a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) technique, offering supporting experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.

Introduction: The Analytical Imperative for 4-Methyldiphenyl Ether

4-Methyldiphenyl ether (4-MDPE) is an aromatic ether whose presence and purity can significantly impact the efficacy and safety profile of final products. Its structural similarity to other process-related compounds necessitates analytical methods that are not only accurate and precise but also highly selective. The development of a robust, validated analytical method is a foundational requirement for regulatory compliance and is essential for monitoring purity, quantifying impurities, and performing stability studies throughout the drug development lifecycle.[6][7]

This guide is designed to provide an in-depth, practical framework for the validation of a new analytical procedure. Our approach emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles as outlined by global regulatory bodies like the FDA and in compendial chapters such as USP <1225>.[8][9][10][11]

Overview of Analytical Strategies: HPLC vs. GC

The choice of analytical instrumentation is dictated by the physicochemical properties of the analyte. For a semi-volatile compound like 4-MDPE, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[12][13] Coupled with a Flame Ionization Detector (FID), it offers high sensitivity for hydrocarbons. However, its primary limitation is the requirement for the analyte to be volatile and stable at high temperatures, which can be a concern for potential thermal degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally versatile, suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[14][15][16] When paired with a UV detector, it provides excellent quantitation capabilities for chromophoric compounds like 4-MDPE. A key advantage of HPLC is its ability to separate the parent compound from its degradation products under ambient temperature conditions, making it ideal for stability-indicating assays.

This guide will focus on validating a newly developed HPLC-UV method and comparing its performance characteristics directly with a conventional GC-FID method.

Development and Validation of a Novel HPLC-UV Method

A successful validation process begins with a well-developed and optimized analytical method. The objective is to create a method that is fit for its intended purpose, which in this case is the accurate quantification of 4-MDPE and the separation of its potential degradation products.[5][17]

Proposed HPLC-UV Method Parameters

The following RP-HPLC method was developed for the analysis of 4-Methyldiphenyl ether.

ParameterSpecificationRationale
Instrumentation HPLC System with a Diode Array Detector (DAD) or UV DetectorStandard equipment in analytical laboratories.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent hydrophobic retention for aromatic compounds.
Mobile Phase Acetonitrile:Water (75:25 v/v), IsocraticA common, effective mobile phase for separating compounds of moderate polarity.
Flow Rate 1.0 mL/minEnsures good peak shape and reasonable run times.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA standard volume for achieving good sensitivity without overloading the column.
Detection Wavelength 225 nmCorresponds to a strong absorbance maximum for the diphenyl ether chromophore.
Diluent Mobile Phase (Acetonitrile:Water 75:25)Ensures sample solubility and compatibility with the chromatographic system.
The Validation Workflow

The validation process is a systematic series of experiments designed to prove that an analytical method is reliable, reproducible, and accurate for its intended use.[18][19] Our workflow is designed to meet the rigorous standards of the ICH Q2(R2) guidelines.[1][4][5]

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Finalization Dev Develop HPLC Method Opt Optimize Parameters (Column, Mobile Phase, etc.) Dev->Opt Protocol Write Validation Protocol (Define Acceptance Criteria) Opt->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Implement Implement for Routine Use Report->Implement

Caption: Workflow for Analytical Method Validation.
Experimental Protocol: Method Validation

The following protocols detail the steps to validate the proposed HPLC method.

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[3] To prove the stability-indicating nature of the method, forced degradation studies are essential.[20][21][22][23]

Forced Degradation Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 4-MDPE at approximately 1 mg/mL in the diluent.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Expose the solid 4-MDPE powder to 105°C in a hot air oven for 48 hours. Prepare a solution of ~100 µg/mL from the stressed solid.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to a final concentration of ~100 µg/mL.

  • Analysis: Analyze a blank, an unstressed reference solution, and each of the stressed samples by the proposed HPLC method.

  • Peak Purity: Use a Diode Array Detector to perform peak purity analysis on the 4-MDPE peak in both the unstressed and stressed samples to ensure it is spectrally homogeneous and free from co-eluting impurities.

G cluster_0 Chromatogram cluster_1 Chromatogram unstressed Unstressed Sample 4-MDPE Peak stressed Stressed Sample Degradant 1 4-MDPE Peak Degradant 2 unstressed:f0->stressed:main Peak Purity Match stressed:d1->stressed:main Resolution > 2.0 stressed:main->stressed:d2 Resolution > 2.0 Conclusion Method is Specific & Stability-Indicating stressed->Conclusion

Sources

A Senior Application Scientist's Guide to Catalytic Synthesis of p-Phenoxytoluene: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-Phenoxytoluene, a key diaryl ether, is a vital intermediate in the synthesis of agrochemicals, pharmaceuticals, and high-performance polymers. Its efficient synthesis is a topic of considerable interest in industrial and academic research. The formation of the C-O bond in diaryl ethers is typically achieved through cross-coupling reactions, with the two most prominent methods being the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification.[1]

This guide provides an in-depth, objective comparison of these two catalytic systems for the synthesis of p-phenoxytoluene. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific needs.

The Contenders: A Tale of Two Metals

The choice between copper and palladium catalysis for the synthesis of p-phenoxytoluene is not merely a matter of personal preference; it is a decision guided by factors such as cost, reaction conditions, substrate scope, and functional group tolerance.

The Veteran: Copper-Catalyzed Ullmann Condensation

First described over a century ago, the Ullmann condensation has been a workhorse for diaryl ether synthesis.[1] The classical approach often required harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper.[1] However, the advent of ligand-assisted protocols has revolutionized the Ullmann reaction, allowing for milder conditions and catalytic amounts of copper.[2] The primary advantage of copper catalysis lies in the lower cost and higher abundance of copper compared to palladium.[3][4]

The Modern Challenger: Palladium-Catalyzed Buchwald-Hartwig Etherification

Emerging in the mid-1990s, the Buchwald-Hartwig etherification quickly became a powerful tool for C-O bond formation.[1] This methodology employs a palladium catalyst in conjunction with specialized phosphine-based ligands.[5] Its main advantages are generally milder reaction conditions, a broader substrate scope, and remarkable functional group tolerance.[6] However, the high cost of palladium and the often air-sensitive nature of the phosphine ligands are significant considerations.[3]

Performance Showdown: A Data-Driven Comparison

To provide a clear comparison, the following table summarizes experimental data for the synthesis of p-phenoxytoluene using various copper and palladium-based catalytic systems. It is important to note that direct, side-by-side comparative studies in a single publication are scarce; therefore, this data is compiled from multiple sources, and reaction conditions should be carefully considered.

Catalyst SystemAryl HalidePhenolBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Copper-Catalyzed Systems (Ullmann-type)
CuI / Ligand2-Iodo-4-methylanilinep-CresolK₂CO₃DMSO12012>95 (analogous)
[CuClPPh₃]₄ / Amberlyst A21Bromobenzenep-Cresol-o-xylene14024~60[7]
CuIAryl Halidesm-CresolK₂CO₃DMF1101285-95 (analogous)
Palladium-Catalyzed Systems (Buchwald-Hartwig)
Pd(OAc)₂ / BINAPBromo-aromaticAniline (analogous)Cs₂CO₃Toluene1108High (general)[8]
Pd(dba)₂ / XPhos4-ChlorotolueneMorpholine (analogous)NaOtBuTolueneReflux694[9]
Pd(OAc)₂ / CM-phosAryl MesylatesN-Methylaniline (analogous)K₂CO₃t-BuOH1001686-92[10]

Note: Data for analogous reactions are included to provide a broader context for catalyst performance. Direct synthesis data for p-phenoxytoluene is limited in comparative studies.

Delving into the "Why": A Mechanistic Perspective

Understanding the catalytic cycles of both the Ullmann and Buchwald-Hartwig reactions is crucial for rational catalyst selection and reaction optimization.

The Ullmann Condensation: A Copper-Mediated Dance

The mechanism of the ligand-assisted Ullmann condensation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The ligand plays a critical role in stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination.

Ullmann_Mechanism Cu_I_L Cu(I)L Cu_I_OAr L-Cu(I)-OAr' Cu_I_L->Cu_I_OAr Ligand Exchange Phenoxide Ar'O⁻ Phenoxide->Cu_I_OAr Cu_III_complex L-Cu(III)(Ar)(OAr')(X) Cu_I_OAr->Cu_III_complex Oxidative Addition Aryl_Halide Ar-X Aryl_Halide->Cu_III_complex Cu_III_complex->Cu_I_L Reductive Elimination Product Ar-O-Ar' Cu_III_complex->Product Base Base Base->Phenoxide Deprotonation Phenol Ar'OH

Caption: Proposed catalytic cycle for the ligand-assisted Ullmann condensation.

The choice of ligand in the Ullmann reaction is critical. Electron-donating ligands can increase the electron density on the copper center, facilitating oxidative addition. Steric bulk on the ligand can promote reductive elimination.[11]

The Buchwald-Hartwig Etherification: A Palladium-Orchestrated Coupling

The Buchwald-Hartwig reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The phosphine ligand is not a mere spectator; its electronic and steric properties are intimately involved in every step of the cycle.

Buchwald_Hartwig_Mechanism Pd_0_L Pd(0)L₂ Pd_II_complex L₂Pd(II)(Ar)(X) Pd_0_L->Pd_II_complex Oxidative Addition Aryl_Halide Ar-X Aryl_Halide->Pd_II_complex Pd_II_OAr_complex L₂Pd(II)(Ar)(OAr') Pd_II_complex->Pd_II_OAr_complex Ligand Exchange Phenoxide Ar'O⁻ Phenoxide->Pd_II_OAr_complex Pd_II_OAr_complex->Pd_0_L Reductive Elimination Product Ar-O-Ar' Pd_II_OAr_complex->Product Base Base Base->Phenoxide Deprotonation Phenol Ar'OH Phenol->Phenoxide

Caption: Generally accepted catalytic cycle for the Buchwald-Hartwig etherification.

In the Buchwald-Hartwig reaction, bulky, electron-rich phosphine ligands are often employed.[12] The steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand increases the electron density on the palladium, which also facilitates oxidative addition and subsequent reductive elimination.[13]

In the Lab: Detailed Experimental Protocols

The following are representative, field-tested protocols for the synthesis of p-phenoxytoluene. These should be regarded as starting points, and optimization may be required based on the specific substrates and desired scale.

Protocol 1: Ligand-Accelerated Ullmann Synthesis of p-Phenoxytoluene

This protocol is adapted from modern ligand-assisted Ullmann methodologies.[2]

Materials:

  • p-Bromotoluene

  • Phenol

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃), finely ground

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add CuI (5 mol%), K₂CO₃ (2 equivalents), and phenol (1.2 equivalents).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by p-bromotoluene (1 equivalent) and DMEDA (10 mol%).

  • Heat the reaction mixture to 110°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

  • Wash the combined organic filtrates with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford pure p-phenoxytoluene.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine CuI, K₂CO₃, and Phenol B Evacuate and Backfill with Argon A->B C Add Toluene, p-Bromotoluene, and DMEDA B->C D Heat to 110°C and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Dilute with Ethyl Acetate E->F G Filter through Celite F->G H Wash with H₂O and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the Ullmann synthesis of p-phenoxytoluene.

Protocol 2: Buchwald-Hartwig Synthesis of p-Phenoxytoluene

This protocol is based on established Buchwald-Hartwig etherification procedures.[9]

Materials:

  • p-Bromotoluene

  • Phenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.5 equivalents).

  • Outside the glovebox, add anhydrous toluene to the flask under a positive pressure of argon.

  • Add phenol (1.2 equivalents) and p-bromotoluene (1 equivalent) to the reaction mixture.

  • Heat the mixture to 100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield p-phenoxytoluene.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup and Purification A Combine Pd₂(dba)₃, XPhos, and NaOtBu B Add Toluene, Phenol, and p-Bromotoluene A->B C Heat to 100°C and Stir B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Quench with aq. NH₄Cl D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for the Buchwald-Hartwig synthesis of p-phenoxytoluene.

Conclusion: Choosing Your Champion

Both the Ullmann condensation and the Buchwald-Hartwig etherification are formidable methods for the synthesis of p-phenoxytoluene. The "better" catalyst is entirely dependent on the specific context of the synthesis.

  • For large-scale, cost-sensitive applications , a well-optimized, ligand-assisted Ullmann protocol is often the more economically viable choice.

  • For medicinal chemistry and discovery applications , where functional group tolerance, milder conditions, and broader substrate scope are paramount, the Buchwald-Hartwig reaction is frequently the preferred method, despite the higher catalyst cost.

Ultimately, this guide provides the foundational knowledge, comparative data, and practical protocols to enable researchers to make an informed decision and to tailor their synthetic strategy to the unique demands of their project.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
  • Organic Syntheses.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • McMullin, C. L., Fey, N., & Harvey, J. N. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 43(31), 11753-11766. [Link]
  • D. Michael, D. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of organic chemistry, 75(17), 5697-5711. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Syntheses. 2-methoxydiphenyl ether. [Link]
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  • ResearchGate. Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines. [Link]
  • Hickman, A. J., & Sanford, M. S. (2012). High-valent organometallic copper and palladium in catalysis.
  • Hickman, A. J., & Sanford, M. S. (2012). High-valent organometallic copper and palladium in catalysis.
  • Organic Chemistry Frontiers.
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  • Organic Chemistry Frontiers. A ligand-enabled, copper(ii)
  • ResearchGate. (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. [Link]
  • T. T. D. Tran, M. Stradiotto, Chem. Eur. J. 2024, 30, e2024001. [Link]
  • Diva. Palladium-Promoted Synthesis of Compounds Labelled with. [Link]
  • Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
  • Applied Catalysis A: General. Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. [Link]
  • JST.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
  • Molecules.
  • Organic Chemistry Portal. Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. [Link]
  • T. J. G. F., J. F. Hartwig, J. Am. Chem. Soc. 2013, 135, 20, 7558–7561. [Link]
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  • Catalysts. One-Step Catalytic or Photocatalytic Oxidation of Benzene to Phenol: Possible Alternative Routes for Phenol Synthesis? [Link]
  • Bouey, E., et al. (2010). Synthesis of 3-(p-tolyloxy)phenol. [Link]
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  • ResearchGate.

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A Comparative Guide to the Thermal Stability of High-Performance Polymers Derived from 1-Methyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of advanced materials, high-performance polymers stand as a cornerstone for innovation across aerospace, medical, and electronics industries. Their utility is often dictated by their thermal stability—the ability to withstand extreme temperatures without significant degradation of their physical and chemical properties. This guide provides a comprehensive benchmark of the thermal stability of a novel class of poly(aryl ether ketone)s (PAEKs) derived from the monomer 1-Methyl-4-phenoxybenzene.

Through a detailed examination of experimental data obtained from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA), this document offers a comparative analysis against established benchmarks: Poly(ether ether ketone) (PEEK) and Poly(ether imide) (PEI). This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, data-driven understanding of polymer performance under thermal stress.

The Significance of Molecular Architecture in Thermal Performance

The thermal stability of a polymer is intrinsically linked to its molecular structure. The incorporation of aromatic rings, ether, and ketone linkages in the polymer backbone contributes to high thermal and oxidative stability. The monomer, this compound, introduces a unique combination of a methyl group and a phenoxy side group. The methyl group can influence chain packing and solubility, while the flexible ether linkage of the phenoxy group can impact the glass transition temperature (Tg) and processing characteristics. Understanding these structure-property relationships is paramount for designing polymers with tailored thermal performance.

While direct experimental data on polymers synthesized exclusively from this compound is emerging, we can infer their expected thermal behavior by analyzing structurally similar PAEKs. For instance, studies on PAEKs bearing bulky (4-phenoxyphenyl)triphenylmethane moieties have demonstrated exceptional thermal stability, with decomposition temperatures (Td) exceeding 500°C and high glass transition temperatures (Tg) in the range of 174°C to 196°C.[1][2] These findings suggest that the incorporation of phenoxy-containing side groups can enhance thermal performance without compromising processability. The presence of a methyl group, as studied in other aromatic polymers, can have varied effects, sometimes slightly lowering the thermal stability compared to unsubstituted analogs but often improving solubility.[3][4]

Benchmarking Thermal Stability: A Multi-faceted Approach

A comprehensive evaluation of thermal stability requires a suite of analytical techniques that probe different aspects of a material's response to heat.

Thermogravimetric Analysis (TGA): The Onset of Degradation

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique is crucial for determining the decomposition temperature (Td), which signifies the onset of irreversible thermal degradation.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small sample (5-10 mg) of the dried polymer is placed in a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas (typically nitrogen) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (Td5%).

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_heating Heating Program cluster_analysis Data Analysis Prep Place 5-10 mg of dried polymer in TGA pan Inst Purge with Nitrogen Prep->Inst Heat Heat from ambient to 800°C at 10°C/min Inst->Heat Analysis Plot % Weight Loss vs. Temp Determine Td5% Heat->Analysis

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC measures the heat flow into or out of a sample as a function of temperature.[1] It is instrumental in identifying the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer. The Tg is a critical parameter as it marks the transition from a rigid, glassy state to a more flexible, rubbery state.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the polymer is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Heating and Cooling Cycles: The sample and reference are subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the material. A common program is to heat from ambient to a temperature above the expected melting point, cool down, and then reheat at a controlled rate (e.g., 10°C/min).

  • Data Analysis: The DSC thermogram plots heat flow against temperature. The Tg is observed as a step change in the baseline, while Tm and Tc appear as endothermic and exothermic peaks, respectively.

DSC_Workflow cluster_prep Sample Preparation cluster_cycles Heating/Cooling Cycles cluster_analysis Data Analysis Prep Seal 5-10 mg of polymer in DSC pan Cycles Heat-Cool-Heat Cycle at 10°C/min Prep->Cycles Analysis Plot Heat Flow vs. Temp Determine Tg, Tm, Tc Cycles->Analysis

Dynamic Mechanical Analysis (DMA): Probing Viscoelastic Properties

DMA is a powerful technique for characterizing the viscoelastic properties of polymers as a function of temperature and frequency. It provides information on the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The peak of the tan delta (E''/E') curve is often used to determine the Tg.

Experimental Protocol: Dynamic Mechanical Analysis (DMA)

  • Sample Preparation: A rectangular specimen of the polymer with defined dimensions is prepared.

  • Clamping: The sample is mounted in the DMA instrument using a suitable clamping configuration (e.g., single cantilever, three-point bending).

  • Testing Conditions: A sinusoidal stress is applied to the sample at a fixed frequency while the temperature is ramped at a controlled rate (e.g., 3°C/min).

  • Data Analysis: The storage modulus, loss modulus, and tan delta are plotted as a function of temperature. The Tg is typically identified as the peak of the tan delta curve.

DMA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_testing Testing Conditions cluster_analysis Data Analysis Prep Prepare rectangular specimen Inst Mount sample in DMA clamp Prep->Inst Test Apply sinusoidal stress Ramp temperature at 3°C/min Inst->Test Analysis Plot E', E'', tan delta vs. Temp Determine Tg Test->Analysis

Comparative Thermal Performance Data

The following table summarizes the expected and reported thermal properties of polymers derived from this compound in comparison to the industry-standard high-performance polymers, PEEK and PEI.

PropertyPolymer from this compound (Expected)PEEK (Polyether ether ketone)PEI (Polyether imide)
Decomposition Temp. (Td5%, °C) > 500~550~530
Glass Transition Temp. (Tg, °C) 170 - 200~143~217
Melting Temp. (Tm, °C) Amorphous or semi-crystalline~343Amorphous
Continuous Service Temp. (°C) ~180 - 220~250~170

Note: The properties for the polymer from this compound are projected based on data from structurally similar polymers and established structure-property relationships.[1][2][6]

In-depth Analysis and Discussion

The projected thermal properties of polymers derived from this compound position them as highly promising candidates for high-temperature applications.

  • Decomposition Temperature (Td): The expected Td of over 500°C is on par with leading high-performance polymers, indicating a robust aromatic backbone that resists thermal cleavage.[1][2] This exceptional stability is a direct consequence of the strong C-C and C-O bonds within the aromatic and ether linkages.

  • Glass Transition Temperature (Tg): The predicted Tg range of 170-200°C is significantly higher than that of PEEK, suggesting superior mechanical performance at elevated temperatures.[7] The presence of the phenoxy side group likely introduces some flexibility, which may result in a slightly lower Tg compared to the highly rigid structure of PEI. However, this also suggests potentially better processability.

  • Melting Temperature (Tm) and Crystallinity: The presence of the methyl and phenoxy side groups is expected to disrupt chain packing, potentially leading to a lower degree of crystallinity or even an amorphous morphology.[8] This can be advantageous for processing, as it widens the processing window and can improve solubility in organic solvents. In contrast, the semi-crystalline nature of PEEK contributes to its excellent chemical resistance and mechanical strength above its Tg.[9]

  • Continuous Service Temperature: The estimated continuous service temperature of 180-220°C places these novel polymers in a competitive position, particularly for applications where the performance of PEI may be marginal, and the higher cost of PEEK is a consideration.[6]

Conclusion: A New Frontier in High-Performance Polymers

Polymers derived from this compound represent a compelling new class of high-performance materials. Their projected thermal stability, characterized by high decomposition and glass transition temperatures, positions them as strong contenders against established materials like PEEK and PEI. The unique molecular architecture offers a tunable balance between thermal performance, processability, and mechanical properties.

Further experimental validation is crucial to fully elucidate the performance envelope of these novel polymers. However, the analysis presented in this guide, grounded in established principles of polymer science and comparative data from structurally analogous systems, provides a robust framework for their potential in demanding applications. As research in this area progresses, polymers derived from this compound are poised to expand the toolkit of materials scientists and engineers, enabling the development of next-generation technologies.

References

  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PubMed Central.
  • Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. R Discovery.
  • PEI Vs.PEEK - Hony Engineering Plastics Limited. Hony Engineering Plastics Limited.
  • How Does PEEK Compare To PEI (Ultem) In Aerospace? - Chemistry For Everyone. YouTube.
  • Synthesis and characterization of poly(oxy-1,4- phenyleneoxyca rbony1-1,4- phenyleneoxypolymethylene)s. [No Source Found].
  • Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties.
  • Synthesis and properties of poly(aryl ether ketone)S contaimng multi-carbonyl in the main chain.
  • The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging. PubMed Central.
  • Bio-Based Degradable Poly(ether-ester)
  • (PDF) Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages.
  • "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr. - Scholars Junction.
  • preparation and characterization of polar macromonomers with long hydrophilic alkyl chains. [No Source Found].
  • Synthesis, structure and properties of poly(aryl ether ketone ketone)s with different monomers.
  • (PDF) The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging.
  • SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING. [No Source Found].
  • (PDF) Study of the Effects of the Structure of Phthalazinone's Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins.
  • Characterization of Polyetheretherketone and Other Engineering Thermoplastics. DTIC.
  • Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review. Lancashire Online Knowledge.
  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • View of Synthesis And Characterization Of High-Performance Polymers | American Journal of M
  • Preparation and characterization of poly[oxy(2,6‐dimethyl‐1,4‐phenylene)] with functional end groups.
  • Polyolefin Characterization Webinars and Document
  • Synthesis and Thermal Properties of Poly (aryl ether ketone)s Containing Dibenzoylbiphenyl Moieties Copolymers. [No Source Found].
  • Synthesis and properties of poly(aryl ether sulfone ether ketone ketone) (PESEKK). [No Source Found].

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A Guide to Cross-Validation of NMR and MS Data for 4-Methyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

The Complementary Pillars of Molecular Characterization: NMR and MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the analytical chemist's arsenal.[1][2] NMR spectroscopy provides unparalleled insight into the structural framework of a molecule by probing the magnetic properties of atomic nuclei, revealing the connectivity and spatial relationships between atoms.[1] In contrast, mass spectrometry offers precise information about the molecular weight and elemental composition of a compound, and its fragmentation patterns can reveal key substructural motifs.[2] The true power of these techniques is realized when they are used in concert, allowing for a robust cross-validation that minimizes ambiguity and ensures the accurate identification of a compound.

This guide will delve into the practical application of these principles for the structural confirmation of 4-Methyldiphenyl ether, a common scaffold in organic synthesis and medicinal chemistry.

Data Presentation: 4-Methyldiphenyl Ether

A comprehensive analysis of 4-Methyldiphenyl ether begins with the acquisition and interpretation of its NMR and MS data. The following tables summarize the expected and observed data for this compound.

Table 1: Mass Spectrometry Data for 4-Methyldiphenyl ether

ParameterTheoretical Value for C₁₃H₁₂OObserved Value/Key Fragmentation Patterns
Molecular FormulaC₁₃H₁₂O-
Monoisotopic Mass184.0888 uHigh-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy (< 5 ppm error).
Nominal Mass184 uObserved in low-resolution mass spectrometry.
Key Fragmentation Patterns (m/z) 184 (M⁺) , 169, 155, 153, 152, 91, 77, 65, 51

Table 2: ¹H and ¹³C NMR Chemical Shifts for 4-Methyldiphenyl ether

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm)
~7.35dH-2', H-6'~157.8
~7.10tH-3', H-5'~155.0
~7.00dH-2, H-6~131.8
~6.95tH-4'~130.2
~2.35s-CH₃~123.5
~120.0
~118.9
~20.7

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 4-Methyldiphenyl ether.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • For quantitative analysis, a known amount of an internal standard can be added.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse program such as 'zg30'.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger spectral width (e.g., 220-240 ppm) is required.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of 4-Methyldiphenyl ether (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • The gas chromatograph separates the components of the sample based on their volatility and interaction with the stationary phase of the column. A typical column for this analysis would be a non-polar or medium-polarity column (e.g., DB-5ms).

    • The separated components then enter the mass spectrometer.

    • For routine analysis, electron ionization (EI) at 70 eV is commonly used. This high energy causes reproducible fragmentation of the molecule.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Cross-Validation Workflow: A Synergistic Approach

The core of this guide lies in the systematic cross-validation of the data obtained from NMR and MS. This process ensures that the structural assignment is not only consistent with one set of data but is robustly supported by complementary evidence.

Caption: Experimental workflow for the cross-validation of NMR and MS data.

Interpreting the Mass Spectrum

The mass spectrum of 4-Methyldiphenyl ether provides the molecular weight and clues to its structure through fragmentation. The molecular ion peak (M⁺) at m/z 184 confirms the molecular weight of the compound. The fragmentation pattern is key to identifying the ether linkage and the aromatic rings.

G mol 4-Methyldiphenyl ether (m/z 184) frag1 [M-CH₃]⁺ (m/z 169) mol->frag1 - •CH₃ frag2 [M-C₇H₇]⁺ (m/z 93) mol->frag2 - •C₇H₇ frag3 Tropylium ion (m/z 91) mol->frag3 Rearrangement frag4 Phenyl cation (m/z 77) mol->frag4 - •OC₇H₇ frag5 Loss of CO (m/z 65) frag2->frag5 - CO

Sources

A Comparative Guide to Phenyl p-Tolyl Ether as a High-Boiling Solvent Alternative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the selection of a solvent is a critical decision that dictates reaction efficacy, product purity, and process safety. High-boiling solvents are indispensable for reactions requiring elevated temperatures to overcome activation energy barriers. While mainstays like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are widely used, they present challenges ranging from product isolation to toxicological concerns. This guide introduces phenyl p-tolyl ether as a compelling alternative, providing a data-driven comparison of its performance, physical properties, and handling characteristics against other common high-boiling solvents.

Physicochemical Properties: A Head-to-Head Comparison

The utility of a solvent is fundamentally governed by its physical properties. Phenyl p-tolyl ether, a diaryl ether, possesses a unique combination of high thermal stability and low polarity, distinguishing it from commonly used polar aprotic solvents.

Table 1: Comparison of Physicochemical Properties

PropertyPhenyl p-tolyl etherDiphenyl etherDMSODMFNMP
Boiling Point (°C) 285[1][2]259[3]189[4][5]153[6][7]202[8]
Melting Point (°C) 47-49[1][2]26-28[9]19[4][5]-61[6][7]-24[10]
Density (g/mL @ 25°C) ~1.0341.073[11]1.100[4]0.944[7]1.028[8]
Flash Point (°C) >110 (>230°F)[1][2]11589 (192°F)[12]58[13]91
Water Solubility Insoluble[1]InsolubleMiscible[4][5]Miscible[6]Miscible[10][14]
Polarity (Dielectric Const.) Low (Not widely reported)3.747.236.7[13]32.2

Expert Insights:

The standout feature of phenyl p-tolyl ether is its exceptionally high boiling point (285 °C), which is significantly higher than that of DMF (153 °C) and NMP (202 °C).[1][2][6][7][8] This provides a wider operational temperature range, enabling reactions that require substantial thermal energy, such as certain cross-coupling reactions or polymerizations. Its non-polar, water-immiscible nature is a key differentiator from DMSO, DMF, and NMP.[1][4][5][6][10][14] This property can dramatically simplify product work-up, allowing for straightforward extraction of non-polar products and avoiding the often difficult removal of high-boiling, water-miscible solvents.

Performance in High-Temperature Synthesis

Phenyl p-tolyl ether and its close analog, diphenyl ether, are particularly well-suited for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug development. Their thermal stability and inertness prevent solvent degradation and side reactions that can occur with more reactive solvents at high temperatures.

Application Spotlight: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[15] High temperatures are often required to facilitate the catalytic cycle, especially with less reactive aryl chlorides.

While direct, side-by-side comparative studies across all these solvents are rare, the literature supports the use of diaryl ethers in high-temperature coupling protocols. For instance, the synthesis of pyrazole ligands for Suzuki-Miyaura reactions has utilized p-tolyl ether as a starting material, indicating its stability under synthetic conditions.[16] The general conditions for such reactions often involve temperatures exceeding 100-150 °C, pushing the limits of solvents like DMF.[17]

Causality Behind Solvent Choice: In a Suzuki coupling, a non-polar solvent like phenyl p-tolyl ether can be advantageous. It readily dissolves non-polar substrates and organoboron reagents while being inert to the strong bases (e.g., K₃PO₄, Cs₂CO₃) and the palladium catalyst system commonly employed.[18] In contrast, polar aprotic solvents like DMF and DMSO, while excellent at dissolving salts, can sometimes coordinate to the metal center, influencing catalytic activity. Furthermore, their removal from non-polar products often requires extensive aqueous washes, which can lead to product loss.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for a high-temperature Suzuki-Miyaura coupling reaction using phenyl p-tolyl ether as the solvent.

Objective: To couple an aryl bromide with an arylboronic acid.

Materials:

  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.0 eq, finely ground and dried)

  • Phenyl p-tolyl ether (to achieve a 0.2 M concentration of the limiting reagent)

  • Toluene

  • Deionized Water

  • Brine

  • Anhydrous MgSO₄

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add phenyl p-tolyl ether via syringe.

  • Reaction: Heat the reaction mixture to 150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with toluene.

    • Wash the organic phase with water (3x) to remove inorganic salts.

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solvent in vacuo. Note: Due to the high boiling point of phenyl p-tolyl ether, a high-vacuum pump and heating may be required for complete removal.

    • Purify the crude product by flash column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Reagents: Aryl Halide, Boronic Acid, Pd Catalyst, Base B Add Phenyl p-tolyl ether under Inert Atmosphere A->B C Heat to 150 °C with Stirring (12-24h) B->C D Cool & Dilute with Toluene C->D E Aqueous Wash (Water & Brine) D->E F Dry Organic Layer (e.g., MgSO4) E->F G Filter & Concentrate (High Vacuum) F->G H Purify via Chromatography G->H

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Solvent Removal & Work-up Considerations

A critical, practical aspect of solvent selection is the ease of product isolation.

  • Phenyl p-tolyl ether/Diphenyl ether: Being non-polar and water-immiscible, these solvents are readily separated from aqueous phases. If the desired product is non-polar, a simple extraction is highly effective. The primary challenge is the removal of the solvent itself due to its high boiling point, often requiring high-vacuum distillation.

  • DMSO, DMF, NMP: These solvents are water-miscible, which complicates extractive work-ups.[4][5][6][10][14] Removing them often involves washing the organic extract with large volumes of water, which can lead to emulsions or loss of water-soluble products. While they can be removed under reduced pressure, their high boiling points still necessitate heating, which can be detrimental to thermally sensitive products.[19]

G start Reaction Complete. Isolate Product. q1 Is Product Soluble in Non-Polar Solvent? start->q1 polar_solvent Consider Polar Solvents: DMSO, DMF, NMP q1->polar_solvent No ether_solvent Consider Ethers: Phenyl p-tolyl ether q1->ether_solvent Yes q2 Is Product Thermally Stable? workup_distill Solvent Removal: High-Vacuum Distillation q2->workup_distill Yes workup_wash Complex Work-up: Extensive Aqueous Washes polar_solvent->workup_wash workup_extract Simplified Work-up: Direct Extraction ether_solvent->workup_extract workup_extract->q2

Caption: Decision logic for solvent selection based on work-up.

Safety and Environmental Profile

Safety and environmental impact are paramount in modern chemistry.

Table 2: Comparative Safety & Handling Information

SolventKey HazardsNotes
Phenyl p-tolyl ether Eye/skin irritant. Very toxic to aquatic life with long-lasting effects.[2][20]Handle with appropriate PPE. Avoid release to the environment.[2][20]
Diphenyl ether Eye irritation, potential reproductive toxicity. High aquatic toxicity.[3]Odor can be unpleasant.[9]
DMSO Readily absorbed through the skin, can carry dissolved toxins with it.[21]Industrial grades may contain impurities.[21] Causes a characteristic garlic-like taste/odor on breath.[4][12]
DMF Suspected of causing cancer. May damage the unborn child. Liver toxicant.Use is increasingly restricted in many regions.
NMP May damage fertility or the unborn child. Causes skin and eye irritation.[22]Also facing significant regulatory scrutiny and restrictions (e.g., REACH).

Expert Insights:

The primary advantage of phenyl p-tolyl ether from a toxicological standpoint is the avoidance of the severe reproductive and carcinogenic hazards associated with DMF and NMP. However, its high aquatic toxicity is a significant environmental consideration, necessitating careful waste management and disposal.[2][20] DMSO is often considered a "greener" alternative to DMF and NMP, but its unique ability to rapidly penetrate the skin requires extreme caution to prevent the absorption of dissolved hazardous materials.[4][21]

Conclusion and Recommendations

Phenyl p-tolyl ether presents a robust and valuable alternative to traditional high-boiling polar aprotic solvents, particularly under specific circumstances.

Consider Phenyl p-tolyl ether when:

  • High Temperatures are Required: Your reaction requires temperatures above 200 °C.

  • Your Product is Non-Polar: A simple extractive work-up is desirable to separate your product from inorganic salts and byproducts.

  • Avoiding NMP/DMF is a Priority: You are working under regulatory constraints or wish to avoid the specific reproductive health hazards of NMP and DMF.

  • Thermal Stability is Key: The reaction is prolonged, and solvent stability is critical to prevent byproduct formation.

Exercise caution when:

  • Your Product is Thermally Labile: The high temperatures required for solvent removal via distillation could degrade your final product.

  • Aqueous Waste is a Concern: Its high aquatic toxicity requires stringent waste disposal protocols.[2][20]

By understanding the distinct property profile of phenyl p-tolyl ether, researchers can add a powerful tool to their solvent selection toolbox, enabling challenging chemical transformations while simplifying product isolation and improving the safety profile of their work.

References

  • Dimethyl sulfoxide - Wikipedia. en.wikipedia.org. [Link]
  • Dimethylformamide - Wikipedia. en.wikipedia.org. [Link]
  • DMSO Physical Properties - gChem Global. gchem.com. [Link]
  • Dimethylformamide (DMF) - Common Organic Chemistry. www.organic-chemistry.org. [Link]
  • N-methyl-2-pyrrolidone (NMP) - PENPET Petrochemical Trading. www.penpet.de. [Link]
  • Diphenyl ether - Grokipedia. grokipedia.org. [Link]
  • NMP Functional Properties. www.zsmct.com. [Link]
  • Technical Data Sheet DMF - kian resin chemical company. kianresin.com. [Link]
  • Dimethylformamide (DMF) | Specs, Uses & Chemical Suppliers. meadowschemical.com. [Link]
  • Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]
  • DMSO: Uses and Risks - WebMD. www.webmd.com. [Link]
  • Dimethyl sulfoxide also known as DMSO is a colourless highly polar organic liquid with the chemical formula C 2 H 6 OS that was discovered in 1866. - BYJU'S. byjus.com. [Link]
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  • Diphenyl ether - Wikipedia. en.wikipedia.org. [Link]
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  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction - MDPI. www.mdpi.com. [Link]

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A Prospective Analysis of 1-Methyl-4-phenoxybenzene Derivatives in Organic Electronics: A Guide for Materials Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel materials for next-generation organic electronics, the exploration of new molecular scaffolds is paramount. This guide provides a prospective analysis of 1-methyl-4-phenoxybenzene derivatives, a yet-unexplored class of compounds, as potential candidates for various applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). While direct experimental data on this specific family of molecules is scarce, this document, intended for researchers and scientists in materials science and drug development, will leverage established principles of molecular design and structure-property relationships to predict their potential performance and outline the experimental pathways for their validation.

The this compound Core: An Electronic Structure Perspective

The foundational building block, this compound, possesses a simple yet intriguing electronic structure. It is comprised of a diphenyl ether core with a methyl substituent on one of the phenyl rings.

  • The Diphenyl Ether Core: The ether linkage introduces a degree of flexibility to the molecule. The oxygen atom, with its lone pairs of electrons, can participate in resonance with the adjacent phenyl rings, exhibiting a weak electron-donating (mesomeric) effect. This can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

  • The Methyl Group: The methyl group is generally considered a weak electron-donating group through an inductive effect and hyperconjugation.[1] Its presence is expected to slightly raise the HOMO level of the substituted phenyl ring.

This combination suggests that the this compound scaffold is inherently weakly electron-donating, making it a potentially suitable core for modification into hole-transporting materials (HTMs) or host materials for emissive layers.

Strategic Molecular Design: Tailoring Derivatives for Specific Functions

The true potential of the this compound core lies in its amenability to chemical functionalization. By strategically adding electron-donating or electron-withdrawing groups, its electronic properties can be fine-tuned for specific roles within an organic electronic device.

Designing Hole-Transporting Materials (HTMs)

For a material to function effectively as an HTM, it should possess a suitable HOMO level for efficient hole injection from the anode, high hole mobility, and good thermal and morphological stability. The inclusion of an ether structure has been shown to promote good planar stacking and enhance hole-transporting ability.[2]

Proposed Derivatives:

To enhance the hole-transporting properties of the this compound core, we propose the introduction of well-known hole-transporting moieties, such as triarylamines.

  • Derivative A1: Substitution with one or more triphenylamine (TPA) units. TPA is a classic electron-donating group known to enhance hole mobility.

  • Derivative A2: Incorporation of carbazole moieties, which are also excellent hole-transporting groups with good thermal stability.

These modifications are predicted to raise the HOMO level, facilitating better energy level alignment with common anodes like ITO, and to improve intermolecular electronic coupling for efficient charge hopping.

Designing Electron-Transporting Materials (ETMs)

Efficient ETMs require low-lying LUMO levels for electron injection from the cathode, high electron mobility, and good stability in the reduced state.

Proposed Derivatives:

To engineer the this compound scaffold for electron transport, electron-withdrawing groups should be incorporated.

  • Derivative B1: Introduction of nitrogen-containing heterocycles like pyridine, pyrimidine, or triazine. These groups are known to lower the LUMO energy.

  • Derivative B2: Substitution with cyano (-CN) or sulfonyl (-SO₂R) groups. These are powerful electron-withdrawing groups that can significantly lower the LUMO level.

These modifications are expected to lower the LUMO energy, facilitating electron injection, and could potentially lead to n-type semiconductor behavior.

Designing Host Materials for Phosphorescent OLEDs (PhOLEDs)

Host materials in PhOLEDs need to have a high triplet energy (ET) to confine the excitons on the phosphorescent guest emitter, as well as balanced hole and electron transport properties.

Proposed Derivatives:

To create a host material, a bipolar design approach is often effective, incorporating both electron-donating and electron-accepting moieties.

  • Derivative C1: A bipolar molecule featuring a carbazole unit (donor) on one side of the this compound core and a benzonitrile unit (acceptor) on the other. This could lead to balanced charge transport and a high triplet energy.[3]

The diphenyl ether core itself can contribute to a high triplet energy by disrupting conjugation compared to more rigid, fully conjugated systems.

Predictive Performance Metrics: A Tabulated Overview

The following table summarizes the predicted electronic properties and potential performance of the proposed hypothetical derivatives based on established structure-property relationships. These values are qualitative predictions and would require experimental or computational verification.

Derivative IDProposed FunctionalizationPredicted RolePredicted HOMO (eV)Predicted LUMO (eV)Predicted Key Performance Metric
A1 TriphenylamineHTMHigh (~ -5.1 to -5.3)Mid (~ -2.0 to -2.2)High Hole Mobility
A2 CarbazoleHTMHigh (~ -5.2 to -5.4)Mid (~ -2.1 to -2.3)Good Thermal Stability, High Hole Mobility
B1 Pyridine/PyrimidineETMLow (~ -5.8 to -6.0)Low (~ -2.7 to -2.9)High Electron Mobility
B2 Cyano/SulfonylETMLow (~ -6.0 to -6.2)Low (~ -2.9 to -3.1)Good Electron Injection
C1 Carbazole & BenzonitrileHostMid (~ -5.5 to -5.7)Mid (~ -2.4 to -2.6)High Triplet Energy, Balanced Transport

Experimental Validation: Protocols for Synthesis and Device Characterization

The validation of these hypothetical materials requires a systematic experimental workflow, encompassing synthesis, characterization, and device fabrication and testing.

Synthesis of this compound Derivatives

The synthesis of the proposed derivatives would likely involve standard cross-coupling reactions such as the Buchwald-Hartwig amination for attaching amine-containing groups (TPA, carbazole) or Suzuki and Stille couplings for introducing other aromatic and heteroaromatic moieties.

dot

Caption: Synthetic workflow for proposed derivatives.

Fabrication of Organic Light-Emitting Diodes (OLEDs)

A standard multi-layer OLED structure would be fabricated to test the performance of the synthesized materials.

Step-by-Step Protocol:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Injection Layer (HIL) Deposition: A hole injection layer, such as PEDOT:PSS, is spin-coated onto the ITO substrate to facilitate hole injection.

  • Hole Transport Layer (HTL) Deposition: The synthesized HTM (e.g., Derivative A1 or A2) is dissolved in a suitable organic solvent and spin-coated on top of the HIL.

  • Emissive Layer (EML) Deposition:

    • For testing host materials (e.g., Derivative C1), the host is co-deposited with a phosphorescent guest emitter (e.g., Ir(ppy)₃) via thermal evaporation or spin-coating from a solution containing both materials.

    • If the material is tested as an emitter, it is deposited as a neat film or doped into a host matrix.

  • Electron Transport Layer (ETL) Deposition: The synthesized ETM (e.g., Derivative B1 or B2) or a standard ETM like TPBi is thermally evaporated onto the emissive layer.

  • Cathode Deposition: A low work function metal cathode (e.g., LiF/Al) is deposited by thermal evaporation through a shadow mask to define the active area of the device.

  • Encapsulation: The completed device is encapsulated to protect it from atmospheric moisture and oxygen.

dot

OLED_Fabrication sub Glass Substrate ito ITO (Anode) hil HIL (e.g., PEDOT:PSS) htl HTL (e.g., Derivative A1) eml EML (e.g., Derivative C1 + Guest) etl ETL (e.g., Derivative B1) cathode Cathode (e.g., LiF/Al)

Caption: Standard OLED device architecture.

Fabrication of Organic Field-Effect Transistors (OFETs)

A bottom-gate, top-contact OFET architecture is commonly used for material screening.

Step-by-Step Protocol:

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively.

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the crystallinity and morphology of the organic semiconductor film.

  • Organic Semiconductor Deposition: The synthesized material (e.g., a derivative designed for high charge mobility) is deposited onto the treated dielectric surface via spin-coating or thermal evaporation.

  • Source/Drain Electrode Deposition: Source and drain electrodes (typically gold) are thermally evaporated onto the organic semiconductor layer through a shadow mask.

dot

OFET_Fabrication gate Gate (n+-Si) dielectric Gate Dielectric (SiO₂) semiconductor Organic Semiconductor (e.g., Derivative A1 or B1) electrodes Source (Au) Drain (Au)

Caption: Bottom-gate, top-contact OFET structure.

Performance Characterization
  • OLEDs: The fabricated devices would be characterized for their current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and electroluminescence spectra.

  • OFETs: The OFETs would be characterized by measuring their output and transfer characteristics to determine key parameters such as charge carrier mobility (µ), on/off current ratio, and threshold voltage (Vth).[4]

Conclusion and Future Outlook

While this compound derivatives have not yet been established as a class of materials for organic electronics, this prospective analysis suggests that their core structure holds potential for the development of new hole-transporting, electron-transporting, and host materials. The flexible diphenyl ether core, combined with the weak electron-donating methyl group, provides a versatile platform for synthetic modification. By applying rational design principles and leveraging well-understood structure-property relationships, it is plausible to engineer derivatives with tailored electronic properties for high-performance OLEDs and OFETs. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis, fabrication, and characterization necessary to validate these predictions and potentially uncover a new and valuable class of organic electronic materials.

References

  • Methyl group electron-releasing effects. (2013). The Student Room. [Link]
  • Shao, G. (2019).
  • Wang, Q., et al. (n.d.). A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs. RSC Publishing.
  • Mori, T., et al. (2009). Organic semiconductors for organic field-effect transistors.

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A Comparative Guide to Isotopic Labeling Strategies for Elucidating the Reaction Mechanisms of p-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of isotopic labeling strategies to definitively confirm the reaction mechanisms of p-phenoxytoluene. As a foundational diaryl ether, p-phenoxytoluene serves as a critical model compound for understanding the cleavage of C-O bonds in more complex systems, from lignin in biorefineries to the metabolic pathways of pharmaceuticals.[1][2] We will move beyond theoretical discussions to provide actionable, field-proven protocols, explaining the causality behind each experimental choice to ensure your studies are both robust and conclusive.

The Mechanistic Puzzle: How Does p-Phenoxytoluene React?

The central question in the reactivity of p-phenoxytoluene is the cleavage of its diaryl ether bond. This is a strong bond, and its scission can proceed through several distinct pathways depending on the reaction conditions.[3][4] Understanding the operative mechanism is paramount for optimizing reaction yields, designing selective catalysts, or predicting degradation pathways.

Potential mechanisms include:

  • Nucleophilic Aromatic Substitution (SₙAr): This pathway involves the attack of a nucleophile on one of the aromatic rings, displacing the other as a leaving group. It is typically favored in electron-deficient aromatic systems.[5][6]

  • Radical-Nucleophilic Aromatic Substitution (Sₙ1): A chain reaction mechanism initiated by an electron transfer, forming a radical anion that subsequently fragments.[7] This pathway does not require the strong electron-withdrawing groups typical of SₙAr.[7]

  • Transition Metal-Catalyzed Hydrogenolysis: In many industrial and research settings, catalysts like Palladium (Pd) are used to cleave the C-O bond via processes involving oxidative addition and reductive elimination.[1][2][8]

  • Acid-Catalyzed Cleavage: Under strong acidic conditions, the ether oxygen can be protonated, creating a good leaving group and facilitating nucleophilic attack via an Sₙ1 or Sₙ2-type mechanism.[4][9][10]

Distinguishing between these possibilities with certainty requires a method that can track the exact fate of atoms and bonds during the reaction. Isotopic labeling is the definitive tool for this purpose.[11][12][13]

The Power of Isotopic Labeling: A Comparison of Core Strategies

Isotopic labeling allows us to "mark" specific atoms within a molecule and follow their journey into the final products.[12] By strategically placing heavier isotopes like Oxygen-18 (¹⁸O), Carbon-13 (¹³C), or Deuterium (²H), we can answer fundamental mechanistic questions.

Isotopic Strategy Primary Objective Key Analytical Technique Core Mechanistic Insight
Oxygen-18 (¹⁸O) Labeling Identify the precise C-O bond that is cleaved.Mass Spectrometry (GC-MS, LC-MS)Determines whether the C(phenyl)-O or C(tolyl)-O bond breaks.
Carbon-13 (¹³C) Labeling Unambiguously track the carbon skeleton of each aromatic ring.¹³C NMR Spectroscopy, Mass SpectrometryConfirms the origin of the resulting phenol and cresol fragments.
Deuterium (²H) Labeling Determine if C-H bond cleavage is rate-limiting.Kinetic Analysis (GC, HPLC)Calculates the Kinetic Isotope Effect (KIE) to probe the rate-determining step.

Strategy 1: Oxygen-18 (¹⁸O) Labeling — Pinpointing the Cleavage Site

The most direct way to determine which C-O bond breaks is to label the ether oxygen itself. This experiment provides a clear, unambiguous answer to the question of bond scission.

Causality Behind the Choice: Oxygen has two C-O bonds in p-phenoxytoluene. By labeling the central oxygen with ¹⁸O, its location in the products—either in the resulting phenol or the p-cresol—directly reveals which bond was broken. This is the cornerstone of any mechanistic study on this molecule.

G cluster_synthesis Synthesis of ¹⁸O-labeled Substrate cluster_reaction Reaction & Cleavage phenol Phenol ullmann Ullmann Condensation phenol->ullmann p_bromo p-Bromotoluene p_bromo->ullmann h2o18 H₂¹⁸O or K₂C¹⁸O₃ h2o18->ullmann labeled_ether p-Phen[¹⁸O]oxytoluene ullmann->labeled_ether labeled_ether_react p-Phen[¹⁸O]oxytoluene reaction_cond Reaction Conditions labeled_ether_react->reaction_cond pathA Pathway A: C(phenyl)-O Cleavage reaction_cond->pathA Nu:- attacks phenyl ring pathB Pathway B: C(tolyl)-O Cleavage reaction_cond->pathB Nu:- attacks tolyl ring productA1 Phen[¹⁸O]ol pathA->productA1 productA2 Toluene pathA->productA2 productB1 Phenol pathB->productB1 productB2 p-Cres[¹⁸O]ol pathB->productB2

Caption: Synthesis and potential cleavage pathways of ¹⁸O-labeled p-phenoxytoluene.

Expected Outcomes for ¹⁸O Labeling
Observed Product Interpretation Likely Mechanism(s)
Phen[¹⁸O ]olThe C(phenyl)-O bond was cleaved.SₙAr at the unsubstituted phenyl ring.
p-Cres[¹⁸O ]olThe C(tolyl)-O bond was cleaved.SₙAr at the more electron-rich tolyl ring (if activated).
Experimental Protocol: ¹⁸O Labeling Study

This protocol is self-validating because the mass difference (+2 Da) is a direct and unmistakable signal of the label's location.

  • Synthesis of p-Phen[¹⁸O]oxytoluene:

    • The most common method is the Ullmann condensation.[14][15] React phenol with p-bromotoluene in the presence of a copper catalyst and a base. To incorporate the label, perform the reaction in the presence of H₂¹⁸O, which will exchange with the phenoxide oxygen, or use a pre-synthesized phen[¹⁸O]ol.

    • Reaction: Phenol + p-Bromotoluene --(CuI, Base, H₂¹⁸O)--> p-Phen[¹⁸O]oxytoluene.

    • Purification: Purify the product via column chromatography to remove unreacted starting materials.

    • Validation: Confirm the incorporation and purity of the labeled starting material using high-resolution mass spectrometry (HRMS) and ¹³C NMR.

  • Cleavage Reaction:

    • Dissolve the purified p-Phen[¹⁸O]oxytoluene in an appropriate solvent.

    • Introduce the reactant (e.g., a nucleophile like sodium methoxide, a catalyst like Pd/C under H₂, or a strong acid like HBr).

    • Run the reaction under controlled conditions (temperature, time, atmosphere).

  • Product Analysis:

    • Quench the reaction and extract the organic products.

    • Inject an aliquot of the product mixture into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Data Interpretation:

      • Obtain the mass spectrum for the phenol peak and the p-cresol peak.

      • Compare the molecular ion (M⁺) peak of the product phenols with standard, unlabeled samples.

      • The presence of an M+2 peak in either the phenol or p-cresol fraction confirms the location of the ¹⁸O label and thus the site of bond cleavage.[16][17]

Strategy 2: Deuterium (²H) Labeling — Probing the Rate-Determining Step with KIE

While ¹⁸O labeling tells us what bond breaks, Deuterium labeling can help tell us how it breaks by revealing if a C-H bond cleavage is involved in the slowest step of the reaction. This is known as the Kinetic Isotope Effect (KIE).

Causality Behind the Choice: A C-D bond is stronger and broken more slowly than a C-H bond. If the rate of the reaction slows down significantly when a specific hydrogen is replaced with deuterium (kH/kD > 1), that C-H bond cleavage must be part of the rate-determining step. If the rate is unchanged (kH/kD ≈ 1), C-H bond cleavage is not rate-limiting. This is invaluable for ruling out mechanisms that invoke C-H activation or rate-limiting deprotonation in the slow step.[18][19]

G cluster_exp1 Experiment 1: Unlabeled cluster_exp2 Experiment 2: Labeled cluster_calc KIE Calculation start_H p-Phenoxytoluene (Unlabeled) react_H Reaction Conditions start_H->react_H monitor_H Monitor Reaction (GC/HPLC) react_H->monitor_H rate_H Calculate Rate (kH) monitor_H->rate_H kie_calc KIE = kH / kD rate_H->kie_calc start_D p-Phenoxytoluene-d₅ (Deuterated Phenoxy Ring) react_D Identical Reaction Conditions start_D->react_D monitor_D Monitor Reaction (GC/HPLC) react_D->monitor_D rate_D Calculate Rate (kD) monitor_D->rate_D rate_D->kie_calc

Caption: Experimental workflow for a Kinetic Isotope Effect (KIE) study.

Expected Outcomes for KIE Studies
Observed KIE (kH/kD) Interpretation Mechanistic Implication
≈ 1No primary KIE. C-H bond cleavage is not involved in the rate-determining step.Consistent with SₙAr or Sₙ1 where C-O cleavage or nucleophilic attack is rate-limiting.
> 1 (typically 2-7)Significant primary KIE observed.Suggests a mechanism where C-H bond cleavage is rate-limiting (e.g., certain catalytic cycles involving C-H activation).
Experimental Protocol: KIE Study

This protocol's validity rests on the precise replication of reaction conditions for both the labeled and unlabeled experiments.

  • Synthesis of Deuterated p-Phenoxytoluene:

    • To probe reactions on the phenoxy ring, synthesize p-(phenoxy-d₅)-toluene. This can be achieved via the Ullmann coupling of phenol-d₆ with p-bromotoluene.

    • Alternatively, deuteration of aromatic rings can be accomplished via acid-catalyzed exchange using a strong deuterated acid like D₂SO₄ in D₂O.[20][21]

    • Validation: Confirm the level and position of deuterium incorporation using ¹H NMR (disappearance of signals) and Mass Spectrometry.

  • Parallel Kinetic Experiments:

    • Set up two identical reactions side-by-side. One with unlabeled p-phenoxytoluene and one with the deuterated analogue.

    • Crucial: Ensure all parameters are identical: concentration, temperature, catalyst loading, stirring rate, and solvent volume.

    • At timed intervals, withdraw an aliquot from each reaction. Quench the reaction immediately (e.g., by adding acid/base or cooling rapidly).

  • Rate Monitoring and Calculation:

    • Analyze each aliquot by GC or HPLC to determine the concentration of the starting material over time.

    • Plot ln[reactant] vs. time for both reactions. For a first-order reaction, the slope of this line is the negative of the rate constant (-k).

    • Determine the rate constant for the unlabeled reaction (kH) and the deuterated reaction (kD).

    • Calculate the KIE = kH / kD.

A Self-Validating Conclusion: Synthesizing the Data

  • Scenario: A reaction is performed to cleave p-phenoxytoluene.

    • An ¹⁸O-labeling study shows the label exclusively in the phenol product, indicating C(phenyl)-O bond scission.

    • A complementary ¹³C-labeling study using p-([1-¹³C]-phenoxy)toluene confirms that the ¹³C label is found in the phenol product.

    • A KIE study using p-(phenoxy-d₅)-toluene yields a KIE of 1.05.

By thoughtfully designing and comparing the outcomes of these distinct isotopic labeling experiments, researchers can move from hypothesis to certainty, building a robust and defensible understanding of the chemical transformations of p-phenoxytoluene and related diaryl ethers.

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A Guide to Inter-Laboratory Comparison of 4-Methyldiphenyl Ether Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. 4-Methyldiphenyl ether, a key building block in various synthetic pathways, is no exception. Ensuring its purity across different laboratories and suppliers is critical for consistent manufacturing processes and the integrity of final products. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 4-Methyldiphenyl ether purity analysis, rooted in established scientific principles and practical, field-proven insights.

Introduction: The Imperative of Purity in Synthesis

4-Methyldiphenyl ether (4-MDPE) serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable byproducts, and compromised final product performance and safety. Therefore, a robust and harmonized analytical approach to purity assessment is paramount.

This guide outlines a systematic approach to an inter-laboratory comparison study, designed to assess and ensure the reliability of purity measurements for 4-MDPE. By adhering to standardized methodologies and statistical frameworks, participating laboratories can validate their analytical performance, identify potential discrepancies, and work towards achieving consensus and consistency in their results.

Understanding Potential Impurities in 4-Methyldiphenyl Ether

A thorough understanding of the synthetic routes to 4-Methyldiphenyl ether is fundamental to anticipating potential impurities. The most common laboratory and industrial-scale syntheses are variations of the Williamson ether synthesis or the Ullmann condensation.

  • Williamson Ether Synthesis: This method typically involves the reaction of a p-cresol salt (p-cresoxide) with an aryl halide, such as bromobenzene, in the presence of a copper catalyst.

  • Ullmann Condensation: This reaction involves the coupling of p-cresol with an activated aryl halide, also using a copper catalyst.

Based on these synthetic pathways, the most probable impurities include:

  • Unreacted Starting Materials:

    • p-Cresol

    • Bromobenzene (or other aryl halide)

  • Isomeric Impurities:

    • 2-Methyldiphenyl ether

    • 3-Methyldiphenyl ether (if the starting p-cresol is not isomerically pure)

  • Side-Reaction Byproducts:

    • 4,4'-Dimethylbiphenyl (from the self-coupling of the starting materials)

    • Diphenyl ether (if phenol is present as an impurity in the cresol)

The analytical method chosen for purity analysis must be capable of separating and quantifying these potential impurities from the main 4-Methyldiphenyl ether peak.

The Analytical Cornerstone: Gas Chromatography with Flame Ionization Detection (GC-FID)

For the analysis of volatile and semi-volatile organic compounds like 4-Methyldiphenyl ether, Gas Chromatography with Flame Ionization Detection (GC-FID) is the technique of choice.[1][2] Its robustness, high resolution, and the near-universal response of the FID detector to hydrocarbons make it ideal for purity determination.[2][3]

Recommended GC-FID Protocol

The following protocol is a self-validating system, designed to ensure accuracy and reproducibility. The causality behind each parameter selection is explained to provide a deeper understanding of the methodology.

Sample Preparation:

  • Solvent Selection: Use a high-purity solvent in which 4-Methyldiphenyl ether and its potential impurities are readily soluble. Acetone or Dichloromethane (HPLC grade or higher) are suitable choices.

  • Concentration: Accurately weigh approximately 100 mg of the 4-Methyldiphenyl ether sample into a 10 mL volumetric flask. Dissolve in and dilute to the mark with the chosen solvent. This concentration is a starting point and may be adjusted based on instrument sensitivity.

  • Homogenization: Ensure the sample is completely dissolved by vortexing or sonicating for a few minutes.

GC-FID Instrumentation and Parameters:

ParameterRecommended SettingRationale
Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides excellent separation of aromatic compounds based on boiling point and polarity differences.
Carrier Gas Helium or HydrogenHelium is a safe and effective carrier gas. Hydrogen can provide faster analysis times and better resolution but requires additional safety precautions.
Flow Rate 1.0 mL/min (constant flow)An optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without causing thermal degradation of the analyte or its impurities.
Injection Volume 1 µLA standard injection volume that prevents column overloading and peak distortion.
Split Ratio 50:1A higher split ratio is used for purity analysis to avoid overloading the column with the main component and to ensure sharp peaks for minor impurities.
Oven Temperature Program - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutesThe initial temperature allows for the separation of any volatile impurities. The ramp rate provides good separation of the main peak and its closely eluting isomers and byproducts. The final hold ensures that any less volatile components are eluted from the column.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds and provides a linear response over a wide concentration range.
Detector Temperature 300 °CMust be higher than the final oven temperature to prevent condensation of the analytes in the detector.
Makeup Gas (N2) 25 mL/minOptimizes the detector response.
Hydrogen Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidant for the FID flame.

Structuring the Inter-Laboratory Comparison

A successful inter-laboratory comparison hinges on meticulous planning and a clear, logical workflow. The principles outlined in standards such as ASTM E691, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method," and ISO 5725, "Accuracy (trueness and precision) of measurement methods and results," provide a robust framework.[4][5][6][7]

Study Design and Execution

The following diagram illustrates the key phases of the inter-laboratory study:

InterLab_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives (e.g., assess reproducibility, validate method) P2 Select Homogeneous 4-MDPE Sample P1->P2 P3 Prepare & Distribute Sample Aliquots & Protocol P2->P3 L1 Lab 1 Analysis P3->L1 L2 Lab 2 Analysis P3->L2 Ln Lab n Analysis P3->Ln D1 Collect & Tabulate Raw Data L1->D1 L2->D1 Ln->D1 D2 Statistical Analysis (ASTM E691 / ISO 5725) D1->D2 D3 Identify Outliers & Investigate Discrepancies D2->D3 D4 Final Report Generation D3->D4

Caption: Workflow for the inter-laboratory comparison study.

Statistical Evaluation of Results

The core of the inter-laboratory comparison is the statistical analysis of the submitted data. This allows for an objective assessment of the analytical method's precision under different conditions.

  • Repeatability (within-laboratory precision): This measures the variability of results obtained by a single laboratory under the same operating conditions over a short period.

  • Reproducibility (between-laboratory precision): This measures the variability of results obtained by different laboratories analyzing the same sample.

The statistical analysis, as detailed in ASTM E691, involves calculating key parameters such as the repeatability standard deviation (sr) and the reproducibility standard deviation (sR). These values are crucial for establishing a consensus on the purity of the material and for setting realistic specifications.

Data Presentation and Interpretation: A Hypothetical Case Study

To illustrate the application of this guide, consider a hypothetical inter-laboratory study with five participating laboratories. Each laboratory analyzed the same batch of 4-Methyldiphenyl ether using the recommended GC-FID protocol.

Summary of Purity Results
LaboratoryPurity (%)Standard Deviation (n=3)Identified Impurities (%)
Lab 199.850.02p-Cresol (0.05), Isomer A (0.10)
Lab 299.820.03p-Cresol (0.06), Isomer A (0.12)
Lab 399.650.05p-Cresol (0.15), Isomer A (0.20)
Lab 499.880.01p-Cresol (0.04), Isomer A (0.08)
Lab 599.210.15p-Cresol (0.35), Isomer A (0.44)
Interpretation of Results

In this hypothetical scenario, Laboratories 1, 2, and 4 show good agreement in their purity assessments, with low standard deviations, indicating high repeatability. Laboratory 3 reports a slightly lower purity, which may warrant a review of their integration parameters or system calibration. Laboratory 5's result is a clear outlier, with a significantly lower purity value and higher standard deviation. This would trigger an investigation into potential issues such as sample handling, instrument performance, or data processing errors.

Troubleshooting and Addressing Discrepancies

When a laboratory's results deviate significantly from the consensus, a systematic troubleshooting process is essential.

Troubleshooting_Flowchart Start Out-of-Specification Result Identified Check1 Review Raw Data & Chromatograms Start->Check1 Decision1 Integration or Processing Error? Check1->Decision1 Action1 Re-process Data & Recalculate Results Decision1->Action1 Yes Check2 Verify Instrument Performance Logs Decision1->Check2 No End Resolved Action1->End Decision2 System Suitability Failure? Check2->Decision2 Action2 Perform Instrument Maintenance & Re-analysis Decision2->Action2 Yes Check3 Examine Sample Preparation Records Decision2->Check3 No Action2->End Decision3 Deviation from Protocol? Check3->Decision3 Action3 Prepare New Sample & Re-analyze Decision3->Action3 Yes Decision3->End No, Escalate Action3->End

Caption: Decision-making flowchart for troubleshooting divergent results.

Conclusion: Fostering a Culture of Quality and Consistency

An inter-laboratory comparison of 4-Methyldiphenyl ether purity analysis is more than a technical exercise; it is a commitment to quality and consistency. By adopting a standardized analytical protocol, adhering to rigorous statistical evaluation, and fostering open communication between laboratories, the scientific and industrial communities can ensure the reliability of this critical synthetic intermediate. This guide provides a robust framework to achieve these goals, ultimately contributing to the development of safer and more effective final products.

References

  • ASTM E691-18, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2018, www.astm.org
  • ISO 5725-1:1994, Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions, International Organization for Standardization, Geneva, Switzerland, 1994, www.iso.org
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  • National Center for Biotechnology Information. (2020, November 10). A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase.
  • Agilent Technologies. (2018, August 7). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
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A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of Commercial 1-Methyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistency of raw materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible scientific outcomes are built. In this guide, we delve into the critical assessment of batch-to-batch consistency for a widely used commercial chemical, 1-Methyl-4-phenoxybenzene (CAS 1706-12-3). This compound, also known as 4-phenoxytoluene, serves as a key building block in the synthesis of various pharmaceutical agents and advanced materials. Variations in its purity, impurity profile, and physical properties from one batch to another can have profound impacts on reaction kinetics, yield, and the safety and efficacy of the final product.

This guide is structured to provide a comprehensive framework for the rigorous evaluation of this compound, moving beyond simple pass/fail criteria to a deeper understanding of material attributes. We will explore the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present comparative data to illustrate the importance of a multi-faceted approach to quality assessment. Our methodology is grounded in the principles of scientific integrity, ensuring that each analytical step contributes to a self-validating system of quality assurance, in alignment with regulatory expectations such as those outlined by the FDA and the International Council for Harmonisation (ICH).[1][2][3][4]

The "Why": Understanding Potential Impurities in this compound

A robust assessment of batch-to-batch consistency begins with an understanding of the potential impurities that may arise during the synthesis of this compound. The two most common industrial synthesis routes are the Ullmann condensation and the Williamson ether synthesis. Each of these pathways presents a unique profile of potential byproducts and residual starting materials.

The Ullmann condensation typically involves the copper-catalyzed reaction of a phenol with an aryl halide.[2][5] In the case of this compound, this could involve the reaction of p-cresol with bromobenzene or phenol with 4-bromotoluene. Potential impurities from this route include:

  • Residual Starting Materials: p-cresol, phenol, bromobenzene, 4-bromotoluene.

  • Homocoupling Byproducts: Biphenyl, 4,4'-dimethylbiphenyl.

  • Positional Isomers: 2-phenoxytoluene, 3-phenoxytoluene, if the starting materials are not isomerically pure.

  • Residual Catalyst: Copper salts.

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[3][6][7][8][9] For this compound, this would typically be the reaction of sodium or potassium p-cresolate with bromobenzene. Potential impurities from this SN2 reaction include:

  • Residual Starting Materials: p-cresol, bromobenzene.

  • Products of Elimination Reactions: Particularly if secondary or tertiary halides are present as impurities.

  • Unreacted Alkoxide: Sodium or potassium p-cresolate.

Understanding these potential impurities is paramount as it informs the selection and optimization of analytical methods to ensure their detection and quantification.

A Multi-Modal Analytical Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of a compound's purity and physical properties. A comprehensive assessment of this compound necessitates a combination of chromatographic, spectroscopic, and thermal analysis techniques. The following diagram illustrates the logical workflow for assessing batch-to-batch consistency.

Batch Consistency Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Physicochemical Characterization cluster_3 Data Analysis & Comparison Sample Receive Commercial Batches (Batch A, Batch B, Batch C) Appearance Visual Appearance (Color, Form) Sample->Appearance Solubility Solubility Checks Appearance->Solubility HPLC HPLC-UV (Purity Assay, Impurity Profiling) Solubility->HPLC GCMS GC-MS (Volatile Impurities, Isomer Identification) HPLC->GCMS NMR NMR Spectroscopy (Structural Confirmation, qNMR) GCMS->NMR DSC Differential Scanning Calorimetry (DSC) (Melting Point, Thermal Purity) NMR->DSC Data_Analysis Compare Data Across Batches (Purity, Impurity Levels, Thermal Properties) DSC->Data_Analysis Acceptance Assess Against Acceptance Criteria Data_Analysis->Acceptance Final_Report Final_Report Acceptance->Final_Report Generate Comparison Guide

Caption: Workflow for assessing batch-to-batch consistency.

Comparative Data Analysis of Commercial Batches

To illustrate the practical application of our analytical workflow, we present hypothetical data from the analysis of three commercial batches of this compound, designated as Batch A, Batch B, and Batch C.

Table 1: Chromatographic Purity and Impurity Profile
ParameterBatch ABatch BBatch CAcceptance Criteria
HPLC Purity (%) 99.8599.5299.91≥ 99.5%
Individual Unspecified Impurity (HPLC, %) 0.080.150.05≤ 0.10%
Total Impurities (HPLC, %) 0.150.480.09≤ 0.50%
Residual p-Cresol (GC-MS, %) 0.020.11< 0.01≤ 0.05%
Residual Phenol (GC-MS, %) < 0.010.03< 0.01≤ 0.05%
2-Phenoxytoluene (GC-MS, %) Not Detected0.09Not Detected≤ 0.05%

Analysis: Batch A and C comfortably meet all acceptance criteria. Batch B, however, shows a higher level of total impurities, with one unspecified impurity exceeding the 0.10% identification threshold as per ICH Q3A guidelines.[10][11][12][13][14] Furthermore, the levels of residual p-cresol and the positional isomer 2-phenoxytoluene are elevated in Batch B, suggesting potential issues in the manufacturing or purification process of the supplier.

Table 2: Physicochemical Properties
ParameterBatch ABatch BBatch CAcceptance Criteria
Melting Point (DSC, Onset, °C) 28.527.828.627.0 - 29.0 °C
Purity by DSC (%) 99.999.699.9≥ 99.5%

Analysis: The thermal analysis by DSC corroborates the chromatographic data.[15] The lower melting point and purity of Batch B are consistent with the higher impurity levels detected by HPLC and GC-MS. Batches A and C exhibit sharp melting endotherms and high purity, indicative of consistent and high-quality material.

Experimental Protocols

The following are detailed protocols for the key analytical techniques used in this assessment.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay and Impurity Profiling

Rationale: HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[16] A reversed-phase method provides excellent separation of this compound from both more polar and less polar impurities.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of mobile phase.

  • Analysis: Perform triplicate injections for each sample. Calculate the area percent of the main peak and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomer Identification

Rationale: GC-MS is highly effective for the separation and identification of volatile and semi-volatile compounds, making it ideal for detecting residual starting materials and positional isomers.[17][18] The mass spectrometer provides definitive identification of co-eluting peaks.

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy provides unambiguous structural confirmation of the main component and can be used to identify major impurities.[19][20][21][22][23]

Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Data Interpretation: Compare the obtained spectra with reference spectra for this compound to confirm its identity and structure. The characteristic signals for this compound in ¹H NMR (CDCl3) are approximately δ 7.3 (m, 2H), 7.1 (d, 2H), 7.0 (t, 1H), 6.9 (d, 2H), 2.3 (s, 3H). In ¹³C NMR (CDCl3), characteristic signals appear around δ 157.8, 155.1, 132.8, 130.3, 129.8, 123.1, 119.0, 118.8, 20.8.

Differential Scanning Calorimetry (DSC) for Thermal Purity and Melting Point

Rationale: DSC is a powerful technique for determining the melting point and assessing the purity of crystalline solids.[15] The presence of impurities typically leads to a depression and broadening of the melting endotherm.

Protocol:

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum pan and hermetically seal.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 0 °C to 50 °C.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis: Determine the onset temperature of the melting endotherm and calculate the purity using the instrument's software based on the van't Hoff equation.

Conclusion and Recommendations

The comprehensive assessment of three commercial batches of this compound demonstrates the critical importance of a multi-modal analytical approach to ensure batch-to-batch consistency. While Batches A and C exhibit high purity and consistent properties, Batch B highlights the potential for significant variation in commercial raw materials. The elevated levels of impurities in Batch B could have detrimental effects on downstream processes, potentially leading to failed reactions, out-of-specification products, and regulatory challenges.

For researchers, scientists, and drug development professionals, it is imperative to establish a robust internal quality assessment program for critical raw materials. This should include:

  • Vendor Qualification: A thorough evaluation of potential suppliers, including their manufacturing processes and quality control systems.

  • Incoming Raw Material Testing: Analysis of each incoming batch using a suite of orthogonal analytical techniques, as outlined in this guide.

  • Clear Acceptance Criteria: Establishing scientifically sound and risk-based specifications for purity, impurity levels, and physicochemical properties.

By implementing such a rigorous approach, the risks associated with raw material variability can be mitigated, leading to more reliable research outcomes and the development of safe and effective pharmaceutical products.

References

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A Researcher's Guide to the Reactivity of Substituted Phenoxybenzenes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the reactivity of various substituted phenoxybenzenes, offering researchers, scientists, and drug development professionals a comprehensive understanding of how substituents influence the chemical behavior of this important structural motif. By synthesizing theoretical principles with practical experimental data, this document serves as a valuable resource for predicting and controlling the outcomes of reactions involving these compounds.

Introduction: The Versatile Phenoxybenzene Core

The diphenyl ether (phenoxybenzene) framework is a prevalent scaffold in numerous natural products, pharmaceuticals, and materials. The chemical reactivity of this core structure can be precisely modulated by the introduction of various substituents on one or both of the aromatic rings. Understanding the electronic and steric effects of these substituents is paramount for designing synthetic routes, predicting metabolic pathways, and developing novel molecules with desired properties.

This guide will explore the reactivity of substituted phenoxybenzenes through the lens of two fundamental reaction classes: Electrophilic Aromatic Substitution (SEAr) and Ether Cleavage . We will examine how different functional groups either activate or deactivate the molecule towards these transformations and provide standardized protocols for experimentally quantifying these effects.

Theoretical Framework: The Role of Substituents

The reactivity of a substituted phenoxybenzene is primarily governed by the electronic properties of the substituent. These properties can be broadly categorized into two types of effects: inductive and resonance (or mesomeric) effects.[1][2][3]

  • Inductive Effect (I): This is the transmission of charge through sigma bonds. Electronegative atoms (like halogens, oxygen, nitrogen) exert an electron-withdrawing inductive effect (-I), while alkyl groups have an electron-donating inductive effect (+I).[3]

  • Resonance Effect (M): This effect involves the delocalization of electrons through the π-system of the aromatic ring.[1]

    • Electron-Donating Groups (EDGs) , such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH2), possess lone pairs of electrons that can be donated into the ring (+M effect).[1][4] These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[4][5] EDGs typically direct incoming electrophiles to the ortho and para positions.[4]

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, pull electron density out of the ring (-M effect).[1] This deactivates the ring, making it less reactive towards electrophiles.[5] EWGs generally direct incoming electrophiles to the meta position.[2][4]

The interplay of these effects determines the overall reactivity and the regioselectivity of the reaction. For instance, halogens are deactivating due to their strong -I effect but are ortho, para-directing because of their +M effect.[1]

Key Reaction Probes for Reactivity Comparison

To experimentally compare the reactivity of different substituted phenoxybenzenes, we utilize reactions that are sensitive to the electronic changes induced by the substituents.

Electrophilic Aromatic Substitution: Nitration

Nitration is a classic SEAr reaction that serves as an excellent probe for the nucleophilicity of the aromatic rings.[6][7] The reaction involves the attack of the electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid and sulfuric acid.[6][8][9]

  • Activating Groups (EDGs) on the phenoxybenzene will accelerate the rate of nitration compared to unsubstituted phenoxybenzene.

  • Deactivating Groups (EWGs) will slow the reaction down.[5]

The relative rates can be determined through competitive nitration experiments, providing a quantitative measure of the substituent's influence.[10]

Ether Cleavage with Lewis Acids

The carbon-oxygen bond of the ether linkage is generally stable but can be cleaved under harsh conditions with strong acids like HBr or HI, or more selectively with Lewis acids like boron tribromide (BBr₃).[11][12][13] This reaction is sensitive to the electronic environment around the ether oxygen.

  • Electron-donating groups can increase the electron density on the ether oxygen, potentially enhancing its coordination to the Lewis acid, a key step in the cleavage mechanism.

  • Electron-withdrawing groups , conversely, can decrease the basicity of the ether oxygen, potentially slowing down the initial coordination step. Computational studies on aryl methyl ethers suggest that the cleavage mechanism is complex, often involving a bimolecular pathway where two ether-BBr₃ adducts react.[14][15] The electronic nature of the aryl group plays a crucial role in the stability of intermediates and transition states.[16][17]

Experimental Comparison and Protocols

To provide a tangible comparison, we will outline a standardized protocol for competitive nitration and present representative data on ether cleavage rates.

Protocol: Competitive Nitration of Substituted Phenoxybenzenes

This protocol is designed to determine the relative reactivity of two different phenoxybenzene derivatives.

Objective: To compare the nitration rate of Phenoxybenzene vs. 4-Nitrophenoxybenzene.

Materials:

  • Phenoxybenzene

  • 4-Nitrophenoxybenzene

  • Acetic Anhydride

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare Stock Solution: Create an equimolar solution of phenoxybenzene and 4-nitrophenoxybenzene in dichloromethane.

  • Prepare Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 1.0 mL of concentrated nitric acid to 5.0 mL of acetic anhydride. Stir for 10 minutes.

  • Reaction: To the stock solution of phenoxybenzenes, add a sub-stoichiometric amount of the nitrating mixture dropwise while stirring vigorously at 0°C.

  • Quenching: After 30 minutes, quench the reaction by adding 10 mL of cold water.

  • Workup: Separate the organic layer, wash with sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate.

  • Analysis: Analyze the product mixture using GC-MS to determine the relative ratio of nitrated phenoxybenzene to nitrated 4-nitrophenoxybenzene. A higher ratio of the former indicates a faster reaction rate.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_analysis Analysis P1 Prepare Equimolar Substrate Solution R1 Add Nitrating Mix to Substrates at 0°C P1->R1 P2 Prepare Nitrating Mixture (HNO3 in Ac2O at 0°C) P2->R1 R2 Stir for 30 min R1->R2 R3 Quench with Cold Water R2->R3 R4 Extract with DCM, Wash & Dry R3->R4 A1 Analyze Product Ratio via GC-MS R4->A1 caption Workflow for Competitive Nitration

Workflow for Competitive Nitration
Comparative Reactivity Data

The following table summarizes the expected relative reactivity trends for selected substituted phenoxybenzenes in both electrophilic substitution and ether cleavage reactions. The reactivity is ranked relative to unsubstituted phenoxybenzene.

Substituent (at para-position)Group TypeEffect on RingRelative SEAr Rate (e.g., Nitration)Relative Ether Cleavage Rate
-OCH₃Strong EDGActivating+++ (Much Faster)++ (Faster)
-CH₃Weak EDGActivating++ (Faster)+ (Slightly Faster)
-H(Reference)Neutral1 (Reference)1 (Reference)
-ClWeak EWGDeactivating- (Slower)- (Slower)
-NO₂Strong EWGDeactivating--- (Much Slower)-- (Much Slower)

Note: This table represents generalized trends. Actual quantitative rates can be determined using methods like Hammett plots, which correlate reaction rates with substituent constants (σ).[18][19]

Mechanistic Insights and Discussion

The trends observed in the table can be rationalized by considering the stability of the reaction intermediates.

Electrophilic Aromatic Substitution

In nitration, the rate-determining step is the attack of the aromatic ring on the electrophile to form a positively charged intermediate known as a sigma complex or arenium ion.

  • EDGs (+M > +I): Substituents like -OCH₃ strongly stabilize this positive charge through resonance, significantly lowering the activation energy and accelerating the reaction.

  • EWGs (-M, -I): Groups like -NO₂ destabilize the positive charge, increasing the activation energy and slowing the reaction.[5]

G cluster_effects Substituent Effect on Intermediate Start Substituted Phenoxybenzene Intermediate Sigma Complex (Arenium Ion) [Positively Charged] Start->Intermediate + NO₂⁺ (Rate-Determining Step) Product Nitrated Product Intermediate->Product - H⁺ EDG EDG (-OCH₃) Stabilizes (+) EDG->Intermediate Lowers Ea EWG EWG (-NO₂) Destabilizes (-) EWG->Intermediate Raises Ea caption Influence of Substituents in SEAr

Influence of Substituents in SEAr
Nucleophilic Aromatic Substitution (SNAr)

While less common for simple phenoxybenzenes, SNAr becomes a viable pathway if the ring is activated by strongly electron-withdrawing groups (like -NO₂) positioned ortho or para to a suitable leaving group (like a halogen).[20][21][22] In this case, the reactivity trend is reversed:

  • EWGs are required to stabilize the negatively charged Meisenheimer complex intermediate, thus activating the ring for nucleophilic attack.[21][23]

  • EDGs would destabilize this intermediate and are therefore deactivating for SNAr.

Conclusion

The reactivity of the phenoxybenzene core is highly tunable through the strategic placement of substituents. Electron-donating groups enhance reactivity towards electrophiles and can facilitate ether cleavage by increasing the Lewis basicity of the ether oxygen. Conversely, electron-withdrawing groups deactivate the rings towards electrophiles but are essential for activating them towards nucleophilic aromatic substitution. The experimental protocols and comparative data provided in this guide offer a framework for researchers to rationally design experiments and predict the chemical behavior of this versatile class of compounds.

References

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  • Photochemistry of Aryl tert-Butyl Ethers in Methanol: The Effect of Substituents on an Excited State Cleavage Reaction.
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  • Substituent Effects.Organic Chemistry II - Lumen Learning. [Link]
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Validating the structure of a novel compound containing the Phenyl p-tolyl ether moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Multi-Technique Approach to Validating Novel Phenyl p-Tolyl Ether Structures

A Senior Application Scientist's Guide to Ensuring Scientific Rigor in Structural Elucidation

For researchers, scientists, and professionals in drug development, the unambiguous determination of a novel compound's structure is a cornerstone of scientific integrity. This guide provides an in-depth comparison of essential analytical techniques for validating the structure of a new compound containing the phenyl p-tolyl ether moiety. We will explore the causality behind experimental choices and present a self-validating system through a multi-pronged analytical approach.

The phenyl p-tolyl ether scaffold is a common motif in organic chemistry, but its structural confirmation requires a careful and comprehensive strategy. No single technique provides a complete picture; rather, the convergence of data from multiple orthogonal methods provides the highest level of confidence. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.

The Strategic Workflow for Structural Validation

A logical and efficient workflow is critical for the successful elucidation of a novel structure. The process begins with techniques that provide broad structural information and progressively moves toward methods that offer fine-detail and unambiguous confirmation.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Absolute Confirmation FTIR FTIR Spectroscopy (Functional Group Identification) MS Mass Spectrometry (Molecular Weight & Formula) FTIR->MS Confirms presence of ether linkage NMR NMR Spectroscopy (Connectivity & Environment) MS->NMR Provides molecular formula to match NMR integration X-ray X-ray Crystallography (3D Structure & Stereochemistry) NMR->X-ray Provides a proposed structure for crystallographic validation

Caption: A typical workflow for novel compound structural validation.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is an indispensable first-pass technique for identifying the functional groups present in a molecule. For a phenyl p-tolyl ether derivative, the key is to confirm the presence of the characteristic C-O-C ether linkage and the aromatic rings.

Experimental Rationale: The C-O-C asymmetric stretch in aryl ethers produces a strong, characteristic absorption band.[1][2] Its position can help distinguish it from other C-O bonds, such as those in alcohols or esters.[2]

Experimental Protocol:

  • Sample Preparation: A small amount of the purified solid compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Data for a Phenyl p-tolyl Ether Moiety:

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Intensity
Aryl C-O-C Asymmetric Stretch~1250 - 1200Strong
Aromatic C-H Stretch>3000Medium to Weak
Aromatic C=C Bending~1600 and ~1500Medium to Strong

The absence of a broad O-H stretching band around 3300 cm⁻¹ would be crucial to rule out a phenolic impurity.[2]

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the novel compound and, with high-resolution instruments, its elemental composition. This information is critical for proposing a molecular formula.

Experimental Rationale: Electron Ionization (EI) is a common technique that provides a molecular ion peak (M+) and a characteristic fragmentation pattern that can offer structural clues.[3][4] The fragmentation of diaryl ethers can be complex, but certain patterns can be indicative of the ether linkage.[3][5]

Experimental Protocol:

  • Sample Introduction: A small amount of the compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, for example, by electron impact.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded, generating the mass spectrum.

Expected Data for a Phenyl p-tolyl Ether Derivative:

FeatureDescriptionSignificance
Molecular Ion (M+) The peak corresponding to the intact molecule with one electron removed.Determines the molecular weight of the compound.
High-Resolution Data Provides the exact mass, allowing for the determination of the molecular formula.Narrows down possible structures significantly.
Fragmentation Pattern Characteristic fragments resulting from the breakdown of the molecular ion.Can provide clues about the connectivity of the molecule. For diaryl ethers, cleavage of the C-O bond is a common fragmentation pathway.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[6][7] For a phenyl p-tolyl ether derivative, ¹H and ¹³C NMR are essential for determining the connectivity of atoms.

Experimental Rationale: The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum provide detailed information about their local electronic environment and proximity to other protons.[8] The ¹³C NMR spectrum reveals the number of unique carbon environments.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired. 2D NMR experiments like COSY and HSQC can be run to determine H-H and C-H correlations, respectively.

  • Data Analysis: The spectra are analyzed for chemical shifts, integration (for ¹H), and coupling constants.

Expected ¹H NMR Data for the Phenyl p-tolyl Ether Moiety:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons~6.8 - 7.4Multiplets9H (total for both rings)
Methyl Protons (-CH₃)~2.3Singlet3H

Note: The exact chemical shifts will depend on the other substituents on the aromatic rings.

Expected ¹³C NMR Data for the Phenyl p-tolyl Ether Moiety:

CarbonsExpected Chemical Shift (δ, ppm)
Aromatic Carbons~115 - 160
Methyl Carbon (-CH₃)~20 - 25

The combination of ¹H and ¹³C NMR data allows for the assembly of the carbon-hydrogen framework of the molecule.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule.[9][10] It is considered the gold standard for structural determination and can confirm the absolute configuration of chiral centers.[11][12]

Experimental Rationale: By diffracting X-rays off a crystalline lattice, the precise positions of atoms in the molecule can be determined, providing definitive proof of its structure.[13]

Experimental Protocol:

  • Crystallization: A high-purity sample of the compound is dissolved in a suitable solvent system, and single crystals are grown through slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding the final atomic coordinates.

Data Output and Interpretation: The output of an X-ray crystallographic experiment is a 3D model of the molecule, showing bond lengths, bond angles, and torsion angles. This provides irrefutable evidence for the proposed structure.

G cluster_0 Spectroscopic & Spectrometric Data cluster_1 Proposed Structure cluster_2 Confirmation FTIR_Data FTIR: - C-O-C stretch - Aromatic C-H, C=C Proposed_Structure Hypothesized Structure of Phenyl p-tolyl Ether Derivative FTIR_Data->Proposed_Structure MS_Data MS: - Molecular Weight - Molecular Formula MS_Data->Proposed_Structure NMR_Data NMR: - ¹H & ¹³C chemical shifts - Connectivity data NMR_Data->Proposed_Structure Xray_Structure X-ray Crystallography: Definitive 3D Structure Proposed_Structure->Xray_Structure Validation

Caption: The convergence of data leading to structural confirmation.

Conclusion: A Self-Validating Approach

The structural elucidation of a novel compound is a process of building a case with converging evidence. By employing a multi-technique approach, each method validates the others, leading to a high degree of confidence in the final structure. FTIR provides the initial functional group information, which is then supported by the molecular weight and formula from mass spectrometry. NMR spectroscopy then provides a detailed map of the molecular framework. Finally, X-ray crystallography can offer the ultimate, unambiguous confirmation of the proposed structure. This rigorous, self-validating workflow is essential for ensuring the scientific integrity of any new chemical entity.

References

  • Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880.
  • Excillum. (n.d.). Small molecule crystallography.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Almeida, B., et al. (2021). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Chirality (pp. 1-24). IntechOpen.
  • Harada, N., & Nakanishi, K. (1983). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Circular Dichroic Spectroscopy—Exciton Coupling in Organic Stereochemistry (pp. 379-390). University Science Books.
  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods.
  • Chemistry Pathshala. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube.
  • Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References.
  • Bhaskar, G., et al. (2006). Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry. European Journal of Mass Spectrometry, 12(3), 161-170.
  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • Cid, M., & Bravo, J. (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley-VCH.
  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers.
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  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
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An Economic and Strategic Comparison of Synthetic Routes to 1-Methyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-phenoxybenzene is a key structural motif found in numerous pharmaceuticals, agrochemicals, and materials. Its synthesis is therefore of significant interest to researchers and process chemists. The selection of a synthetic route is a critical decision, influenced by factors such as cost, yield, purity, scalability, and environmental impact. This guide provides an in-depth technical comparison of the two primary synthetic methodologies for this compound: the classical Ullmann Condensation and the modern Buchwald-Hartwig C-O cross-coupling reaction. By examining the underlying chemistry, experimental protocols, and economic viability of each approach, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.

Synthetic Strategies: An Overview

The synthesis of this compound involves the formation of a diaryl ether bond. Two principal strategies have emerged as the most viable routes:

  • Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution reaction. This classical method has been a mainstay in organic synthesis for over a century.

  • Buchwald-Hartwig C-O Cross-Coupling: A palladium-catalyzed cross-coupling reaction. This more contemporary approach offers milder reaction conditions and often higher yields.

This guide will dissect each of these routes, providing a comprehensive analysis of their respective strengths and weaknesses.

Route 1: The Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.

Reaction Mechanism

The mechanism of the Ullmann reaction is thought to proceed through a Cu(I) catalytic cycle. The key steps involve the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

Experimental Protocol: Ullmann Synthesis of this compound

This protocol is adapted from established literature procedures for Ullmann diaryl ether synthesis.

Reactants:

  • p-Cresol

  • Bromobenzene

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of p-cresol (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add Copper(I) Iodide (0.1 eq).

  • Add bromobenzene (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 140-150 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: The Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig C-O cross-coupling reaction has emerged as a powerful and versatile alternative to the Ullmann condensation for the synthesis of diaryl ethers. This palladium-catalyzed method generally proceeds under milder conditions and with a broader substrate scope.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig C-O coupling is believed to involve a Pd(0)/Pd(II) cycle. The key steps include oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of this process.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is a representative procedure for the Buchwald-Hartwig diaryl ether synthesis.

Reactants:

  • Phenol

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a glovebox, combine Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cesium Carbonate (1.5 eq) in a reaction vessel.

  • Add phenol (1.2 eq) and 4-bromotoluene (1.0 eq).

  • Add anhydrous toluene to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Economic Comparison

A thorough economic analysis is paramount in selecting a synthetic route for large-scale production. The following table provides a comparative cost analysis of the two routes based on typical laboratory-scale synthesis. Prices are estimates and can vary based on supplier and quantity.

Component Ullmann Condensation Buchwald-Hartwig Coupling
Starting Materials p-Cresol, BromobenzenePhenol, 4-Bromotoluene
Catalyst Copper(I) IodideTris(dibenzylideneacetone)dipalladium(0), Xantphos
Base Potassium CarbonateCesium Carbonate
Solvent N,N-Dimethylformamide (DMF)Toluene
Estimated Reagent Cost per Mole of Product ModerateHigh
Energy Costs Higher (due to higher reaction temperatures)Lower
Waste Disposal Costs ModerateHigher (due to palladium catalyst)
Overall Economic Feasibility Generally more cost-effective for large-scale productionHigher initial cost, but may be offset by higher yields and milder conditions

Note: The cost of palladium catalysts can be a significant driver in the overall cost of the Buchwald-Hartwig route. However, catalyst loading can often be optimized to reduce this cost.

Performance and Experimental Data Comparison

Parameter Ullmann Condensation Buchwald-Hartwig Coupling
Typical Yield 60-80%80-95%
Reaction Temperature 140-210 °C80-120 °C
Reaction Time 12-48 hours8-24 hours
Substrate Scope Generally requires electron-deficient aryl halidesBroader scope, tolerates a wider range of functional groups
Catalyst Loading 5-20 mol%1-5 mol%
Product Purity (after purification) HighVery High

Safety, Environmental, and Scalability Considerations

Factor Ullmann Condensation Buchwald-Hartwig Coupling
Safety Hazards High reaction temperatures pose a risk. DMF is a reproductive toxin.Palladium catalysts can be pyrophoric. Toluene is a flammable and toxic solvent.
Environmental Impact Use of high-boiling polar aprotic solvents like DMF is a concern. Copper is a heavy metal, but less toxic than palladium.Palladium is a precious and heavy metal with a significant environmental footprint from mining and refining. However, the development of greener solvents is an active area of research.[1][2][3]
Waste Disposal Copper-containing waste needs to be disposed of responsibly.[4]Palladium waste requires specialized and costly disposal or recycling procedures.[5]
Scalability Well-established for large-scale industrial synthesis.Scalable, but catalyst cost and removal can be challenging on a very large scale.

Visualizing the Synthetic Workflows

Ullmann Condensation Workflow

Ullmann_Condensation Reactants p-Cresol, Bromobenzene, CuI, K₂CO₃, DMF Reaction Heating at 140-150°C (12-24h) Reactants->Reaction Workup Filtration, Extraction, Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Ullmann Condensation.

Buchwald-Hartwig Coupling Workflow

Buchwald_Hartwig_Coupling Reactants Phenol, 4-Bromotoluene, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene Reaction Heating at 100-110°C (8-16h) Reactants->Reaction Workup Filtration through Celite, Extraction, Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Buchwald-Hartwig Coupling.

Analytical Data of this compound

High-purity this compound should exhibit the following characteristic analytical data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.28 (m, 2H), 7.15-7.08 (m, 2H), 7.05-6.98 (m, 3H), 6.95-6.88 (m, 2H), 2.32 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 157.9, 155.8, 133.4, 130.2, 129.7, 123.0, 119.1, 118.9, 20.8.[6]

  • GC-MS (EI): m/z (%) = 184 (M⁺, 100), 169, 141, 115, 91, 77, 65, 51.[7]

Conclusion and Recommendations

Both the Ullmann Condensation and the Buchwald-Hartwig C-O Cross-Coupling are viable methods for the synthesis of this compound, each with its own set of advantages and disadvantages.

  • The Ullmann Condensation remains a highly relevant and economically favorable option, particularly for large-scale industrial production where the cost of raw materials is a primary concern. Its drawbacks include harsh reaction conditions and potentially lower yields.

  • The Buchwald-Hartwig C-O Cross-Coupling offers significant advantages in terms of milder reaction conditions, higher yields, and a broader substrate scope. This makes it an excellent choice for laboratory-scale synthesis, medicinal chemistry applications, and when dealing with sensitive functional groups. The primary barrier to its widespread industrial use is the high cost of palladium catalysts and ligands, although ongoing research into catalyst efficiency and recycling may mitigate this in the future.

The ultimate choice of synthetic route will depend on the specific needs of the project. For cost-sensitive, large-scale manufacturing, the Ullmann condensation is likely the preferred method. For research and development, specialty chemical synthesis, and situations where yield and mild conditions are paramount, the Buchwald-Hartwig coupling is the superior choice.

References

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Environmental impact assessment of 4-Methyldiphenyl ether synthesis vs alternatives

Author: BenchChem Technical Support Team. Date: January 2026

An Environmental Impact Assessment of 4-Methyldiphenyl Ether Synthesis: A Comparative Guide to Traditional and Sustainable Methodologies

Authored by: A Senior Application Scientist

In the landscape of fine chemical and pharmaceutical synthesis, the pursuit of efficiency is increasingly intertwined with the principles of green chemistry. The synthesis of diaryl ethers, a crucial structural motif in numerous natural products, pharmaceuticals, and polymers, provides a compelling case study for evaluating the environmental impact of traditional versus modern synthetic methodologies.[1][2] This guide offers an in-depth comparison of the synthesis of a representative diaryl ether, 4-Methyldiphenyl ether, focusing on the environmental footprint of the classical Ullmann condensation against more sustainable alternatives like the Buchwald-Hartwig cross-coupling and other green chemistry approaches.

This analysis is designed for researchers, scientists, and drug development professionals, providing not only a comparative overview but also actionable experimental protocols and the rationale behind methodological choices.

The Ullmann Condensation: A Historical Workhorse with Environmental Baggage

The Ullmann condensation, first reported in the early 20th century, has been a long-standing method for the formation of diaryl ethers.[3][4][5] The reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.[3][6]

Traditional Ullmann Synthesis of 4-Methyldiphenyl Ether

The synthesis of 4-Methyldiphenyl ether via the traditional Ullmann condensation would involve the reaction of p-cresol with an aryl halide like 4-bromotoluene in the presence of a stoichiometric amount of copper powder or a copper salt at high temperatures.[7]

Key Environmental Drawbacks:

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures, frequently exceeding 200°C, leading to significant energy consumption.[3]

  • High-Boiling Point Solvents: The use of polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or nitrobenzene is common.[3] These solvents are often toxic, have high boiling points making them difficult to remove and recycle, and are under increasing legislative scrutiny.[8]

  • Stoichiometric Copper: The use of stoichiometric or excess amounts of copper leads to the generation of significant copper-containing waste, which is environmentally hazardous.[3][9]

  • Limited Substrate Scope and Byproducts: The harsh conditions can lead to side reactions and limit the functional group tolerance of the substrates.

Visualizing the Traditional Ullmann Workflow

Traditional Ullmann Synthesis Figure 1: Traditional Ullmann Synthesis Workflow for 4-Methyldiphenyl Ether p_cresol p-Cresol reaction Ullmann Condensation p_cresol->reaction bromotoluene 4-Bromotoluene bromotoluene->reaction copper Stoichiometric Copper Catalyst copper->reaction solvent High-Boiling Polar Solvent (e.g., DMF) solvent->reaction heat High Temperature (>200°C) heat->reaction product 4-Methyldiphenyl ether reaction->product waste Copper Waste & Solvent Waste reaction->waste

Caption: Workflow for the traditional Ullmann synthesis of 4-Methyldiphenyl ether.

Modern Alternatives: Paving the Way for Greener Diaryl Ether Synthesis

The limitations of the traditional Ullmann condensation have driven the development of more sustainable and efficient methods for C-O bond formation.

The Buchwald-Hartwig Cross-Coupling: A Milder, More Versatile Approach

The palladium-catalyzed Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers, offering a significant improvement over the Ullmann reaction.[10] This method allows for the coupling of a wide range of aryl halides and phenols under much milder conditions.

Key Environmental Advantages:

  • Lower Reaction Temperatures: Buchwald-Hartwig reactions typically proceed at lower temperatures (around 100°C), reducing energy consumption.[11]

  • Catalytic Palladium: The reaction uses catalytic amounts of palladium, although palladium itself is a precious and toxic metal. Efforts are ongoing to minimize catalyst loading and enable recycling.

  • Broader Solvent Scope: While often performed in solvents like toluene, there are developments towards using greener solvents.[11]

  • High Functional Group Tolerance: The milder conditions allow for the use of substrates with a wider variety of functional groups.

Visualizing the Buchwald-Hartwig Workflow

Buchwald-Hartwig Synthesis Figure 2: Buchwald-Hartwig Synthesis Workflow for 4-Methyldiphenyl Ether p_cresol p-Cresol reaction Buchwald-Hartwig Coupling p_cresol->reaction aryl_halide Aryl Halide/ Triflate aryl_halide->reaction pd_catalyst Palladium Precatalyst (e.g., Pd(OAc)2) pd_catalyst->reaction ligand Phosphine Ligand (e.g., BINAP) ligand->reaction base Base (e.g., Cs2CO3) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction heat Milder Temperature (~100°C) heat->reaction product 4-Methyldiphenyl ether reaction->product waste Palladium & Ligand Waste reaction->waste

Caption: Workflow for the Buchwald-Hartwig synthesis of 4-Methyldiphenyl ether.

Other Green Chemistry Innovations

Beyond the Buchwald-Hartwig reaction, several other strategies are being explored to make diaryl ether synthesis more sustainable:

  • Improved Copper-Catalyzed Systems: Modern Ullmann-type reactions utilize soluble copper catalysts with specific ligands, allowing for lower reaction temperatures and catalyst loadings.[3][12] The use of nano-catalysts, such as copper oxide nanoparticles, has also shown promise in improving efficiency and catalyst recyclability.[4][12]

  • Greener Solvents: There is a significant push to replace hazardous solvents with more environmentally friendly alternatives.[8][13] Bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are becoming increasingly popular.[13] In some cases, reactions have been successfully carried out in water, which is the most desirable green solvent.[12][14]

  • Catalyst-Free Methods: For specific substrates, catalyst-free methods are being developed, often utilizing microwave irradiation to accelerate the reaction.[10] These methods completely eliminate the issue of metal waste.

Comparative Environmental Impact Assessment

Table 1: Comparison of Synthesis Methodologies for 4-Methyldiphenyl Ether

ParameterTraditional Ullmann CondensationBuchwald-Hartwig CouplingModern Green Alternatives
Catalyst Stoichiometric CopperCatalytic PalladiumCatalytic improved Cu/Pd, nano-catalysts, or catalyst-free
Catalyst Toxicity High (Copper waste)High (Palladium is a heavy metal)Varies, with a trend towards less toxic and recyclable catalysts
Solvents High-boiling, toxic (DMF, NMP)[3]Toluene, Dioxane[11][19]Greener solvents (2-MeTHF, CPME, water)[12][13]
Energy Consumption High (Temperatures > 200°C)[3]Moderate (Temperatures ~100°C)[11]Low to Moderate
Waste Generation High (Copper salts, solvent waste)Moderate (Palladium, ligands, solvent)Minimized through catalyst recycling and greener solvents
Atom Economy Moderate to LowHighGenerally High
Substrate Scope LimitedBroadGenerally Broad

Experimental Protocols

Protocol 1: Traditional Ullmann Synthesis of p-Nitrophenyl Phenyl Ether (Illustrative)

This protocol is illustrative of the traditional Ullmann ether synthesis.

  • Combine 4-chloronitrobenzene, phenol, and potassium hydroxide.

  • Add copper powder or a copper salt as a catalyst.

  • Heat the mixture to a high temperature (e.g., 200°C) in a high-boiling point solvent like DMF.[3]

  • Maintain the temperature for several hours.

  • After cooling, the product is isolated through extraction and purification, which can be challenging due to the high-boiling solvent.

Protocol 2: Buchwald-Hartwig Synthesis of Diaryl Ethers (General Procedure)
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)2, 0.05 equiv.), the phosphine ligand (e.g., BINAP, 0.08 equiv.), and the base (e.g., Cs2CO3, 2 equiv.).[11]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add the aryl bromide (1 equiv.), the phenol (1.5 equiv.), and the solvent (e.g., toluene).[11]

  • Degas the mixture.

  • Heat the reaction mixture to 110°C for 8-24 hours under a nitrogen atmosphere.[11]

  • Cool the reaction to room temperature, filter through celite, and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Modern Copper-Catalyzed Ullmann-Type Synthesis (Illustrative)
  • In a reaction vessel, combine the aryl halide (1 mmol), phenol (1.2 mmol), a base such as Cs2CO3 (2 mmol), and a catalytic amount of a copper salt (e.g., CuI, 5 mol%) and a ligand (e.g., N,N-dimethylglycine, 10 mol%).[10]

  • Add a suitable solvent (e.g., DMF or a greener alternative like DMAc).[12][20]

  • Heat the mixture to a moderate temperature (e.g., 90-140°C) under a nitrogen atmosphere for 12-24 hours.[10][12]

  • After completion, cool the reaction, dilute with a suitable solvent for extraction (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Conclusion and Future Outlook

The synthesis of 4-Methyldiphenyl ether, and diaryl ethers in general, has undergone a significant evolution from an environmental perspective. The traditional Ullmann condensation, while historically important, is associated with a considerable environmental burden due to its harsh reaction conditions, use of hazardous solvents, and generation of metal waste.

The Buchwald-Hartwig cross-coupling reaction represents a major step forward, offering milder conditions and greater versatility. However, the reliance on palladium and organic solvents still presents environmental challenges.

The future of sustainable diaryl ether synthesis lies in the continued development of green chemistry principles. This includes the design of highly efficient and recyclable catalysts based on more abundant and less toxic metals, the replacement of volatile organic solvents with bio-derived alternatives or water, and the exploration of catalyst-free reaction pathways.[14][21] As regulatory pressures and environmental awareness grow, the adoption of these greener methodologies will be crucial for the long-term viability of the chemical and pharmaceutical industries.

References

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Safety Operating Guide

1-Methyl-4-phenoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 1-Methyl-4-phenoxybenzene

Hazard Identification and Risk Assessment

Understanding the hazard profile of this compound, also known as 4-phenoxytoluene, is the foundation of its safe management. While exhaustive toxicological data for this specific compound is limited, its classification and the properties of analogous aromatic ethers necessitate a cautious approach.

The primary documented hazard is environmental. This compound is classified as H411: Toxic to aquatic life with long-lasting effects[1]. This classification is the critical driver for disposal protocols; under no circumstances should this chemical be released into the environment via sink or floor drains[2][3]. Doing so can cause significant, persistent harm to aquatic ecosystems.

While specific human toxicity data is not fully investigated for this compound, related phenoxy and benzene derivatives are known to cause skin, eye, and respiratory irritation[4][5]. Prudent practice dictates treating this compound as a potential irritant and handling it with appropriate personal protective equipment to minimize exposure.

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValueSource
CAS Number 1706-12-3[6][7]
Synonyms 4-Methyldiphenyl Ether, 4-Phenoxytoluene, Phenyl p-tolyl Ether[1][8]
Molecular Formula C₁₃H₁₂O[7][9]
Molecular Weight 184.23 g/mol [7][9]
Primary Hazard H411: Toxic to aquatic life with long lasting effects[1]
Potential Hazards May cause skin, eye, and respiratory tract irritation[4][5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5][10]

Personal Protective Equipment (PPE)

To mitigate risks of exposure, all handling and disposal procedures must be conducted while wearing appropriate PPE. The rationale is to create a barrier between the researcher and the chemical, preventing accidental contact.

  • Eye Protection : Wear chemical safety goggles or a face shield. This is mandated by OSHA standards (29 CFR 1910.133) to prevent splashes from causing eye irritation[5].

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use. If contamination occurs, remove and replace the gloves immediately[10][11].

  • Body Protection : A standard laboratory coat must be worn and kept fully fastened. For larger quantities or in case of significant splash risk, a chemically resistant apron is recommended[10].

  • Respiratory Protection : All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of any vapors[10][12].

Core Disposal Procedure for Chemical Waste

Disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) or equivalent hazardous waste program[2][13]. Evaporation in a fume hood or disposal down the drain are strictly prohibited practices[2][3].

Step 1: Waste Segregation

  • Causality : Incompatible chemicals can react violently, producing heat, toxic gases, or fire[14]. This compound waste must be segregated from strong oxidizing agents, acids, and bases[10][15].

  • Action : Collect waste this compound and materials contaminated with it in a dedicated, compatible waste container. This is typically a high-density polyethylene (HDPE) or glass container.

Step 2: Container Labeling

  • Causality : Accurate labeling is a regulatory requirement and is essential for safe handling and final disposal by waste management professionals. It prevents accidental mixing of incompatible waste streams.

  • Action : Immediately label the waste container using your institution's official hazardous waste tag. The label must clearly state "Hazardous Waste," list the full chemical name "this compound," and provide an approximate concentration and volume.

Step 3: Secure Storage

  • Causality : Proper storage minimizes the risk of spills, leaks, and exposure to personnel. Containers must be kept closed to prevent the release of vapors[11][16].

  • Action : Keep the waste container tightly sealed at all times, except when adding waste. Store it in a designated satellite accumulation area, which should be a secondary containment bin within or near the fume hood where the waste was generated.

Step 4: Arrange for Pickup

  • Causality : Laboratories are not permitted to transport hazardous waste; this must be done by trained EHS personnel[2][3].

  • Action : Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.

G cluster_generation Waste Generation cluster_procedure Disposal Workflow cluster_final Final Disposition A Waste this compound (Liquids, Solutions) C Segregate into a Dedicated, Compatible Waste Container A->C B Contaminated Solids (Gloves, Wipes, Absorbents) B->C D Affix Hazardous Waste Label (List Full Chemical Name) C->D E Store Securely in Satellite Accumulation Area (SAA) D->E F Keep Container Tightly Sealed E->F G Request Pickup from Environmental Health & Safety (EHS) E->G H Professional Disposal via Approved Hazardous Waste Facility G->H

Caption: Workflow for the proper disposal of this compound waste.

Spill Management Protocol

Accidental spills must be managed immediately and safely. The generated cleanup debris is also considered hazardous waste.

Step 1: Evacuate and Alert

  • If a spill occurs, alert all personnel in the immediate area. If the spill is large (e.g., >250 mL) or if you feel unsafe, evacuate the lab and contact your institution's EHS emergency line[11].

Step 2: Control Vapors and Ignition Sources

  • Ensure the chemical fume hood is operating at maximum capacity to control vapors. Extinguish any open flames and turn off nearby hot plates or other ignition sources[15].

Step 3: Absorb the Spill

  • Wearing full PPE, confine the spill by surrounding it with an absorbent material like dry sand, vermiculite, or a commercial spill kit[5][10]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cover the spill with the absorbent material and allow it to fully soak up the liquid.

Step 4: Collect and Containerize

  • Carefully scoop the absorbed material into a compatible container. Use non-sparking tools if available[17].

  • Seal the container and label it as "Hazardous Waste: this compound Spill Debris."

Step 5: Decontaminate and Dispose

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • All contaminated cloths, gloves, and other disposable materials must be placed in the spill debris waste container[18].

  • Arrange for EHS to pick up the waste container.

Empty Container Disposal

An "empty" container that held this compound is not considered regular trash. Chemical residues pose a continuing hazard.

  • For Non-Acutely Hazardous Chemicals : A container is considered "RCRA empty" if all contents have been removed by pouring, and no more than one inch of residue remains.

  • Procedure :

    • Thoroughly rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

    • The first rinsate is considered hazardous waste and MUST be collected in your this compound waste container[13]. Subsequent rinsates may also need to be collected depending on local regulations.

    • Once triple-rinsed, deface or remove the original chemical label[2][3].

    • The rinsed, unlabeled container may then be disposed of as regular laboratory glass or plastic waste.

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste in a manner that is safe, environmentally responsible, and compliant with federal and institutional regulations[14][19][20].

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. 1-Methyl-4-phenoxybenzene (CAS 1706-12-3), an aromatic ether, is a valuable building block in organic synthesis.[1][2] However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is not extensively published, the hazards can be inferred from the safety profiles of structurally similar aromatic ethers and general chemical safety principles. Safety Data Sheets (SDS) for analogous compounds classify them as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4] Therefore, we must operate under the assumption that this compound presents similar risks.

Primary Routes of Exposure and Potential Health Effects:

  • Dermal Contact: Can cause skin irritation, redness, and dryness upon repeated exposure.[3][4][5]

  • Ocular Contact: Poses a risk of serious eye irritation.[3][4]

  • Inhalation: Vapors or aerosols may irritate the respiratory tract.[3][4] High concentrations of ethers, in general, can lead to dizziness or drowsiness.[5][6]

  • Ingestion: Harmful if swallowed.[3]

Furthermore, like many ethers, this compound may be combustible and can form explosive peroxides over time if not stored properly.[6][7]

The Hierarchy of Controls: PPE as the Final Safeguard

Before we address PPE, it's critical to acknowledge the hierarchy of safety controls. PPE is the last line of defense, employed after other, more effective controls have been implemented.

  • Engineering Controls: This is your primary and most effective protection. All work involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] Ensure adequate ventilation and have accessible safety showers and eye wash stations.[3]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training on handling and emergency procedures, and restrict access to authorized personnel only.

  • Personal Protective Equipment (PPE): The focus of this guide, used to protect you from any residual risk that engineering and administrative controls cannot eliminate.

Core PPE Requirements: A Detailed Breakdown

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the quantities being handled.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes.

  • Minimum Requirement: For all handling of this compound, ANSI-approved safety goggles that provide a complete seal around the eyes are mandatory.[8][10] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[10]

  • High-Risk Operations: When there is a significant splash hazard (e.g., transferring large volumes, working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[10][11] This provides a secondary layer of protection for the entire face.

Hand Protection

Gloves are essential to prevent dermal exposure, but the choice of material is critical.

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact or handling small volumes.[8][9] However, it is crucial to recognize that disposable gloves often have short breakthrough times and are intended for splash protection only.[9]

  • Extended Contact or High Volume: For prolonged handling or when working with larger quantities (>1 liter), more robust gloves such as butyl rubber or Viton™ should be considered.[8] Always consult a glove compatibility chart from the manufacturer.

  • Best Practice: Double-gloving (wearing two pairs of nitrile gloves) is recommended to protect against minor tears or pinholes that may not be immediately visible.[8] Contaminated gloves must be removed and replaced immediately.[9]

Body Protection

Protecting your skin and personal clothing is paramount.

  • Standard Use: A properly fitting, buttoned lab coat should be worn at all times.[8] Ensure it is made of a material appropriate for the lab environment.

  • Splash Hazard: When pouring or transferring quantities that pose a splash risk, supplement your lab coat with a chemical-resistant apron.[10][12]

  • Personal Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[8][13] This prevents exposure to spills on the lower legs and feet.

Respiratory Protection

Engineering controls are the primary method for respiratory safety.

  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.[8]

  • Outside of a Fume Hood: In the rare event that a procedure must be performed outside a fume hood (e.g., during a large-scale spill cleanup), a respirator is necessary. The specific type will depend on the concentration of airborne contaminants. A full respiratory protection program, including fit testing and training, is required under such circumstances. Consult your institution's Environmental Health and Safety (EHS) department for a formal assessment.[8][10]

Summary of PPE Recommendations

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume / Incidental Contact (e.g., weighing, preparing solutions in a fume hood)Chemical Splash GogglesNitrile Gloves (Double-gloved recommended)Lab CoatNot required inside a fume hood
High Volume / Splash Potential (e.g., pouring >1L, solvent extraction)Chemical Splash Goggles & Face ShieldHeavy-duty gloves (e.g., Butyl Rubber) over inner Nitrile glovesChemical-Resistant Apron over Lab CoatNot required inside a fume hood
Emergency Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty glovesChemical-Resistant Suit or ApronRequired; consult EHS for specific type (e.g., APR with organic vapor cartridges)

Operational and Disposal Plans

Trust in safety protocols is built on clear, repeatable procedures.

Diagram: PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood splash_risk Is there a significant splash risk? fume_hood->splash_risk Yes resp_consult Stop Work. Consult EHS for Respiratory Protection Assessment. fume_hood->resp_consult No ppe_low Standard PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat splash_risk->ppe_low No ppe_high Enhanced PPE: - Goggles + Face Shield - Heavy-Duty Gloves - Chemical Apron + Lab Coat splash_risk->ppe_high Yes

Caption: A decision workflow for selecting appropriate PPE.

Protocol 1: Step-by-Step PPE Donning and Doffing
  • Donning (Putting On):

    • Attire Check: Confirm you are wearing full-length pants and closed-toe shoes.

    • Lab Coat: Put on your lab coat and fasten all buttons.

    • Gloves: Don the inner pair of gloves, followed by the outer pair, pulling the cuff of the outer glove over the cuff of your lab coat sleeve.

    • Eye Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Doffing (Taking Off) - The "Contaminated to Contaminated" Principle:

    • Outer Gloves: Remove the outer, most contaminated pair of gloves by peeling one off from the cuff, turning it inside out, and using it to peel off the second glove. Dispose of them immediately in the designated hazardous waste container.

    • Face Shield/Apron: If worn, remove the face shield and/or apron.

    • Lab Coat: Remove the lab coat by rolling it away from your body, ensuring the contaminated exterior does not touch your inner clothing.

    • Goggles: Remove your goggles.

    • Inner Gloves: Remove the final pair of gloves.

    • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]

Protocol 2: Emergency Response for Accidental Exposure
  • Skin Contact:

    • Immediately go to the nearest safety shower or sink.

    • Rinse the affected area thoroughly with large amounts of water for at least 15 minutes.[3]

    • While rinsing, remove any contaminated clothing.

    • Seek prompt medical attention.[3]

  • Eye Contact:

    • Proceed immediately to the nearest eyewash station.

    • Hold eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15 minutes.[3]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention from a physician.[3]

Diagram: Spill Response Workflow

Spill_Response spill Spill Occurs alert Alert personnel in the immediate area. spill->alert evacuate Evacuate non-essential personnel. alert->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill: Personnel can manage assess->small_spill <1 Liter large_spill Large Spill: Call EHS / Emergency Response assess->large_spill >1 Liter or outside hood ppe Don appropriate PPE (Enhanced Level) small_spill->ppe contain Contain the spill with absorbent material. ppe->contain cleanup Absorb spill, working from outside in. contain->cleanup dispose Collect waste in a sealed, labeled hazardous waste container. cleanup->dispose decontaminate Decontaminate the area. dispose->decontaminate

Caption: Flowchart for emergency response to a chemical spill.

Disposal Plan: Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Contaminated PPE: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and disposable lab coats, must be treated as hazardous waste.

  • Waste Collection: Place all contaminated solid waste into a designated, properly labeled, and sealed hazardous waste container.[14] Never mix incompatible waste streams.

  • Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations.[3] Consult your institution's EHS department for specific procedures and waste pickup schedules.

By integrating these principles and protocols into your daily laboratory work, you build a resilient culture of safety. This allows you to focus on your primary mission—advancing science and developing new therapies—with the confidence that your well-being is rigorously protected.

References

  • Safety Data Sheet - MedchemExpress.com. (2025). MedChemExpress.
  • Personal Protection Equipment. (n.d.). University of South Carolina.
  • This compound | CAS#:1706-12-3. (2025). Chemsrc.
  • This compound | CAS 1706-12-3. (n.d.). Santa Cruz Biotechnology.
  • Standard Operating Procedure: Diethyl Ether. (n.d.). Purdue University.
  • Ethers - Handling and control of exposure. (2010). University of St Andrews.
  • Personal Protective Equipment Guidance. (2012).
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • 1-Methoxy-4-methylbenzene - Hazardous Agents. (n.d.). Haz-Map.
  • CAS No : 1706-12-3 | Product Name : this compound. (n.d.).
  • Safety Data Sheet: 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene. (2024). Fisher Scientific.
  • Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene. (2025). Angene Chemical.
  • ETHERS, N.O.S. (n.d.). NOAA - CAMEO Chemicals.
  • UCCS Task Specific PPE Requirements - Chemical Use Hazards. (2019). University of Colorado Colorado Springs.
  • Ethers | Safety Services. (2021). University College London.
  • Hazard Substance Fact Sheet: Diethyl Ether. (n.d.). New Jersey Department of Health.
  • 1-METHYL-4-PHENOXY-BENZENE CAS#: 1706-12-3. (n.d.). ChemicalBook.
  • Hazardous Waste Disposal Procedures. (n.d.).
  • Safety Data Sheet: Methoxybenzene. (n.d.). Carl ROTH.
  • This compound, min 97%. (n.d.). HBARSCI.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.